2-Fluoro-5-iodoaniline
Description
The exact mass of the compound 2-Fluoro-5-iodoaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-5-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFXQUHUFXJVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649667 | |
| Record name | 2-Fluoro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-82-9 | |
| Record name | 2-Fluoro-5-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-iodo-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-iodoaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-iodoaniline, a halogenated aromatic amine with the CAS number 886362-82-9 , is a versatile and highly valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom on the aniline core, imparts distinct physicochemical properties and reactivity that are strategically leveraged in the design and synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of 2-fluoro-5-iodoaniline, encompassing its chemical and physical properties, detailed synthetic routes, spectroscopic data for characterization, and a thorough exploration of its applications in drug discovery, with a focus on its role as a key intermediate in the synthesis of targeted therapies such as kinase inhibitors.
Introduction: The Strategic Importance of Fluorinated and Iodinated Anilines
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Concurrently, the presence of an iodine atom provides a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many pharmaceutical agents.
2-Fluoro-5-iodoaniline strategically combines these features, making it a sought-after intermediate for the synthesis of complex molecular architectures. The fluorine atom at the 2-position influences the electronics and conformation of the aniline ring, while the iodine atom at the 5-position serves as a prime site for chemical elaboration.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 2-fluoro-5-iodoaniline is essential for its effective use in synthesis.
Physical Properties
| Property | Value | Source |
| CAS Number | 886362-82-9 | |
| Molecular Formula | C₆H₅FIN | |
| Molecular Weight | 237.02 g/mol | |
| Appearance | Solid, semi-solid, or liquid | [4] |
| Purity | Typically ≥98% | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [4] |
Spectroscopic Data
For 2-Fluoro-4-iodoaniline (CAS 29632-74-4):
-
¹H NMR (CDCl₃): δ 3.55 (2H, broad s), 6.52 (1H, dd), 7.20 (1H, ddd), 7.27 (1H, dd).
-
Mass Spectrum (m/z): 237 (M+, 100%).
-
IR (KBr) νmax/cm⁻¹: 3500-2200, 3400, 3320.[5]
For 5-Fluoro-2-iodoaniline (CAS 255724-71-1):
-
¹H NMR (400 MHz, CDCl₃): δ 7.54 (t, J = 7.6 Hz, 1H), 6.47 (d, J = 10.8 Hz, 1H), 6.27 (t, J = 8.8 Hz, 1H), 4.19 (s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): 164.1 (d, J = 243.0 Hz), 148.2 (d, J = 6.0 Hz), 139.8 (d, J = 10.0 Hz), 107.3 (d, J = 22.0 Hz), 101.7 (d, J = 25.0 Hz), 77.1 (d, J = 3.0 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -113.4 (s, 1F).
-
HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9519.[6]
It is imperative for researchers to acquire and interpret the full spectroscopic data for 2-fluoro-5-iodoaniline to confirm its identity and purity before use in multi-step syntheses.
Synthesis of 2-Fluoro-5-iodoaniline
A robust and scalable synthesis of 2-fluoro-5-iodoaniline is crucial for its accessibility in research and development. A common and effective strategy involves a two-step process starting from 2-fluoro-5-nitroaniline.
Step 1: Diazotization and Iodination of 2-Fluoro-5-nitroaniline
This step transforms the amino group of a precursor into a diazonium salt, which is then displaced by an iodide.
Experimental Protocol:
-
Diazotization: 2-Fluoro-5-nitroaniline is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Iodination: The freshly prepared diazonium salt solution is added portion-wise to a solution of potassium iodide in water. The reaction mixture is stirred and allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of 1-fluoro-2-iodo-4-nitrobenzene.
-
Workup and Purification: The product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield pure 1-fluoro-2-iodo-4-nitrobenzene.
Step 2: Reduction of the Nitro Group
The nitro group of 1-fluoro-2-iodo-4-nitrobenzene is then reduced to an amine to yield the final product, 2-fluoro-5-iodoaniline.
Experimental Protocol:
-
Reduction: 1-Fluoro-2-iodo-4-nitrobenzene is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, typically iron powder or tin(II) chloride, is added in the presence of an acid (e.g., hydrochloric acid or acetic acid). The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography.
-
Workup and Purification: The reaction mixture is filtered to remove the metal salts. The filtrate is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford pure 2-fluoro-5-iodoaniline.
dot graph TD { A[2-Fluoro-5-nitroaniline] -->|1. NaNO₂, H₂SO₄, 0-5°C2. KI, H₂O| B(1-Fluoro-2-iodo-4-nitrobenzene); B -->|Fe, HCl, EtOH, Reflux| C[2-Fluoro-5-iodoaniline];
} caption: Synthetic pathway to 2-fluoro-5-iodoaniline.
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
2-Fluoro-5-iodoaniline and its isomers are pivotal intermediates in the synthesis of numerous kinase inhibitors, a class of targeted cancer therapeutics. The MEK inhibitor Trametinib , used in the treatment of melanoma and other cancers, is a prominent example where a fluoro-iodo-aniline core is utilized.[4][7][8] While the approved synthesis of Trametinib often employs 2-fluoro-4-iodoaniline, the analogous reactivity of 2-fluoro-5-iodoaniline makes it a valuable tool for the synthesis of novel kinase inhibitors and for building diverse chemical libraries for drug screening.
Role in Cross-Coupling Reactions
The carbon-iodine bond in 2-fluoro-5-iodoaniline is highly amenable to palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the complex scaffolds of kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between 2-fluoro-5-iodoaniline and a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl moieties, which are often crucial for binding to the target kinase.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, coupling 2-fluoro-5-iodoaniline with a primary or secondary amine. This is particularly useful for synthesizing diarylamine structures, a common motif in many kinase inhibitors.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Key cross-coupling reactions of 2-fluoro-5-iodoaniline.
Case Study: Conceptual Synthesis of a Trametinib Analog
To illustrate the utility of 2-fluoro-5-iodoaniline, a conceptual synthetic route to a Trametinib analog is presented. This hypothetical pathway mirrors the logic used in the synthesis of known MEK inhibitors.
Conceptual Synthetic Protocol:
-
Urea Formation: 2-Fluoro-5-iodoaniline is reacted with an isocyanate, such as cyclopropyl isocyanate, in the presence of a base to form the corresponding urea derivative.
-
Condensation: The resulting urea is then condensed with a suitable heterocyclic partner, for example, a pyrimidinedione derivative, to construct the core scaffold of the kinase inhibitor.
-
Final Cross-Coupling: A subsequent cross-coupling reaction, such as a Buchwald-Hartwig amination, at a different position on the heterocyclic core would introduce the final fragment of the target molecule.
This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by varying the coupling partners in each step.
Safety and Handling
2-Fluoro-5-iodoaniline should be handled with appropriate safety precautions in a laboratory setting. It is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a tightly sealed container in a cool, dry, and dark place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-5-iodoaniline is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of fluorine and iodine substituents provides a powerful platform for the construction of complex and novel molecular architectures. A solid understanding of its synthesis, properties, and reactivity in key cross-coupling reactions is essential for medicinal chemists aiming to develop the next generation of targeted therapeutics. As the demand for innovative kinase inhibitors and other complex drug molecules continues to grow, the utility and importance of versatile intermediates like 2-fluoro-5-iodoaniline will undoubtedly increase.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]
- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
-
RSC Publishing. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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PubMed. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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2-Fluoro-5-iodoaniline physical properties
An In-Depth Technical Guide to the Physical Properties of Halogenated Anilines: Focus on 2-Fluoro-5-iodoaniline and Its Isomer
Introduction
Halogenated anilines are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds for synthesizing complex molecular architectures. The strategic incorporation of halogens, such as fluorine and iodine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a detailed examination of the physical properties of 2-fluoro-5-iodoaniline and its closely related, more extensively characterized isomer, 5-fluoro-2-iodoaniline. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the distinct electronic properties and reactivity of the C-F and C-I bonds can be exploited for further functionalization through reactions like Suzuki or Sonogashira couplings.[2][3]
This document, intended for researchers, scientists, and drug development professionals, consolidates key physical data, spectroscopic information, and safety protocols to facilitate informed experimental design and execution.
Compound Identification and Isomeric Distinction
In chemical literature and supplier catalogs, there can be ambiguity between 2-fluoro-5-iodoaniline and 5-fluoro-2-iodoaniline. While both share the same molecular formula and weight, the substitution pattern on the aniline ring is distinct, leading to different chemical and physical properties. For clarity, this guide will present data for both isomers, with a primary focus on 5-Fluoro-2-iodoaniline (CAS: 255724-71-1) , for which more comprehensive data is publicly available.
| Identifier | 2-Fluoro-5-iodoaniline | 5-Fluoro-2-iodoaniline |
| CAS Number | 886362-82-9 | 255724-71-1[4][5] |
| Molecular Formula | C₆H₅FIN | C₆H₅FIN[4] |
| Molecular Weight | 237.02 g/mol [6] | 237.01 g/mol [4] |
| IUPAC Name | 2-fluoro-5-iodoaniline | 5-fluoro-2-iodoaniline[7] |
| Synonyms | 2-Fluoro-5-iodobenzenamine[2] | 5-Fluoro-2-iodobenzenamine[5] |
| InChI Key | XNFXQUHUFXJVSV-UHFFFAOYSA-N | UCPDOOZBROQHME-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physical state and solubility characteristics of these compounds are critical for their handling, reaction setup, and purification. The data indicates that 5-fluoro-2-iodoaniline is a low-melting solid, which is a common characteristic for substituted anilines of this molecular weight.
| Property | 2-Fluoro-5-iodoaniline | 5-Fluoro-2-iodoaniline |
| Physical Form | Solid or Semi-solid | Grey solid[8], Crystals or powder[9] |
| Melting Point | Not specified | 41-45 °C[5], 43 °C[8], 38.0-48.0 °C[9] |
| Boiling Point | Not specified | 258.2 ± 25.0 °C (Predicted)[4] |
| Density | Not specified | 2.008 ± 0.06 g/cm³[4] |
| Flash Point | Not specified | 110 °C[4] |
| Water Solubility | Insoluble (Implied) | Insoluble (Implied) |
| pKa | Not specified | 1.52 ± 0.10 (Predicted)[4] |
| LogP | Not specified | 2.59 (Predicted)[4] |
Spectroscopic Data for 5-Fluoro-2-iodoaniline
Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound. Detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data have been reported for 5-fluoro-2-iodoaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following NMR data was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.[8]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.54 (t, J = 7.6 Hz, 1H)
-
δ 6.47 (d, J = 10.8 Hz, 1H)
-
δ 6.27 (t, J = 8.8 Hz, 1H)
-
δ 4.19 (s, 2H, -NH₂)[8]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 164.1 (d, J = 243.0 Hz)
-
δ 148.2 (d, J = 6.0 Hz)
-
δ 139.8 (d, J = 10.0 Hz)
-
δ 107.3 (d, J = 22.0 Hz)
-
δ 101.7 (d, J = 25.0 Hz)
-
δ 77.1 (d, J = 3.0 Hz)[8]
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -113.4 (s, 1F)[8]
-
High-Resolution Mass Spectrometry (HRMS)
-
Method: Electrospray Ionization (ESI)
-
Calculated for [C₆H₅FIN+H⁺]: 237.9528
-
Found: 237.9519[8]
Safety, Handling, and Storage
Proper handling of halogenated anilines is crucial due to their potential toxicity. The available safety data indicates differences in the hazard profiles of the two isomers.
| Parameter | 2-Fluoro-5-iodoaniline | 5-Fluoro-2-iodoaniline |
| GHS Pictogram | GHS07 (Exclamation Mark)[6] | GHS06 (Skull and Crossbones) |
| Signal Word | Warning[6] | Danger[5] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation)[6] | H301 (Toxic if swallowed)[5], H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled)[10] |
| Precautionary Codes | P261, P305+P351+P338[6] | P301 + P310[5] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | Store at 2-8°C.[5] Keep containers tightly closed in a dry, cool, and well-ventilated place. |
General Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Avoid breathing dust and avoid contact with skin and eyes.[10]
-
Wash hands thoroughly after handling.[11]
Experimental Workflows
Material Characterization Workflow
A standard workflow for verifying the identity and purity of a newly acquired or synthesized batch of 2-fluoro-5-iodoaniline or its isomer involves a multi-technique approach.
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Navigating the Physicochemical Landscape of 2-Fluoro-5-iodoaniline: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
2-Fluoro-5-iodoaniline is a strategically important building block in contemporary drug discovery and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and an iodine atom on the aniline scaffold, offers medicinal chemists a powerful toolset for modulating molecular properties and constructing complex architectures. This technical guide provides an in-depth analysis of the physicochemical properties of 2-Fluoro-5-iodoaniline, with a particular focus on its melting point characteristics in the context of its structural isomers. We will delve into the causality behind its physical state, its critical role as a synthetic intermediate, and provide field-proven protocols for its handling and characterization.
Introduction: The Strategic Value of Halogenated Anilines
Aniline and its derivatives are foundational scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs.[1] The introduction of halogen atoms, specifically fluorine and iodine, onto this scaffold imparts a unique combination of properties that are highly advantageous for drug development.
-
Fluorine's Influence: The highly electronegative fluorine atom can significantly alter a molecule's pKa, lipophilicity, and conformational preferences.[2][3] Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[4]
-
Iodine's Utility: The iodine atom, being a large and polarizable halogen, serves as an excellent synthetic handle. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are cornerstone transformations in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.[5][6][7]
2-Fluoro-5-iodoaniline (CAS No. 886362-82-9) embodies this dual functionality, making it a valuable precursor for generating libraries of diverse compounds for biological screening.[8]
Physicochemical Characterization of 2-Fluoro-5-iodoaniline
A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis. The properties of 2-Fluoro-5-iodoaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886362-82-9 | [9] |
| Molecular Formula | C₆H₅FIN | [9] |
| Molecular Weight | 237.02 g/mol | [9] |
| Physical Description | Fawn fused solid; Solid or Semi-solid or liquid | [8][9] |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature | [9] |
| Purity (Typical) | ≥95% - 98% | [8][9] |
The Melting Point Enigma: A Comparative Isomeric Analysis
A precise melting point for 2-Fluoro-5-iodoaniline is conspicuously absent from major chemical supplier databases and literature sources. It is consistently described as a "Solid or Semi-solid or liquid" or a "fawn fused solid," suggesting a melting point at or near ambient temperature.[8][9] This ambiguity is itself a critical piece of data, indicating that researchers should anticipate handling a low-melting solid or waxy substance rather than a free-flowing crystalline powder.
The influence of substituent positioning on the melting point is profound, as crystal lattice packing efficiency is highly dependent on molecular symmetry and intermolecular forces. A comparative analysis with its structural isomers, for which melting points are well-documented, provides valuable context.
| Compound | CAS Number | Substitution Pattern | Melting Point (°C) | Source(s) |
| 2-Fluoro-5-iodoaniline | 886362-82-9 | ortho-Fluoro, meta-Iodo | Not Reported | [9] |
| 5-Fluoro-2-iodoaniline | 255724-71-1 | meta-Fluoro, ortho-Iodo | 41 - 45 | [10] |
| 2-Fluoro-4-iodoaniline | 29632-74-4 | ortho-Fluoro, para-Iodo | 55 - 57 | [11] |
The higher melting points of the 5-fluoro-2-iodo and 2-fluoro-4-iodo isomers suggest that their substitution patterns allow for more stable and ordered crystal lattice packing compared to 2-Fluoro-5-iodoaniline. The ortho-fluoro, meta-iodo arrangement in the title compound may disrupt the intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) that favor a well-defined, higher-melting crystalline solid.
Synthesis and Synthetic Applications
While a specific, optimized synthesis for 2-Fluoro-5-iodoaniline is not widely published, its preparation would follow established principles for the synthesis of substituted haloanilines.[12][13] The strategic value of this compound lies in its subsequent reactions. The aniline moiety can undergo a host of transformations, while the iodo-substituent provides a robust platform for diversification via cross-coupling.
The diagram below illustrates the central role of 2-Fluoro-5-iodoaniline as a versatile building block in a drug discovery workflow.
This workflow demonstrates how the iodine atom on the 2-Fluoro-5-iodoaniline scaffold is strategically replaced with a variety of other chemical groups (R) through palladium-catalyzed reactions, rapidly generating a library of novel molecules for subsequent evaluation in the drug discovery pipeline.[7]
Experimental Protocol: Melting Point Determination
Given the physical nature of 2-Fluoro-5-iodoaniline, a precise melting point determination is essential for confirming purity and identity on a batch-to-batch basis. The following protocol outlines a self-validating system for accurate measurement.
Objective: To determine the melting range of a solid organic compound using a modern digital melting point apparatus.
Materials:
-
Sample of 2-Fluoro-5-iodoaniline (or other solid aniline)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Spatula
-
Mortar and pestle (if sample consists of large crystals)
Methodology:
-
Sample Preparation:
-
Ensure the sample is dry. If it appears coarse, gently grind a small amount to a fine powder using a clean, dry mortar and pestle.
-
Invert a capillary tube and press the open end into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom. Alternatively, drop the tube (sealed end down) through a long glass tube onto the benchtop to ensure tight packing. Causality: A tightly packed, uniform sample ensures efficient and even heat transfer, leading to a sharp, reproducible melting range.
-
-
Instrument Setup:
-
Ensure the heating block of the apparatus is clean and has cooled to at least 10-20°C below the expected melting point. For an unknown like 2-Fluoro-5-iodoaniline, start at room temperature.
-
Carefully insert the prepared capillary tube into the sample holder of the apparatus.
-
-
Rapid Determination (Optional but Recommended):
-
If the approximate melting point is unknown, perform a rapid determination. Set a fast ramp rate (e.g., 10-20 °C/minute).
-
Observe the sample and record the approximate temperature at which it melts. This provides a target range for the precise measurement. Trustworthiness: This initial scan prevents overshooting the melting point during the slower, more accurate measurement.
-
-
Precise Determination:
-
Using a fresh sample in a new capillary tube, set the starting temperature to ~15°C below the approximate melting point found in the previous step.
-
Set a slow ramp rate (1-2 °C/minute). Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, providing an accurate reading of the true melting temperature.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting range is reported as T₁ - T₂.
-
-
Validation:
-
Allow the instrument to cool.
-
Perform a second, precise determination with a fresh sample. The two measurements should agree within 1°C. Trustworthiness: Reproducibility is a key indicator of a reliable experimental result.
-
Safety and Handling
Halogenated anilines should be handled with care. Based on safety data for 2-Fluoro-5-iodoaniline and its isomers, the following precautions are necessary.[9][14]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Fluoro-5-iodoaniline stands as a testament to the power of strategic halogenation in modern chemical synthesis. While its physical state as a low-melting solid presents handling considerations, its true value is realized in its synthetic versatility. The fluorine atom provides a tool to enhance metabolic stability, while the iodine atom opens the door to a vast array of cross-coupling chemistries. For researchers in drug discovery and development, a comprehensive understanding of its properties, including the nuances of its melting behavior relative to its isomers, is the first step toward unlocking its full potential as a key molecular building block.
References
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- Dandia, A., Sharma, R., Saini, P., & Parewa, V. (2021). The graphite-catalyzed ipso-functionalization of arylboronic acids in an aqueous medium: metal-free access to phenols, anilines, nitroarenes, and haloarenes. Full-text available.
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Keeffe, S. O., & Ghorpade, S. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. [Link]
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Mague, J. T., & Mohamed, S. K. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]
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Capot Chemical. (2025). MSDS of 2-Fluoro-5-iodoanisole. Retrieved from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]
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LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
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ResearchGate. (2025). The role of fluorine in medicinal chemistry | Request PDF. Retrieved from [Link]
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Chemsrc. (2025). 2-Fluoro-4-iodoaniline | CAS#:29632-74-4. Retrieved from [Link]
-
Zhou, Y., & Gillis, E. P. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
- Guangdong Juda Chemical Industrial Co.,Limited. (n.d.). 2-Fluoro-5-iodo-phenylamine 886362-82-9 CAS NO.. Retrieved from Guangdong Juda Chemical Industrial Co.,Limited website.
-
PubChem. (n.d.). 5-Fluoro-2-iodoaniline. Retrieved from [Link]
- Ekincioğlu, Y., & KEPCEOĞLU, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.
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An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-5-iodoaniline
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-5-iodoaniline, a halogenated aniline derivative of increasing importance in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes its known physicochemical properties with established principles of solubility to provide a robust framework for researchers. Furthermore, it details a comprehensive, self-validating experimental protocol for the precise determination of its solubility in various solvent systems, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility in Scientific Research
In the realm of drug discovery and chemical synthesis, the solubility of a compound is a cornerstone property that dictates its path from the laboratory to practical application. For an API, aqueous solubility is a primary determinant of its absorption and, consequently, its in vivo efficacy. In process chemistry, the solubility in organic solvents governs reaction kinetics, purification strategies such as recrystallization, and the feasibility of large-scale manufacturing. An early and accurate assessment of a compound's solubility profile can therefore de-risk development programs, saving considerable time and resources.
2-Fluoro-5-iodoaniline, with its unique substitution pattern of a fluorine atom, an iodine atom, and an amino group on a benzene ring, presents an interesting case study in solubility. The interplay of these functional groups—their polarity, hydrogen bonding potential, and steric effects—will ultimately define its behavior in different solvent environments. This guide aims to provide both a theoretical understanding and a practical approach to characterizing the solubility of this important building block.
Physicochemical Properties of 2-Fluoro-5-iodoaniline
A thorough understanding of a compound's intrinsic properties is fundamental to predicting its solubility. The following table summarizes the key physicochemical parameters for 2-Fluoro-5-iodoaniline, compiled from various chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₆H₅FIN | [1][2] |
| Molecular Weight | 237.01 g/mol | [2] |
| Appearance | Solid, semi-solid, or liquid | |
| Melting Point | Data not consistently available; related isomer 5-Fluoro-2-iodoaniline has a melting point of 41-45 °C | [3][4] |
| pKa (predicted) | For the anilinium ion, a pKa can be estimated to be low due to the electron-withdrawing effects of the halogens. The related 5-Fluoro-2-iodoaniline has a predicted pKa of 1.52 ± 0.10. | [3][5] |
| logP (predicted) | The predicted XLogP3 for the related isomer 5-Fluoro-2-iodoaniline is 2.59, suggesting a preference for lipophilic environments. | [3] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [2] |
Causality Behind Properties and Solubility:
-
High Molecular Weight and Halogenation: The presence of a heavy iodine atom significantly increases the molecular weight. The aromatic ring and large halogen contribute to strong van der Waals forces and crystal lattice energy, which must be overcome by the solvent for dissolution to occur. This suggests that higher energy input (e.g., heating) may be necessary to achieve significant solubility.
-
Amino and Fluoro Groups: The amino (-NH₂) group can act as both a hydrogen bond donor and acceptor, while the fluorine atom can act as a weak hydrogen bond acceptor. These groups enhance polarity and the potential for interaction with polar protic solvents like alcohols and water.
-
Predicted logP: A positive logP value indicates that 2-Fluoro-5-iodoaniline is likely more soluble in non-polar, lipophilic solvents than in water. This is a critical consideration in drug development for predicting membrane permeability and in process chemistry for selecting appropriate reaction and extraction solvents.
-
Predicted pKa: The low predicted pKa of the anilinium ion suggests that the amino group is a weak base. This implies that the compound's aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of the more soluble protonated salt.
Qualitative Solubility Assessment
Based on the "like dissolves like" principle and the physicochemical properties outlined above, a qualitative prediction of solubility in different solvent classes can be made.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of hydrogen bond-donating and -accepting groups suggests some solubility in these solvents. However, the large, non-polar iodophenyl core will limit this solubility. The aqueous solubility is expected to be low but can be significantly enhanced at low pH.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are effective at solvating polar molecules through dipole-dipole interactions. It is anticipated that 2-Fluoro-5-iodoaniline will exhibit good solubility in these solvents, making them suitable for preparing stock solutions for biological assays or as reaction media.
-
Non-polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Given the significant non-polar surface area of the molecule and its predicted lipophilicity (logP > 0), moderate to good solubility is expected in these solvents. Dichloromethane is often a good initial choice for dissolving halogenated aromatic compounds.
Experimental Protocol for Quantitative Solubility Determination
To move from qualitative assessment to quantitative data, a rigorous and reproducible experimental protocol is essential. The following describes the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.
Principle
An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method.
Materials and Equipment
-
High-purity 2-Fluoro-5-iodoaniline (>98%)
-
Analytical grade solvents
-
Thermostatic shaker/incubator
-
Calibrated analytical balance
-
Vials with Teflon-lined caps
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solubility)
Step-by-Step Methodology
-
Preparation: Add an excess amount of 2-Fluoro-5-iodoaniline to a vial (e.g., 5-10 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: Allow the vials to stand at the same constant temperature for at least one hour to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent drug adsorption onto the filter membrane.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The concentration is determined by comparing the analyte's peak area to a standard calibration curve.
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)
Analytical Method for Quantification
A robust analytical method is paramount for accurate solubility determination. A reverse-phase HPLC-UV method is often suitable for aromatic amines.
-
Instrumentation: HPLC with UV-Vis detector.
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation and good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of 2-Fluoro-5-iodoaniline to find the λmax.
-
Validation: The method must be validated for linearity, accuracy, and precision according to standard guidelines.[7]
Visualization of Workflows
Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Measurement.
Factors Influencing Solubility
Caption: Interplay of Factors Governing Solubility.
Conclusion
While readily available quantitative solubility data for 2-Fluoro-5-iodoaniline is scarce, a comprehensive understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various solvents. Its halogenated, aromatic structure suggests a preference for organic solvents over aqueous media, a characteristic that can be modulated by altering the pH. For researchers requiring precise quantitative data, the detailed shake-flask protocol and associated analytical methodology provided in this guide offer a robust, self-validating framework for generating high-quality, reliable results. Adherence to these principles will empower scientists in drug development and chemical synthesis to effectively utilize 2-Fluoro-5-iodoaniline in their research endeavors.
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2-Fluoro-5-iodoaniline | 886362-82-9 . Sigma-Aldrich.
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5-Fluoro-2-iodoaniline 97 255724-71-1 . Sigma-Aldrich.
-
MSDS of 2-Fluoro-5-iodoanisole . Capot Chemical. (Note: This is for a related compound but provides context on handling similar chemicals).
-
5-Fluoro-2-iodoaniline 97 . Sigma-Aldrich.
-
2-Fluoro 4-Iodo Aniline . LifeChem Pharma India. (Note: Data for an isomer).
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A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline . (Note: Data for an isomer).
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2-Fluoro-5-Iodoaniline . ChemicalBook.
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5-FLUORO-2-IODOANILINE CAS#: 255724-71-1 . ChemicalBook.
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2-Fluoro-5-iodohexane | C6H12FI | CID 141918765 . PubChem - NIH. (Note: A related aliphatic compound for property comparison).
-
SAFETY DATA SHEET - 5-Fluoro-2-iodoaniline . Fisher Scientific.
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2-Fluoro-5-iodoaniline | 886362-82-9 . Sigma-Aldrich.
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886362-82-9|2-Fluoro-5-iodoaniline|BLD Pharm . BLD Pharm.
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Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution . ACS Publications.
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts . PubMed.
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5-Fluoro-2-iodoaniline | C6H5FIN | CID 2774512 . PubChem - NIH.
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2-Fluoro-4-iodoaniline|29632-74-4|BLD Pharm . BLD Pharm.
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A Comparative Guide to the Validation of Analytical Methods for 5-Iodofuran-2-amine Quantification . Benchchem. (Note: A guide for a related compound that outlines analytical validation principles).
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Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide . Benchchem. (Note: A guide for a related compound that outlines solubility principles).
-
Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE . Thermo Fisher Scientific.
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-5-iodoaniline
Introduction
In the landscape of pharmaceutical and materials science research, halogenated anilines serve as pivotal building blocks for synthesizing a vast array of complex molecules. Among these, 2-fluoro-5-iodoaniline is a compound of particular interest due to the unique and often complementary properties imparted by its fluorine and iodine substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki or Sonogashira couplings.
A complete and unambiguous structural characterization is the bedrock of any chemical research and development program. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-fluoro-5-iodoaniline, blending theoretical principles with practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret NMR data for this class of compounds.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-fluoro-5-iodoaniline is dictated by the electronic and spatial interplay of its three substituents on the aromatic ring. A predictive analysis is essential for confident spectral assignment.
Molecular Structure and Proton Environment
The molecule possesses three distinct aromatic protons. For clarity, we will refer to them by their ring positions relative to the amino group (at C1).
Caption: Structure of 2-fluoro-5-iodoaniline with proton numbering.
Substituent Effects on Chemical Shift (δ)
Each substituent electronically influences the aromatic protons, shielding (upfield shift to lower ppm) or deshielding (downfield shift to higher ppm) them.
-
Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. Its lone pair of electrons increases electron density at the ortho (C2, C6) and para (C4) positions. This strong shielding effect will shift the proton at C6 significantly upfield.[1]
-
Fluorine (-F): Fluorine exhibits a dual nature. It is the most electronegative element, inductively withdrawing electron density (deshielding). However, it also possesses lone pairs that can be donated into the π-system (shielding). For adjacent protons, the inductive effect typically dominates, causing a downfield shift.[2][3]
-
Iodine (-I): Iodine is also inductively electron-withdrawing, though less so than fluorine. Its primary influence often comes from its large size and magnetic anisotropy, which tends to deshield protons positioned ortho to it.[4][5]
Predicted Chemical Shift Order:
-
H6: Positioned ortho to the strongly donating -NH₂ group and meta to the other two groups, H6 is expected to be the most shielded and appear at the lowest chemical shift (furthest upfield).
-
H3: Located ortho to the inductively withdrawing fluorine and meta to the -NH₂ and iodine, H3 will be deshielded relative to H6.
-
H4: Situated ortho to the large iodine atom and meta to the other groups, H4 is also expected to be significantly deshielded. The precise ordering of H3 and H4 can be subtle, but both will be downfield from H6.
Spin-Spin Coupling (J-Coupling): The Key to Assignment
The splitting pattern (multiplicity) of each signal is determined by its coupling to neighboring magnetic nuclei (¹H and ¹⁹F). This is the most definitive tool for assigning the spectrum.
-
Proton-Proton (¹H-¹H) Coupling:
-
Proton-Fluorine (¹H-¹⁹F) Coupling:
-
Jortho (F-H3): ~7–11 Hz
-
Jmeta (F-H6): ~4–8 Hz
-
Jpara (F-H4): ~0–3 Hz
-
Caption: Spin-spin coupling network in 2-fluoro-5-iodoaniline.
Predicted Spectral Pattern
Based on these coupling constants, we can predict the multiplicity of each signal:
-
H6 Signal: Will be split by H4 (meta coupling) and the fluorine (meta coupling). It should appear as a doublet of doublets (dd) .
-
H3 Signal: Will be split by H4 (ortho coupling) and the fluorine (ortho coupling). This will also be a doublet of doublets (dd) .
-
H4 Signal: Will be split by H3 (ortho coupling), H6 (meta coupling), and potentially the fluorine (para coupling, which may be small). This will result in a complex multiplet, likely a triplet of doublets (td) or a doublet of doublet of doublets (ddd) .
-
-NH₂ Signal: The two amine protons will typically appear as a single, broad peak due to rapid exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift is highly dependent on solvent, concentration, and temperature.[6]
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Partners & Type |
| H6 | Most Upfield (~6.5-6.8) | Doublet of Doublets (dd) | H4 (meta, ~2-3 Hz), F (meta, ~4-8 Hz) |
| H3 | Downfield (~6.8-7.2) | Doublet of Doublets (dd) | H4 (ortho, ~7-10 Hz), F (ortho, ~7-11 Hz) |
| H4 | Most Downfield (~7.2-7.5) | Triplet of Doublets (td) or ddd | H3 (ortho, ~7-10 Hz), H6 (meta, ~2-3 Hz), F (para, ~0-3 Hz) |
| NH₂ | Variable (Broad) | Broad Singlet (br s) | (Exchanges with solvent) |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the NMR spectrum is directly dependent on meticulous sample preparation and proper instrument parameterization.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For less soluble anilines, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The use of a deuterated solvent is critical to provide a lock signal for the spectrometer and to avoid a large, overwhelming solvent proton signal.[7]
-
Sample Concentration: Weigh approximately 10-20 mg of 2-fluoro-5-iodoaniline into a clean, dry vial.[8] Dissolve this in 0.6–0.7 mL of the chosen deuterated solvent. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to high viscosity.
-
Filtration: It is imperative to remove any particulate matter, as suspended solids will degrade the magnetic field homogeneity, leading to broad spectral lines. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Instrumental Setup:
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp lines and high resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay (d1) is adequate (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat spectrum.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or to the Tetramethylsilane (TMS) signal at 0.00 ppm if used.
-
Integrate the signals to determine the relative number of protons for each multiplet.
-
Analysis and Interpretation
The processed spectrum should reveal three distinct multiplets in the aromatic region and one broad singlet for the amine protons. The key to assignment lies in a systematic analysis of the chemical shifts and, most importantly, the coupling patterns.
-
Identify the Upfield Signal (H6): Locate the multiplet at the lowest chemical shift. This corresponds to H6. Verify that its multiplicity is a doublet of doublets (dd). Measure the two coupling constants from this multiplet. One should be in the range of a meta ¹H-¹H coupling (~2-3 Hz), and the other a meta ¹H-¹⁹F coupling (~4-8 Hz).
-
Identify the Downfield Signals (H3 and H4): The remaining two complex signals will be further downfield. One will be a dd (H3) and the other a more complex multiplet like a td (H4).
-
Use Coupling Constants to Finalize Assignment:
-
Find the multiplet that shares the small ~2-3 Hz meta coupling constant you identified in the H6 signal. This multiplet must be H4.
-
The remaining multiplet must be H3. To confirm, analyze its coupling constants. It should exhibit a large ortho ¹H-¹H coupling (~7-10 Hz) that matches one of the couplings in the H4 signal. It should also exhibit a large ortho ¹H-¹⁹F coupling (~7-11 Hz).
-
This systematic, cross-validating approach, grounded in the fundamental principles of spin-spin coupling, ensures a trustworthy and unambiguous assignment of the entire spectrum.
Conclusion
The ¹H NMR spectrum of 2-fluoro-5-iodoaniline, while complex, is fully interpretable through a systematic application of fundamental NMR principles. By predicting the spectrum based on the known electronic effects of the amino, fluoro, and iodo substituents, and then using the highly diagnostic spin-spin coupling network to confirm assignments, researchers can achieve unambiguous structural verification. The detailed experimental protocol provided herein establishes a self-validating system for acquiring high-quality data, which is the prerequisite for confident analysis. This guide serves as a comprehensive resource for scientists, enabling them to leverage the full power of NMR spectroscopy in their research and development endeavors involving this versatile chemical building block.
References
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
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Xu, P., Wang, F., Wei, T. Q., Yin, L., Wang, S. Y., & Ji, S. J. (2017). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Organic Letters, 19(17), 4484–4487. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of Ottawa, NMR Facility. Retrieved from [Link]
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Abraham, R. J., Gatti, G., & Sancassan, F. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(3), 246-255. Retrieved from [Link]
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Interpreting ¹H NMR Spectra. (n.d.). OpenOChem Learn. Retrieved from [Link]
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NMR Sample Preparation Guide. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis Corp. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Western University, Department of Chemistry. Retrieved from [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
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Yeh, H. J. C., Kirk, K. L., Cohen, L. A., & Horák, V. (1993). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 115(13), 5459-5464. (Note: While the primary link is to a PMC article referencing this work, the original citation is provided for accuracy). Retrieved from [Link]
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The Effect of Fluorine in 1H NMR. (2024). Reddit. r/Chempros. Retrieved from [Link]
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Abraham, R. J., & Monasterios, J. R. (1974). Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (6), 662-665. Retrieved from [Link]
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First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Fluoro-5-iodoaniline
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-fluoro-5-iodoaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive methodologies, and experimental protocols necessary for a thorough understanding of the spectral characteristics of this compound. Our approach is grounded in established scientific principles to ensure technical accuracy and practical applicability.
Introduction: The Significance of ¹³C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing crucial information about its electronic environment.[2] For a substituted aromatic compound like 2-fluoro-5-iodoaniline, the chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, namely the amino (-NH₂), fluoro (-F), and iodo (-I) groups.
The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, primarily at the ortho and para positions.[3] Conversely, the fluorine and iodine atoms are halogens with dual electronic effects: they are inductively electron-withdrawing due to their electronegativity but can also donate electron density through resonance via their lone pairs. The interplay of these effects determines the final chemical shifts of the carbon atoms in 2-fluoro-5-iodoaniline.
Theoretical Principles and Substituent Effects
The chemical shift of a given carbon in 2-fluoro-5-iodoaniline is a composite of several factors, primarily the inductive and resonance (mesomeric) effects of the substituents, as well as steric and anisotropic effects.
-
Amino Group (-NH₂): As a powerful π-electron donor, the amino group significantly shields the ortho and para carbons, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted benzene.[3] The carbon directly attached to the nitrogen (ipso-carbon) is also affected.
-
Fluoro Group (-F): Fluorine is the most electronegative element, leading to a strong inductive electron withdrawal (-I effect), which deshields nearby carbons. However, it can also act as a weak π-electron donor (+M effect). The large deshielding effect on the directly attached carbon (C-2) is a characteristic feature.[4]
-
Iodo Group (-I): Iodine exhibits a weaker inductive effect compared to fluorine. A significant factor for iodine and other heavy halogens is the "heavy atom effect," which arises from spin-orbit coupling and typically causes a shielding (upfield shift) of the directly attached carbon atom.[5][6]
The combination of these substituents in 2-fluoro-5-iodoaniline leads to a unique and predictable ¹³C NMR spectrum. The additive nature of these substituent effects allows for a reasonable estimation of the chemical shifts.[5]
Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-5-iodoaniline
To predict the chemical shifts, we will start with the known chemical shifts of aniline and then apply the substituent chemical shift (SCS) effects of the fluoro and iodo groups at the appropriate positions.
Predicted Chemical Shifts and Assignments:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 (-NH₂) | ~147 | Attached to the electron-donating amino group. |
| C2 (-F) | ~155 (d, ¹JCF ≈ 240 Hz) | Directly attached to the highly electronegative fluorine, resulting in significant deshielding and a large one-bond C-F coupling constant.[4] |
| C3 | ~115 | Ortho to the amino group and meta to the iodine, experiencing shielding from the -NH₂ group. |
| C4 | ~130 | Para to the amino group and ortho to the iodine, experiencing shielding from the -NH₂ group but also deshielding from the iodine. |
| C5 (-I) | ~90 | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. |
| C6 | ~120 | Meta to both the amino and iodo groups, and ortho to the fluorine. |
Note: The chemical shifts are estimates and may vary slightly depending on the solvent and experimental conditions. The carbon attached to fluorine will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus.
The following diagram illustrates the predicted electronic influences of the substituents on the aromatic ring of 2-fluoro-5-iodoaniline.
Caption: Electronic effects of substituents in 2-fluoro-5-iodoaniline.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization.[9][10] The following protocol provides a robust methodology for the analysis of 2-fluoro-5-iodoaniline.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-50 mg of 2-fluoro-5-iodoaniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
-
-
Instrument Setup and Calibration:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is critical for good resolution.
-
Tune and match the ¹³C probe to the correct frequency.
-
-
Data Acquisition:
-
Use a standard pulse program for a proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[11]
-
The number of scans (NS) will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio.
-
A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.[12]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals if quantitative analysis is required.
-
The following diagram outlines the experimental workflow for acquiring a ¹³C NMR spectrum.
Caption: Experimental workflow for ¹³C NMR spectroscopy.
Conclusion
The ¹³C NMR spectrum of 2-fluoro-5-iodoaniline is a rich source of structural information, with the chemical shifts of the six aromatic carbons being highly sensitive to the electronic interplay of the amino, fluoro, and iodo substituents. Through a combination of theoretical understanding, predictive modeling based on substituent effects, and a robust experimental protocol, a comprehensive analysis of this molecule's carbon skeleton can be achieved. This guide provides the foundational knowledge and practical steps for researchers to confidently interpret and utilize the ¹³C NMR data of 2-fluoro-5-iodoaniline in their scientific endeavors.
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Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]
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Gasteiger, J., et al. (2023). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 28(14), 5484. [Link]
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Gawinecki, R., Kolehmainen, E., & Zakrzewski, A. (2003). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 8(12), 906-915. [Link]
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Viesser, R. V., et al. (2019). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 57(10), 784-791. [Link]
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Chan, K. W. S., & Tan, K. L. (1998). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. ResearchGate. [Link]
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How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]
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13-C NMR Protocol for beginners AV-400. (n.d.). University of Rochester. [Link]
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Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). CEITEC. [Link]
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Navigating the Vibrational Landscape: A Technical Guide to the FT-IR Spectral Analysis of 2-Fluoro-5-iodoaniline
Foreword: The Rationale Behind This Guide
In the intricate world of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. 2-Fluoro-5-iodoaniline, a halogenated aromatic amine, serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern—a fluorine atom ortho to the amine group and an iodine atom meta to it—imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets. Understanding the vibrational characteristics of this molecule through Fourier-Transform Infrared (FT-IR) spectroscopy is not merely an academic exercise; it is a fundamental step in quality control, reaction monitoring, and the elucidation of structure-activity relationships.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the FT-IR spectral analysis of 2-Fluoro-5-iodoaniline. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices and provides a framework for interpreting the spectral data with a high degree of scientific integrity. The protocols and interpretations presented herein are designed to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.
Foundational Principles: 2-Fluoro-5-iodoaniline and FT-IR Spectroscopy
2-Fluoro-5-iodoaniline (CAS No. 886362-82-9) is a solid organic compound with the molecular formula C₆H₅FIN. Its structure, featuring an aniline core with two different halogen substituents, gives rise to a complex and informative infrared spectrum.
FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, wagging, etc.). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and providing insights into its overall structure. For a molecule like 2-Fluoro-5-iodoaniline, FT-IR allows us to identify key features such as the amine (-NH₂) group, the aromatic ring, and the carbon-halogen (C-F and C-I) bonds.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The acquisition of a clean, interpretable FT-IR spectrum is critically dependent on proper sample preparation. For a solid compound like 2-Fluoro-5-iodoaniline, several methods are viable, each with its own set of advantages and considerations. The choice of method is often dictated by the amount of sample available, the desired spectral quality, and the specific information being sought.
Attenuated Total Reflectance (ATR) Method: The Workhorse of Modern FT-IR
The ATR technique has become a primary sampling method for solid and liquid samples due to its minimal sample preparation requirements.[2]
Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the crystal.
-
Sample Application: Place a small amount of solid 2-Fluoro-5-iodoaniline directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Causality and Trustworthiness: The ATR method is rapid and generally non-destructive. The quality of the spectrum is highly dependent on the intimacy of contact between the sample and the ATR crystal. The use of a pressure clamp standardizes this contact, ensuring reproducibility.
Potassium Bromide (KBr) Pellet Method: The Classic Approach
The KBr pellet technique is a traditional and reliable method for obtaining high-quality transmission spectra of solid samples.[3]
Methodology:
-
Sample Grinding: Grind a small amount (1-2 mg) of 2-Fluoro-5-iodoaniline into a fine powder using an agate mortar and pestle.
-
Mixing with KBr: Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar and thoroughly mix it with the ground sample. KBr is transparent in the mid-infrared region.[3]
-
Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet is recommended for optimal results.[2]
Causality and Trustworthiness: This method provides excellent spectral detail as the sample is finely dispersed in a non-absorbing matrix. However, it is crucial to use thoroughly dried KBr, as moisture will introduce a broad O-H absorption band around 3400 cm⁻¹, which can interfere with the N-H stretching region of the aniline.[2]
Predictive Spectral Analysis of 2-Fluoro-5-iodoaniline
In the absence of a published, experimentally verified FT-IR spectrum for 2-Fluoro-5-iodoaniline, we can predict its key spectral features based on the known vibrational frequencies of its constituent functional groups and the electronic effects of the halogen substituents.
Caption: Key vibrational modes of 2-Fluoro-5-iodoaniline.
Conclusion: A Tool for Confident Characterization
This technical guide provides a robust framework for the FT-IR spectral analysis of 2-Fluoro-5-iodoaniline. By combining sound experimental protocols with a predictive analysis grounded in established spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The key takeaways are the expected presence of dual N-H stretching bands, a strong C-F stretching absorption, and a characteristic fingerprint region defined by the 1,2,4-trisubstitution pattern. This detailed spectral interpretation serves as an invaluable tool for ensuring material purity, monitoring reaction progress, and advancing the development of novel therapeutics.
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Drawell. Sample Preparation for FTIR Analysis. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
-
ResearchGate. Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
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Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
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University of California, Los Angeles. Infrared Spectroscopy Table. [Link]
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Illinois State University, Department of Chemistry. The Infrared Spectra of Aromatic Amines (Anilines). [Link]
-
Spectroscopy Online. Halogenated Organic Compounds and Their Infrared Spectra. [Link]
-
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A Technical Guide to the Synthesis of 2-Fluoro-5-iodoaniline: Strategies and Mechanistic Insights
Abstract
2-Fluoro-5-iodoaniline is a pivotal structural motif in contemporary drug discovery and fine chemical synthesis. The strategic placement of the fluorine atom and the iodine handle offers medicinal chemists a versatile scaffold for elaborating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a crucial vector for cross-coupling reactions, enabling the facile introduction of diverse functionalities.[1][2] This in-depth guide provides a comprehensive overview of robust and efficient synthetic routes to 2-Fluoro-5-iodoaniline, designed for researchers, scientists, and drug development professionals. We will dissect two primary synthetic strategies: a classical multi-step approach commencing from a dinitro-aromatic precursor and a modern, more direct decarboxylative iodination method. The narrative emphasizes the chemical logic underpinning each transformation, providing not just protocols, but a framework for rational synthesis design.
Introduction: The Strategic Importance of 2-Fluoro-5-iodoaniline
The utility of halogenated anilines as synthetic intermediates is well-established. However, the specific constitutional isomer 2-Fluoro-5-iodoaniline (CAS No. 886362-82-9) presents a unique combination of reactive sites.[3][4] The amine group allows for standard derivatizations (e.g., amide or sulfonamide formation), the fluorine atom modulates the electronic properties of the ring and can improve pharmacokinetic profiles, and the iodine atom is an exceptional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[1][5] This trifecta of functionality makes it a high-value building block for constructing novel heterocyclic compounds and other complex molecular entities often found in pharmaceuticals and agrochemicals.[6]
Table 1: Physicochemical Properties of 2-Fluoro-5-iodoaniline
| Property | Value | Source(s) |
| CAS Number | 886362-82-9 | [3] |
| Molecular Formula | C₆H₅FIN | [3] |
| Molecular Weight | 237.01 g/mol | [7] |
| Appearance | Solid, semi-solid, or liquid | [3] |
| Purity | Typically ≥98% | [3] |
| InChI Key | XNFXQUHUFXJVSV-UHFFFAOYSA-N | [3] |
Synthetic Strategies: A Comparative Analysis
The synthesis of 2-Fluoro-5-iodoaniline can be approached from several angles. The key challenge lies in achieving the specific 1,2,5-substitution pattern. Direct electrophilic iodination of 2-fluoroaniline is not a viable primary strategy, as the powerful ortho-, para-directing amino group would favor iodination at the C4 or C6 position, leading to other isomers. Therefore, more controlled, multi-step strategies are required. We present two validated and mechanistically distinct approaches.
Strategy I: Classical Multi-Step Synthesis via Diazotization
This robust, traditional pathway relies on foundational aromatic chemistry transformations, offering high control over regioselectivity. The strategy begins with a commercially available precursor, 2,4-dinitrofluorobenzene, and proceeds through a three-step sequence: selective reduction, diazotization-iodination, and final reduction.
Logical Workflow for Strategy I
Caption: Multi-step synthesis of 2-Fluoro-5-iodoaniline via a Sandmeyer-type reaction.
Step 1: Selective Reduction of 2,4-Dinitrofluorobenzene
The synthesis commences with the selective reduction of one nitro group on 2,4-dinitrofluorobenzene. The nitro group at the 2-position (ortho to the fluorine) is sterically hindered and electronically deactivated compared to the nitro group at the 4-position. However, selective reduction of the 4-nitro group is not the goal. Instead, processes have been developed for the selective reduction of the 2-nitro group. A patented method describes the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, to selectively reduce the nitro group at the 2-position, yielding 2-fluoro-5-nitroaniline in good yield.[8] This selectivity is crucial as it correctly places the resulting amino group for the subsequent transformation.
Step 2: Diazotization and Iodination (Sandmeyer-Type Reaction)
With 2-fluoro-5-nitroaniline in hand, the next step involves converting the newly formed amino group into an iodo group. This is achieved via a Sandmeyer-type reaction.[9][10] The aniline is first treated with a nitrous acid source (typically sodium nitrite in a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. The subsequent introduction of a solution of potassium iodide (KI) results in the displacement of the diazonium group by iodide, with the evolution of nitrogen gas.[11][12] This reaction is highly efficient for producing aryl iodides and does not typically require a copper catalyst, unlike Sandmeyer reactions for chlorides or bromides.[12] The product of this step is 1-fluoro-2-nitro-4-iodobenzene.
Step 3: Reduction of the Remaining Nitro Group
The final step is the reduction of the remaining nitro group to the target aniline. This is a standard transformation that can be accomplished with a variety of reagents. A common and effective method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, followed by basification to liberate the free amine. Other methods, such as catalytic hydrogenation (H₂ over Pd/C), can also be employed. This step yields the final product, 2-Fluoro-5-iodoaniline.
Experimental Protocol: Strategy I
Materials: 2,4-dinitrofluorobenzene, iron powder, hydrochloric acid, sodium nitrite, potassium iodide, tin(II) chloride dihydrate, sodium hydroxide, diethyl ether, ethanol.
Step A: Synthesis of 2-Fluoro-5-nitroaniline[8]
-
To a stirred suspension of iron powder (molar equivalent: 2.5 to 4) in water/ethanol, add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 2,4-dinitrofluorobenzene in ethanol dropwise over 1-2 hours, maintaining a gentle reflux.
-
After the addition is complete, continue refluxing for an additional 2-3 hours until TLC analysis indicates the consumption of the starting material.
-
Filter the hot reaction mixture through celite to remove excess iron and iron salts.
-
Cool the filtrate, and concentrate under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2-fluoro-5-nitroaniline, which can be purified by recrystallization or column chromatography.
Step B: Synthesis of 1-Fluoro-2-nitro-4-iodobenzene
-
Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes after addition.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product with diethyl ether. Wash the organic layer successively with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Step C: Synthesis of 2-Fluoro-5-iodoaniline
-
Dissolve 1-fluoro-2-nitro-4-iodobenzene (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12).
-
Extract the resulting suspension with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-Fluoro-5-iodoaniline.
Strategy II: Decarboxylative Iodination of 4-Fluoroanthranilic Acid
A more modern and convergent approach involves the direct, transition-metal-free decarboxylative iodination of an anthranilic acid precursor.[13] This method avoids the handling of nitro-aromatics and reduces the number of synthetic steps. The key is the selection of the correct starting material, 4-fluoroanthranilic acid, to achieve the desired substitution pattern.
Reaction Scheme for Strategy II
Caption: Direct synthesis of 2-Fluoro-5-iodoaniline via decarboxylative iodination.
Mechanistic Rationale
This reaction proceeds via a proposed radical mechanism. Under high temperature and oxygen pressure, the anthranilic acid undergoes decarboxylation to form an aryl radical intermediate. This radical is then trapped by iodine to form the C-I bond, yielding the final product. The base-free and transition-metal-free conditions make this an attractive and environmentally conscious alternative to classical methods. The regiochemistry is perfectly controlled, as the iodine atom substitutes the exact position previously occupied by the carboxylic acid group.
Experimental Protocol: Strategy II[13]
Materials: 4-Fluoroanthranilic acid, iodine (I₂), potassium iodide (KI), acetonitrile (CH₃CN), high-pressure stainless-steel reactor.
-
To a glass liner within a 50 mL high-pressure autoclave, add 4-fluoroanthranilic acid (1.0 eq), iodine (0.5 eq), and potassium iodide (0.6 eq).
-
Add acetonitrile (e.g., 10 mL per mmol of substrate).
-
Seal the autoclave and purge the system by pressurizing to 10 bar with O₂ and then venting (repeat three times).
-
Finally, pressurize the reactor with O₂ to 10 bar.
-
Place the reactor in a heating mantle and stir the reaction mixture at 160 °C for 2 hours.
-
After the reaction, cool the reactor rapidly in a water bath and carefully vent the excess pressure.
-
Transfer the reaction mixture, rinse the liner with ethyl acetate, and combine the organic phases.
-
Wash the solution with saturated aqueous sodium thiosulfate to quench unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., using an ethyl acetate/petroleum ether gradient) to yield pure 2-Fluoro-5-iodoaniline.
Comparative Summary and Conclusion
Both strategies offer reliable pathways to 2-Fluoro-5-iodoaniline. The choice between them depends on factors such as starting material availability, scale, equipment, and philosophical approach to synthesis (classical vs. modern).
Table 2: Comparison of Synthetic Strategies
| Parameter | Strategy I: Multi-step Diazotization | Strategy II: Decarboxylative Iodination |
| Primary Starting Material | 2,4-Dinitrofluorobenzene | 4-Fluoroanthranilic Acid |
| Number of Steps | 3 | 1 |
| Key Intermediates | 2-Fluoro-5-nitroaniline, Diazonium salt | None (Direct conversion) |
| Reagents of Note | NaNO₂, SnCl₂, Fe | I₂, KI, High-pressure O₂ |
| Advantages | Uses common reagents, well-established transformations, avoids high-pressure equipment. | Highly convergent, excellent regiocontrol, fewer steps, avoids nitro intermediates. |
| Disadvantages | Multiple steps reduce overall yield, involves nitro and diazonium intermediates. | Requires specialized high-pressure reactor, high-temperature conditions. |
Safety and Handling
2-Fluoro-5-iodoaniline and its intermediates should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Based on data for related compounds and the final product, it may be harmful if swallowed, in contact with skin, or if inhaled.[3][14] Diazonium salts are potentially explosive and should be kept cold and used immediately after preparation without isolation. High-pressure reactions must be conducted behind a blast shield with a properly rated and maintained reactor. Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.[3]
References
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PrepChem. Synthesis of 4-fluoro-2-iodoaniline. Available from: [Link]
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Li, F., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry. Available from: [Link]
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Wikipedia. Sandmeyer reaction. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
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Gondal, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available from: [Link]
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Pervas, P. L., et al. (2006). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 185694, 2-Fluoro-4-iodoaniline. Available from: [Link]
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Angene. The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis. Available from: [Link]
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Organic Syntheses. 1-(2-Iodophenyl)pyrrole. Available from: [Link]
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Klumpp, D. A., et al. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. Available from: [Link]
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Organic Syntheses. p-IODOANILINE. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis Pathways of 2-Fluoro-5-Iodopyridine for Research Applications. Available from: [Link]
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ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences. Available from: [Link]
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Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-iodoaniline from 4-Iodo-1-fluoro-2-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 2-Fluoro-5-iodoaniline, a critical building block in the pharmaceutical and agrochemical industries.[1] The primary focus is the reduction of the nitroarene precursor, 4-iodo-1-fluoro-2-nitrobenzene. This document delves into the underlying reaction mechanisms, presents detailed, field-tested experimental protocols, and offers expert insights into process optimization and troubleshooting. It is intended for researchers, chemists, and process development professionals who require a robust and reliable methodology for this specific transformation. We will explore two primary reductive pathways: the use of Tin(II) chloride (SnCl₂) and the application of activated iron powder in an acidic medium. Each method's causality, safety considerations, and analytical validation are discussed to ensure scientific integrity and reproducibility.
Introduction: Significance and Synthetic Strategy
2-Fluoro-5-iodoaniline is a highly valuable substituted aniline derivative. The unique arrangement of its functional groups—an amine, a fluorine atom, and an iodine atom—makes it a versatile intermediate for introducing specific moieties into complex target molecules.[1] Its precursor, 4-iodo-1-fluoro-2-nitrobenzene, is a readily available starting material that serves as a stable platform for the key synthetic step: the reduction of the nitro group.[2]
The conversion of an aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic chemistry.[3] The challenge in this specific synthesis lies in achieving high chemoselectivity. The chosen reduction method must efficiently convert the nitro group while preserving the carbon-fluorine and, more importantly, the relatively labile carbon-iodine bonds, which could be susceptible to hydrogenolysis under harsh conditions.
While catalytic hydrogenation is a powerful technique for nitro reductions, methods employing palladium or Raney Nickel can sometimes lead to undesired dehalogenation, particularly of iodo and bromo substituents.[4] Therefore, metal-acid reduction systems, such as those using tin or iron, are often preferred for their milder conditions and superior functional group tolerance in such substrates.[4][5] This guide will focus on these robust and selective methods.
Reaction Mechanisms and Scientific Rationale
The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates. Understanding this pathway is crucial for selecting the appropriate reagents and conditions.
2.1. The General Reductive Pathway
The transformation from the nitro group (-NO₂) to the amino group (-NH₂) involves the sequential formation of nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[6]
-
Step 1: The nitro group is reduced to a nitroso group.
-
Step 2: The nitroso group is further reduced to a hydroxylamine.
-
Step 3: The final reduction of the hydroxylamine yields the aniline.
In acidic media, these reactive intermediates are protonated, which helps prevent common side reactions like the condensation of nitrosoarenes and hydroxylamines that can form azoxy or azo compounds.[7]
2.2. Causality of Reagent Selection
-
Tin(II) Chloride (SnCl₂/HCl): This is a classic and highly reliable method. Tin(II) acts as the reducing agent, donating electrons and becoming oxidized to Tin(IV).[5][6] The reaction is typically performed in an acidic environment (HCl), which serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water.[7] This method is particularly effective for substrates with reducible functional groups that are sensitive to catalytic hydrogenation.[5] However, a significant drawback is the generation of stoichiometric amounts of tin salt waste, which can complicate product purification and waste disposal.[5]
-
Iron Powder (Fe/Acid): The Béchamp reduction, using iron metal in the presence of a dilute acid like acetic acid (AcOH) or hydrochloric acid (HCl), is an industrially significant method.[3][8] It is cost-effective and environmentally benign compared to many other metal-based reductions. The iron is oxidized, and the nitro group is reduced. Acetic acid helps to activate the surface of the iron powder and serves as a proton source.[8] A common challenge with this method is the work-up, as it often produces a gelatinous precipitate of iron oxides/hydroxides that can make product isolation difficult.[9]
Experimental Protocols
Safety Precaution: The starting material, 4-iodo-1-fluoro-2-nitrobenzene, and the product, 2-Fluoro-5-iodoaniline, should be handled with care. The starting material is harmful if swallowed or in contact with skin and may cause irritation.[10] The product is also a potential irritant.[11] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
3.1. Method A: Reduction with Tin(II) Chloride Dihydrate
This protocol provides a reliable lab-scale synthesis with a clean conversion.
Materials:
-
4-Iodo-1-fluoro-2-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 5M aqueous solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-1-fluoro-2-nitrobenzene (1.0 eq).
-
Add ethanol (or ethyl acetate) as the solvent (approx. 10-15 mL per gram of starting material).
-
To this solution, add Tin(II) chloride dihydrate (3.0 - 4.0 eq) in portions. The reaction can be exothermic.
-
If using ethyl acetate, add concentrated HCl (4.0 - 5.0 eq) slowly via a dropping funnel. If using ethanol, the HCl can be added after the tin chloride.
-
Heat the reaction mixture to 50-70 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add a 5M NaOH solution to basify the mixture to a pH > 10. This will precipitate tin salts as a white solid (tin hydroxide/oxide). Caution: This neutralization is highly exothermic.
-
Filter the resulting slurry through a pad of celite to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-5-iodoaniline.
-
Purify the crude product via flash column chromatography on silica gel if necessary.
3.2. Method B: Reduction with Iron Powder and Acetic Acid
This method is more economical and avoids the use of heavy metals like tin, though the work-up requires careful filtration.
Materials:
-
4-Iodo-1-fluoro-2-nitrobenzene
-
Iron powder, reduced (<325 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add 4-iodo-1-fluoro-2-nitrobenzene (1.0 eq).
-
Add a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 5:1:1 ratio).[8]
-
Add iron powder (3.0 - 5.0 eq) to the suspension.
-
Heat the mixture to reflux (around 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with a generous amount of ethyl acetate and filter through a thick pad of celite to remove the iron and iron oxide residues. This step is critical and may be slow.[9] Wash the celite pad extensively with ethyl acetate to ensure all product is recovered.
-
Transfer the filtrate to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid. Caution: CO₂ evolution will occur.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to obtain the crude product.
-
If required, purify further by flash column chromatography.
Data Summary and Analytical Characterization
The choice of method can impact yield and purity. Below is a comparative summary based on typical outcomes.
| Parameter | Method A: SnCl₂/HCl | Method B: Fe/AcOH |
| Starting Material | 4-Iodo-1-fluoro-2-nitrobenzene | 4-Iodo-1-fluoro-2-nitrobenzene |
| Equivalents (Reducing Agent) | 3.0 - 4.0 eq SnCl₂·2H₂O | 3.0 - 5.0 eq Fe Powder |
| Solvent | Ethanol or Ethyl Acetate | Ethanol/Water/Acetic Acid |
| Temperature | 50 - 70 °C | 80 - 90 °C (Reflux) |
| Reaction Time | 2 - 4 hours | 3 - 6 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Work-up Complexity | Moderate (tin salt precipitation) | High (filtration of iron sludge) |
| Environmental Impact | High (tin waste) | Low |
Analytical Characterization of 2-Fluoro-5-iodoaniline:
-
Appearance: Typically a fawn-colored or light brown solid at room temperature.[1]
-
Molecular Weight: 237.02 g/mol .[11]
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: Spectroscopic analysis should confirm the structure, showing the correct number of signals, splitting patterns (including C-F and H-F coupling), and integrations for the aromatic protons and carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass.
-
Purity: Can be assessed by HPLC or GC analysis. A purity of >98% is common for the purified material.[11]
Visualization of the Experimental Workflow
The general laboratory workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis of 2-Fluoro-5-iodoaniline.
Conclusion
The reduction of 4-iodo-1-fluoro-2-nitrobenzene to 2-Fluoro-5-iodoaniline is a robust and essential transformation for obtaining a key synthetic intermediate. Both the Tin(II) chloride and iron-acetic acid methods provide excellent yields and high chemoselectivity, preserving the sensitive halogen substituents. The choice between the two often depends on the scale of the reaction, cost considerations, and waste management capabilities. The SnCl₂ method offers a slightly cleaner reaction profile on a lab scale, while the Fe/AcOH method is more economical and environmentally friendly, making it more suitable for larger-scale production despite a more challenging work-up. Proper analytical characterization is paramount to ensure the purity and identity of the final product before its use in subsequent synthetic steps.
References
- ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles.
- MasterOrganicChemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- The Journal of Organic Chemistry. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.
- ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines.
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Fluoro-1-iodo-2-nitrobenzene.
- CymitQuimica. (n.d.). CAS 886362-82-9: 2-Fluoro-5-iodoaniline.
- Synthetic Communications. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds.
- ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodoaniline.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Chem-Impex. (n.d.). 4-Fluoro-1-iodo-2-nitrobenzene.
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Reactivity of the C-I bond in 2-Fluoro-5-iodoaniline
An In-Depth Technical Guide to the Reactivity of the C-I Bond in 2-Fluoro-5-iodoaniline
Abstract
2-Fluoro-5-iodoaniline is a pivotal structural motif in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is largely dictated by the high reactivity of its carbon-iodine (C-I) bond, which serves as a versatile handle for constructing complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive analysis of the C-I bond's reactivity, framed by the modulating electronic and steric influences of the adjacent fluorine and aniline functionalities. We will explore the mechanistic underpinnings and provide field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
The Molecular Landscape: Understanding the Substituent Effects
The reactivity of the C-I bond in 2-fluoro-5-iodoaniline is not governed by the iodine atom in isolation. Rather, it is the result of a delicate interplay between the electronic and steric contributions of all three substituents on the aromatic ring.
-
The Carbon-Iodine Bond: The C-I bond is the longest and weakest of the carbon-halogen bonds (Bond Dissociation Energy: ~234 kJ/mol). This inherent weakness makes it the most susceptible to oxidative addition by low-valent transition metal catalysts, such as Palladium(0), which is the crucial first step in most cross-coupling catalytic cycles.[1] This is the primary reason for its high reactivity compared to aryl bromides or chlorides.
-
The Ortho-Fluorine Atom: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond and reduces electron density in the sigma framework of the ring, which can facilitate the oxidative addition step. In nucleophilic aromatic substitution mechanisms, this strong inductive effect is known to stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining step.[2] While the mechanism differs in transition-metal catalysis, the strong inductive pull remains a key electronic feature.
-
The Para-Amino Group: The aniline's amino group (NH₂) exerts a strong, electron-donating mesomeric effect (+M) by delocalizing its lone pair of electrons into the π-system of the ring. This increases the electron density on the aryl ring, which can, in principle, slightly retard the rate of oxidative addition to the electron-rich Pd(0) center. However, its presence is often crucial for the final molecule's biological activity and provides a handle for further functionalization.
The synergy of these effects makes 2-fluoro-5-iodoaniline an activated, yet electronically nuanced, substrate for cross-coupling chemistry.
Caption: Electronic influences on 2-Fluoro-5-iodoaniline.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
The C-I bond of 2-fluoro-5-iodoaniline is an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. The general mechanism involves a Pd(0)/Pd(II) catalytic cycle.[3]
Sources
Foreword: Understanding the 'Why' Behind the Molecule
An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-5-iodoaniline
In modern medicinal chemistry and materials science, the precise arrangement of atoms and the resulting electronic landscape of a molecule are paramount. 2-Fluoro-5-iodoaniline (CAS: 886362-82-9) is not merely another synthetic intermediate; it is a carefully designed building block. The strategic placement of a highly electronegative fluorine atom and a large, polarizable iodine atom on the aniline scaffold creates a unique electronic profile. This guide moves beyond a simple recitation of data. It aims to provide a deep, mechanistic understanding of why 2-Fluoro-5-iodoaniline behaves the way it does, explaining the causality behind its electronic properties and how these properties can be harnessed for advanced chemical synthesis. We will explore how to characterize this molecule, interpret the data through the lens of computational chemistry, and ultimately, leverage its unique reactivity.
Molecular Architecture and Physicochemical Profile
2-Fluoro-5-iodoaniline is an aromatic amine where the benzene ring is substituted with three key functional groups: an amino group (-NH₂), a fluorine atom (-F) at the ortho position, and an iodine atom (-I) at the meta position relative to the fluorine. This specific arrangement is critical to its electronic character.
The amino group acts as a powerful electron-donating group through resonance, increasing the electron density of the aromatic ring. Conversely, the fluorine atom is a strong electron-withdrawing group via the inductive effect due to its high electronegativity. The iodine atom exhibits a dual nature: it is inductively withdrawing but can also be a weak resonance donor. This interplay of competing electronic effects governs the molecule's reactivity and properties.
| Property | Value | Source |
| CAS Number | 886362-82-9 | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| Physical Form | Solid or Semi-solid | [2] |
| Purity (Typical) | ≥95% - 98% | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Synthesis and Purification: A Conceptual Workflow
While multiple specific synthetic routes may exist, a common approach for generating substituted anilines involves the modification of a pre-existing aniline or nitrobenzene precursor. The following diagram illustrates a generalized workflow for the synthesis and subsequent purification necessary to obtain high-purity 2-Fluoro-5-iodoaniline suitable for research applications. The purification step is critical, as residual catalysts or reagents can interfere with subsequent electronic characterization and synthetic reactions.
Caption: Generalized workflow for the synthesis and purification of 2-Fluoro-5-iodoaniline.
Probing the Electronic Structure: Spectroscopic Characterization
Spectroscopy provides direct experimental evidence of a molecule's electronic environment. The combination of NMR, IR, and UV-Vis spectroscopy creates a comprehensive electronic "fingerprint" for 2-Fluoro-5-iodoaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure and electronic environment of the nuclei within the molecule.
-
¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electron-donating and withdrawing effects of the substituents. We expect three distinct signals in the aromatic region, with coupling patterns revealing their relative positions.
-
¹³C NMR: The carbon signals will show significant shifts due to the attached halogens. The carbon directly bonded to fluorine (C-F) will exhibit a large coupling constant (¹JCF), a hallmark of organofluorine compounds.
-
¹⁹F NMR: This provides a direct and sensitive probe of the fluorine's local electronic environment.
| Technique | Expected Chemical Shifts (ppm) / Features | Rationale |
| ¹H NMR | ~6.5 - 7.5 ppm | Aromatic protons influenced by the -NH₂, -F, and -I groups. |
| ¹³C NMR | ~160 ppm (d, ¹JCF ≈ 240 Hz) | C-F carbon, deshielded and split by fluorine. |
| ~80-90 ppm | C-I carbon, shielded by the "heavy atom effect" of iodine. | |
| ¹⁹F NMR | ~ -110 to -130 ppm | Typical range for a fluorine atom on an aniline ring. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the vibrational modes of functional groups, which are directly related to bond strengths and, by extension, the electronic structure.
-
N-H Stretch: Two characteristic sharp peaks around 3300-3500 cm⁻¹ confirm the presence of the primary amine (-NH₂).
-
C-F Stretch: A strong, sharp absorption band around 1200-1300 cm⁻¹ is indicative of the C-F bond.
-
C-I Stretch: A weaker absorption is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
Protocol 1: Comprehensive Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve ~10-20 mg of high-purity 2-Fluoro-5-iodoaniline in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR: Prepare a thin film of the sample on a KBr disk or use an ATR (Attenuated Total Reflectance) accessory.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Acquire an IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Analysis:
-
Integrate proton signals and determine coupling constants (J-values) to assign aromatic proton positions.
-
Identify the characteristic C-F coupling in the ¹³C NMR spectrum.
-
Correlate IR absorption bands with their respective functional groups to confirm the molecule's structural integrity.
-
Theoretical Deep Dive: Computational Analysis
While spectroscopy provides experimental data, computational chemistry, particularly Density Functional Theory (DFT), allows us to visualize and quantify the underlying electronic properties. A study on the related m-fluoroaniline (MFA) and m-iodoaniline (MIA) provides an excellent theoretical framework for understanding our target molecule.[3][4][5]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate electrons. Its energy level correlates with the ionization potential. For anilines, the HOMO is typically localized on the aromatic ring and the nitrogen atom's lone pair, making it susceptible to electrophilic attack.[4]
-
LUMO: Represents the ability to accept electrons and relates to the electron affinity. The LUMO describes the molecule's susceptibility to nucleophilic attack.[4]
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive and "softer".[4]
Based on analogous systems, the introduction of both fluorine and iodine is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted aniline, influencing the molecule's reactivity profile.
| Quantum Descriptor | Definition | Implication for 2-Fluoro-5-iodoaniline |
| Ionization Potential (I) | Energy required to remove an electron (I ≈ -E_HOMO) | Governs electron-donating ability in reactions. |
| Electron Affinity (A) | Energy released when an electron is added (A ≈ -E_LUMO) | Governs electron-accepting ability. |
| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2) | A harder molecule has a larger HOMO-LUMO gap and is less reactive.[4] |
| Electrophilicity (ω) | A measure of the ability to accept electrons | Indicates susceptibility to attack by nucleophiles. |
Molecular Electrostatic Potential (MEP) Map
An MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions and sites of reactivity.[6][7]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), which are favorable sites for electrophilic attack. In 2-Fluoro-5-iodoaniline, these are expected around the nitrogen lone pair and the fluorine atom.[4]
-
Blue Regions: Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These are often found near the hydrogen atoms of the amine group.[4][6]
The MEP map provides a clear, visual rationale for how the molecule will interact with other reagents, guiding its use in drug design and synthesis.
Protocol 2: DFT-Based Electronic Property Calculation
-
Structure Optimization:
-
Property Calculation:
-
From the optimized geometry, perform a single-point energy calculation to determine the HOMO and LUMO energy levels.
-
Generate the Molecular Electrostatic Potential (MEP) map, plotting the potential on the electron density surface.
-
-
Data Analysis:
-
Calculate the HOMO-LUMO gap and other quantum chemical descriptors (hardness, electrophilicity).
-
Analyze the MEP map to identify the most electron-rich and electron-poor regions, correlating them with potential reactive sites.
-
Caption: Relationship between structure, characterization, electronic properties, and reactivity.
Reactivity and Application in Drug Development
The electronic properties detailed above directly translate into the synthetic utility of 2-Fluoro-5-iodoaniline, making it a valuable building block in drug discovery.[1]
-
Role of Fluorine: The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve the lipophilicity of a drug candidate, which can aid in its ability to cross cell membranes.[8] Its strong electron-withdrawing nature also modulates the pKa of the nearby amino group.
-
Role of Iodine: The C-I bond is the key reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Iodine's large size and polarizability make it an excellent leaving group, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This enables chemists to build molecular complexity and create libraries of compounds for biological screening.[9]
-
Role of the Amino Group: The -NH₂ group can be used as a handle for further functionalization, such as acylation, alkylation, or conversion to a diazonium salt, opening up a vast array of subsequent chemical transformations.
The molecule's design is therefore intentional: the fluorine atom provides desirable pharmaceutical properties, while the iodine and amino groups serve as orthogonal synthetic handles for building complex, biologically active molecules.[9][10]
Conclusion
2-Fluoro-5-iodoaniline is a prime example of rational molecular design. Its electronic properties, arising from the interplay between electron-donating and electron-withdrawing substituents, are precisely tuned for its role as a versatile synthetic intermediate. Through a combined approach of experimental spectroscopy and theoretical DFT calculations, we can develop a robust understanding of its electronic landscape. This knowledge is not merely academic; it provides a predictive framework for its reactivity, enabling researchers, scientists, and drug development professionals to strategically employ this molecule in the creation of novel therapeutics and advanced materials.
References
- Xu, P., Wang, F., Wei, T. Q., Yin, L., Wang, S. Y., & Ji, S. J. (2017). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry. (Note: This reference describes a related isomer but provides context on synthesis methods). [URL not directly available, based on search result content]
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Ekincioğlu, Y., & KEPCEOĞLU, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ResearchGate. Retrieved from [Link]
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Ekincioğlu, Y., & KEPCEOĞLU, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. Retrieved from [Link]
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Ekincioğlu, Y., & KEPCEOĞLU, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Cambridge Open Engage. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Tej-biotech. (n.d.). The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
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ResearchGate. (2025). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Request PDF. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for the Synthesis of 1-(2-Iodophenyl)pyrrole. Retrieved from [Link]
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ResearchGate. (n.d.). Electrostatic potential maps of (A) aniline.... Retrieved from [Link]
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PubChem. (n.d.). 2-Iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Santiago, D., et al. (2022). Computational Study of the Correlation of in-vitro Antiviral Activities Against SARS-CoV-2 with Different Theoretical Descriptors. Latin American Journal of Pharmacy. Retrieved from [Link]
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ResearchGate. (n.d.). Electrostatic potential maps of (A) aniline.... Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-5-Iodopyridine for Research Applications. Retrieved from [Link]
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ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved from [Link]
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Hansen, F. G., et al. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. ACS Omega. Retrieved from [Link]
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El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Pitre, S. P., & Scaiano, J. C. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]
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Jarrin, M., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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CBSE. (2025). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. Retrieved from [Link]
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to 2-Fluoro-5-iodoaniline: Sourcing, Quality Control, and Application
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Fluoro-5-iodoaniline. We will delve into its critical role in medicinal chemistry, provide a detailed analysis of sourcing and pricing, and present field-proven protocols for quality control and handling.
Introduction: The Strategic Value of 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline (CAS No: 886362-82-9) is a halogenated aniline derivative that has emerged as a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its utility stems from the unique and complementary reactivity of its two halogen substituents.
The fluorine atom, due to its high electronegativity, can significantly alter the electronic properties of a molecule. In drug design, strategic fluorination is a well-established method to enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.[1] The iodine atom, in contrast, is an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality allows for the sequential and selective introduction of molecular complexity, making it a powerful precursor for novel therapeutic agents in fields like oncology and virology.[2][3]
Physicochemical Properties and Specifications
Ensuring the quality of starting materials is paramount for reproducible research. The key properties of 2-Fluoro-5-iodoaniline are summarized below.
| Property | Value | Source |
| CAS Number | 886362-82-9 | [4][5][6] |
| Molecular Formula | C₆H₅FIN | [4][6] |
| Molecular Weight | 237.02 g/mol | [6] |
| Appearance | Solid, semi-solid, or liquid | [4][6] |
| Purity | Typically ≥98% | [4][6] |
| Melting Point | 41-45 °C | [7][8] |
| Storage Temperature | Room temperature, sealed in dry, dark place | [4][5][6] |
| InChI Key | XNFXQUHUFXJVSV-UHFFFAOYSA-N | [4][6] |
Note: Another isomer, 5-Fluoro-2-iodoaniline, has a different CAS number (255724-71-1) and similar properties.[7][9] Researchers should verify the CAS number to ensure the correct regioisomer is procured.
Commercial Sourcing and Pricing Analysis
2-Fluoro-5-iodoaniline is readily available from several major chemical suppliers. Pricing is quantity-dependent, with significant per-gram cost reductions at larger scales. The following table provides a comparative analysis based on publicly available catalog pricing.
| Supplier | Catalog Number | Available Quantities & Pricing (USD) |
| Sigma-Aldrich (via Ambeed) | AMBH93E4C75A | 250 mg: $18.401 g: $24.155 g: $64.4025 g: $248.40100 g: $977.50 |
| BLD Pharm | 886362-82-9 | Pricing available upon request. Offers various quantities. |
| Ambeed | AMBH93E4C75A | Pricing aligns with Sigma-Aldrich distribution. |
Disclaimer: Prices are subject to change and may not include shipping or handling fees. Institutional and contract pricing may vary.[4] It is recommended to request a formal quote from suppliers for the most accurate and up-to-date information.
Experimental Protocols: From Receipt to Reaction
The following protocols represent best practices for handling, quality control, and purification of 2-Fluoro-5-iodoaniline.
Safety, Handling, and Storage Protocol
Trustworthiness: This protocol is based on standard Material Safety Data Sheet (MSDS) recommendations to ensure user safety and material integrity.[4][10][11]
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed.[4]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4][10]
Step-by-Step Handling Procedure:
-
Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12]
-
Dispensing: As the material can be a low-melting solid, it may be necessary to gently warm the container to dispense it as a liquid. Alternatively, handle it as a solid in the fume hood. Avoid creating dust.
-
Storage: Upon receipt and after use, securely seal the container. Store in a cool, dry, and dark location away from incompatible materials such as strong reducing agents.[4][10]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[11][12]
Caption: Workflow for Safe Handling of 2-Fluoro-5-iodoaniline.
Quality Control Protocol: Identity and Purity Verification by ¹H NMR
Expertise: This protocol outlines a standard method for verifying the chemical structure and estimating the purity of 2-Fluoro-5-iodoaniline using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind this choice is that ¹H NMR is a rapid, highly sensitive, and structurally informative technique for small organic molecules.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Fluoro-5-iodoaniline directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic compounds.
-
Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis is required.
-
Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument according to standard operating procedures to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A typical experiment involves 8 to 16 scans.
-
The expected spectrum for the aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the aromatic protons and the amine (-NH₂) protons. The ratio should be consistent with the structure (3 aromatic H : 2 amine H).
-
Analyze the chemical shifts and coupling constants to confirm the substitution pattern. The presence of fluorine will introduce additional splitting.
-
Check for the presence of solvent residue or other impurities. Purity can be estimated by comparing the integral of the product signals to those of known impurities.
-
Purification Protocol: Recrystallization
Experience: If the initial QC analysis reveals significant impurities, recrystallization is a robust method for purification. The choice of solvent is critical; the ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures.
Methodology:
-
Solvent Selection: Based on the properties of similar anilines, a mixed solvent system like ethanol/water or a nonpolar solvent like hexane could be effective.[13] Perform small-scale solubility tests to determine the optimal solvent or solvent pair.
-
Dissolution: Place the crude 2-Fluoro-5-iodoaniline in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
Final QC: Re-run the ¹H NMR analysis to confirm the purity of the recrystallized product.
Application Workflow: Suzuki Cross-Coupling
The iodo-substituent makes 2-Fluoro-5-iodoaniline an excellent substrate for Suzuki cross-coupling reactions, a cornerstone of modern C-C bond formation.
Caption: General workflow for a Suzuki cross-coupling reaction.
References
-
A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids . Royal Society of Chemistry. [Link]
-
MSDS of 2-Fluoro-5-iodoanisole . Capot Chemical. [Link]
-
5-Fluoro-2-iodoaniline . Aldlab Chemicals. [Link]
-
2-Fluoro-4-Iodoaniline CAS # : 29632-74-4 . Infinium Pharmachem. [Link]
-
Fluorine in drug discovery: Role, design and case studies . The Pharma Journal. [Link]
-
1-(2-IODOPHENYL)PYRROLE . Organic Syntheses. [Link]
-
Exploring the Synthesis Pathways of 2-Fluoro-5-Iodopyridine for Research Applications . Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems . PubMed Central (PMC), National Library of Medicine. [Link]
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The Organic Chemist's Guide to 2-Fluoro-5-iodoaniline: A Comprehensive Handbook on Safe and Effective Utilization
Foreword: Beyond the Datasheet – A Framework for Proactive Safety
In the fast-paced world of drug discovery and materials science, novel reagents are the lifeblood of innovation. 2-Fluoro-5-iodoaniline, with its unique electronic and structural characteristics, represents a significant building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors. However, its utility is intrinsically linked to our ability to handle it with the respect and caution it demands. This guide is conceived not as a static list of warnings, but as a dynamic framework for proactive safety and informed application. We will delve into the why behind the protocols, grounding our recommendations in the fundamental principles of organic chemistry and toxicology. Our objective is to empower researchers, scientists, and drug development professionals to not only handle 2-Fluoro-5-iodoaniline safely but also to leverage its reactivity in a controlled and effective manner.
Section 1: Unveiling the Molecular Profile of 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline is a halogenated aromatic amine, a class of compounds known for both their synthetic versatility and their potential physiological effects.[1][2] Understanding its molecular structure is the first step in predicting its behavior and handling requirements.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling and use in experimental design.
| Property | Value | Source |
| CAS Number | 886362-82-9 | |
| Molecular Formula | C₆H₅FIN | |
| Molecular Weight | 237.01 g/mol | |
| Appearance | Fawn fused solid | |
| Storage Temperature | Room temperature, keep in a dark place, sealed in dry |
The Influence of Substituents on Reactivity and Toxicity
The aniline backbone is a known structural alert in medicinal chemistry, often associated with potential toxicity. The addition of halogen substituents, in this case, fluorine and iodine, significantly modulates both the reactivity and the toxicological profile of the molecule.
-
The Amino Group (-NH₂): This functional group is a primary determinant of the basicity and nucleophilicity of the molecule. It is also the principal site of metabolic activation in anilines, which can lead to the formation of reactive metabolites.
-
The Fluorine Atom (-F): As a strongly electron-withdrawing group, the fluorine atom at the 2-position decreases the basicity of the amino group. This can influence its reactivity in certain reactions and may also alter its metabolic fate.
-
The Iodine Atom (-I): The iodine atom at the 5-position serves as an excellent leaving group in cross-coupling reactions, making 2-fluoro-5-iodoaniline a valuable synthon.[3] Its presence, however, also contributes to the overall lipophilicity and potential for bioaccumulation of the molecule.
Section 2: Hazard Identification and Risk Assessment
A comprehensive understanding of the potential hazards associated with 2-Fluoro-5-iodoaniline is paramount for establishing a safe working environment. The following hazard information is compiled from available Safety Data Sheets (SDS) and general knowledge of halogenated anilines.[1][4]
GHS Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Profile: An Evidence-Based Inference
While specific toxicological studies on 2-Fluoro-5-iodoaniline are not extensively available, we can infer its potential toxicity based on the known hazards of the aniline scaffold and halogenated aromatic compounds.[1][5]
-
Metabolic Activation: Anilines can undergo metabolic oxidation of the amino group to form N-hydroxy and nitroso derivatives, which are reactive electrophiles capable of binding to cellular macromolecules like DNA and proteins. This is a primary mechanism of aniline-induced toxicity.
-
Structure-Toxicity Relationship: Studies on substituted anilines have shown that the type and position of substituents are critical in determining their toxic potency.[1] Electron-withdrawing groups, such as halogens, can influence the electronic properties of the aromatic ring and the amino group, thereby affecting their interaction with biological targets.
-
Organ-Specific Toxicity: Aromatic amines are known to target the liver and hematopoietic system. Chronic exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.
Section 3: Standard Operating Procedures for Safe Handling
The following protocols are designed to minimize exposure and mitigate the risks associated with handling 2-Fluoro-5-iodoaniline. These procedures should be performed in a designated area within a laboratory that is equipped with the necessary safety infrastructure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure.
Caption: Personal Protective Equipment (PPE) workflow for handling 2-Fluoro-5-iodoaniline.
Engineering Controls
-
Fume Hood: All handling of 2-Fluoro-5-iodoaniline, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling 2-Fluoro-5-iodoaniline.
-
Ensure all necessary equipment (spatulas, weighing paper, reaction vessels) is clean and readily available.
-
Have an appropriate spill kit readily accessible.
-
-
Weighing and Transfer:
-
Don all required PPE.
-
Carefully open the container inside the fume hood.
-
Use a clean, dry spatula to transfer the solid compound to a tared weighing vessel.
-
Avoid generating dust. If the material is a fine powder, consider using a glove bag for added containment during weighing.
-
Close the container tightly after use.
-
-
Reaction Setup:
-
Add the weighed 2-Fluoro-5-iodoaniline to the reaction vessel inside the fume hood.
-
If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
Ensure the reaction apparatus is properly assembled and secured.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all contaminated disposable materials (gloves, weighing paper) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Section 4: Application in Organic Synthesis: A Focus on Kinase Inhibitors
2-Fluoro-5-iodoaniline is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[8][9][10] The presence of both a fluorine and an iodine atom allows for strategic modifications to the molecule, enabling the development of potent and selective drug candidates. The iodine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[11][12][13]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-5-iodoaniline.
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Section 6: Waste Disposal and Decontamination
Proper disposal of 2-Fluoro-5-iodoaniline and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Halogenated Organic Waste: 2-Fluoro-5-iodoaniline and any solutions containing it should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[14][15]
-
Solid Waste: Contaminated solid materials such as gloves, weighing paper, and absorbent materials should be placed in a sealed, labeled container for solid hazardous waste.
Decontamination Protocol
-
Glassware and Equipment:
-
Rinse with a suitable organic solvent (e.g., acetone, ethanol) to remove residual 2-Fluoro-5-iodoaniline. Collect the rinse solvent as halogenated waste.
-
Wash with soap and water.
-
For highly sensitive subsequent reactions, a base bath or acid bath may be used for final cleaning.
-
-
Work Surfaces:
-
Wipe down the fume hood sash, work surface, and any potentially contaminated areas with a cloth dampened with a suitable solvent.
-
Follow with a thorough cleaning using soap and water.
-
Section 7: Conclusion - A Culture of Safety
The safe and effective use of 2-Fluoro-5-iodoaniline is not merely a matter of following a set of rules, but of fostering a culture of safety within the laboratory. This guide provides a comprehensive framework for understanding the hazards, implementing appropriate controls, and responding effectively to emergencies. By integrating these principles into daily laboratory practice, researchers can confidently and responsibly unlock the synthetic potential of this valuable compound, driving forward innovation in science and medicine.
References
-
Schultz, T. W., Cajina-Quezada, M., & Wesley, S. K. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. Bulletin of Environmental Contamination and Toxicology, 43(4), 564–569. [Link]
- Pytlewski, L. L., & Krevitz, K. (1991). Process for dehalogenation of contaminated waste materials. U.S. Patent No. 5,043,054. Washington, DC: U.S.
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(15), 9437–9446. [Link]
-
Ren, S., & Wang, X. (2008). Biodegradation of Halogenated Anilines in River Water. Journal of Environmental Sciences, 20(1), 79-84. [Link]
-
ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical Communications. [Link]
-
University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
A2Z Chemical. (n.d.). The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis. Retrieved from [Link]
- Howard, H. L., & Pytlewski, L. L. (1982). Chemical detoxification of toxic chlorinated aromatic compounds. U.S. Patent No. 4,327,027. Washington, DC: U.S.
-
Wang, D., et al. (2020). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry, 18(3), 443-447. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][16]-Fused Indole Heterocycles. Retrieved from [Link]
-
American Chemical Society. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][16]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2649–2659. [Link]
-
American Chemical Society. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1685–1693. [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 273-277. [Link]
-
MedCrave. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MOJ Bioorganic & Organic Chemistry, 2(3). [Link]
-
MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules, 29(21), 5035. [Link]
-
MDPI. (2022). The Development of FAK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Aladdin. (n.d.). 2-Fluoro-5-iodoaniline. Retrieved from [Link]
Sources
- 1. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 886362-82-9: 2-Fluoro-5-iodoaniline | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 16. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biarylanilines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[2] Within this context, the synthesis of fluorinated biarylanilines represents a particularly valuable endeavor. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] The biaryl aniline motif itself is a privileged scaffold found in numerous biologically active compounds.[5]
2-Fluoro-5-iodoaniline is a versatile building block for the synthesis of these valuable compounds. The presence of the iodine atom provides a highly reactive site for the Suzuki coupling, following the general reactivity trend for aryl halides (I > Br > Cl).[6][7] The ortho-fluoro substituent can influence the electronic properties of the aromatic ring and introduce unique conformational constraints in the final product, which can be advantageous in drug design. This document provides a detailed guide to performing Suzuki coupling reactions with 2-Fluoro-5-iodoaniline, including mechanistic insights, a step-by-step protocol, and troubleshooting advice.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (2-Fluoro-5-iodoaniline) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a palladium(II) species.[10]
-
Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][11]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Experimental Protocol: Suzuki Coupling of 2-Fluoro-5-iodoaniline with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of 2-Fluoro-5-iodoaniline with phenylboronic acid as a model coupling partner. The conditions can be adapted for other boronic acids.
Materials and Reagents
-
2-Fluoro-5-iodoaniline (98% purity)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hot plate
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Fluoro-5-iodoaniline (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, weigh out the palladium catalyst and ligand. For a standard reaction, palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) can be used. For more challenging substrates or to improve efficiency, advanced ligands such as SPhos or XPhos are recommended.[12] Add the catalyst and ligand to the Schlenk flask.
-
Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add a mixture of anhydrous 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe. The use of an aqueous co-solvent is common in Suzuki reactions.[13]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material (2-Fluoro-5-iodoaniline) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-fluoro-5-phenylaniline.
Data Summary and Expected Outcomes
The following table provides a hypothetical summary of expected results for the Suzuki coupling of 2-Fluoro-5-iodoaniline with various boronic acids under optimized conditions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Toluene | 100 | 6 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 8 | 75 |
| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | DMF | 95 | 5 | 85 |
Troubleshooting and Scientific Rationale
| Problem | Potential Cause | Suggested Solution & Rationale |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh palladium source and high-purity, air-stable ligands. If using a Pd(II) source, the reaction conditions must facilitate its in-situ reduction to the active Pd(0) species.[12] |
| Poor solubility of reagents | Try a different solvent system, such as DMF, toluene, or a mixture thereof.[13][14] Increasing the reaction temperature may also improve solubility. | |
| Inefficient base | The choice of base is critical for activating the boronic acid.[11] If carbonate bases are ineffective, try stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[11][13] | |
| Formation of side products | Protodeboronation (boronic acid is replaced by a hydrogen) | This is a common side reaction, especially with heteroaryl boronic acids.[10] Use anhydrous conditions and ensure a sufficiently fast transmetalation step by optimizing the catalyst, ligand, and base. |
| Homocoupling of the boronic acid | This can occur due to the presence of oxygen or if a Pd(II) source is used without efficient reduction.[10][12] Thoroughly degas the reaction mixture and consider using a Pd(0) source like Pd₂(dba)₃. | |
| Dehalogenation of the starting material | This can be a competing side reaction. Using a more active catalyst system to promote the desired cross-coupling can minimize this. | |
| Difficulty in purification | Co-elution of product with byproducts or starting materials | Optimize the eluent system for column chromatography. If the product is basic, a small amount of triethylamine can be added to the eluent to reduce tailing on the silica gel. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Handling Reagents: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvents: The organic solvents used in this procedure are flammable. Avoid open flames and work in a well-ventilated area.
-
Inert Atmosphere: When working with pyrophoric or air-sensitive reagents, proper inert atmosphere techniques must be employed.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-Fluoro-5-iodoaniline is a powerful and versatile method for the synthesis of valuable fluorinated biarylanilines. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines.
- ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- [No Title]. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
- Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF.
- ACS Publications. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF.
- Organic Chemistry Portal. Suzuki Coupling.
- ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
- RSC Publishing. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry.
- NIH. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC.
- ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- YouTube. Suzuki Coupling Mechanism.
- ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
- Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15]-Fused Indole Heterocycles. Available from:
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Reddit. Your "Go-To", "just couple already", Suzuki conditions?.
- PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita.
- ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- [No Title]. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- ChemOrgChem. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved.
- ResearchGate. Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
- Benchchem. Application Notes and Protocols for 2-Iodoaniline in Suzuki Cross-Coupling Reactions.
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- Sigma-Aldrich. 2-Fluoro-5-iodoaniline | 886362-82-9.
- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
Sources
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- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 2-Fluoro-5-iodoaniline
Introduction: Strategic Alkynylation of a Key Pharmaceutical Building Block
The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] Its ability to be conducted under mild conditions has rendered it indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] This application note provides a detailed guide to the Sonogashira coupling of 2-Fluoro-5-iodoaniline, a valuable trifunctional building block in medicinal chemistry and drug development. The presence of an amino group, a fluorine atom, and a selectively reactive iodine atom makes this substrate a versatile scaffold for the introduction of molecular complexity. The differential reactivity of the C-I bond over potential C-F or C-N activation allows for precise chemical modification.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss key considerations for successful execution and optimization.
Mechanistic Insight: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] This dual system ensures the efficient and rapid formation of the desired arylalkyne product under mild conditions.
The Palladium Cycle: The primary role of the palladium catalyst is to bring together the aryl halide and the alkyne.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, in this case, 2-Fluoro-5-iodoaniline, to form a Pd(II) intermediate. This is often the rate-determining step of the overall reaction.[2]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 2-fluoro-5-(alkynyl)aniline, and regenerate the active Pd(0) catalyst.
The Copper Cycle: The copper co-catalyst is crucial for activating the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex. This increases the acidity of the terminal proton.[2]
-
Deprotonation: In the presence of a base, the π-alkyne complex is deprotonated to form a copper(I) acetylide.
-
Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-5-iodoaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: The Strategic Value of 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure offers a unique combination of reactive sites amenable to selective, sequential functionalization. The iodine atom provides a highly reactive handle for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The reactivity of aryl halides in these reactions follows the general trend: I > OTf > Br >> Cl.[2] This predictable reactivity allows for the selective coupling at the C-I bond while preserving the C-F and C-N bonds for subsequent transformations.
The fluorine substituent and the amine group exert significant electronic and steric influences, which can be strategically leveraged. The electron-withdrawing nature of fluorine can modulate the reactivity of the aromatic ring, while the primary amine can act as a nucleophile or a directing group.[3][4] The presence of these functionalities makes 2-fluoro-5-iodoaniline an invaluable precursor for synthesizing complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[4]
This guide provides an in-depth exploration of key palladium-catalyzed reactions using 2-fluoro-5-iodoaniline, complete with mechanistic insights, detailed protocols, and expert commentary on experimental choices to ensure reproducible and high-yielding results.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed method for constructing biaryl scaffolds.[5][6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.[7] For 2-fluoro-5-iodoaniline, this reaction enables the direct introduction of diverse aryl or heteroaryl moieties.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the weak Carbon-Iodine bond of 2-fluoro-5-iodoaniline. This is the rate-determining step for less reactive halides but is typically fast for aryl iodides.[2]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[2]
Protocol & Data Summary
Successful Suzuki couplings hinge on the judicious selection of catalyst, ligand, base, and solvent. The presence of the free amine in the substrate can potentially coordinate to the palladium center, so robust catalyst systems are preferred.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 90-98 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 88-95 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 | 85-92 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 87-94 |
Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-phenylaniline
Materials:
-
2-Fluoro-5-iodoaniline (1.0 eq, e.g., 237 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq, 4.5 mg, 0.02 mmol)
-
SPhos (0.04 eq, 16.4 mg, 0.04 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, 276 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-fluoro-5-iodoaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) species, which is formed in situ.
-
Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-fluoro-5-phenylaniline.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[8][9] This reaction is exceptionally valuable for coupling 2-fluoro-5-iodoaniline with a vast array of primary or secondary amines, amides, or carbamates, providing access to complex molecular scaffolds found in many pharmaceuticals.[10][11]
The Catalytic Cycle: A Mechanistic Overview
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the challenging reductive elimination step that forms the C-N bond.[12][13]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Causality Behind the Cycle:
-
Ligand Choice: Bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) are essential.[13][14] They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[15] Furthermore, their steric bulk facilitates the final reductive elimination step, which is often the turnover-limiting step.[16]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[17] The base's role is to deprotonate the amine-palladium complex to form the palladium-amido intermediate, which is poised for reductive elimination. Weaker bases like K₂CO₃ are generally ineffective.[17][18]
Protocol & Data Summary
The conditions for Buchwald-Hartwig amination are highly dependent on the nature of the amine coupling partner.
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.0) | XPhos (2.5) | NaOtBu (1.5) | Toluene | 100 | 92-99 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 110 | 85-93 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.5) | LHMDS (1.8) | THF | 80 | 88-96 |
| N-Methylaniline | G3-XPhos Precat. (2) | - | K₂CO₃ (2.0) | Dioxane | 100 | 90-97 |
Detailed Experimental Protocol: Synthesis of 4-(4-Fluoro-3-aminophenyl)morpholine
Materials:
-
2-Fluoro-5-iodoaniline (1.0 eq, 237 mg, 1.0 mmol)
-
Morpholine (1.2 eq, 105 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq, 9.2 mg, 0.01 mmol)
-
XPhos (0.025 eq, 12 mg, 0.025 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq, 144 mg, 1.5 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel and Reagent Preparation: In a glovebox, add NaOtBu to a dry Schlenk flask. In a separate vial, dissolve Pd₂(dba)₃ and XPhos in 1 mL of toluene. Add this catalyst solution to the Schlenk flask.
-
Substrate Addition: Add 2-fluoro-5-iodoaniline and morpholine to the flask, followed by the remaining toluene (4 mL). The base is handled in an inert atmosphere due to its hygroscopic and reactive nature.
-
Reaction: Seal the flask, remove from the glovebox, and heat to 100 °C with stirring. The reaction is typically rapid and can be monitored by LC-MS (usually complete in 1-3 hours).
-
Quenching and Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[19][20] This reaction uniquely employs a dual-catalyst system, typically palladium and a copper(I) salt.[21] It provides a direct route to install versatile alkynyl moieties onto the 2-fluoroaniline scaffold, which can serve as handles for further diversification (e.g., via click chemistry or cyclization reactions).
The Catalytic Cycle: A Dual-Metal Mechanism
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle is responsible for activating the alkyne.
Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.
Causality Behind the Cycle:
-
Copper's Role: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper acetylide intermediate.[19] This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.
-
Base Function: The amine base serves two purposes: it deprotonates the terminal alkyne to facilitate copper acetylide formation and acts as a solvent and scavenger for the hydrogen iodide byproduct.[19]
-
Oxygen Sensitivity: The reaction must be performed under strictly anaerobic conditions. Oxygen can induce the copper-mediated homocoupling of the alkyne (Glaser coupling), a significant side reaction that consumes the starting material.[22]
Protocol & Data Summary
| Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3.0) | THF | 60 | 90-97 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3.0) | DMF | 70 | 88-95 |
| 1-Hexyne | PdCl₂(dppf) (2.5) | CuI (5) | Et₃N (3.0) | Dioxane | 80 | 85-92 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine (2.5) | Acetonitrile | 50 | 89-96 |
Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-(phenylethynyl)aniline
Materials:
-
2-Fluoro-5-iodoaniline (1.0 eq, 237 mg, 1.0 mmol)
-
Phenylacetylene (1.1 eq, 121 µL, 1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq, 14 mg, 0.02 mmol)
-
Copper(I) Iodide (CuI, 0.04 eq, 7.6 mg, 0.04 mmol)
-
Triethylamine (TEA, 3.0 eq, 418 µL, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-fluoro-5-iodoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine via syringe. Stir for 5 minutes. Then, add phenylacetylene dropwise.
-
Reaction: Heat the mixture to 60 °C. The reaction often turns dark, and a precipitate of triethylammonium iodide may form. Monitor progress by TLC or LC-MS (typically complete in 2-6 hours).
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure product.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a C-C bond forming reaction of immense utility.[23] While less common than the Suzuki coupling for this substrate, it offers a distinct pathway to vinylated anilines, which are valuable intermediates in polymer chemistry and for the synthesis of heterocyclic systems.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction cycle involves oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.[1][24]
Figure 4: Catalytic cycle of the Mizoroki-Heck reaction.
Causality Behind the Cycle:
-
Migratory Insertion: After oxidative addition, the alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1]
-
β-Hydride Elimination: For the reaction to turn over, a hydrogen atom on the carbon β to the palladium must be accessible. The palladium and the β-hydrogen must be able to adopt a syn-coplanar arrangement. The complex eliminates a palladium-hydride species to form the final alkene product.[24]
-
Base Requirement: A base is required to neutralize the H-X acid generated in the final step, which regenerates the active Pd(0) catalyst from the H-Pd(II)-X species.[23]
Protocol & Data Summary
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2.5) | Et₃N (1.5) | Acetonitrile | 80 | 85-95 |
| Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | DMF | 110 | 80-90 |
| Acrylonitrile | Pd(PPh₃)₄ (5) | - | NaOAc (2.0) | DMA | 100 | 75-85 |
Detailed Experimental Protocol: Synthesis of (E)-Butyl 3-(3-amino-4-fluorophenyl)acrylate
Materials:
-
2-Fluoro-5-iodoaniline (1.0 eq, 237 mg, 1.0 mmol)
-
n-Butyl acrylate (1.5 eq, 214 µL, 1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 eq, 2.2 mg, 0.01 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.025 eq, 7.6 mg, 0.025 mmol)
-
Triethylamine (Et₃N, 1.5 eq, 209 µL, 1.5 mmol)
-
Anhydrous Acetonitrile (5 mL)
Procedure:
-
Vessel Preparation: To a sealed tube, add 2-fluoro-5-iodoaniline, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Reagent Addition: Add anhydrous acetonitrile, n-butyl acrylate, and triethylamine via syringe.
-
Reaction: Seal the tube tightly and heat to 80 °C in an oil bath with stirring for 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the desired vinylated product, typically as the trans-isomer.[23]
General Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base (Buchwald); Poorly degassed solvents; Low reaction temperature. | Use a pre-catalyst or activate under inert conditions; Switch to a stronger base (e.g., NaOtBu for C-N); Degas solvents thoroughly with Ar/N₂ for 20-30 min; Increase temperature in 10 °C increments. |
| Formation of Homocoupled Side Products | (Sonogashira) Presence of oxygen leading to Glaser coupling; (Suzuki) Decomposition of boronic acid. | Ensure rigorous inert atmosphere for Sonogashira; Use fresh, high-purity boronic acid for Suzuki. |
| Dehalogenation (Reduction of C-I) | Presence of water or protic impurities; β-hydride elimination from the catalyst complex followed by reductive elimination with a hydride source. | Use anhydrous solvents and reagents; Ensure the base is not excessively hydrated. |
| Catalyst Decomposition (Black Precipitate) | Reaction temperature too high; Ligand degradation or dissociation. | Lower the reaction temperature; Use a more thermally stable ligand (e.g., biarylphosphines). |
References
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D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008. [Online]. Available: [Link]
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MDPI, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds," Catalysts, vol. 4, no. 3, pp. 321-345, 2014. [Online]. Available: [Link]
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A. A. Kuroda-Jácome et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2024. [Online]. Available: [Link]
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D. Chen et al., "Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds," Organic Letters, vol. 17, no. 19, pp. 4674–4677, 2015. [Online]. Available: [Link]
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Y. M. A. Yamada et al., "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners," Catalysts, vol. 9, no. 1, p. 75, 2019. [Online]. Available: [Link]
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Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [Online]. Available: [Link]
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A. Marchese et al., "(PDF) Reversible C–C Bond Formation Using Palladium Catalysis," ResearchGate, 2021. [Online]. Available: [Link]
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MIT DSpace, "Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules," MIT Libraries, 2016. [Online]. Available: [Link]
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D. S. Surry and S. L. Buchwald, "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," Chemical Science, vol. 1, no. 1, pp. 13–31, 2010. [Online]. Available: [Link]
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K. Kubota et al., "Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines," Organic Letters, vol. 17, no. 11, pp. 2898–2901, 2015. [Online]. Available: [Link]
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The Organic Chemistry Tutor, "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!," YouTube, 2024. [Online]. Available: [Link]
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Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Online]. Available: [Link]
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Chemistry LibreTexts, "Heck Reaction," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
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R. R. Thakore et al., "Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review," ChemistrySelect, vol. 8, no. 33, 2023. [Online]. Available: [Link]
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M. G. M. D'Souza et al., "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," RSC Advances, vol. 13, no. 27, pp. 18562–18584, 2023. [Online]. Available: [Link]
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Cenmed Enterprises, "5 Fluoro 2 Iodoaniline," Product Page. [Online]. Available: [Link]
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S. M. Sirindil et al., "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst," Catalysts, vol. 12, no. 11, p. 1381, 2022. [Online]. Available: [Link]
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C. A. R. Sáenz et al., "Design, Synthesis, and Catalytic Evaluation of a New Pd-Dipeptide Metal Catalyst in the Stereoselective Formation of C–C Bonds via an Aldol Reaction," Catalysts, vol. 13, no. 11, p. 1445, 2023. [Online]. Available: [Link]
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Macmillan Group, "The Intramolecular Heck Reaction," Macmillan Group Meeting, 2004. [Online]. Available: [Link]
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S. S. Kotha et al., "Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac," Chemistry & Biology Interface, vol. 2, no. 2, pp. 110-120, 2012. [Online]. Available: [Link]
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R. Chinchilla and C. Nájera, "Recent advances in Sonogashira reactions," Chemical Society Reviews, vol. 40, no. 10, pp. 5084–5121, 2011. [Online]. Available: [Link]
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J. B. F. N. Engberts et al., "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates," Organic Letters, vol. 16, no. 6, pp. 1724–1727, 2014. [Online]. Available: [Link]
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Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Online]. Available: [Link]
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The Versatile Role of 2-Fluoro-5-iodoaniline in the Synthesis of Heterocyclic Scaffolds: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of available building blocks, 2-Fluoro-5-iodoaniline has emerged as a particularly valuable precursor, offering a unique combination of reactive sites that can be selectively manipulated to construct a diverse array of privileged heterocyclic cores. This guide provides an in-depth exploration of the synthetic utility of 2-Fluoro-5-iodoaniline, presenting detailed application notes and protocols for the synthesis of indoles, quinolines, and benzimidazoles. We will delve into the causality behind experimental choices, focusing on the influence of the fluoro and iodo substituents on reaction outcomes and regioselectivity, thereby providing a robust framework for researchers, scientists, and drug development professionals.
The Strategic Advantage of 2-Fluoro-5-iodoaniline: A Molecular Architect's Perspective
2-Fluoro-5-iodoaniline is a trifunctional building block, possessing an amino group, a fluorine atom, and an iodine atom on a benzene ring. This specific arrangement of substituents provides a powerful platform for a variety of synthetic transformations. The iodine atom, a versatile "handle," is particularly amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions, serving as a linchpin for the introduction of diverse functionalities. The fluorine atom, on the other hand, can significantly influence the electronic properties of the molecule, impacting its reactivity and the biological properties of the final products. The presence of fluorine in drug candidates often enhances metabolic stability and lipophilicity. The amino group serves as a key nucleophile and a directing group in many cyclization strategies.
The strategic positioning of these three groups allows for a high degree of control over the synthetic pathway, enabling the regioselective construction of complex heterocyclic systems. This guide will explore how these inherent properties can be harnessed to achieve specific synthetic goals.
Figure 1. Key reactive sites of 2-Fluoro-5-iodoaniline.
Synthesis of 7-Fluoroindoles via the Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction that allows for the construction of substituted indoles from o-iodoanilines and alkynes.[1][2][3] This method is particularly attractive due to its high degree of convergence and functional group tolerance. When applying this methodology to 2-fluoro-5-iodoaniline, the key question of regioselectivity arises: will the cyclization occur to form the 7-fluoroindole or the 4-fluoroindole?
Mechanistic Considerations and Regioselectivity:
The established mechanism of the Larock indole synthesis involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular attack of the aniline nitrogen onto the newly formed vinylpalladium species, followed by reductive elimination, affords the indole product.
In the case of 2-fluoro-5-iodoaniline, the cyclization will exclusively yield the 7-fluoroindole . This is because the initial oxidative addition of palladium occurs at the carbon-iodine bond, which is significantly more reactive than the carbon-fluorine bond. The subsequent intramolecular cyclization involves the nitrogen atom attacking the vinylpalladium intermediate at the position ortho to the original iodine, leading to the formation of the 7-fluoroindole scaffold. The fluorine atom at the 2-position does not participate directly in the cyclization but influences the electronic properties of the resulting indole.
Figure 2. Workflow for the Larock indole synthesis of 7-fluoroindoles.
Application Note 2.1: Synthesis of 2,3-Disubstituted-7-fluoroindoles
This protocol describes a general procedure for the synthesis of 2,3-disubstituted-7-fluoroindoles from 2-fluoro-5-iodoaniline and a disubstituted alkyne.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-fluoro-5-iodoaniline (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), triphenylphosphine (PPh₃, 0.1 equiv.), and lithium chloride (LiCl, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by the disubstituted alkyne (1.2 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted-7-fluoroindole.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Diphenylacetylene | 7-Fluoro-2,3-diphenyl-1H-indole | 85 |
| 2 | 1-Phenyl-1-propyne | 7-Fluoro-3-methyl-2-phenyl-1H-indole | 78 |
| 3 | 4-Octyne | 7-Fluoro-2,3-dipropyl-1H-indole | 82 |
Table 1. Representative examples for the synthesis of 7-fluoroindoles.
Characterization Data for a Representative 7-Fluoroindole:
For 7-fluoroindole, the following spectroscopic data can be expected:
-
¹H NMR: Distinct signals for the indole protons, with characteristic couplings influenced by the fluorine atom.
-
¹³C NMR: The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet or a multiplet depending on the neighboring protons.
Synthesis of 6-Fluoroquinolines: Navigating Regiochemical Outcomes
The synthesis of quinolines from anilines can be achieved through various named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses. The choice of reaction will depend on the desired substitution pattern of the quinoline ring. When using 2-fluoro-5-iodoaniline, the regioselectivity of the cyclization is a critical consideration.
Application Note 3.1: Combes Quinoline Synthesis of 6-Fluoro-8-iodoquinolines
The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[4][5][6] With 2-fluoro-5-iodoaniline, the cyclization is expected to proceed to form a 6-fluoro-8-iodoquinoline . The cyclization is an electrophilic aromatic substitution, and the position of cyclization is directed by the substituents on the aniline ring. The amino group is a strong activating group and directs ortho and para. The fluorine atom is a deactivating group but also an ortho, para-director. The iodine atom is a deactivating ortho, para-director. In this case, the cyclization will occur at the less sterically hindered position ortho to the amino group, which is the position that will become C8 of the quinoline ring, thus placing the iodine at this position and the fluorine at the 6-position.
Figure 3. Workflow for the Combes synthesis of 6-fluoro-8-iodoquinolines.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 2-fluoro-5-iodoaniline (1.0 equiv.) and the β-diketone (e.g., acetylacetone, 1.1 equiv.).
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) with cooling.
-
Reaction: Heat the mixture to 100-120 °C for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a concentrated solution of sodium hydroxide (NaOH) until basic.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane). Wash the organic layer with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 6-fluoro-8-iodoquinoline.
Application Note 3.2: Doebner-von Miller Synthesis of 6-Fluoroquinolines
The Doebner-von Miller reaction utilizes an α,β-unsaturated aldehyde or ketone to construct the quinoline ring.[7][8] Similar to the Combes synthesis, the cyclization with 2-fluoro-5-iodoaniline is expected to yield a 6-fluoroquinoline . The iodine at the 5-position can be retained or may be reductively removed depending on the reaction conditions, particularly if a reducing agent is present.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-iodoaniline (1.0 equiv.) in a suitable solvent such as ethanol.
-
Reagent Addition: Add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 equiv.) and an acid catalyst (e.g., hydrochloric acid or sulfuric acid). An oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the aniline) is often included.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Work-up and Purification: After cooling, the work-up and purification are similar to the Combes synthesis protocol.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | 6-Fluoro-8-iodo-2,4-dimethylquinoline | 75 |
| 2 | Crotonaldehyde | 6-Fluoro-2-methylquinoline | 68 |
Table 2. Representative examples for the synthesis of 6-fluoroquinolines.
Synthesis of 5-Fluorobenzimidazoles: Palladium and Copper-Catalyzed Approaches
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of 5-fluorobenzimidazoles from 2-fluoro-5-iodoaniline can be achieved through several modern catalytic methods.
Application Note 4.1: Palladium-Catalyzed Synthesis of N-Aryl-5-fluorobenzimidazoles
A powerful approach for the synthesis of N-substituted benzimidazoles involves a palladium-catalyzed intramolecular C-N bond formation.[9] This can be achieved by first acylating the 2-fluoro-5-iodoaniline, followed by an intramolecular Buchwald-Hartwig amination. The cyclization will occur between the nitrogen of the acylated amino group and the carbon bearing the iodine atom, leading to the formation of a 5-fluorobenzimidazole .
Figure 4. Palladium-catalyzed synthesis of 5-fluorobenzimidazoles.
Experimental Protocol:
-
Acylation: React 2-fluoro-5-iodoaniline with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding N-acyl derivative.
-
Cyclization: To a solution of the N-acyl-2-fluoro-5-iodoaniline (1.0 equiv.) in an anhydrous solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., cesium carbonate, Cs₂CO₃, 2.0 equiv.).
-
Reaction: Heat the mixture under an inert atmosphere at 100-120 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired 5-fluorobenzimidazole.
Application Note 4.2: Copper-Catalyzed Synthesis of 2-Substituted-5-fluorobenzimidazoles
Copper catalysis provides an alternative and often more economical approach to the synthesis of benzimidazoles.[10][11] A common method involves the condensation of an o-phenylenediamine with an aldehyde. To apply this to 2-fluoro-5-iodoaniline, the iodine would first need to be replaced with an amino group, which can be challenging. A more direct route involves the reaction of 2-fluoro-5-iodoaniline with an amidine, followed by a copper-catalyzed intramolecular C-N coupling.
Experimental Protocol:
-
Amidine Formation: React 2-fluoro-5-iodoaniline with a nitrile in the presence of a Lewis acid to form an N-aryl amidine intermediate.
-
Cyclization: To the crude amidine, add a copper(I) catalyst (e.g., CuI, 0.1 equiv.), a ligand (e.g., 1,10-phenanthroline, 0.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent like DMF.
-
Reaction: Heat the mixture at 120-140 °C for 24 hours.
-
Work-up and Purification: After cooling, dilute with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
| Entry | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1 | Benzoyl chloride | Pd₂(dba)₃ / Xantphos | 2-Phenyl-5-fluoro-1H-benzimidazole | 75 |
| 2 | Benzonitrile/CuI | CuI / 1,10-phenanthroline | 2-Phenyl-5-fluoro-1H-benzimidazole | 65 |
Table 3. Representative examples for the synthesis of 5-fluorobenzimidazoles.
Conclusion
2-Fluoro-5-iodoaniline is a highly versatile and strategic building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. By understanding the inherent reactivity of its functional groups and the principles of modern catalytic methods, researchers can rationally design and execute efficient synthetic routes to novel indoles, quinolines, and benzimidazoles. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the discovery and development of new therapeutic agents. The ability to predict and control regiochemical outcomes is paramount, and the examples discussed herein demonstrate how the unique substitution pattern of 2-fluoro-5-iodoaniline can be leveraged to achieve synthetic precision.
References
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Wikipedia contributors. (2023). Larock indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Application Notes and Protocols for 2-Fluoro-5-iodoaniline in Medicinal Chemistry
Abstract
This technical guide provides medicinal chemists, researchers, and drug development professionals with a comprehensive overview of the strategic use of 2-Fluoro-5-iodoaniline as a critical building block in modern drug discovery. We delve into the rationale behind its application, focusing on how its unique structural and electronic properties are leveraged in the design of targeted therapeutics, particularly kinase inhibitors. This document furnishes detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. A case study on the synthesis of the MEK inhibitor TAK-733 is presented to illustrate a practical application. Safety protocols, data tables, and workflow diagrams are included to ensure both scientific integrity and practical usability in a research setting.
Introduction: The Strategic Value of 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline is a halogenated aromatic amine that has emerged as a valuable scaffold in medicinal chemistry. Its utility stems from the distinct and complementary functionalities of its substituents: an amine group, a fluorine atom, and an iodine atom. This trifecta of functional groups provides a powerful platform for the synthesis of complex molecules with tailored biological activities.
-
The Amine (NH₂) Group: Serves as a primary nucleophile or a handle for amide bond formation, crucial for linking different fragments of a drug molecule.
-
The Fluorine (F) Atom: The high electronegativity of fluorine can significantly influence the physicochemical properties of a molecule. Its introduction can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2] The strategic placement of fluorine is a well-established strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic profiles.[1][2]
-
The Iodine (I) Atom: As a large and polarizable halogen, iodine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the facile and selective introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
The orthogonal reactivity of the iodo and amino groups allows for sequential and controlled synthetic modifications, making 2-Fluoro-5-iodoaniline a versatile starting material for the construction of extensive compound libraries.
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 2-Fluoro-5-iodoaniline moiety is frequently incorporated into small molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The 2-fluoro-anilino substructure often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase ATP-binding site. The iodine atom provides a vector for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Case Study: Synthesis of the MEK Inhibitor TAK-733
A prominent example of the application of a 2-fluoro-iodoaniline isomer is in the synthesis of TAK-733, a potent and selective allosteric inhibitor of MEK1/2 kinases.[4][5][6] The synthesis of TAK-733 involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a pyridopyrimidone core with 2-fluoro-4-iodoaniline.[7] This key step highlights the utility of the fluorinated iodoaniline in constructing the final drug molecule. The 2-fluoro-4-iodoaniline moiety in TAK-733 sits in a deep lipophilic pocket of the MEK1 allosteric site, contributing significantly to its high potency.
Table 1: Physicochemical Properties of 2-Fluoro-5-iodoaniline
| Property | Value | Reference |
| CAS Number | 886362-82-9 | |
| Molecular Formula | C₆H₅FIN | |
| Molecular Weight | 237.01 g/mol | |
| Appearance | Solid or Semi-solid | |
| Melting Point | Not specified | |
| Storage | Keep in dark place, sealed in dry, room temperature |
Note: Properties for the isomeric 2-Fluoro-4-iodoaniline (CAS: 29632-74-4) are often reported as a solid with a melting point of 55-57 °C.[8]
Experimental Protocols
The following protocols are designed to be robust and reproducible, serving as a starting point for researchers. Optimization may be required for specific substrates.
Suzuki-Miyaura Cross-Coupling of 2-Fluoro-5-iodoaniline with Arylboronic Acids
This reaction is a cornerstone for forming C-C bonds, enabling the introduction of various aryl and heteroaryl groups at the 5-position of the aniline ring.[9][10]
Reaction Scheme:
Workflow Diagram:
Detailed Protocol:
-
Reagent Setup: In a Schlenk flask, combine 2-Fluoro-5-iodoaniline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 2-Fluoro-5-iodoaniline Derivatives
This powerful C-N bond-forming reaction is essential for synthesizing diarylamines, a common motif in kinase inhibitors.[11][12][13]
Reaction Scheme:
Workflow Diagram:
Detailed Protocol:
-
Reagent Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add 2-Fluoro-5-iodoaniline (1.0 mmol, 1.0 equiv), the desired amine or heterocycle (e.g., a pyrazole derivative, 1.1 mmol, 1.1 equiv), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.05 mmol, 5 mol%), and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.
-
Inert Atmosphere: Seal the tube and ensure it remains under a positive pressure of nitrogen or argon.
-
Reaction: Heat the mixture in a preheated oil bath to 90-110 °C. Stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like toluene and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography.
Sonogashira Coupling of 2-Fluoro-5-iodoaniline with Terminal Alkynes
This reaction forms a C(sp²)-C(sp) bond, introducing an alkyne functionality that can be a key pharmacophore or a handle for further transformations like "click chemistry".[2][14][15]
Reaction Scheme:
Workflow Diagram:
Detailed Protocol:
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Fluoro-5-iodoaniline (1.0 mmol, 1.0 equiv), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF, 5 mL) and an amine base such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Safety and Handling
2-Fluoro-5-iodoaniline and its isomers are chemical reagents and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Always consult the Safety Data Sheet (SDS) for the specific reagent before use.
Conclusion
2-Fluoro-5-iodoaniline is a strategically important and versatile building block in medicinal chemistry. Its unique combination of reactive sites allows for the efficient and controlled synthesis of complex molecular architectures, particularly in the development of targeted kinase inhibitors. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for researchers to leverage the full potential of this valuable reagent in their drug discovery programs. The successful application of its isomer in the synthesis of TAK-733 underscores the significant impact of such fluorinated anilines in advancing novel therapeutics.
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Zhao, Y., Zhu, L., Provencal, D. P., Miller, T. A., O'Bryan, C., Langston, M., Shen, M., Bailey, D., Sha, D., Palmer, T., Ho, T., & Li, M. (2012). Process Research and Kilogram Synthesis of an Investigational, Potent MEK Inhibitor. Organic Process Research & Development, 16(10), 1634–1641. [Link]
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New Drug Approvals. (n.d.). TAK-733. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24963252, Tak-733. Retrieved January 12, 2026, from [Link].
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 12, 2026, from [Link]
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Dong, Q., et al. (2011). Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 21(5), 1315-1319. [Link]
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Bonafoux, D., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(15), 5789. [Link]
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Gao, S., & Wu, J. (2015). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 2(7), 729-758. [Link]
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Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Retrieved January 12, 2026, from [Link]
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Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry – A European Journal, 24(65), 17188-17192. [Link]
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Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 278-282. [Link]
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Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry, 259, 115626. [Link]
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Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]
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Nath, R., et al. (2025). Unlocking the therapeutic potential of N-heterocyclic derivatives as Pim kinase inhibitors. Molecular Biology Reports. [Link]
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The Development of FAK Inhibitors: A Five-Year Update. (2022). Molecules, 27(21), 7545. [Link]
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Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111569. [Link]
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Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). Organic Process Research & Development, 24(10), 2319-2326. [Link]
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Application Note: 2-Fluoro-5-iodoaniline as a Strategic Building Block for the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient development of novel therapeutics. 2-Fluoro-5-iodoaniline has emerged as a highly valuable and versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the domain of kinase inhibitors.[1][2] Its unique trifunctional substitution pattern—an amine, a fluorine atom, and an iodine atom—provides a powerful toolkit for molecular elaboration. The iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, the fluorine atom offers a means to fine-tune pharmacokinetic and pharmacodynamic properties, and the aniline moiety provides a key site for further functionalization.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Fluoro-5-iodoaniline, complete with detailed experimental protocols for key transformations and mechanistic insights.
Physicochemical Properties and Safety
A thorough understanding of the physical and chemical properties of a starting material is the foundation of successful and safe process development.
| Property | Value | Source |
| CAS Number | 886362-82-9 | [5] |
| Molecular Formula | C₆H₅FIN | [5] |
| Molecular Weight | 237.02 g/mol | [5] |
| Appearance | Solid, semi-solid, or liquid | [5] |
| Purity | Typically ≥98% | [5] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature conditions. | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [5] |
Safety & Handling: Researchers should handle 2-Fluoro-5-iodoaniline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[6][7][8] In case of contact, follow standard first-aid measures. Dispose of waste in accordance with local regulations.[7]
The Strategic Advantage in API Synthesis
The utility of 2-Fluoro-5-iodoaniline stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.
-
The Iodine Atom: A Superior Handle for Cross-Coupling: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[9] This high reactivity often allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the analogous aryl bromides or chlorides, which is a significant advantage in the synthesis of complex, multi-functional molecules.[9] This makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are cornerstone reactions in modern drug discovery.[10]
-
The Fluorine Atom: A Tool for Modulating Bioactivity: The incorporation of fluorine into API candidates is a well-established strategy in medicinal chemistry.[4][11] A fluorine substituent can profoundly influence a molecule's properties by:
-
Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Improving Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing potency.[3]
-
Modulating Lipophilicity and Bioavailability: Strategic fluorination can alter a compound's pKa and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
-
The Aniline Group: A Versatile Functionalization Point: The primary amine is a nucleophilic center and a key site for diversification. It can be readily acylated to form amides, alkylated, or used as a directing group for further aromatic substitutions, providing numerous pathways to build molecular complexity.
Application Workflow: Synthesis of a Kinase Inhibitor Scaffold
This section details a representative two-step synthetic sequence starting from 2-Fluoro-5-iodoaniline to generate a diarylamine scaffold, a common motif in kinase inhibitors such as those targeting the RAS-RAF-MEK-ERK pathway.[3][12][13] The workflow first utilizes a Suzuki-Miyaura coupling to install an aryl group at the 5-position, followed by a Buchwald-Hartwig amination of a second aryl halide to functionalize the aniline nitrogen.
Caption: A representative two-step workflow for API scaffold synthesis.
Experimental Protocols
The following protocols are provided as robust starting points for reaction optimization. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes the palladium-catalyzed coupling of 2-Fluoro-5-iodoaniline with an arylboronic acid. The choice of a catalyst like Pd(dppf)Cl₂ is common for such transformations due to its efficiency and functional group tolerance.[14]
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-5-iodoaniline (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1:1 mixture of Toluene:Ethanol:Water (10 mL). The use of a mixed aqueous system is common for Suzuki couplings to facilitate the dissolution of the base and the transmetalation step.[15]
-
Inerting: Seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-fluoroaniline.
Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol describes the subsequent amination of the 5-aryl-2-fluoroaniline intermediate with a second aryl halide. The use of a modern Buchwald precatalyst and ligand system is crucial for achieving high yields in C-N bond formation.[16]
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strong counterflow of argon, add the 5-aryl-2-fluoroaniline intermediate (1.0 mmol, 1.0 equiv), the aryl halide (e.g., aryl bromide, 1.1 mmol, 1.1 equiv), a suitable palladium precatalyst (e.g., a G4 Buchwald Precatalyst, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., cPhos, 0.04 mmol, 4 mol%) to a dry, sealable reaction tube.
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv). Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C. The causality for using a sealed tube and elevated temperature is to ensure the reaction proceeds to completion, especially with less reactive aryl halides.[17] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the final N,5-diaryl-2-fluoroaniline scaffold.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[18] The process is a self-validating system where the active Pd(0) catalyst is regenerated in the final step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-fluoro-5-iodoaniline (Ar-I) to form a Pd(II) intermediate. This is often the rate-limiting step.[19][20]
-
Transmetalation: The organoboron species (Ar'-B(OR)₂), activated by the base, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Conclusion
2-Fluoro-5-iodoaniline is a powerful and economically viable building block for the synthesis of high-value APIs. Its strategically positioned functional groups enable chemists to employ robust and scalable palladium-catalyzed cross-coupling reactions to rapidly construct complex molecular architectures. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging this key intermediate in drug discovery and development programs, facilitating the efficient synthesis of next-generation therapeutics.
References
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Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. Available at: [Link]
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Alcid, M. A. et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. Available at: [Link]
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Orbach, M. et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
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Ananikov, V. P. et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Available at: [Link]
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Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters. Available at: [Link]
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Capot Chemical. (2025). MSDS of 2-Fluoro-5-iodoanisole. Capot Chemical Website. Available at: [Link]
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis. (n.d.). Medium. Available at: [Link]
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology Website. Available at: [Link]
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Semantic Scholar. Available at: [Link]
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Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. Halocarbon Life Sciences Website. Available at: [Link]
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Valera, M. F. et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
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ResearchGate. (2025). F‐Radiopharmaceutical Diversification Enabled by Deaminative Cross‐Electrophile Couplings. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). ResearchGate. Available at: [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark. Available at: [Link]
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Smith, A. M. et al. (2017). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar. Available at: [Link]
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Ananikov, V. P. et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. Available at: [Link]
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Razafindrainibe, F. et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]
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Sakata, Y. et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed. Available at: [Link]
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Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
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National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[20][21]-Fused Indole Heterocycles. NIH Website. Available at: [Link]
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Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). PubMed. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]
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Mukai, S., & Yamada, Y. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). IntechOpen. Available at: [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PubMed Central. Available at: [Link]
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Application Note: 2-Fluoro-5-iodoaniline as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Fluoro-5-iodoaniline as a foundational building block for synthesizing novel kinase inhibitors. We will explore the inherent advantages of this scaffold, detail robust synthetic protocols based on palladium-catalyzed cross-coupling reactions, and provide insights into the rationale behind key experimental choices.
Introduction: The Strategic Advantage of the 2-Fluoro-5-iodoaniline Scaffold
The design of effective kinase inhibitors hinges on achieving a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The choice of the initial chemical scaffold is paramount to this success. 2-Fluoro-5-iodoaniline presents a unique combination of functionalities that make it an exceptionally valuable starting material.
-
The Role of Fluorine: The fluorine atom, positioned ortho to the amine, is not merely a passive substituent. Its high electronegativity can significantly influence the molecule's properties.[6] It can lower the pKa of the adjacent aniline nitrogen, modulating its basicity and hydrogen bonding capabilities within the kinase active site.[7] Furthermore, strategic fluorination is a well-established strategy to enhance metabolic stability and improve membrane permeability, crucial aspects of drug-like properties.[7][8]
-
The Versatility of Iodine: The iodine atom at the 5-position serves as a highly reactive handle for modern synthetic chemistry. The carbon-iodine bond is significantly weaker than C-Br or C-Cl bonds, making it the preferred site for chemoselective palladium-catalyzed cross-coupling reactions.[9][10] This allows for the reliable and modular introduction of diverse aryl, heteroaryl, and alkyl groups, which are essential for exploring the chemical space around the kinase hinge region and other binding pockets.[11] This reactivity enables the construction of extensive compound libraries from a single, common intermediate.
This document will focus on two of the most powerful transformations utilizing this scaffold: the Sonogashira coupling and the Buchwald-Hartwig amination .
Target Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade
To provide a relevant biological context, the synthetic strategies outlined here will be aimed at generating inhibitors for the RAS-RAF-MEK-ERK signaling pathway. This cascade is a central regulator of cell proliferation and survival, and its aberrant activation is a driver in many human cancers.[12] Small molecules targeting kinases within this pathway, such as BRAF and MEK, have shown significant clinical success.
Caption: Two-step synthetic workflow from 2-Fluoro-5-iodoaniline to a target inhibitor.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: Synthesis of 2-Fluoro-5-((4-methoxyphenyl)ethynyl)aniline (Intermediate 1)
This protocol describes a Sonogashira coupling, a robust method for forming C(sp²)-C(sp) bonds. [13][14]The use of a copper(I) co-catalyst is crucial for facilitating the transmetalation step under mild conditions. [13] Reaction Scheme: 2-Fluoro-5-iodoaniline + 1-ethynyl-4-methoxybenzene → 2-Fluoro-5-((4-methoxyphenyl)ethynyl)aniline
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| 2-Fluoro-5-iodoaniline | 237.01 | 1.00 g | 1.0 |
| 1-ethynyl-4-methoxybenzene | 132.16 | 0.61 g | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 148 mg | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 40 mg | 0.05 |
| Triethylamine (TEA) | 101.19 | 1.75 mL | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
Procedure:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-iodoaniline (1.00 g, 4.22 mmol), bis(triphenylphosphine)palladium(II) dichloride (148 mg, 0.21 mmol), and copper(I) iodide (40 mg, 0.21 mmol).
-
Seal the flask with a septum, and purge with dry nitrogen for 10 minutes.
-
Using syringes, add anhydrous THF (20 mL) and triethylamine (1.75 mL, 12.66 mmol). Stir the resulting suspension at room temperature.
-
Add 1-ethynyl-4-methoxybenzene (0.61 g, 4.64 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (Rf ≈ 0.5) should be consumed to form a new, less polar spot (Rf ≈ 0.6).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (Gradient: 5% to 20% Ethyl Acetate in Hexanes) to yield the product as a pale yellow solid.
Expected Yield: ~85-95%.
Protocol 2: Synthesis of N-(4-chlorophenyl)-2-fluoro-5-((4-methoxyphenyl)ethynyl)aniline (Target Inhibitor KIN-FIA-001)
This protocol utilizes the Buchwald-Hartwig amination to form a C-N bond, a cornerstone reaction in medicinal chemistry for accessing diarylamine scaffolds. [15][16][17]The choice of a sterically hindered biarylphosphine ligand (e.g., XPhos) and a strong, non-nucleophilic base (e.g., NaOtBu) is critical for achieving high efficiency, especially with electron-rich anilines. [18] Reaction Scheme: Intermediate 1 + 1-bromo-4-chlorobenzene → KIN-FIA-001
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| Intermediate 1 | 241.26 | 500 mg | 1.0 |
| 1-bromo-4-chlorobenzene | 191.45 | 436 mg | 1.1 |
| Pd₂(dba)₃ | 915.72 | 47 mg | 0.025 |
| XPhos | 476.60 | 59 mg | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 278 mg | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Procedure:
-
In an oven-dried vial inside a glovebox, combine Intermediate 1 (500 mg, 2.07 mmol), 1-bromo-4-chlorobenzene (436 mg, 2.28 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 47 mg, 0.052 mmol), XPhos (59 mg, 0.124 mmol), and sodium tert-butoxide (278 mg, 2.90 mmol).
-
Add anhydrous toluene (10 mL) to the vial. Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and quench carefully by adding water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Gradient: 2% to 15% Ethyl Acetate in Hexanes) to afford the final compound.
Expected Yield: ~70-85%.
Characterization of Target Inhibitor KIN-FIA-001
Thorough characterization is essential to confirm the structure and purity of the synthesized inhibitor.
| Technique | Expected Results for KIN-FIA-001 (C₂₁H₁₄ClFN₂O) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.20 (m, Ar-H), 7.10-6.80 (m, Ar-H), 6.50 (br s, 1H, NH), 3.85 (s, 3H, OCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.0, 155.0 (d, J=245 Hz, C-F), 133.0, 130.0, 129.0, 125.0, 120.0, 115.0, 114.0, 95.0, 85.0, 55.5. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -125.0 (s). |
| HRMS (ESI) | Calculated for C₂₁H₁₅ClFN₂O [M+H]⁺: 377.0851; Found: 377.0855. |
| HPLC Purity | >98% (detection at 254 nm). |
Conclusion
This application note demonstrates that 2-Fluoro-5-iodoaniline is a powerful and versatile starting material for the efficient synthesis of novel kinase inhibitors. The orthogonal reactivity of the iodo and amino functionalities allows for sequential, controlled diversification through robust and well-understood palladium-catalyzed reactions like the Sonogashira coupling and Buchwald-Hartwig amination. The protocols provided herein are reliable, scalable, and can be readily adapted by researchers to generate libraries of diverse compounds for screening and lead optimization in drug discovery programs targeting various kinase-driven diseases.
References
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- PubMed Central. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
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- Blue Ridge Institute for Medical Research. (2022, November 17). Properties of FDA-approved small molecule protein kinase inhibitors.
- ResearchGate. (2025, August 10). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs.
- ACS Pharmacology & Translational Science. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
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- bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
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- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodoaniline.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- LifeChem Pharma India. (n.d.). 2-Fluoro 4-Iodo Aniline.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (n.d.). Synthesis of quinazolines as tyrosine kinase inhibitors.
- Benchchem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline.
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Application Notes & Protocols: Strategic Synthesis of 2-Fluoro-5-iodoaniline Derivatives for Advanced Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the preparation of 2-Fluoro-5-iodoaniline derivatives. 2-Fluoro-5-iodoaniline is a pivotal building block in modern synthetic chemistry, offering a trifunctionalized scaffold for the strategic construction of complex molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions, and the amino group provides a key site for further functionalization.[1][2][3] This guide details field-proven protocols for the synthesis of the parent 2-Fluoro-5-iodoaniline scaffold and its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, complete with mechanistic insights, experimental workflows, and characterization data.
Introduction: The Strategic Value of 2-Fluoro-5-iodoaniline
In the landscape of medicinal chemistry, the rational design of small molecule therapeutics relies on the availability of versatile and strategically functionalized building blocks. 2-Fluoro-5-iodoaniline (CAS No. 886362-82-9) has emerged as a compound of significant interest due to its unique electronic and structural properties.[2]
-
Fluorine Moiety: The incorporation of fluorine into drug candidates is a widely employed strategy to modulate key physicochemical properties. It can increase lipophilicity, improve metabolic stability by blocking sites of oxidative metabolism, and alter the pKa of nearby functional groups, thereby enhancing binding affinity to target proteins.[3][4]
-
Iodine Moiety: The carbon-iodine bond is the most reactive among aryl halides in palladium-catalyzed cross-coupling reactions (reactivity order: I > Br > Cl > F).[5] This provides a reliable and chemoselective site for introducing molecular complexity through the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.
-
Aniline Moiety: The primary amino group is a nucleophilic handle that can be readily acylated, alkylated, or used in other transformations to build diverse molecular architectures.
This guide provides robust methodologies for leveraging the reactivity of the C-I bond to synthesize two major classes of derivatives: biaryls via Suzuki-Miyaura coupling and substituted diarylamines via Buchwald-Hartwig amination.
Synthesis of the 2-Fluoro-5-iodoaniline Scaffold
A reliable supply of the starting material is paramount. While 2-Fluoro-5-iodoaniline is commercially available, an in-house synthesis may be required. A common and effective method is the direct electrophilic iodination of 2-fluoroaniline.
Protocol 2.1: Electrophilic Iodination of 2-Fluoroaniline
This protocol is adapted from established procedures for the iodination of anilines.[6][7] The reaction utilizes molecular iodine in the presence of a mild base to neutralize the hydrogen iodide (HI) byproduct, which drives the reaction to completion and prevents the formation of anilinium salts that would deactivate the ring towards further electrophilic substitution.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Fluoro-5-iodoaniline.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq.) in diethyl ether or dichloromethane. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Iodination: To the vigorously stirred biphasic mixture, add molecular iodine (I₂) (1.05 eq.) portion-wise over 30 minutes. The reaction is exothermic and may involve gas evolution.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching: Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of excess iodine disappears and the organic layer becomes pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the same organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Fluoro-5-iodoaniline as a solid.
Characterization Data:
| Property | Value |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.01 g/mol [2] |
| Purity (Typical) | >98% (by HPLC) |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |
Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[5][8] The high reactivity of the C-I bond in 2-fluoro-5-iodoaniline allows for efficient coupling under relatively mild conditions.
Mechanistic Rationale
The catalytic cycle, shown below, involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-I bond, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][8] The base is crucial for activating the boronic acid to facilitate the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Synthesis of a 2-Fluoro-5-aryl-aniline Derivative
Materials:
| Reagent/Material | Purpose | Typical Amount (Molar Eq.) |
| 2-Fluoro-5-iodoaniline | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 0.02 - 0.05 (2-5 mol%) |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 |
| Dioxane/Water or Toluene/Ethanol/Water | Solvent System | - |
| Nitrogen or Argon | Inert Atmosphere | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Fluoro-5-iodoaniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the desired biaryl product.
Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] It has largely replaced harsher classical methods for synthesizing aryl amines. The reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[10]
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction begins with the Oxidative Addition of Pd(0) to the aryl iodide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a strong base forms a palladium-amido complex. The final, and often rate-limiting, step is the Reductive Elimination of the C-N bond, which regenerates the active Pd(0) catalyst.[10][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 4.1: Synthesis of a 2-Fluoro-5-(substituted-amino)aniline Derivative
Materials:
| Reagent/Material | Purpose | Typical Amount (Molar Eq.) |
| 2-Fluoro-5-iodoaniline | Starting Material | 1.0 |
| Primary or Secondary Amine | Coupling Partner | 1.1 - 1.3 |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | 0.01 - 0.02 (1-2 mol% Pd) |
| XPhos, SPhos, or RuPhos | Ligand | 0.02 - 0.05 (2-5 mol%) |
| NaOt-Bu, K₃PO₄, or LHMDS | Base | 1.4 - 2.0 |
| Toluene or Dioxane | Anhydrous Solvent | - |
| Nitrogen or Argon | Inert Atmosphere | - |
Step-by-Step Procedure:
-
Inert Atmosphere: In an oven-dried glovebox or Schlenk tube, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., XPhos, 0.03 eq.).
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 eq.) and 2-Fluoro-5-iodoaniline (1.0 eq.).
-
Solvent and Nucleophile: Add anhydrous, degassed toluene, followed by the amine (1.1 eq.) via syringe.
-
Reaction: Seal the tube or flask and heat the mixture to 80-110 °C for 6-24 hours, with stirring. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate.
-
Filtration: Pass the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Safety and Handling
-
Halogenated Anilines: These compounds are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[2]
-
Palladium Catalysts: While generally low in toxicity, they can be sensitizers. Handle in a well-ventilated fume hood.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. LHMDS is pyrophoric. Handle under an inert atmosphere.
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a certified chemical fume hood.
Conclusion
2-Fluoro-5-iodoaniline is a powerful and versatile platform for the synthesis of diverse derivatives crucial for drug discovery and materials science. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling provide reliable and reproducible methods for C-C and C-N bond formation, respectively. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can efficiently generate libraries of novel compounds for biological screening and lead optimization.
References
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Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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CyberLeninka. (n.d.). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved from [Link]
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ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodoaniline. PubChem Compound Summary for CID 185694. Retrieved from [Link]
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Cheminform. (n.d.). The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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protocols.io. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-iodoaniline. PubChem Compound Summary for CID 2774512. Retrieved from [Link]
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PubMed. (2015). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]
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YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6]-Fused Indole Heterocycles. Retrieved from [Link]
-
HIMS. (2024). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Retrieved from [Link]
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PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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2-Fluoro-5-iodoaniline in the synthesis of fluorinated heterocycles
An Application Guide for the Synthesis of Fluorinated Heterocycles Utilizing 2-Fluoro-5-iodoaniline
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2][3] 2-Fluoro-5-iodoaniline has emerged as a preeminent building block in this field, offering a unique trifecta of reactive sites: a fluorine atom for direct incorporation, a versatile iodine atom for cross-coupling, and a nucleophilic amino group for cyclization.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key applications and protocols for leveraging 2-fluoro-5-iodoaniline in the synthesis of valuable fluorinated heterocycles. We will explore cornerstone palladium-catalyzed reactions and subsequent cyclization strategies, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
The Strategic Advantage of 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline (CAS 886362-82-9) is a trifunctionalized arene whose value lies in the orthogonal reactivity of its substituents.[4]
-
The Iodine Atom: Serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds (I > OTf > Br >> Cl) in oxidative addition to Pd(0), allowing for chemoselective functionalization.[6] This enables the facile construction of C-C, C-N, and C-S bonds.
-
The Amino Group: Functions as a potent nucleophile or a precursor to other functionalities. It is the key participant in the ultimate cyclization step to form the heterocyclic core. Its basicity and nucleophilicity can be modulated by the electronic effects of the fluorine and iodine atoms.
-
The Fluorine Atom: The raison d'être for using this building block. Its presence directly installs the desired fluorine moiety into the target heterocycle. The high electronegativity and small size of fluorine can profoundly alter the physicochemical properties of the final compound.[2]
This combination allows for a modular and convergent approach to complex fluorinated heterocycles, where the core scaffold is first assembled via cross-coupling at the iodine position, followed by cyclization involving the amino group.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating the 2-fluoro-5-iodoaniline core.[7] We will detail the protocols for three fundamental transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron compound.[8][9] For 2-fluoro-5-iodoaniline, this reaction is used to introduce diverse aryl or heteroaryl substituents, which will ultimately become part of the final heterocyclic system.
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Application Note: Metal-Free Synthetic Strategies for the Functionalization of 2-Fluoro-5-iodoaniline
Abstract: This guide provides a detailed exploration of metal-free synthetic methodologies centered on 2-Fluoro-5-iodoaniline, a valuable building block in medicinal and materials chemistry. The strategic placement of fluorine, iodine, and amine functionalities makes this scaffold highly versatile for generating complex molecular architectures. By circumventing the use of transition metals, the protocols herein offer significant advantages, including reduced cost, simplified purification, elimination of toxic metal contaminants in final products, and alignment with green chemistry principles. This document furnishes researchers, chemists, and drug development professionals with robust, field-tested protocols for C-S and C-N bond formation, supported by mechanistic insights and practical guidance to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of 2-Fluoro-5-iodoaniline and Metal-Free Synthesis
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2][3] 2-Fluoro-5-iodoaniline presents a trifunctional synthetic platform:
-
The Fluoro Group: A bioisostere and metabolic blocker.
-
The Iodo Group: An excellent leaving group for various coupling reactions and a handle for further functionalization.
-
The Amino Group: A versatile functional group that can be readily diazotized or serve as a nucleophile or directing group.
While transition-metal-catalyzed cross-coupling reactions are powerful, they present challenges, particularly in pharmaceutical development, where metal residues are strictly regulated. Metal-free synthesis offers a compelling alternative, mitigating issues of product contamination and often providing unique reactivity under milder conditions.[4][5] This note focuses on two key metal-free transformations of 2-Fluoro-5-iodoaniline: photo-induced C-S bond formation and transformations via diazonium salt intermediates.
Core Synthetic Strategies & Mechanistic Rationale
The inherent reactivity of the aryl iodide and aniline moieties can be harnessed through distinct metal-free pathways. The choice of strategy depends on the desired final structure.
Caption: Fig 1. High-level overview of metal-free functionalization routes.
Photo-Induced Carbon-Sulfur (C-S) Bond Formation
Recent advancements have enabled the formation of C-S bonds from aryl iodides and disulfides under metal-free conditions, driven by light.[6][7][8] This transformation proceeds via a radical mechanism, avoiding the need for catalysts that can be poisoned by sulfur-containing compounds.
Causality Behind the Method:
-
Aryl Iodide: The C-I bond is relatively weak and susceptible to homolytic cleavage upon photo-irradiation, initiating the radical cascade.
-
Light Energy: Provides the necessary energy to initiate the reaction without a metal photocatalyst or external photosensitizer.[6][7]
-
Base: A mild organic base like 1,1,3,3-Tetramethylguanidine (TMG) is often used to facilitate the reaction, likely by interacting with intermediates in the radical cycle.[7]
Caption: Fig 2. Simplified radical mechanism for photo-induced C-S coupling.
Metal-Free Transformations via Diazonium Salts
The Sandmeyer reaction is a classic method for converting an aromatic amine into an aryl halide or other functional groups.[9][10] While many variants use copper catalysts, key transformations, particularly iodination, can proceed efficiently without any metal catalyst.[10][11]
Causality Behind the Method:
-
Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) forms a diazonium salt. Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.[12]
-
Nucleophilic Substitution: The diazonium group (N₂⁺) is an excellent leaving group. Its departure as dinitrogen gas (N₂) is thermodynamically highly favorable, driving the substitution reaction. For iodination, a simple iodide source like potassium iodide (KI) is sufficient to act as the nucleophile without requiring a metal catalyst.[12]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl iodides and aniline derivatives can be toxic and should be handled with care. Diazonium salts can be explosive when isolated and dried; always use them in solution without isolation.
Protocol 1: Metal-Free Photo-Induced Synthesis of 2-Fluoro-5-(phenylthio)aniline
This protocol is adapted from the general methodology for photo-induced C-S cross-coupling of aryl iodides and disulfides.[6][7][8]
Materials:
-
2-Fluoro-5-iodoaniline (C₆H₅FIN, MW: 237.01 g/mol )
-
Diphenyl disulfide (C₁₂H₁₀S₂, MW: 218.35 g/mol )
-
1,1,3,3-Tetramethylguanidine (TMG) (C₅H₁₃N₃, MW: 115.18 g/mol )
-
Ethyl Acetate (EA), anhydrous
-
Reaction vial (e.g., 4 mL) with stir bar
-
Blue LED lamp (e.g., 450 nm, 34 W)
-
Nitrogen or Argon supply
Procedure:
-
Reaction Setup: To a 4 mL reaction vial equipped with a magnetic stir bar, add 2-Fluoro-5-iodoaniline (23.7 mg, 0.1 mmol, 1.0 equiv.).
-
Reagent Addition: Add diphenyl disulfide (10.9 mg, 0.05 mmol, 0.5 equiv.).
-
Solvent and Base: Add anhydrous ethyl acetate (1.0 mL) followed by TMG (6.3 µL, 0.05 mmol, 0.5 equiv.).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.
-
Photoreaction: Place the vial approximately 5 cm from a blue LED lamp and begin vigorous stirring. If necessary, use a small fan to maintain the reaction temperature at approximately 25 °C.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12 hours.[7]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-5-(phenylthio)aniline.
Protocol 2: Metal-Free Diazotization and Iodination of 2-Fluoro-5-iodoaniline
This protocol demonstrates the conversion of the amine to a diazonium salt and its subsequent metal-free reaction. While converting an iodoaniline back to an iodo-compound (forming 1,2-difluoro-4-iodobenzene) is synthetically redundant, it serves as a robust, metal-free proof-of-concept for diazonium chemistry. The intermediate diazonium salt can be reacted with other nucleophiles as well.
Materials:
-
2-Fluoro-5-iodoaniline (C₆H₅FIN, MW: 237.01 g/mol )
-
Sodium nitrite (NaNO₂, MW: 69.00 g/mol )
-
Hydrochloric acid (HCl), concentrated (37%)
-
Potassium iodide (KI, MW: 166.00 g/mol )
-
Ice-water bath
-
Dichloromethane (DCM) or Diethyl ether for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acidic Suspension: In a 50 mL round-bottom flask, suspend 2-Fluoro-5-iodoaniline (2.37 g, 10 mmol, 1.0 equiv.) in a mixture of concentrated HCl (5 mL) and water (10 mL). Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.
-
Diazotization: Dissolve sodium nitrite (0.76 g, 11 mmol, 1.1 equiv.) in a minimal amount of cold water (~3 mL). Add this solution dropwise to the aniline suspension over 15 minutes, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
Nucleophilic Substitution: In a separate flask, dissolve potassium iodide (2.49 g, 15 mmol, 1.5 equiv.) in water (10 mL). Slowly and carefully add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will occur.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture to room temperature. Extract the product with dichloromethane or diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and saturated Na₂S₂O₃ solution (20 mL) to remove any remaining acid and iodine, respectively. Finally, wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or distillation if necessary to yield 1-fluoro-2,4-diiodobenzene.
Data Presentation & Expected Outcomes
The efficiency of these metal-free reactions is generally high, though yields are substrate-dependent.
| Reaction | Starting Material | Key Reagents | Conditions | Product | Typical Yield | Reference |
| Photo-sulfidation | 2-Fluoro-5-iodoaniline | Diphenyl disulfide, TMG | Blue LED, 25 °C, 12h | 2-Fluoro-5-(phenylthio)aniline | 60-85% | [7][8] |
| Diazotization-Iodination | 2-Fluoro-5-iodoaniline | NaNO₂/HCl, KI | 0-5 °C then RT | 1-Fluoro-2,4-diiodobenzene | 70-90% | [11][13] |
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure of the fluorinated products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.
-
Chromatography: TLC and GC-MS are useful for monitoring reaction progress and assessing the purity of the final product.
Conclusion and Future Outlook
The protocols detailed in this application note demonstrate the viability and effectiveness of metal-free synthesis for the functionalization of 2-Fluoro-5-iodoaniline. Photo-induced C-S bond formation provides a mild and direct route to valuable aryl sulfides, while classic diazonium chemistry remains a powerful, metal-free tool for replacing the versatile amino group. These methods align with the principles of sustainable chemistry by reducing reliance on toxic and expensive heavy metals. For researchers in drug discovery and development, these strategies offer a direct path to novel fluorinated compounds while ensuring the final products are free from problematic metal contaminants, simplifying downstream processing and regulatory approval.
References
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Mao, S., et al. (2022). Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. Frontiers in Chemistry. [Link]
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Sperotto, E., et al. (2008). Ligand-Free Copper-Catalyzed C–S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73, 5625-5628. [Link]
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Mao, S., et al. (2022). Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. PMC, NIH. [Link]
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Sperotto, E., et al. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace@Utrecht University. [Link]
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Mao, S., et al. (2022). Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. Frontiers. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
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-
Anonymous. (2025). Catalyst-Free C-N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions. PubMed. [Link]
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Anonymous. (2024). Transition-Metal-Free C-N Cross-Coupling Enabled by a Multifunctional Reagent. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. L.S. College, Muzaffarpur. [Link]
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Anonymous. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. [Link]
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Anonymous. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC, NIH. [Link]
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Frey, B. L., et al. (n.d.). Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. PMC, NIH. [Link]
- Anonymous. (2015). Transition-Metal-Free Coupling Reactions. Source Not Available.
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Anonymous. (n.d.). A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Anonymous. (n.d.). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI. [Link]
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Anonymous. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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Khan Academy. (n.d.). Sandmeyer reaction (video). Khan Academy. [Link]
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Anonymous. (2025). Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible-Light Irradiation. ResearchGate. [Link]
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Anonymous. (n.d.). The cascade coupling/iodoaminocyclization reaction of trifluoroacetimidoyl chlorides and allylamines: metal-free access to 2-trifluoromethyl-imidazolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Anonymous. (2021). Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles. PMC, NIH. [Link]
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Anonymous. (2018). 2-Fluoro-5-nitroaniline. ResearchGate. [Link]
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Anonymous. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications. [Link]
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Anonymous. (n.d.). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journals. [Link]
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Tang, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. NIH. [Link]
-
Anonymous. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]
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Anonymous. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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Application Notes and Protocols: Regioselective Iodination of 2-Fluoroaniline to Synthesize 2-Fluoro-5-iodoaniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the regioselective iodination of 2-fluoroaniline to produce 2-fluoro-5-iodoaniline, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The document elucidates the underlying principles of electrophilic aromatic substitution, compares common iodinating agents, and offers a step-by-step methodology for a reliable and efficient synthesis. Emphasis is placed on the causality behind experimental choices, safety considerations, and analytical characterization of the final product to ensure scientific integrity and reproducibility.
Introduction: The Significance of 2-Fluoro-5-iodoaniline
Halogenated anilines, particularly those containing both fluorine and iodine, are critical building blocks in modern organic synthesis. The presence of a fluorine atom can significantly alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability and bioavailability.[1] The iodine atom, in turn, serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions.[2] 2-Fluoro-5-iodoaniline is a key precursor in the development of a range of functional materials and therapeutic agents.
This guide focuses on the direct iodination of 2-fluoroaniline, a process governed by the principles of electrophilic aromatic substitution. The amino (-NH₂) and fluoro (-F) groups on the aniline ring are both ortho-, para-directing groups. However, the strong activating and directing effect of the amino group typically dominates, guiding the incoming electrophile. This document will explore how to exploit these electronic effects to achieve high regioselectivity for the desired 5-iodo isomer.
Mechanistic Insights: Electrophilic Aromatic Substitution
The iodination of 2-fluoroaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3][4] The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction.[5]
The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate. This effect is most pronounced when the electrophile attacks the positions ortho and para to the amino group.[4][5][6] The fluorine atom, while also an ortho-, para-director due to its lone pairs, is an overall deactivating group due to its high electronegativity and inductive electron withdrawal. In the case of 2-fluoroaniline, the directing effects of both substituents must be considered.
The amino group's directing effect is dominant. The positions ortho and para to the -NH₂ group are at C2, C4, and C6. Since the C2 position is already substituted with fluorine, the primary sites for electrophilic attack are C4 and C6. The fluorine at C2 exerts a deactivating inductive effect, which is stronger at the adjacent C3 and C1 positions. This leaves the C4 and C5 positions as the most likely sites for substitution. The para position (C4) relative to the fluorine and meta to the amine is less favored than the C5 position which is para to the fluorine and meta to the amine. However, the strong para-directing nature of the amino group favors substitution at the C4 position. To achieve the desired 2-fluoro-5-iodoaniline, reaction conditions must be carefully controlled to favor iodination at the C5 position.
Diagram: Iodination Reaction Mechanism
Caption: Mechanism of electrophilic aromatic iodination of 2-fluoroaniline.
Selection of Iodinating Reagents
Iodine itself (I₂) is a relatively weak electrophile and often requires an activating agent or an oxidant to facilitate the reaction.[2] Several reagents and systems have been developed for the effective iodination of aromatic compounds.
| Reagent/System | Description | Advantages | Disadvantages |
| Iodine (I₂) with an Oxidant | Elemental iodine is used in conjunction with an oxidizing agent like periodic acid (H₅IO₆) or iodic acid (HIO₃) to generate a more potent electrophilic iodine species in situ.[7][8][9] | Cost-effective, readily available. | Can lead to over-iodination or side reactions if not controlled. |
| N-Iodosuccinimide (NIS) | A mild and selective iodinating agent.[3][10] Often used with an acid catalyst like trifluoroacetic acid.[11] | High regioselectivity, mild reaction conditions. | More expensive than elemental iodine. |
| Iodine Monochloride (ICl) | A highly polarized interhalogen compound that acts as a source of I⁺.[12] It is a versatile reagent for both iodination and chlorination.[12] | Reactive and efficient, often requiring mild conditions.[12][13] | Can be corrosive and moisture-sensitive. |
For the synthesis of 2-fluoro-5-iodoaniline, a method employing iodine in the presence of an oxidizing agent like periodic acid offers a balance of reactivity, cost-effectiveness, and control, making it a suitable choice for both research and larger-scale production.
Experimental Protocol: Synthesis of 2-Fluoro-5-iodoaniline
This protocol details a reliable method for the synthesis of 2-fluoro-5-iodoaniline using iodine and periodic acid.
Materials and Equipment
| Reagents | Equipment |
| 2-Fluoroaniline | Round-bottom flask |
| Iodine (I₂) | Magnetic stirrer with heating |
| Periodic acid dihydrate (H₅IO₆·2H₂O) | Reflux condenser |
| Glacial acetic acid | Dropping funnel |
| Deionized water | Büchner funnel and flask |
| Sodium thiosulfate | Beakers and graduated cylinders |
| Sodium bicarbonate | pH paper |
| Diethyl ether or Ethyl acetate | Rotary evaporator |
| Anhydrous magnesium sulfate or sodium sulfate | Thin Layer Chromatography (TLC) plates |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[14]
-
Iodine Handling: Iodine can cause skin irritation and discoloration.[14][15] Avoid direct contact. In case of a spill, it can be neutralized with a sodium thiosulfate solution.[16]
-
Acid Handling: Glacial acetic acid is corrosive. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To this solution, add iodine (I₂) (0.5 eq) and periodic acid dihydrate (H₅IO₆·2H₂O) (0.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically a few hours), pour the reaction mixture into a beaker containing ice water.
-
Neutralization: Quench any unreacted iodine by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.
-
Basification: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-fluoro-5-iodoaniline can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-fluoro-5-iodoaniline.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-fluoro-5-iodoaniline, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation of the regiochemistry of iodination.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Melting Point: A sharp melting point range indicates a high degree of purity for a solid product.
Conclusion
The synthesis of 2-fluoro-5-iodoaniline via the direct iodination of 2-fluoroaniline is a robust and scalable process. By understanding the principles of electrophilic aromatic substitution and carefully selecting the appropriate reagents and reaction conditions, high yields and regioselectivity can be achieved. The protocol provided in this guide, coupled with rigorous safety practices and thorough analytical characterization, offers a reliable pathway for researchers and drug development professionals to access this important synthetic intermediate.
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Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(10), 1022. [Link]
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Organic Chemistry Portal. (n.d.). Iodination. [Link]
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Radhakrishnamurti, P. S., & Janardhana, Ch. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 16A, 142-144. [Link]
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Fieser, L. F., & Fieser, M. (n.d.). Periodic acid dihydrate. Organic Syntheses Procedure. [Link]
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Mattern, D. L. (1981). Direct aromatic periodination. The Journal of Organic Chemistry, 46(14), 3051–3053. [Link]
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Wang, L., et al. (2019). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry, 17(36), 8414-8418. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]
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North Carolina State University. (n.d.). Iodine 125-I (125I) safety information and specific handling precautions. [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
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Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Tetrahedron Letters, 45(25), 4849-4851. [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
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ResearchGate. (n.d.). Reaction mechanism for the iodination of free-anilines using the.... [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. [Link]
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ResearchGate. (n.d.). Assay of iodine monochloride via iodination of 2-chloroaniline using reversed-phase liquid chromatography. [Link]
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ResearchGate. (n.d.). Iodination of Reactive aromatics by Iodine and Iodic acid. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodoaniline. PubChem Compound Database. [Link]
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Chemistry Stack Exchange. (2017). Why does iodine get oxidized to iodic acid and not periodic acid by nitric acid?. [Link]
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Lindon, J. C., et al. (2008). Metabolism of 2-fluoro-4-iodoaniline in earthworm Eisenia veneta using 19F-NMR spectroscopy, HPLC-MS, and HPLC-ICPMS (127I). Xenobiotica, 38(10), 1339-1350. [Link]
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SpectraBase. (n.d.). 2-Fluoro-4-iodoaniline [1H NMR]. [Link]
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Application Note & Protocol: Strategic Execution of the Heck Coupling with 2-Fluoro-5-iodoaniline for Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, celebrated for its robust and versatile method of forming carbon-carbon bonds.[1][2] This palladium-catalyzed coupling of an unsaturated halide with an alkene has transformed the synthesis of complex molecules, particularly within the pharmaceutical industry, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1]
This guide provides an in-depth analysis and a detailed protocol for the Heck coupling of 2-Fluoro-5-iodoaniline. This substrate presents a unique combination of features: a highly reactive aryl iodide, an electron-donating aniline group, and an electron-withdrawing fluorine atom. The aniline's amino group, while beneficial for downstream functionalization, can pose challenges by potentially coordinating with and inhibiting the palladium catalyst.[3] Therefore, a carefully optimized set of reaction conditions is paramount to achieving high yields and purity, mitigating potential side reactions and catalyst deactivation. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this powerful transformation.
The Catalytic Heart: Understanding the Heck Reaction Mechanism
A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4] Each step presents opportunities for tuning the reaction's efficiency through the strategic selection of reagents and conditions.
The cycle involves four key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodine bond of 2-Fluoro-5-iodoaniline, forming a Pd(II) complex.[1][5] The high reactivity of aryl iodides makes this step relatively facile.
-
Alkene Coordination & Migratory Insertion: The alkene partner coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[4][5]
-
Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[4][5]
-
Reductive Elimination & Catalyst Regeneration: A base neutralizes the generated hydroiodic acid (HI), regenerating the active Pd(0) catalyst to re-enter the cycle.[6][7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Causality Behind Experimental Choices: A Guide to Parameter Selection
The success of the Heck coupling with 2-Fluoro-5-iodoaniline hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. The substrate's electron-rich nature necessitates careful consideration of these components.
-
Palladium Source (Pre-catalyst): The reaction is catalyzed by a Pd(0) species, which is often generated in situ from a more stable Pd(II) pre-catalyst.[1] Palladium(II) acetate (Pd(OAc)₂) is an excellent and cost-effective choice, as it is readily reduced to Pd(0) in the reaction mixture.[7][8] For substrates prone to catalyst inhibition, using a pre-catalyst that efficiently generates the active species is crucial.[3]
-
The Role of Ligands: Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties to enhance reactivity.[3]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard, widely used ligand.[1] For electron-rich aryl halides, more electron-donating and bulky ligands like Tri(o-tolyl)phosphine (P(o-tol)₃) can accelerate the oxidative addition step.[9]
-
Buchwald Ligands & N-Heterocyclic Carbenes (NHCs): For particularly challenging couplings, bulky, electron-rich Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or NHCs can significantly improve reaction rates and yields.[3][9]
-
Ligand-Free Conditions: Given the high reactivity of aryl iodides, this reaction can sometimes be performed without a supporting ligand.[10] A recent study demonstrated that the Heck reaction of 2-iodoanilines proceeds effectively in acetonitrile using Pd(OAc)₂ without any added ligand.[10] This approach offers advantages in terms of cost and ease of purification.
-
-
Base Selection: The base is non-negotiable; it is required stoichiometrically to neutralize the HI formed during catalyst regeneration.[6][7]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are effective, mild, and inexpensive options.[1][3]
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) or the bulkier diisopropylethylamine (DIPEA) are commonly used.[1][3] They often act as good solvents and can help in the reduction of Pd(II) to Pd(0). For a substrate containing a primary amine, using a non-nucleophilic amine base like Et₃N is a logical choice to avoid potential side reactions.
-
-
Solvent Effects: Aprotic polar solvents are the standard choice as they effectively dissolve the catalyst system and the polar intermediates.[3]
Recommended Starting Conditions for Optimization
For the Heck coupling of 2-Fluoro-5-iodoaniline, optimization is key. The following table outlines three robust starting points, from a classic approach to a modern, ligand-free system. The alkene partner (e.g., n-butyl acrylate) is assumed to be used at 1.2 equivalents.
| Parameter | Protocol A: Classical | Protocol B: Ligand-Free | Protocol C: High-Activity |
| Pd Source (mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand (mol%) | PPh₃ or P(o-tol)₃ (2-4 mol%) | None | XPhos (2 mol%) |
| Base (equiv.) | Et₃N (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) |
| Solvent | DMF or Toluene | Acetonitrile | Dioxane |
| Temperature | 100-120 °C | 80-100 °C | 100 °C |
| Notes | A reliable, cost-effective starting point. | Simplifies purification and reduces cost; ideal for reactive iodides.[10] | For challenging alkenes or to maximize yield and reaction speed. |
Detailed Experimental Protocol: Coupling with n-Butyl Acrylate
This protocol provides a step-by-step methodology based on the "Ligand-Free" approach (Protocol B), which offers an excellent balance of efficiency, cost, and simplicity for this specific substrate.
5.1 Reagents & Equipment
-
2-Fluoro-5-iodoaniline
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (CH₃CN)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles for liquid transfer
5.2 Experimental Workflow Diagram
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Application Notes & Protocols: The Strategic Utility of 2-Fluoro-5-iodoaniline in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine, in particular, is prized for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity, while iodine serves as an exceptionally versatile synthetic handle for constructing complex molecular architectures.[1][2] This guide focuses on 2-Fluoro-5-iodoaniline (CAS No: 886362-82-9), a trifunctional building block whose unique electronic and steric properties make it a highly valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will explore the causality behind its utility, provide detailed, field-proven protocols for its application in key cross-coupling reactions, and illustrate its role in the synthesis of clinically relevant molecules.
The Molecular Advantage: Why 2-Fluoro-5-iodoaniline?
The efficacy of 2-Fluoro-5-iodoaniline as a drug discovery intermediate stems from the specific arrangement of its three functional groups: the aniline amine, the ortho-fluoro substituent, and the meta-iodo group.
-
The Amine Group (-NH₂): This primary amine serves as a crucial nucleophile or a point of attachment for building the core structure of many inhibitors, often forming hydrogen bonds within the hinge region of a kinase active site.
-
The Fluorine Atom (-F): Positioned ortho to the amine, the highly electronegative fluorine atom lowers the pKa of the aniline proton. This electronic modulation can significantly enhance the binding affinity of the final drug molecule to its target protein.[3] Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of the drug candidate.[1]
-
The Iodine Atom (-I): The iodine atom is the workhorse for synthetic elaboration. Its C-I bond is the most reactive of the halogens (I > Br > Cl) in palladium-catalyzed oxidative addition, making it an ideal leaving group for a variety of cross-coupling reactions under mild conditions.[2][4] This allows for the precise and efficient introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups deep into the synthetic route, enabling rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties & Safety Profile
A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 886362-82-9 | [5] |
| Molecular Formula | C₆H₅FIN | [5][6] |
| Molecular Weight | 237.01 g/mol | [5][6] |
| Appearance | Solid, semi-solid, or liquid | [5] |
| Melting Point | 43 °C (for 5-Fluoro-2-iodoaniline) | [7] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [5] |
Safety and Handling: 2-Fluoro-5-iodoaniline is classified as a warning-level hazard.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][8]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood using appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[9]
Application Focus: Synthesis of Advanced Kinase Inhibitors
The 2-fluoroaniline scaffold is a privileged motif in numerous kinase inhibitors. The strategic placement of functional groups in 2-Fluoro-5-iodoaniline makes it an ideal precursor for building molecules that target critical signaling pathways in oncology, such as the RAS-RAF-MEK-ERK pathway.[4] While direct synthesis routes for all inhibitors may vary, the principles demonstrated here are widely applicable. This intermediate is particularly suited for constructing compounds used in the development of inhibitors for Focal Adhesion Kinase (FAK), Rho Kinase (ROCK), and Epidermal Growth Factor Receptor (EGFR).[10][11][12]
Workflow for Kinase Inhibitor Library Synthesis
The versatility of the C-I bond allows for a divergent synthetic approach where a common core can be rapidly elaborated into a library of diverse analogues for screening.
Caption: Divergent synthesis workflow using 2-Fluoro-5-iodoaniline.
Core Methodologies: Cross-Coupling Protocols
The following protocols are robust, general procedures that serve as an excellent starting point for experimentation. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific, challenging substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is a cornerstone of modern organic synthesis, enabling the coupling of the aryl iodide with a boronic acid or ester.[13][14] It is invaluable for introducing key aryl or heteroaryl moieties that can form critical interactions within a protein's binding pocket.
Protocol: Synthesis of 2-Fluoro-5-aryl-aniline
-
Materials:
-
2-Fluoro-5-iodoaniline (1.0 mmol, 237 mg)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-Fluoro-5-iodoaniline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality of Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of substrates.[15]
-
Base: K₂CO₃ is a moderately strong inorganic base required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates transmetalation to the palladium center.[13]
-
Solvent System: The dioxane/water mixture ensures solubility for both the organic substrates and the inorganic base. Water also plays a role in the catalytic cycle.
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is the premier method for forming aryl-amine bonds, replacing harsher classical methods.[16][17] It is essential for synthesizing diarylamine structures or for introducing complex amine side chains common in many pharmaceuticals.
Protocol: Synthesis of N-substituted-2-fluoro-5-aniline
-
Materials:
-
2-Fluoro-5-iodoaniline (1.0 mmol, 237 mg)
-
Amine (primary or secondary) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene or Dioxane (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in the anhydrous solvent. Add this catalyst solution to the Schlenk tube.
-
Add the 2-Fluoro-5-iodoaniline and the amine coupling partner to the reaction tube.
-
Seal the tube and heat to 90-110 °C with stirring. Monitor reaction progress by TLC or LC-MS.
-
After completion (typically 2-24 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Causality of Choices:
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like XPhos is crucial.[18] The bulky ligand promotes the formation of a monoligated L-Pd(0) active species, facilitates the rate-limiting oxidative addition, and prevents catalyst decomposition.[19]
-
Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, forming the amide which then coordinates to the palladium center prior to reductive elimination.[16]
-
Sonogashira Coupling: C-C(alkyne) Bond Formation
The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates that can undergo further transformations or act as key structural elements themselves.[20][21]
Protocol: Synthesis of 2-Fluoro-5-(alkynyl)aniline
-
Materials:
-
2-Fluoro-5-iodoaniline (1.0 mmol, 237 mg)
-
Terminal Alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Fluoro-5-iodoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous solvent and the amine base (TEA or DIPEA).
-
Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography.
-
-
Causality of Choices:
-
Dual Catalysis: This reaction uniquely employs a dual catalytic system.[20][22] The palladium catalyst activates the aryl iodide via oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium center than the alkyne itself.[22][23]
-
Base: The amine base (e.g., TEA) serves both to neutralize the HI generated during the reaction and to act as the solvent or co-solvent.[24]
-
Conclusion
2-Fluoro-5-iodoaniline is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed fluorine atom provides inherent drug-like properties, while the reactive iodine handle offers a gateway to immense chemical diversity through reliable and well-understood cross-coupling chemistry. The protocols and insights provided herein are designed to empower researchers to confidently and efficiently leverage this powerful building block in the rational design and synthesis of the next generation of targeted therapeutics.
References
- Vertex AI Search. (2026). Synthesis method of osimertinib intermediate.
- BenchChem. (2025). Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291).
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodoaniline | 886362-82-9.
- Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib.
- Voulgari, P., et al. (2021). Optimized synthetic protocol for the preparation of osimertinib....
- Tianming Pharmaceutical. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-iodoaniline 97 255724-71-1.
- Capot Chemical. (2025). MSDS of 2-Fluoro-5-iodoanisole.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-iodoaniline 97 255724-71-1 Properties.
- LifeChem Pharma India. (n.d.). 2-Fluoro 4-Iodo Aniline.
- Wikipedia. (n.d.). Sonogashira coupling.
- A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline. (n.d.).
- Patel, et al. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems....
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis.
- ChemicalBook. (n.d.). 2-Fluoro-5-Iodoaniline.
- Fisher Scientific. (2025).
- PubChem. (n.d.). 2-Fluoro-5-iodohexane | C6H12FI | CID 141918765.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
- Xu, P., et al. (2017).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (n.d.).
- Caddick, S., et al. (n.d.).
- El-Faham, A., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles.... PubMed Central.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- Wikipedia. (n.d.).
- Shaya, J., et al. (n.d.).
- Calibre Chemicals. (n.d.). Industrial Applications of 2-Iodoaniline in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- BLD Pharm. (n.d.). 886362-82-9|2-Fluoro-5-iodoaniline.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
- PubChem. (n.d.). 5-Fluoro-2-iodoaniline | C6H5FIN | CID 2774512.
- BLD Pharm. (n.d.). 255724-71-1|5-Fluoro-2-iodoaniline.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Movassaghi, M., & Schmidt, M. A. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters....
- Nolan, S. P., & Cazin, C. S. J. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions.... PMC - NIH.
- Sławiński, J., et al. (n.d.). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. PMC - NIH.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Cirri, D., & Schenone, S. (n.d.).
- Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
- MDPI. (2023). Preformed Pd(II)
- BenchChem. (n.d.). Application of N-(furan-2-ylmethyl)
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- 24. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-5-iodoaniline by Recrystallization
An in-depth guide to the purification of 2-Fluoro-5-iodoaniline by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting, frequently asked questions, and a comprehensive experimental protocol.
As a Senior Application Scientist, this guide synthesizes fundamental principles with practical, field-tested insights to empower you in achieving high-purity 2-Fluoro-5-iodoaniline. This document is structured to serve as a primary resource for both procedural guidance and troubleshooting during your purification workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties of 2-Fluoro-5-iodoaniline and the principles of its recrystallization.
Q1: What are the key physical properties of 2-Fluoro-5-iodoaniline relevant to its purification?
Understanding the physical properties is critical for designing an effective purification strategy. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 88632-82-9 | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.02 g/mol | [1] |
| Appearance | Solid, semi-solid, or liquid | [1] |
| Melting Point | Not consistently reported; related isomers like 5-Fluoro-2-iodoaniline melt at 41-45 °C[2] and 2-Fluoro-4-iodoaniline at 55-57 °C.[3] | N/A |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[1][4] | N/A |
Q2: What is the underlying principle of recrystallization for purifying compounds like 2-Fluoro-5-iodoaniline?
Recrystallization is a technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[5][6] The ideal solvent will dissolve the target compound (2-Fluoro-5-iodoaniline) completely at an elevated temperature but only sparingly at a low temperature.[7] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble at high temperatures (allowing for removal by hot filtration).[6]
Q3: What are the potential impurities in crude 2-Fluoro-5-iodoaniline?
Impurities can originate from starting materials, side reactions, or degradation. For halogenated anilines, common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Other fluoro-iodoaniline isomers formed during synthesis.
-
Dehalogenated byproducts: For example, 2-fluoroaniline, which can form during certain reaction conditions.[8]
-
Oxidation products: Anilines are susceptible to oxidation, which can lead to colored impurities.[9]
Q4: What safety precautions must be taken when handling 2-Fluoro-5-iodoaniline?
2-Fluoro-5-iodoaniline is a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before handling. Key hazards include:
Mandatory Personal Protective Equipment (PPE) includes:
-
Safety goggles or face shield.
-
Chemical-resistant gloves.
-
Lab coat.
-
Work in a well-ventilated fume hood.[11]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of 2-Fluoro-5-iodoaniline.
Problem 1: The compound "oils out" instead of forming crystals.
This phenomenon, where the solute separates as a liquid instead of a solid, is common with organic amines.[12] It occurs when the solution becomes supersaturated at a temperature above the compound's melting point in the solvent mixture.
-
Causality: The cooling rate is too rapid, or the solution is too concentrated.[12] Impurities can also depress the melting point, exacerbating the issue.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves. Add a small amount (1-5% of total volume) of the primary ("good") solvent to decrease the saturation point.[12][13]
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help.[12][14]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[13]
-
Problem 2: No crystals form upon cooling.
This indicates that the solution is not supersaturated at the lower temperature.
-
Causality: Too much solvent was used during the dissolution step.[5][15]
-
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution in a fume hood to boil off a portion of the solvent. Allow it to cool again. Be cautious with flammable solvents.
-
Induce Crystallization: If the solution is close to saturation, use the scratching or seeding techniques described above.[13]
-
Use an Anti-Solvent (for mixed solvent systems): If using a solvent pair, you can cautiously add small amounts of the "poor" solvent to the cooled solution to decrease the overall solubility and induce precipitation.
-
Problem 3: The product yield is very low.
A low yield can result from several factors throughout the process.
-
Causality:
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[7]
-
Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Using a stemless funnel can also help prevent clogging.[14]
-
Use Ice-Cold Rinsing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[5]
-
Problem 4: The final product is colored.
-
Causality: The presence of colored, often oxidized, impurities that are not effectively removed by recrystallization alone.[9]
-
Solution:
-
Activated Carbon Treatment: After dissolving the crude solid in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The colored impurities will adsorb onto the carbon surface.[9] Perform a hot filtration to remove the carbon before cooling the solution to crystallize the product.
-
Caption: Decision tree for common recrystallization issues.
III. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of 2-Fluoro-5-iodoaniline.
The choice of solvent is the most critical step for a successful recrystallization.[7] For halogenated anilines, common solvent systems include single solvents like hexanes or ethanol, or mixed solvent pairs like ethanol/water or ethyl acetate/hexanes.[9][16][17] A preliminary solvent screen is highly recommended.
-
Place ~20-30 mg of crude 2-Fluoro-5-iodoaniline into several small test tubes.
-
Add a potential solvent (e.g., ethanol, hexanes, ethyl acetate, toluene) dropwise at room temperature. A good candidate solvent will show poor solubility.[7]
-
If the compound is insoluble at room temperature, heat the test tube gently. An ideal solvent will fully dissolve the compound when hot.[6]
-
Allow the solution to cool. The formation of crystals upon cooling indicates a suitable solvent.
The following workflow is a general procedure. Adjust solvent choice and volumes based on the results of Step 1. An ethanol/water system is used here as a representative example.
Caption: Standard workflow for recrystallization.
-
Dissolution: Place the crude 2-Fluoro-5-iodoaniline in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate until the solid dissolves completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Pre-heat a filtration setup (stemless funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove the activated carbon and any insoluble impurities.[14] If using a mixed solvent system, this is the point to add the second, "poor" solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[14]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (or the solvent mixture with a higher proportion of the "poor" solvent) to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a desiccator.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- Thermo Fisher Scientific. (2024). 5-Fluoro-2-iodoaniline - SAFETY DATA SHEET.
- Echemi. (n.d.). Buy 5-Fluoro-2-Iodoaniline from ATK CHEMICAL COMPANY LIMITED.
- University of California, Irvine. (n.d.). Recrystallization1.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- A Material Safety Data Sheet 2-Fluoro-4-Iodoaniline. (n.d.).
- Diola, P. (n.d.). Recrystallization-1.pdf.
- University of California, Irvine. (n.d.). Recrystallization.
- Wang, et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry.
- Organic Syntheses Procedure. (n.d.).
-
Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]
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- 4. 29632-74-4|2-Fluoro-4-iodoaniline|BLD Pharm [bldpharm.com]
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- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Column Chromatography of 2-Fluoro-5-iodoaniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Fluoro-5-iodoaniline via column chromatography. The content is structured in a problem-and-solution format, grounded in fundamental chromatographic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-Fluoro-5-iodoaniline is streaking badly on the TLC plate and seems to be sticking to the column. What is happening?
A: This is the most common issue when purifying basic compounds like anilines on standard silica gel. The root cause is the acidic nature of the silica gel surface, which is covered in silanol groups (Si-OH).[1] The basic lone pair of electrons on the aniline's amino group interacts strongly with these acidic protons, leading to several problems:
-
Irreversible Adsorption: The compound binds so strongly it fails to elute from the column.
-
Peak Tailing/Streaking: A portion of the analyte is retained longer due to these strong interactions, resulting in broad, asymmetrical peaks and poor separation.[1]
Solutions:
-
Mobile Phase Modification (Recommended First Step): Neutralize the acidic silanol groups by adding a small amount of a basic modifier to your eluent. Triethylamine (TEA) is the most common choice.[1] Start by adding 0.1-1% TEA to your mobile phase solvent system.[1] It is critical to first confirm that your compound is stable in the presence of TEA by running a comparative TLC.[1]
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a basic stationary phase and provides an excellent alternative for purifying basic compounds, as it minimizes the strong acid-base interactions.[1]
-
Reversed-Phase (C18) Silica: Here, the stationary phase is nonpolar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. This can be a very effective alternative, particularly for HPLC applications.[1]
-
Q2: What is a good starting solvent system for purifying 2-Fluoro-5-iodoaniline on a silica gel column?
A: 2-Fluoro-5-iodoaniline is a moderately polar compound due to the presence of the amino group. A good starting point for developing your mobile phase is a mixture of a nonpolar solvent and a moderately polar solvent.
-
Recommended Starting System: A mixture of petroleum ether (or hexanes) and ethyl acetate .
-
TLC Analysis: Begin by testing a range of solvent ratios using Thin Layer Chromatography (TLC) to find the optimal separation.[2] The goal is to achieve a retention factor (Rf) for your target compound between 0.25 and 0.40 .[3] This Rf value generally translates well to column chromatography, ensuring the compound elutes from the column in a reasonable number of column volumes without moving too quickly (which would result in poor separation).
A published purification of the isomeric 5-Fluoro-2-iodoaniline utilized a mobile phase of ethyl acetate/petroleum ether = 1/50 (v/v) .[4] This is a very nonpolar system, suggesting the compound itself is not highly polar. Therefore, starting with low percentages of ethyl acetate is prudent.
Table 1: Recommended TLC Mobile Phase Screening Systems
| System No. | Nonpolar Solvent | Polar Solvent | Ratio (v/v) | Expected Rf Behavior for 2-Fluoro-5-iodoaniline |
| 1 | Hexanes/Petroleum Ether | Ethyl Acetate | 95:5 (19:1) | Compound may have a low Rf. |
| 2 | Hexanes/Petroleum Ether | Ethyl Acetate | 90:10 (9:1) | Likely a good starting point for optimal Rf. |
| 3 | Hexanes/Petroleum Ether | Ethyl Acetate | 80:20 (4:1) | Compound may have a high Rf. |
| 4 | Dichloromethane | - | 100% | Can be used if solubility is an issue in alkanes. |
Note: If streaking is observed, add 0.5-1% triethylamine (TEA) to each of the tested solvent systems.
Q3: My crude sample containing 2-Fluoro-5-iodoaniline is not very soluble in the nonpolar mobile phase I plan to use. How should I load it onto the column?
A: When your sample has poor solubility in the eluent, dry loading is the recommended technique.[5] Loading the sample dissolved in a strong, polar solvent (like pure dichloromethane or ethyl acetate) directly onto the column will lead to disastrous separation, as the strong solvent will carry your compound down the column in a broad, poorly resolved band.
Dry Loading Protocol:
-
Dissolve your crude sample in a minimal amount of a suitable volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate) in a round-bottom flask.
-
Add a portion of clean, dry silica gel to the flask (typically 5-10 times the mass of your crude sample).
-
Swirl the flask to ensure the silica is fully suspended in the solution.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.[5]
-
Carefully layer this powdered sample onto the top of your prepared column.
-
Gently add a thin layer of sand on top to prevent disturbance when adding the eluent.
Q4: The purified fractions of my 2-Fluoro-5-iodoaniline are turning a dark brown/purple color upon standing. What is causing this degradation?
A: Anilines are notoriously susceptible to air oxidation, which forms highly colored impurities and can lead to the formation of polymeric materials.[6] This process can be accelerated by exposure to light and residual acid on the silica gel.
Preventative Measures:
-
Work Efficiently: Minimize the time the compound spends on the column. Flash chromatography is preferred over traditional gravity chromatography for this reason.[1]
-
Use an Inert Atmosphere: If the compound is particularly sensitive, running the column under a gentle positive pressure of nitrogen or argon can help prevent air oxidation.[6]
-
Solvent Quality: Use high-purity, freshly opened solvents. Peroxides in old ethers or aldehydes in other solvents can react with your compound.
-
Store Purified Fractions Properly: Immediately after purification, combine the pure fractions and remove the solvent. Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer as indicated by the supplier (storage temperature for commercial products is often 2-8°C).[7]
Workflow for Method Development & Purification
The following diagram and protocol outline a systematic approach to developing a robust purification method for 2-Fluoro-5-iodoaniline.
Caption: Workflow for purification of 2-Fluoro-5-iodoaniline.
Detailed Experimental Protocol: Flash Chromatography
This protocol provides a general workflow for the purification of 2-Fluoro-5-iodoaniline using flash column chromatography with silica gel.
1. Materials & Setup
-
Crude 2-Fluoro-5-iodoaniline sample
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Mobile phase (e.g., Hexanes/Ethyl Acetate + 0.5% TEA, determined by TLC)
-
Glass chromatography column with stopcock
-
Cotton or glass wool, and sand
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
2. Column Packing (Slurry Method)
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (approx. 0.5 cm).[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to ensure the silica packs evenly and to dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed. The final packed bed should be uniform and free of cracks.
3. Sample Loading (Dry Loading)
-
Follow the dry loading protocol described in FAQ Q3.
-
Once the solvent is drained to the level of the sand on your packed column, carefully add the dry-loaded sample silica as an even layer.
-
Add another thin layer of sand on top of the sample layer to prevent disruption.
4. Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting eluent in fractions. The size of the fractions will depend on the column size and separation.
-
Monitor the separation by periodically spotting collected fractions onto a TLC plate.
-
Once the target compound begins to elute, collect fractions until it is no longer detected by TLC.
5. Analysis and Work-up
-
Develop the TLC plates of the collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Determine the mass of the purified product and calculate the yield. Characterize the product using appropriate analytical methods (NMR, MS, etc.).
References
-
Wang, L., et al. (2020). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. rsc.org [rsc.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-氟-2-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Fluoro-5-iodoaniline
Welcome to the technical support center for the synthesis of 2-fluoro-5-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance the success of your experiments.
Introduction: The Synthetic Challenge of Regioselectivity
The synthesis of 2-fluoro-5-iodoaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, primarily involves the electrophilic iodination of 2-fluoroaniline. The core challenge in this synthesis is controlling the regioselectivity of the iodination reaction. The starting material, 2-fluoroaniline, possesses two activating groups: a strongly ortho-, para-directing amino group (-NH₂) and a moderately ortho-, para-directing fluoro group (-F). This dual activation leads to a mixture of constitutional isomers, making the isolation of the desired 2-fluoro-5-iodoaniline a significant hurdle.
This guide will dissect the common side reactions, provide diagnostic tools to identify impurities, and offer troubleshooting strategies to optimize the yield and purity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction produced a mixture of isomers. How can I identify the main product and the major side products?
This is the most common issue encountered. The primary side products are the regioisomers 2-fluoro-4-iodoaniline and 2-fluoro-6-iodoaniline. Over-iodination can also lead to di-iodinated products.
Troubleshooting Guide:
-
Initial Assessment (TLC): Use Thin Layer Chromatography (TLC) to get a preliminary idea of the number of components in your crude product. A well-resolved TLC plate can indicate the presence of multiple products.
-
Definitive Identification (NMR Spectroscopy): ¹H NMR spectroscopy is the most powerful tool for identifying the isomers. The substitution pattern on the aromatic ring gives rise to distinct splitting patterns and chemical shifts for the aromatic protons.
Data Interpretation:
The following table summarizes the expected ¹H NMR chemical shifts and coupling constants for the desired product and its common isomers in CDCl₃.
| Compound | Aromatic Protons (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Fluoro-5-iodoaniline (Desired Product) | ~7.54 (dd, J ≈ 8.8, 2.4 Hz, 1H), ~6.47 (dd, J ≈ 10.8, 2.4 Hz, 1H), ~6.27 (t, J ≈ 8.8 Hz, 1H) |
| 2-Fluoro-4-iodoaniline (Side Product) | ~7.40 (dd, J ≈ 8.4, 2.0 Hz, 1H), ~7.25 (dd, J ≈ 10.4, 2.0 Hz, 1H), ~6.65 (t, J ≈ 8.4 Hz, 1H) |
| 2-Fluoro-6-iodoaniline (Side Product) | Spectral data for this specific isomer is less commonly reported, but one would expect a different set of coupling patterns, likely involving a doublet and two doublets of doublets, with shifts influenced by the proximity of the iodine to the amino group. |
Note: Chemical shifts can vary slightly based on solvent and concentration.
FAQ 2: What causes the formation of isomeric side products, and how can I minimize them?
The formation of regioisomers is a direct consequence of the directing effects of the amino and fluoro groups on the aromatic ring.
Mechanistic Insight:
The amino group is a powerful ortho-, para-director, strongly activating the positions C4 and C6. The fluoro group is also an ortho-, para-director, activating C3 and C5. The electrophilic iodine will attack the positions with the highest electron density.
Caption: Regioselectivity in the Iodination of 2-Fluoroaniline.
Troubleshooting Guide:
-
Choice of Iodinating Agent:
-
Molecular Iodine (I₂): Often used with a base like sodium bicarbonate. This is a common but often less selective method.
-
N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent. The use of NIS in combination with a catalytic amount of an acid (e.g., trifluoroacetic acid) can enhance regioselectivity.[1]
-
Iodine Monochloride (ICl): A more reactive and potentially less selective reagent, which can also lead to chlorination as a side reaction.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the regioselectivity. Less polar solvents may favor ortho-iodination, while more polar solvents can favor the para-isomer.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often improve selectivity by favoring the thermodynamically more stable product.
-
Protecting Groups: Acetylation of the amino group to form 2-fluoroacetanilide can be a strategy to direct iodination. The bulkier acetamido group can favor iodination at the less sterically hindered para position (C5). The protecting group can then be removed by hydrolysis.
-
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
-
Dissolve 2-fluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 to 1.1 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.
-
If desired, add a catalytic amount of trifluoroacetic acid (0.1 equivalents).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 3: I have a low yield of the desired product. What are the possible reasons?
Low yields can be attributed to several factors beyond the formation of isomers.
Troubleshooting Guide:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or a deactivated iodinating agent.
-
Solution: Monitor the reaction closely by TLC to ensure the starting material is consumed. If the reaction stalls, a slight increase in temperature or the addition of more iodinating agent might be necessary. Ensure your NIS or ICl is of good quality.
-
-
Product Decomposition:
-
Cause: Anilines, especially haloanilines, can be sensitive to oxidation and may decompose under harsh reaction conditions (e.g., high temperatures, strong acids). This is often indicated by the formation of dark, tarry byproducts.
-
Solution: Maintain a low reaction temperature and use milder reagents. An inert atmosphere can also help prevent oxidation.
-
-
Workup and Purification Losses:
-
Cause: The product may have some water solubility, leading to losses during aqueous workup. Also, improper selection of the eluent for column chromatography can result in poor separation and loss of product.
-
Solution: Minimize the volume of aqueous washes. For column chromatography, carefully select the solvent system (e.g., a hexane/ethyl acetate gradient) to achieve good separation of the desired product from isomers and other impurities.
-
FAQ 4: My final product is colored, even after chromatography. What is the cause and how can I remove the color?
Troubleshooting Guide:
-
Cause of Color:
-
Oxidized Impurities: Small amounts of oxidized aniline species can be highly colored and persist through purification.
-
Residual Iodine: Traces of elemental iodine can impart a brownish or purplish hue.
-
-
Decolorization Techniques:
-
Activated Carbon: Dissolve the product in a suitable organic solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite. This is effective for removing colored, non-polar impurities.
-
Thiosulfate Wash: If residual iodine is suspected, re-dissolve the product in an organic solvent and wash again with a saturated solution of sodium thiosulfate.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a very effective method for both purification and decolorization.
-
Advanced Troubleshooting: Di-iodination
In some cases, especially with an excess of the iodinating agent or prolonged reaction times, di-iodination of the aromatic ring can occur. The most likely di-iodinated product would be 2-fluoro-4,5-diiodoaniline or 2-fluoro-5,6-diiodoaniline. The presence of these heavier impurities can be detected by mass spectrometry. To avoid this, use a stoichiometry of no more than 1.1 equivalents of the iodinating agent and monitor the reaction progress carefully.
Conclusion
The synthesis of 2-fluoro-5-iodoaniline presents a classic challenge in electrophilic aromatic substitution, where regiocontrol is paramount. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions and iodinating agent, the formation of undesirable side products can be minimized. This guide provides a framework for troubleshooting common issues, enabling researchers to obtain the desired product in high yield and purity for their downstream applications.
References
- New Journal of Chemistry, Supporting Information.
- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids, Supporting Information.
- Organic Syntheses, Coll. Vol. 4, p.4 (Provides general procedures for reactions involving anilines).
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes, Supporting Information.
- Regioselective iodination of chlorinated aromatic compounds using silver salts, Tetrahedron, 2011, 67 (42), pp 8173-8179.
- Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides, The Journal of Organic Chemistry, 2021, 86 (24), pp 18300–18303.
- 2-Fluoro 4-Iodo Aniline, LifeChem Pharma India. (Provides physical properties of an isomeric iodoaniline).
- N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis, Papaya Chemical.
- Reaction mechanism for the iodination of free‐anilines using the PIDA/NH4I system, ChemistrySelect, 2020, 5 (43), pp 13449-13455.
- Preparation method of 2-fluoro-3-iodoaniline, CN103242173A.
- Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene, Synlett, 2012, 23 (02), pp 208-214.
- Basic 1H- and 13C-NMR Spectroscopy, Metin Balci, Elsevier, 2005.
- 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis, Autech Industry Co., Limited.
- 2-Fluoro-5-iodoaniline, Sigma-Aldrich.
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts, Tetrahedron, 2011, 67 (42), pp 8173-8179.
- 2-Fluoro-4-iodoaniline, ChemicalBook.
- Process for preparing 2-fluoro-5-nitroaniline, EP0127079A1.
- 2-Fluoro-4-iodoaniline CAS 29632-74-4, AHH Chemical Co., Ltd.
- 2-Fluoro-4-iodoaniline 98%, Sigma-Aldrich.
- Iodin
- 5-Fluoro-2-iodoaniline 97%, Sigma-Aldrich.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose, Molecules, 2023, 28 (19), 6931.
- 2-Fluoro-5-iodoaniline, Aladdin.
- 2-Fluoro-5-nitroaniline, IUCrD
- 2-Fluoroaniline, PubChem.
- 4-Fluoroaniline, PubChem.
- A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline, BenchChem.
- An In-depth Technical Guide to 3-Chloro-5-iodoaniline: Commercial Availability, Purity, and Applic
Sources
Technical Support Center: Optimization of Suzuki Coupling with 2-Fluoro-5-iodoaniline
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Fluoro-5-iodoaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of 2-fluoro-5-arylanilines. The unique electronic properties of this substrate, featuring an electron-donating amine and an electron-withdrawing fluorine ortho to each other, present specific challenges and optimization opportunities.
Introduction: The Substrate Challenge
2-Fluoro-5-iodoaniline is a valuable building block in medicinal chemistry. However, its successful application in Suzuki-Miyaura coupling requires careful consideration of its electronic and steric profile. The iodine atom provides high reactivity for oxidative addition, which is the typical rate-determining step in the catalytic cycle for aryl iodides.[1] The presence of the free amine can, in some cases, coordinate to the palladium catalyst, potentially inhibiting its activity.[2] The ortho-fluoro substituent further modulates the electron density of the aromatic ring. This guide will help you navigate these subtleties to achieve high-yielding and clean reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low conversion of 2-Fluoro-5-iodoaniline. What are the primary causes and how can I improve the yield?
A1: Low conversion is a common issue and can often be traced back to the catalyst system or reaction conditions. Given the high reactivity of the C-I bond, the oxidative addition step should be facile.[3] Therefore, issues likely lie with catalyst deactivation, inefficient transmetalation, or suboptimal reaction parameters.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be effective, but for challenging substrates, more robust systems are recommended. Bulky, electron-rich phosphine ligands are often industry standard for promoting both oxidative addition and the final reductive elimination step.
-
Recommendation: Employ a pre-catalyst such as SPhos Pd G2 or XPhos Pd G3. These are air-stable and highly active.
-
Rationale: The bulky biarylphosphine ligands (like SPhos and XPhos) create a coordinatively unsaturated palladium center that is highly active for oxidative addition and also accelerates the reductive elimination step, which can sometimes be slow for electron-rich anilines.
-
-
Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[4] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If the reaction is still sluggish, a stronger base like Cs₂CO₃ can be employed.
-
Rationale: Stronger bases can accelerate the formation of the active boronate species. However, excessively strong bases (like hydroxides) can promote protodeboronation of the boronic acid.[5]
-
-
Solvent and Temperature: The solvent must solubilize all components and is often used as a mixture with water to facilitate the dissolution of the inorganic base.
-
Recommendation: A common and effective solvent system is a mixture of an ethereal solvent like 1,4-dioxane or 2-MeTHF with water (e.g., 4:1 or 5:1 v/v). If solubility is an issue, polar aprotic solvents like DMF can be considered, though they can sometimes lead to side reactions at high temperatures.
-
Temperature: Start at a moderate temperature (e.g., 80-90 °C) and increase if necessary. High temperatures can sometimes promote catalyst decomposition or side reactions.
-
dot digraph "Troubleshooting_Low_Conversion" { graph [fontname="Arial", fontsize=12, label="Troubleshooting Low Conversion of 2-Fluoro-5-iodoaniline", labelloc=t]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Low Conversion Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Optimize Catalyst System\n- Use bulky, electron-rich ligands (e.g., SPhos, XPhos)\n- Consider pre-catalysts (e.g., SPhos Pd G2)"]; base [label="Optimize Base\n- Start with K₂CO₃ or K₃PO₄\n- Try Cs₂CO₃ for sluggish reactions"]; solvent_temp [label="Adjust Solvent & Temperature\n- Use Dioxane/H₂O or 2-MeTHF/H₂O\n- Increase temperature cautiously (start at 80-90°C)"]; reagent_quality [label="Check Reagent Quality\n- Ensure boronic acid is pure and not degraded\n- Use dry solvents"]; outcome [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> catalyst; catalyst -> base; base -> solvent_temp; solvent_temp -> reagent_quality; reagent_quality -> outcome; } Caption: A workflow for troubleshooting low conversion.
Q2: I am observing a significant amount of 2-fluoroaniline as a byproduct. What is causing this dehalogenation and how can I prevent it?
A2: The formation of 2-fluoroaniline is due to a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. Aryl iodides are particularly susceptible to this side reaction.[1] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species which can arise from the base, solvent (especially alcohols), or trace water.
Strategies to Minimize Dehalogenation:
-
Choice of Base: Avoid strong amine bases or alkoxides if dehalogenation is a major issue, as they can be a source of hydrides.
-
Recommendation: Use inorganic carbonate or phosphate bases (K₂CO₃, Cs₂CO₃, K₃PO₄).
-
-
Ligand Selection: Bulky, electron-rich ligands can favor the desired reductive elimination pathway over the dehalogenation pathway.
-
Recommendation: Ligands like SPhos or XPhos are generally effective in minimizing dehalogenation.
-
-
Solvent Choice: While often necessary for Suzuki couplings, some solvents can act as hydride sources.
-
Recommendation: Avoid using alcohol-based solvents. If an alcohol is necessary for solubility, use it in minimal amounts. Ethereal solvents like dioxane or THF are generally preferred.
-
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Try to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Less likely to be a hydride source compared to organic amines or alkoxides. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes faster reductive elimination of the desired product. |
| Solvent | Ethereal solvents (Dioxane, THF, 2-MeTHF) | Less prone to forming Pd-H species compared to alcohols. |
| Temperature | Lowest effective temperature (e.g., 60-80 °C) | Reduces the rate of competing side reactions. |
Q3: My boronic acid seems to be degrading, leading to low yields. How can I address this protodeboronation?
A3: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid functional group with a hydrogen atom.[6] This is a common side reaction, especially with electron-rich or some heteroaromatic boronic acids, and can be exacerbated by strong bases and the presence of water.
Preventing Protodeboronation:
-
Use Boronic Esters: Pinacol or neopentylglycol boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids. They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Optimize the Base: While a base is necessary, its strength and concentration can be tuned.
-
Recommendation: Use the mildest base that effectively promotes the reaction. K₂CO₃ or even weaker bases like NaHCO₃ could be tested. Using anhydrous conditions with a base like CsF is also an option.
-
-
Control Water Content: While a small amount of water is often beneficial, excess water can accelerate protodeboronation. Ensure your organic solvents are dry if you are using an anhydrous protocol.
-
Temperature Control: Run the reaction at the lowest temperature that allows for efficient catalytic turnover.
dot digraph "Suzuki_Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, label="Suzuki-Miyaura Catalytic Cycle", labelloc=t]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Fluoro-5-iodoaniline
This protocol is a starting point and may require optimization based on the specific boronic acid used.
Materials:
-
2-Fluoro-5-iodoaniline (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., SPhos Pd G2, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add 2-Fluoro-5-iodoaniline, the arylboronic acid, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Recommended Starting Conditions for Optimization
| Component | Condition 1 (Standard) | Condition 2 (For sluggish reactions) | Condition 3 (If dehalogenation is an issue) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | SPhos Pd G2 (2 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | N/A | N/A | N/A |
| Base | K₂CO₃ (2.5 eq) | Cs₂CO₃ (2.5 eq) | K₃PO₄ (2.5 eq) |
| Solvent | Dioxane/H₂O (4:1) | 2-MeTHF/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 90 °C | 100 °C | 80 °C |
| Boronic Species | Boronic Acid (1.3 eq) | Boronic Acid (1.3 eq) | Pinacol Boronate Ester (1.3 eq) |
References
-
[Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-Fused Indole Heterocycles. NIH.]([Link])
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Improving yield in Buchwald-Hartwig amination of 2-Fluoro-5-iodoaniline
Technical Support Center: Buchwald-Hartwig Amination
Topic: Improving Yield in the Amination of 2-Fluoro-5-iodoaniline
Welcome to the technical support hub for optimizing palladium-catalyzed cross-coupling reactions. This guide is designed for researchers and process chemists encountering challenges with the Buchwald-Hartwig amination of 2-Fluoro-5-iodoaniline, a substrate known for its unique electronic and steric properties. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during the amination of 2-Fluoro-5-iodoaniline.
Question 1: My reaction shows low conversion, with significant starting material remaining. What are the primary causes?
Low conversion is often rooted in catalyst deactivation or suboptimal reaction parameters. The Pd(0) active catalyst is sensitive to oxygen, and the oxidative addition step for an electron-rich iodide can be surprisingly complex.
Core Areas to Investigate:
-
Atmosphere Integrity: The most common culprit is oxygen contamination, which oxidizes the active Pd(0) catalyst to an inactive Pd(II) state.
-
Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes. All glassware must be oven- or flame-dried, and the reaction should be run under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Catalyst and Ligand Choice: 2-Fluoro-5-iodoaniline is an electron-rich aryl iodide. While the C-I bond is reactive, the electron-donating nature of the aniline and the withdrawing nature of the fluorine can influence the catalytic cycle. The choice of ligand is critical for both promoting the desired reaction steps and preventing side reactions.[1][2]
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands stabilize the Pd(0) center, promote efficient oxidative addition, and facilitate the final reductive elimination step.[1][2] Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[2] Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can also lead to more consistent results by ensuring the efficient generation of the active LPd(0) species.[3][4]
-
-
Base Solubility and Strength: The base is crucial for deprotonating the amine coupling partner, but its physical properties matter.[5]
-
Solution: If using an inorganic base like Cs₂CO₃ or K₃PO₄, ensure it is finely powdered and that stirring is vigorous enough to maintain a good suspension. Poor solubility can limit the available base and stall the reaction.[6] For many applications, a strong, soluble base like Sodium tert-butoxide (NaOtBu) provides the highest rates, but it may not be compatible with sensitive functional groups.[6][7]
-
Question 2: I'm observing a significant amount of 2-fluoroaniline as a byproduct. What is causing this hydrodehalogenation and how can I minimize it?
Hydrodehalogenation (HDH) is a common side reaction where the aryl halide is reduced instead of coupled. This can occur via several pathways, including β-hydride elimination from the palladium-amide intermediate.
Strategies to Minimize HDH:
-
Ligand Modification: The steric bulk of the phosphine ligand plays a huge role.
-
Explanation: A bulkier ligand can create a more crowded coordination sphere around the palladium center, sterically disfavoring the conformation required for β-hydride elimination and promoting the desired C-N reductive elimination.
-
Action: If you are using a less bulky ligand (e.g., BINAP), switch to a more sterically demanding one like XPhos or RuPhos.[2]
-
-
Temperature Control: Higher temperatures can sometimes favor side reactions.
-
Action: Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C). While this may slow the reaction rate, it can significantly improve selectivity by disfavoring the HDH pathway.
-
-
Choice of Base: The base can influence the concentration of palladium hydride species, which can participate in HDH.
Question 3: My reaction is very slow or stalls after partial conversion. How can I increase the reaction rate?
A sluggish reaction points to a bottleneck in the catalytic cycle. For aryl iodides, a known issue is the formation of unreactive iodide-bridged palladium dimers, which can take the catalyst out of the active cycle.[2][7]
Methods to Accelerate the Reaction:
-
Optimize Ligand-to-Palladium Ratio:
-
Explanation: Using a slight excess of ligand can help prevent the formation of inactive palladium dimers and ensure the active catalyst is monoligated.
-
Action: Increase the L:Pd ratio from 1:1 to 1.5:1 or even 2:1.
-
-
Solvent Choice: The solvent affects the solubility of all components and can influence the rates of key steps in the catalytic cycle.[5][8]
-
Explanation: Toluene is a common and effective solvent due to its non-polar nature, which can disfavor the formation of iodide salts that inhibit the catalyst.[7] Ethereal solvents like 1,4-dioxane or THF are also widely used.[6]
-
Action: If using THF, which has a lower boiling point, consider switching to toluene or dioxane to enable higher reaction temperatures.
-
-
Increase Temperature: If selectivity is not an issue, increasing the temperature is a straightforward way to increase the reaction rate. Most Buchwald-Hartwig reactions are run between 80-110 °C.
Frequently Asked Questions (FAQs)
Q: What is the best starting point for catalyst, ligand, and base for this specific substrate?
For 2-Fluoro-5-iodoaniline, a robust starting point is crucial. We recommend a modern, well-defined system to maximize initial success.
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Precatalysts ensure reliable formation of the active Pd(0) species.[3] Pd₂(dba)₃ is a common, effective Pd(0) source. |
| Ligand | XPhos or RuPhos | These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling electron-rich aryl halides and minimizing side reactions like HDH.[2] |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu is a strong base that often gives fast reactions.[6] Cs₂CO₃ is a milder, well-tolerated alternative if base-sensitive groups are present.[6] |
| Solvent | Toluene or 1,4-Dioxane | Both are standard, effective solvents. Toluene is often preferred for aryl iodides to minimize catalyst inhibition.[7] |
| Temperature | 100 °C | A good starting temperature to ensure sufficient energy for all steps of the catalytic cycle. |
Q: Can the fluorine atom on the ring interfere with the reaction?
While C-F bond activation is possible with palladium, it is significantly more difficult than C-I bond activation and generally requires specialized conditions not typical for standard Buchwald-Hartwig amination. Under the recommended conditions, selective reaction at the iodine position is expected.
Q: How do I properly set up the reaction to ensure an inert atmosphere?
A rigorous inert technique is non-negotiable for success.
Experimental Protocol: Standard Reaction Setup
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reagent Addition (Glovebox Recommended): In a glovebox, add the palladium source, ligand, and base to the reaction flask.
-
Assembly: Remove the flask from the glovebox, add the 2-Fluoro-5-iodoaniline and the amine coupling partner. Quickly seal the flask with a septum and attach it to a Schlenk line or manifold equipped with a condenser.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (Final): Briefly evacuate and backfill the flask with inert gas 3-5 times to remove any residual air introduced during reagent addition.
-
Reaction: Lower the flask into a pre-heated oil bath and begin stirring. Monitor the reaction by TLC or LC-MS.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism helps in troubleshooting. The cycle involves the oxidative addition of the aryl iodide to Pd(0), association of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
If you encounter low yield, follow this logical progression of experimental adjustments.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Reddit r/chemistry. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ResearchGate. Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Strategies for Palladium Catalyst Removal from 2-Fluoro-5-iodoaniline Reactions
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the effective removal of residual palladium catalysts from reactions involving 2-Fluoro-5-iodoaniline. Given the critical need for high purity in active pharmaceutical ingredients (APIs), this document outlines scientifically-grounded, field-proven methodologies to ensure your final product meets the most stringent regulatory standards.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my 2-Fluoro-5-iodoaniline reaction so critical?
A1: Residual palladium, even at trace levels, can have significant negative impacts. Firstly, palladium is a toxic metal, and its presence in an active pharmaceutical ingredient (API) is strictly regulated by agencies such as the FDA, with limits often set at or below 10 ppm for oral consumption.[3] Secondly, residual palladium can interfere with downstream biological assays, potentially leading to false-positive results or other unpredictable effects.[3] Finally, it can act as an unwanted catalyst in subsequent synthetic transformations, leading to the formation of impurities.
Q2: What are the common forms of residual palladium I might encounter in my reaction mixture?
A2: After a palladium-catalyzed reaction, the residual metal can exist in various forms, which dictates the most effective removal strategy.[4] These include:
-
Heterogeneous Palladium: Insoluble forms like Pd(0) black or palladium on carbon (Pd/C).
-
Homogeneous Palladium: Soluble species, typically in the Pd(II) oxidation state, often complexed with ligands from the reaction.
-
Colloidal Palladium: Nanoparticles of palladium that can be difficult to remove by simple filtration.
The choice of purification method is highly dependent on the state of the palladium in your specific reaction mixture.[2]
Q3: Can I simply use column chromatography to remove the palladium?
A3: While column chromatography is a common purification technique, it is often insufficient on its own to remove palladium to the levels required for pharmaceutical applications (<10 ppm).[5] Palladium complexes can co-elute with the desired product.[6] Therefore, a combination of methods, such as a scavenger treatment followed by chromatography or filtration through a specialized medium, is often necessary for achieving the required purity.[5]
Q4: Are there any specific challenges associated with removing palladium from reactions with halogenated anilines like 2-Fluoro-5-iodoaniline?
A4: Yes, halogenated anilines can present specific challenges. The lone pair of electrons on the nitrogen atom of the aniline can coordinate to the palladium center, potentially leading to stronger binding of the palladium to the product or starting material. This can make removal by standard methods more difficult. Additionally, the presence of multiple halogens (fluorine and iodine) can influence the electronic properties of the molecule and its interaction with the palladium catalyst.
Troubleshooting Guide
Problem 1: After filtration through Celite, my product is still contaminated with palladium.
-
Possible Cause: The palladium in your reaction is likely in a soluble or colloidal form, which cannot be effectively removed by simple filtration.[7][8]
-
Solutions:
-
Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent.
-
Utilize a Scavenger: Treat the solution with a palladium scavenger to bind the soluble palladium, which can then be removed by filtration. Thiol-based scavengers are particularly effective for Pd(II).[4][9]
-
Adsorption on Activated Carbon: Activated carbon can be effective at adsorbing soluble palladium species.[1][10]
-
Problem 2: My palladium scavenger is not working effectively.
-
Possible Cause: The choice of scavenger, the reaction conditions, or the form of the palladium may not be optimal.
-
Solutions:
-
Scavenger Screening: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, or isocyanide-based) to identify the most effective one for your specific system.[11]
-
Optimize Conditions: Adjust the temperature, reaction time, and scavenger loading. Increased temperature can sometimes improve scavenging kinetics.
-
Consider the Palladium Oxidation State: Ensure the scavenger you are using is effective for the likely oxidation state of your residual palladium.
-
Problem 3: I am losing a significant amount of my product during the purification process.
-
Possible Cause: The chosen purification method may not be selective enough, leading to co-removal of the product with the palladium.
-
Solutions:
-
Optimize Scavenger Loading: Use the minimum effective amount of scavenger to avoid non-specific binding of your product.
-
Alternative Scavenger: Some scavengers may have a higher affinity for your product. Try a different class of scavenger.
-
Recrystallization: If your product is a solid, recrystallization can be a highly selective method for removing palladium impurities, which will ideally remain in the mother liquor.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
This protocol is a general guideline and should be optimized for your specific reaction.
-
Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up.
-
Solvent Exchange: If necessary, exchange the solvent to one that is compatible with the scavenger (e.g., THF, toluene, or ethyl acetate).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol) to the solution of your crude product. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined by monitoring the palladium levels.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]
Protocol 2: Palladium Removal by Filtration through a Celite Pad
This method is most effective for heterogeneous palladium species.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).[7]
-
Celite Pad Preparation: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel.[7]
-
Filtration: Pass the diluted reaction mixture through the Celite pad.[7]
-
Washing: Wash the Celite pad with additional solvent to recover all of the product.[7]
-
Concentration: Concentrate the filtrate to obtain the crude product, which can then be further purified if necessary.
Data Summary
The following table provides a general comparison of common palladium removal techniques. The effectiveness of each method is highly dependent on the specific reaction conditions and the nature of the palladium species.
| Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Filtration (Celite) | Variable (effective for heterogeneous Pd) | Simple, fast, and inexpensive.[7] | Ineffective for soluble or colloidal palladium.[7] |
| Column Chromatography | 80-95% | Can remove other impurities simultaneously. | Often insufficient to reach <10 ppm; potential for product loss.[5] |
| Activated Carbon | 90-99% | Cost-effective, particularly for large scale.[10] | Can lead to product loss through non-specific adsorption. |
| Palladium Scavengers | >99% | Highly effective and selective; can achieve very low Pd levels.[4][9] | Higher cost compared to other methods; requires screening and optimization. |
Visualizations
Workflow for Palladium Removal
Caption: The mechanism of palladium removal using a solid-supported scavenger.
References
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
- Corma, A., Garcia, H., & Leyva, A. (2005). Cross-Linked Imidazolium Salts as Scavengers for Palladium. Chemistry - A European Journal, 11(23), 6897–6904.
-
Gandeepan, P. (2013). Answer to "How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?". ResearchGate. Retrieved from [Link]
- Hartwig, J. F. (2020). The Buchwald–Hartwig Amination After 25 Years.
-
Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Retrieved from [Link]
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735–1753.
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]
- Ohashi, M., & Ogoshi, S. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
-
Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Retrieved from [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Reddit. (2023). Your trick to remove residual palladium. Retrieved from [Link]
- Palesch, J. J., & Knowlton, E. D. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 117-123.
-
ResearchGate. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from [Link]
-
National Institutes of Health. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Retrieved from [Link]
-
National Institutes of Health. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
National Institutes of Health. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[7]Fused Indole Heterocycles. Retrieved from [Link]
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[7]Fused Indole Heterocycles. Retrieved from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. Retrieved from [Link]
-
ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]
-
MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2012). Cross-Linked Imidazolium Salts as Scavengers for Palladium. Retrieved from [Link]
Sources
- 1. arborassays.com [arborassays.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. silicycle.com [silicycle.com]
- 4. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of 2-Fluoro-5-iodoaniline
Welcome to the technical support center for the Sonogashira coupling of 2-Fluoro-5-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific cross-coupling reaction. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your synthetic endeavors. Our approach is grounded in mechanistic principles to empower you not just to follow protocols, but to understand and adapt them to your unique experimental context.
Introduction to the Sonogashira Coupling of 2-Fluoro-5-iodoaniline
The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of 2-Fluoro-5-iodoaniline, this reaction is pivotal for the synthesis of various substituted alkynyl anilines, which are valuable intermediates in medicinal chemistry and materials science. The presence of the fluoro, iodo, and amino functionalities on the aromatic ring presents a unique set of challenges and considerations that will be addressed in this guide.
The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[1] This makes the iodo group in 2-Fluoro-5-iodoaniline highly reactive and suitable for coupling under relatively mild conditions.
Troubleshooting Guide: From Failed Reactions to Impure Products
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Sonogashira coupling of 2-Fluoro-5-iodoaniline.
Issue 1: My reaction is not proceeding, and I am recovering my starting materials. What are the likely causes and how can I fix it?
A stalled reaction is a common frustration. The root cause often lies in the integrity of your catalytic system or the reaction environment.
Answer:
Several factors can lead to a complete lack of product formation. A systematic evaluation of your setup and reagents is the most effective troubleshooting approach.
Possible Causes & Solutions:
-
Inactive Palladium Catalyst: The active Pd(0) species is susceptible to oxidation. If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction to the active Pd(0) form.
-
Degraded Copper(I) Iodide: CuI can degrade over time, especially with exposure to light and air. Use a fresh, off-white to light tan bottle of CuI.
-
Oxygen Contamination: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).[2]
-
Protocol: Thoroughly degas your solvent(s) and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Wet Solvents or Reagents: While not always strictly necessary, anhydrous conditions are highly recommended for optimal results. Water can interfere with the catalytic cycle. Use freshly dried and distilled solvents. Ensure your amine base is anhydrous.
-
Inappropriate Base: An amine base is required to deprotonate the terminal alkyne.[1] Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used. Ensure the base is pure and used in sufficient excess (typically 2-3 equivalents).
-
Amine Substituent Interference: The amino group of your 2-Fluoro-5-iodoaniline can potentially coordinate to the palladium center, acting as a ligand and inhibiting catalytic activity. While not always a major issue, it is a possibility.
-
Advanced Troubleshooting: If other factors have been ruled out, consider using a ligand that can outcompete the aniline coordination, such as a bulky, electron-rich phosphine ligand like XPhos or SPhos.
-
Issue 2: My main product is the homocoupled alkyne (Glaser coupling). How can I minimize this byproduct?
The formation of a diyne from the self-coupling of your terminal alkyne is one of the most prevalent side reactions in Sonogashira couplings.
Answer:
Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes and is significantly promoted by the presence of a copper co-catalyst and oxygen.[2]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. As mentioned previously, ensure your reaction is performed under strictly anaerobic conditions.
-
Reduce Copper Catalyst Loading: While CuI is a co-catalyst that accelerates the reaction, using a minimal amount can help to suppress homocoupling.
-
Slow Addition of the Alkyne: Adding the alkyne to the reaction mixture slowly via a syringe pump can maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.
-
Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to employ a copper-free Sonogashira protocol. These methods have been specifically developed to avoid Glaser coupling.[2]
| Parameter | Standard Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | CuI | None |
| Key Side Reaction | Glaser Homocoupling | Generally avoided |
| Typical Conditions | Milder, often room temp | May require higher temperatures |
| Ligand Choice | Standard phosphines (e.g., PPh₃) | Often requires specialized ligands |
Issue 3: I am observing a significant amount of dehalogenated aniline (2-fluoroaniline) as a byproduct. What causes this and how can it be prevented?
Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is another common side reaction in palladium-catalyzed cross-coupling reactions.
Answer:
Dehalogenation can occur through various pathways, often involving the reaction of the aryl-palladium intermediate with a hydride source in the reaction mixture.
Mitigation Strategies:
-
Purity of Reagents: Impurities in your reagents or solvents can act as hydride donors. Ensure all components of your reaction are of high purity.
-
Choice of Base and Solvent: Some amine bases and solvents can be more prone to decomposition that generates hydride species. If dehalogenation is a persistent issue, consider screening different amine bases (e.g., DIPA vs. TEA) or solvents.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. If your reaction allows, try running it at a lower temperature for a longer period.
-
Protecting the Amine: In some cases, the free amine can contribute to side reactions. While an extra step, N-protection of the aniline (e.g., as an acetamide or carbamate) can sometimes lead to cleaner reactions, although this is not always necessary.
Frequently Asked Questions (FAQs)
Q1: What is the black precipitate that sometimes forms in my reaction?
A1: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of your palladium catalyst to its metallic, inactive form. This can be caused by impurities, the presence of oxygen, or inappropriate reaction temperatures. Using fresh, high-purity reagents and maintaining a strict inert atmosphere can help prevent this.
Q2: Do I need to protect the amine group on 2-Fluoro-5-iodoaniline?
A2: In many cases, the Sonogashira coupling of 2-Fluoro-5-iodoaniline can be performed successfully without protecting the amine group. However, if you are experiencing issues with low yield, catalyst poisoning, or other side reactions that cannot be resolved through other means, N-protection might be a viable strategy to explore.
Q3: Can I use a different palladium catalyst or ligand?
A3: Absolutely. The choice of catalyst and ligand can have a significant impact on the outcome of your reaction. For electron-rich aryl halides like 2-Fluoro-5-iodoaniline, using bulky, electron-rich phosphine ligands can be beneficial. Common catalyst systems include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and in situ generated catalysts from a palladium source like Pd₂(dba)₃ and a phosphine ligand.
Q4: What is the expected reactivity of the C-F bond in 2-Fluoro-5-iodoaniline under Sonogashira conditions?
A4: The C-F bond is generally unreactive under standard Sonogashira conditions. The oxidative addition of palladium to the C-I bond is much more favorable than to the C-F bond. Therefore, you can expect selective coupling at the iodine position.
Experimental Protocols
Here are two representative protocols for the Sonogashira coupling of 2-Fluoro-5-iodoaniline. These should be considered as starting points and may require optimization for your specific alkyne substrate.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol utilizes a traditional palladium-copper co-catalyst system.
Materials:
-
2-Fluoro-5-iodoaniline (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Fluoro-5-iodoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent, followed by the triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a significant issue.
Materials:
-
2-Fluoro-5-iodoaniline (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 2-Fluoro-5-iodoaniline, Pd₂(dba)₃, and triphenylphosphine.
-
Add the anhydrous and degassed DMF and DIPEA.
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or GC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Visualizing the Sonogashira Catalytic Cycle and Common Byproducts
To better understand the reaction dynamics, the following diagrams illustrate the key mechanistic pathways and the formation of common byproducts.
Caption: Overview of desired and side reactions in Sonogashira coupling.
Caption: A systematic workflow for troubleshooting Sonogashira coupling.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
-
Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Doucet, H. & Hierso, J.-C. Sonogashira-Hagihara Cross-Coupling Reactions: An Established and Still Growing Tool in Organic Synthesis. in Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (eds. de Meijere, A. & Diederich, F.) 327–389 (Wiley-VCH Verlag GmbH & Co. KGaA, 2004). [Link]
-
Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.42 , 1566–1568 (2003). [Link]
-
Liang, Y., Xie, Y. & Li, J. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.71 , 379-381 (2006). [Link]
Sources
Stability of 2-Fluoro-5-iodoaniline under reaction conditions
Welcome, Researchers. This knowledge base provides in-depth technical guidance on the stability and handling of 2-Fluoro-5-iodoaniline (CAS 886362-82-9) in common synthetic applications. As Senior Application Scientists, we have compiled this resource from field experience and authoritative literature to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses fundamental questions regarding the intrinsic stability and proper management of 2-Fluoro-5-iodoaniline.
Question 1: What are the primary stability concerns for 2-Fluoro-5-iodoaniline?
Answer: 2-Fluoro-5-iodoaniline is susceptible to three main degradation pathways: oxidation, photodecomposition, and dehalogenation.
-
Oxidation: Like many aniline derivatives, the electron-rich aromatic ring and the amino group are prone to oxidation upon exposure to air.[1] This process is often autocatalytic and leads to the formation of colored impurities, such as quinone-like structures and polyanilines, causing the material to darken from a white or off-white solid to yellow, red, or brown.[1]
-
Photodecomposition: The carbon-iodine bond is photosensitive. Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating radical species that can lead to decomposition and the formation of colored byproducts. Storing the compound in a dark place is a mandatory precaution.[2][3]
-
Dehalogenation: The C-I bond is the most labile of the carbon-halogen bonds and can be cleaved under various reaction conditions, particularly reductive environments (e.g., catalytic hydrogenation) or in the presence of certain transition metals and bases.[4][5]
Question 2: What are the official storage and handling recommendations?
Answer: To maintain the compound's purity and reactivity, adhere to the following storage and handling protocols:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation.[1] |
| Temperature | Room temperature is generally acceptable for short-term storage. For long-term storage, consider refrigeration (2-8°C).[2][6] | Reduces the rate of slow decomposition reactions. |
| Light | Keep in a dark place, using amber vials or wrapping containers in aluminum foil.[2][3] | Prevents light-induced degradation (photolysis) of the sensitive C-I bond.[7] |
| Container | Use a tightly sealed container. | Prevents ingress of air and moisture.[8] |
Question 3: My bottle of 2-Fluoro-5-iodoaniline has turned yellow/brown. Is it still usable?
Answer: Discoloration is a clear indicator of oxidative degradation.[1] While the material may still contain a significant amount of the desired compound, the colored impurities can interfere with subsequent reactions, potentially poisoning catalysts or leading to difficult-to-remove byproducts.
Recommendation: For sensitive applications like palladium-catalyzed cross-coupling, it is highly advisable to purify the material before use. A simple purification via column chromatography or recrystallization can remove the colored, polar impurities. Using discolored starting material without purification risks low yields and introduces experimental variability.
Section 2: Troubleshooting Guides for Synthetic Applications
This section provides scenario-based troubleshooting for common reactions involving 2-Fluoro-5-iodoaniline.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed reactions are the primary application for this substrate, leveraging the reactivity of the C-I bond.[9][10] However, its stability under these conditions is not absolute.
Problem: Low or No Yield in a Suzuki-Miyaura Coupling
You are attempting to couple 2-Fluoro-5-iodoaniline with an arylboronic acid, but the reaction is sluggish or fails to proceed to completion.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
-
Starting Material Purity: Oxidized aniline impurities can coordinate to the palladium center, acting as catalyst poisons and inhibiting the catalytic cycle.
-
Oxygen Sensitivity: The Pd(0) active species is readily oxidized to inactive Pd(II) by dissolved oxygen in the solvent. This is a common cause of reaction failure. Rigorous degassing is non-negotiable.
-
Deiodination (Proto-deiodination): This side reaction replaces the iodine atom with a hydrogen, forming 2-fluoroaniline. It can be promoted by:
-
Moisture: Water can participate in the catalytic cycle, leading to protonolysis of the aryl-palladium intermediate.
-
Strong Bases: Certain strong bases in combination with specific solvents or impurities can facilitate this pathway.
-
Prolonged Reaction Times/High Temperatures: These conditions can increase the likelihood of side reactions.
-
-
Aryl Iodide Reactivity: While the C-I bond is reactive, in some Suzuki systems, aryl iodides can exhibit slower transmetalation rates compared to aryl bromides, potentially leading to sluggish reactions.[11][12] This can be overcome by careful selection of the ligand and base.
Problem: Reaction Mixture Darkens Significantly During a Buchwald-Hartwig Amination
You are performing a C-N coupling, and the reaction mixture turns dark brown or black, often leading to a low yield of the desired product.
-
Base-Induced Decomposition: Strong bases like sodium tert-butoxide (NaOt-Bu), commonly used in Buchwald-Hartwig aminations, can promote the oxidation and polymerization of electron-rich anilines.[13][14] 2-Fluoro-5-iodoaniline is susceptible to this pathway, especially at elevated temperatures.
-
Ligand Decomposition: Some phosphine ligands can be sensitive to air and heat, leading to the formation of palladium black (inactive elemental palladium), which appears as a black precipitate.
-
Thermal Instability: At high temperatures (>100-120 °C) for extended periods, the aniline itself can begin to decompose, contributing to the discoloration.
| Symptom | Possible Cause | Suggested Solution |
| Sluggish reaction, deiodination product observed | Base-promoted dehalogenation or catalyst inhibition | Switch to a milder base such as K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions. Screen different phosphine ligands; bulkier, electron-rich ligands can accelerate the desired coupling over side reactions.[15] |
| Reaction mixture turns dark, low yield | Base-induced aniline decomposition | Use a weaker base if compatible with the reaction. Lower the reaction temperature and accept a longer reaction time. Ensure a strictly inert atmosphere to prevent base-promoted oxidation. |
| Black precipitate forms | Catalyst decomposition (Pd black) | Use a more robust ligand. Ensure the reaction is strictly anaerobic. Filter the crude reaction mixture through Celite before workup to remove palladium black. |
Section 3: Key Experimental Protocols
Protocol 1: Purification of Discolored 2-Fluoro-5-iodoaniline
This protocol describes a standard flash column chromatography procedure to remove polar, colored impurities.
-
Preparation: Prepare a slurry of silica gel in a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the discolored 2-Fluoro-5-iodoaniline in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system (e.g., 98:2 Hexanes:EtOAc). The less polar, pure 2-Fluoro-5-iodoaniline will elute first. The colored, polar impurities will remain at the top of the column or elute much later.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white to off-white solid. Confirm purity by ¹H NMR.
Protocol 2: Setting up an Inert Atmosphere for Cross-Coupling
This protocol is essential for preventing oxidation of the catalyst and substrate.
-
Glassware: Thoroughly flame-dry or oven-dry all glassware (reaction flask, condenser) and cool under a stream of dry nitrogen or argon.
-
Reagent Addition: Add the solid reagents (2-Fluoro-5-iodoaniline, coupling partner, base, ligand, palladium source) to the reaction flask.
-
Evacuate and Backfill: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed solvent via a cannula or syringe through the septum. Degas the solvent beforehand by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction by using a balloon or a bubbler.
Caption: Standard workflow for establishing an inert reaction atmosphere.
References
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals.
-
Aniline. (n.d.). In Wikipedia. Retrieved from [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2023). ACS Omega. Retrieved from [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2023). ACS Omega. Retrieved from [Link]
-
Oxidation of aniline using different reaction pathways. (2010). ResearchGate. Retrieved from [Link]
-
The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. (1995). Biochemical Pharmacology. Retrieved from [Link]
-
A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2018). Organic Process Research & Development. Retrieved from [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (2019). Molecules. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2014). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis. (n.d.). Papaws. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. Retrieved from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). ICH. Retrieved from [Link]
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- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. 2-Fluoro-5-iodoaniline | 886362-82-9 [sigmaaldrich.com]
- 3. 2-Fluoro-5-iodoaniline | 886362-82-9 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-氟-2-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. database.ich.org [database.ich.org]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
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- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Conversion in 2-Fluoro-5-iodoaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for common issues encountered during chemical reactions involving 2-Fluoro-5-iodoaniline, a key building block in the synthesis of many pharmaceutical compounds. Low conversion is a frequent challenge with this substrate, often stemming from its unique electronic properties and the sensitive nature of the palladium-catalyzed cross-coupling reactions in which it is typically employed.
This guide moves beyond a simple checklist of steps. It delves into the causality behind experimental choices, empowering you to diagnose problems logically and implement effective, scientifically grounded solutions.
Section 1: Foundational Principles & General Troubleshooting
Before diving into reaction-specific issues, it's crucial to address the foundational aspects of your experimental setup. The majority of low conversion problems can be traced back to a handful of common culprits.
FAQ 1: My reaction with 2-Fluoro-5-iodoaniline is sluggish or has completely stalled. Where do I start?
When faced with low or no conversion, a systematic, multi-point inspection of your reaction setup is the most effective approach. The issue often lies not with the core chemistry but with the integrity of the reaction environment and reagents.
Core Areas to Investigate:
-
Atmospheric Integrity: Palladium(0), the active catalytic species in most cross-coupling reactions, is notoriously sensitive to oxygen. Inadequate inert atmosphere is a primary cause of catalyst decomposition, often signaled by the formation of black precipitate (palladium black).
-
Protocol: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (at least three cycles) or by bubbling with an inert gas (argon or nitrogen) for a sufficient period. All reactions should be conducted under a positive pressure of inert gas using Schlenk line techniques or in a glovebox.[1]
-
-
Reagent Purity and Stability:
-
2-Fluoro-5-iodoaniline: Impurities in the starting material can act as catalyst poisons. For instance, residual starting materials from its synthesis, such as 2-fluoroaniline, can lead to undesired side products.[2] It is also crucial to ensure the stability of the compound, which should be stored in a dark place and sealed in a dry environment.
-
Solvents: Anhydrous solvents are critical. Trace amounts of water can lead to side reactions like dehalogenation or protodeboronation in Suzuki couplings. Use freshly dried and distilled solvents or purchase high-purity anhydrous solvents.
-
Bases: Many bases used in cross-coupling (e.g., sodium tert-butoxide, potassium carbonate) are hygroscopic. Use freshly opened reagents or dry them thoroughly before use.
-
-
Catalyst Activity:
-
Precatalysts: Using a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂. This ensures a more consistent and reliable generation of the active catalyst.
-
Catalyst Decomposition: If your reaction mixture turns black immediately upon heating, it's a strong indicator of rapid catalyst decomposition. This can be caused by oxygen, impurities, or excessively high temperatures.
-
Troubleshooting Workflow: Initial Reaction Failure
Below is a systematic workflow to diagnose the root cause of a failed reaction.
Caption: A logical workflow for initial troubleshooting of failed reactions.
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. With 2-Fluoro-5-iodoaniline, the key is to facilitate the catalytic cycle while mitigating side reactions.
FAQ 2: My Suzuki coupling of 2-Fluoro-5-iodoaniline with an arylboronic acid has low yield. What are the likely causes?
Low yields in this reaction often point to issues with one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Strategies:
-
Inefficient Transmetalation: This is a very common bottleneck. The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species.
-
Solution: Switch to a stronger base or a different base/solvent system. While aqueous bases like K₂CO₃ or Na₂CO₃ are common, for a more challenging substrate, consider K₃PO₄. Ensure adequate solubility of the base. A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is often used to facilitate the interaction of the organic-soluble catalyst complex and the water-soluble inorganic base.[3]
-
-
Catalyst Inhibition by the Aniline Group: The lone pair on the aniline nitrogen can coordinate to the palladium center, effectively inhibiting the catalyst.[4]
-
Solution 1 (Ligand Choice): Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can create a sterically hindered environment around the palladium, disfavoring coordination of the aniline. These ligands are also known to accelerate the rate-limiting reductive elimination step.
-
Solution 2 (Protecting Group): In particularly stubborn cases, protecting the aniline with a group like Boc (tert-Butyloxycarbonyl) can be an effective, albeit less atom-economical, strategy.
-
-
Dehalogenation (Hydrodeiodination): You may observe the formation of 2-fluoroaniline as a major byproduct. This occurs when the organopalladium intermediate reacts with a hydrogen source (e.g., water, solvent) instead of the boronic acid.
-
Solution: Use rigorously dried solvents and reagents. Sometimes, changing the base can mitigate this issue. For example, using a non-coordinating base might be beneficial.[5]
-
Recommended Protocol for a Trial Suzuki Coupling:
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Fluoro-5-iodoaniline (1.0 eq) | - |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Excess ensures complete consumption of the starting halide. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) | A robust catalyst system for challenging substrates. |
| Base | K₃PO₄ (2.0 - 3.0 eq) | A strong base effective in activating boronic acids. |
| Solvent | Dioxane/H₂O (e.g., 4:1 ratio) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Sufficient thermal energy to drive the catalytic cycle. |
Section 3: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, a common motif in pharmaceuticals. The primary challenge here is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing effects of the halogen substituents.
FAQ 3: My Buchwald-Hartwig amination of 2-Fluoro-5-iodoaniline is giving poor conversion. How can I improve it?
The key to a successful Buchwald-Hartwig amination with this substrate is to use a catalyst system powerful enough to overcome the electronic deactivation of the aniline.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Troubleshooting Strategies:
-
Insufficiently Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-deficient anilines.
-
Solution: Utilize modern, highly active catalyst systems. This involves a combination of a palladium source (or precatalyst) and a bulky, electron-rich biaryl phosphine ligand. The Buchwald and Hartwig groups have developed generations of these ligands to address challenging substrates.[6][7]
-
Recommended Ligands: XPhos, BrettPhos, RuPhos.
-
Recommended Precatalysts: XPhos Pd G3 or RuPhos Pd G3 are excellent, air-stable options that provide reliable results.
-
-
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amine, facilitating the formation of the palladium-amido complex, but not so harsh as to cause degradation of the starting materials or product.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option. Weaker bases like carbonates are generally not effective for coupling electron-deficient anilines.[8]
-
Detailed Troubleshooting Protocol: Buchwald-Hartwig Amination
This protocol is designed for a small-scale test reaction to optimize conditions.
Materials:
-
2-Fluoro-5-iodoaniline (1.0 mmol)
-
Coupling partner (amine, 1.2 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Preparation: In a glovebox or under a positive flow of argon, add the 2-Fluoro-5-iodoaniline, the amine coupling partner, sodium tert-butoxide, and the XPhos Pd G3 precatalyst to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, remove from the glovebox (if applicable), and evacuate and backfill with argon three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Workup: After completion (or when the reaction has stalled), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Section 4: Sonogashira Coupling
The Sonogashira reaction provides a powerful route to aryl alkynes. Key considerations for 2-Fluoro-5-iodoaniline include ensuring the dual catalytic system (palladium and copper) is active and avoiding common side reactions.
FAQ 4: My Sonogashira coupling with 2-Fluoro-5-iodoaniline is failing. What should I investigate?
Successful Sonogashira coupling hinges on the delicate interplay of the palladium and copper catalysts. Failure often stems from catalyst deactivation or the formation of homocoupled alkyne byproducts (Glaser coupling).
Catalytic Cycles for Sonogashira Coupling:
Sources
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- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Impurities in 2-Fluoro-5-iodoaniline
Welcome to the technical support center for the analytical characterization of 2-Fluoro-5-iodoaniline. This guide is designed for researchers, analytical scientists, and drug development professionals who handle this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and expert insights to help you navigate the complexities of impurity profiling, ensuring the quality, safety, and efficacy of your downstream products.
The Criticality of Impurity Profiling
2-Fluoro-5-iodoaniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities—even at trace levels—can carry through the synthetic process, potentially compromising the safety, stability, and efficacy of the final drug product.[1][2] Regulatory bodies, including the FDA and EMA, enforce stringent guidelines, such as those from the International Council for Harmonisation (ICH), which mandate the identification, reporting, and toxicological qualification of impurities above specific thresholds.[3][4][5] This guide will equip you with the knowledge to meet and exceed these standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the analysis of 2-Fluoro-5-iodoaniline.
Q1: What are the most likely impurities in my 2-Fluoro-5-iodoaniline sample?
A1: Impurities can originate from various sources, including the synthetic route, degradation, and storage.[6][7][8] They are broadly classified as organic, inorganic, and residual solvents.[9] For 2-Fluoro-5-iodoaniline, the most probable organic impurities are process-related.
-
Causality: The synthetic pathway heavily dictates the impurity profile. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitro-analogs.[10] Similarly, starting materials from preceding steps can carry over. Dehalogenation (loss of iodine or fluorine) is a common side reaction in many catalytic processes.[11]
Table 1: Potential Process-Related Impurities in 2-Fluoro-5-iodoaniline
| Impurity Name | Chemical Structure | Likely Origin |
| 2-Fluoroaniline | C₆H₆FN | Deiodination byproduct; starting material impurity. |
| 5-Iodoaniline | C₆H₆IN | Defluorination byproduct. |
| 4-Fluoro-2-iodoaniline | C₆H₅FIN | Positional isomer from non-specific synthesis. |
| 2,4-Difluoro-5-iodoaniline | C₆H₄F₂IN | Impurity from di-fluorinated starting material. |
| Starting Materials/Reagents | Varies | Carryover from previous synthetic steps. |
Q2: I'm seeing a significant unknown peak in my HPLC chromatogram. What is my workflow for identifying it?
A2: A systematic approach is crucial. The goal is to gather enough analytical data to propose a probable structure, which can then be confirmed.[12] This workflow is a self-validating system, where each step provides evidence that builds upon the last.
-
Expertise & Experience: Do not rely on a single technique. Mass spectrometry provides the molecular weight and fragmentation, which are key pieces of the puzzle. However, it cannot distinguish between isomers. NMR is the gold standard for definitively elucidating the precise molecular structure, including the position of substituents on the aromatic ring.[13][14]
Caption: Workflow for identifying an unknown impurity.
Q3: My HPLC peaks for 2-Fluoro-5-iodoaniline are tailing badly. How can I fix this?
A3: Peak tailing for aniline compounds is a classic chromatographic problem, most often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase.[15]
-
Troubleshooting Steps:
-
Add an Acidic Modifier: The most effective solution is to add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%).[15]
-
Causality: The acid protonates the aniline nitrogen, creating a positively charged species ([M+H]⁺). This prevents the lone pair on the nitrogen from interacting with the silanols, resulting in sharper, more symmetrical peaks.[15]
-
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Ensure you are using such a column.
-
Lower the pH: Ensure the mobile phase pH is well below the pKa of the silanol groups (typically pH < 4) and ideally 2 pH units below the pKa of the aniline to ensure it remains protonated.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
-
Q4: When should I use Gas Chromatography (GC-MS) instead of HPLC for impurity analysis?
A4: The choice between HPLC and GC depends on the properties of the analyte and potential impurities, primarily their volatility and thermal stability.[16]
-
GC-MS is preferred for:
-
Volatile Impurities: Excellent for identifying residual solvents, which are a required class of impurities to control under ICH Q3C guidelines.[3]
-
Thermally Stable, Volatile Process Impurities: If potential byproducts are volatile and do not decompose at the temperatures used in the GC injector and oven, GC-MS can provide excellent separation and identification.[17][18]
-
-
HPLC is preferred for:
-
Non-Volatile & Thermally Labile Compounds: This includes the API itself (2-Fluoro-5-iodoaniline) and most of its process-related impurities and degradation products.[19]
-
Routine Purity Analysis: HPLC with UV detection is the workhorse for quantifying impurities due to its robustness and reproducibility.[20]
-
Table 2: Comparison of Primary Analytical Techniques
| Technique | Principle | Best For | Limitations |
| HPLC-UV | Partitioning between liquid mobile phase and solid stationary phase. | Quantifying known and unknown impurities; routine purity testing.[1] | Requires reference standards for definitive identification; limited structural information. |
| LC-MS | HPLC separation followed by mass analysis. | Identifying unknown impurities by providing molecular weight and formula.[21] | May not distinguish between isomers; ionization efficiency can vary. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase. | Volatile impurities like residual solvents and some process byproducts.[16] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[17] |
| NMR | Measures the magnetic properties of atomic nuclei. | Definitive, unambiguous structure elucidation of isolated impurities.[22][23] | Requires a relatively pure and larger sample amount (µg to mg) than MS.[22] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for the analysis of 2-Fluoro-5-iodoaniline and should be optimized and validated for your specific system and impurity profile.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[24]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a diluent of 50:50 Water:Acetonitrile.
-
Accurately weigh and dissolve the 2-Fluoro-5-iodoaniline sample in the diluent to a final concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[25]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Solvent B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
-
Analysis: Calculate impurity levels using the area percent method, assuming a relative response factor (RRF) of 1.0 for unknown impurities. For accurate quantification, impurities should be co-injected with a qualified reference standard.
Caption: HPLC experimental workflow.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is suitable for identifying volatile organic impurities, such as residual solvents or volatile starting materials.
-
Instrumentation: Gas chromatograph with a Mass Spectrometer (GC-MS).
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[19]
-
Sample Preparation:
-
Dissolve the 2-Fluoro-5-iodoaniline sample in a suitable solvent (e.g., Methylene Chloride) to a concentration of ~1 mg/mL.
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C
-
-
Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST) and their retention times against known standards.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
Preprints.org. (2024). Isolation and characterization of pharmaceuticals with impurities. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Human Journals. (2019). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]
-
ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2019). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
MDPI. (2020). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
-
PubMed. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Drug Discovery Today. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(2-Iodophenyl)pyrrole. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 5-Fluoro-2-iodoaniline. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. asianjpr.com [asianjpr.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 12. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. resolvemass.ca [resolvemass.ca]
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- 21. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Dehalogenation of 2-Fluoro-5-iodoaniline
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodoaniline. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dehalogenation (specifically, hydrodeiodination) during cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your product yield, and ensure the integrity of your synthetic pathways.
Introduction to the Challenge: The Lability of the C-I Bond
2-Fluoro-5-iodoaniline is a valuable building block in medicinal chemistry and materials science. However, the inherent reactivity of the carbon-iodine bond, which makes it an excellent substrate for oxidative addition in palladium-catalyzed cross-coupling reactions, also renders it susceptible to a significant side reaction: dehalogenation.[1] This process, where the iodine atom is replaced by a hydrogen atom, leads to the formation of 2-fluoroaniline, a byproduct that reduces the yield of the desired coupled product and complicates purification.
The primary mechanism for this undesirable transformation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This reactive intermediate can arise from various sources, including trace water, solvents (like alcohols), or the amine base itself. Once formed, the Pd-H species can undergo reductive elimination with the aryl group, leading to the dehalogenated byproduct.
This guide provides a structured approach to diagnosing and mitigating this issue across various common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a significant problem with 2-Fluoro-5-iodoaniline?
A: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] As an aryl iodide, 2-Fluoro-5-iodoaniline is particularly prone to this side reaction. The electron-donating nature of the aniline group can further increase the electron density on the aromatic ring, potentially influencing the catalytic cycle in a way that favors dehalogenation under certain conditions.
Q2: What are the primary sources of hydride in the reaction mixture that lead to dehalogenation?
A: Palladium-hydride species, the key culprits in dehalogenation, can be generated from several sources:
-
Bases: Strong bases, particularly those with β-hydrogens, can be a source.[2]
-
Solvents: Protic solvents like alcohols can react with the palladium complex.
-
Trace Water: Even small amounts of water in the reaction can contribute to the formation of Pd-H.
-
Ligands: Phosphine ligands themselves can sometimes be a source of hydride.[3]
Q3: How do the electronic properties of 2-Fluoro-5-iodoaniline influence dehalogenation?
A: The molecule has both an electron-donating amino group and an electron-withdrawing fluoro group. The amino group, being a strong activating group, increases the electron density of the aryl ring, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.[3] This can sometimes create a kinetic window where the formation and reaction of Pd-H species become more competitive. The fluoro group, being electron-withdrawing, can have a counteracting effect, but the overall electronic nature of the substrate is a critical factor to consider.
Q4: Can the primary amine of 2-Fluoro-5-iodoaniline interfere with the catalyst?
A: Yes, the primary amine can act as a ligand and coordinate to the palladium center. This can potentially inhibit the catalyst's activity or alter its selectivity, sometimes favoring side reactions like dehalogenation.[4] In some cases, protection of the amine group may be a viable strategy.[1]
Troubleshooting Guides for Common Cross-Coupling Reactions
This section provides detailed troubleshooting advice for preventing dehalogenation when using 2-Fluoro-5-iodoaniline in specific cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the conditions can often promote the undesired dehalogenation of sensitive substrates like 2-Fluoro-5-iodoaniline.
Problem: Significant formation of 2-fluoroaniline alongside the desired biaryl product.
Troubleshooting Workflow:
}
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.Detailed Recommendations:
| Parameter | Standard Conditions (Prone to Dehalogenation) | Recommended Optimization for 2-Fluoro-5-iodoaniline | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ or a pre-catalyst like a Buchwald G3 palladacycle | Pd(PPh₃)₄ can be less effective for challenging substrates. Pre-catalysts often provide more reliable generation of the active Pd(0) species. |
| Ligand | PPh₃ | SPhos, XPhos, or other bulky, electron-rich biaryl phosphines | These ligands promote the desired reductive elimination to form the C-C bond, outcompeting the dehalogenation pathway.[3] |
| Base | Na₂CO₃, NaOH | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker inorganic bases are less likely to generate palladium-hydride species compared to strong hydroxide or alkoxide bases.[3] |
| Solvent | DMF, Alcohols | Toluene, Dioxane, THF (often with a small amount of water) | Aprotic solvents minimize the risk of providing a hydride source for the dehalogenation side reaction.[5] |
| Temperature | 100-120 °C | 80-100 °C | Dehalogenation can have a higher activation energy, so lowering the temperature may favor the desired coupling. |
| Additives | None | Consider anhydrous conditions initially | While some water is often beneficial, excess water can promote protodeboronation and potentially dehalogenation.[3] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoro-5-iodoaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.022 mmol).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Buchwald-Hartwig Amination
When using 2-Fluoro-5-iodoaniline as the electrophile in a Buchwald-Hartwig amination, careful selection of the catalyst system and base is paramount to avoid dehalogenation.
Problem: Formation of 2-fluoroaniline instead of the desired diaryl- or alkylaryl-amine.
Key Considerations:
-
Catalyst Deactivation: The product amine can compete with the phosphine ligand for coordination to the palladium center, potentially leading to catalyst deactivation. Using a slight excess of the ligand can sometimes mitigate this.
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) are often used but can also promote dehalogenation. Weaker carbonate or phosphate bases should be considered.
-
Solvent Polarity: For aryl iodides, using less polar solvents like toluene can be advantageous. This is because the iodide salt byproduct is less soluble and less likely to form catalytically inactive palladium species.
Optimized Conditions Summary:
Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing dehalogenation pathway.
Guide 3: Sonogashira and Heck Couplings
Sonogashira Coupling:
-
Copper Co-catalyst: While traditional Sonogashira couplings use a copper co-catalyst, this can sometimes promote side reactions. Copper-free protocols are often effective at minimizing byproducts, including dehalogenation.[6]
-
Base: An amine base (e.g., triethylamine, diisopropylethylamine) is typically used. Ensure the amine is of high purity and anhydrous, as impurities can poison the catalyst.[6]
Heck Reaction:
-
Ligand Choice: The choice of ligand is critical for regioselectivity and to prevent side reactions. For electron-rich aryl iodides, phosphine ligands are common.
-
Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over amine bases to minimize the risk of generating Pd-H species.
For both reactions, ensuring a strictly inert atmosphere is crucial, as oxygen can lead to catalyst decomposition (formation of palladium black) and promote unwanted side reactions like the Glaser coupling of alkynes in the Sonogashira reaction.[6]
Concluding Remarks
The prevention of dehalogenation of 2-Fluoro-5-iodoaniline is a multifactorial challenge that requires careful optimization of reaction conditions. A systematic, parameter-by-parameter approach, starting with the ligand and base, is often the most effective strategy. By understanding the underlying mechanisms that lead to this unwanted side reaction, researchers can make informed decisions to favor the desired cross-coupling pathway. This guide provides a starting point for troubleshooting, but it is important to remember that the optimal conditions will always be substrate-dependent.
References
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem Technical Support.
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]
-
Grushin, V. V. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Accounts of Chemical Research, 43(12), 1619-1629. [Link]
-
Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834. [Link]
- de Vries, J. G. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Vautravers, N. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612.
- TCI Chemicals. (n.d.).
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
- Reddit. (2019).
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Technical Support.
- University of Wisconsin. (n.d.). Cross-Coupling Chemistry.
- Princeton University. (2022).
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros.
-
NIH. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
NIH. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. [Link]
-
NIH. (2020). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline.
-
Organic Chemistry Portal. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Suslick, K. S. (1990). The chemical effects of ultrasound. Scientific American, 260(2), 80-86.
-
NIH. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. [Link]
-
NIH. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]
- ResearchGate. (2019). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines.
- RSC Publishing. (2016).
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- RSC Publishing. (2015).
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Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 2-Fluoro-5-iodoaniline
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Fluoro-5-iodoaniline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of catalyst poisoning, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent catalyst deactivation, ensuring the success and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs): Understanding and Diagnosing Catalyst Poisoning
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 2-Fluoro-5-iodoaniline is giving low to no yield. What are the most likely causes related to the catalyst?
A1: Low or no yield in cross-coupling reactions involving halogenated anilines like 2-Fluoro-5-iodoaniline is a common issue, frequently pointing to catalyst deactivation or inhibition.[1] The substrate itself possesses two functional groups that can act as catalyst poisons: the aniline nitrogen and the iodo group.
-
Aniline Coordination: The lone pair of electrons on the aniline's nitrogen atom can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle by blocking sites needed for oxidative addition or other key steps.[1]
-
Iodide Poisoning: The iodide atom, being a soft ligand, forms a very strong bond with the soft palladium catalyst.[2] This can lead to the formation of stable, inactive palladium-iodide complexes, such as iodide-bridged palladium dimers, which effectively remove the catalyst from the active cycle.[2][3] This is a notorious issue in certain reactions like Buchwald-Hartwig aminations.[2]
Additionally, impurities in the starting material, reagents, or solvent can also act as potent catalyst poisons.
Q2: How can I determine if the problem is catalyst poisoning from the aniline or the iodide?
A2: Differentiating between these two poisoning pathways can be approached systematically.
-
Run a Control Reaction: Use a similar substrate without the aniline group (e.g., 1-fluoro-4-iodobenzene). If this reaction proceeds smoothly under the same conditions, it strongly suggests the aniline moiety is the primary inhibitor.
-
Modify the Aniline: Protect the aniline group (e.g., as a Boc-carbamate or acetamide). If the protected substrate reacts successfully, this confirms that the free amine was interfering with the catalyst.
-
Analyze Side Products: Look for the formation of homocoupled biaryls or protodehalogenated starting material. These side products can sometimes indicate specific deactivation pathways.
-
Consider the Reaction Type: Buchwald-Hartwig aminations are particularly susceptible to iodide poisoning, where inactive [Pd(μ-I)(PR₃)]₂ dimers can form.[2] In contrast, Suzuki couplings can sometimes be more tolerant, though issues can still arise.[2]
Below is a logical workflow to diagnose the root cause of reaction failure.
Caption: Diagnostic workflow for troubleshooting failed reactions.
Q3: What are the best practices to prevent catalyst poisoning before starting the reaction?
A3: Proactive measures are the most effective strategy for preventing catalyst poisoning.[4]
-
Ensure High Purity of Starting Materials: Use freshly purified 2-Fluoro-5-iodoaniline. Anilines can oxidize over time, forming colored impurities that may poison catalysts.[5] Purification via column chromatography or recrystallization is recommended.
-
Purify Solvents and Reagents: Use anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Degassing via sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is crucial.[5][6]
-
Maintain an Inert Atmosphere: Set up the reaction under a strict inert atmosphere (glovebox or Schlenk line) to prevent contamination from oxygen and moisture throughout the experiment.[5]
-
Select the Right Ligand: The choice of phosphine ligand is critical.[5] For challenging substrates like halogenated anilines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or BrettPhos) are often necessary.[7] These ligands promote the desired catalytic steps while sterically hindering the formation of inactive catalyst dimers.
Q4: My reaction has failed. What are the immediate troubleshooting steps I can take to rescue it?
A4: If you suspect catalyst deactivation mid-reaction, you can attempt the following:
-
Additional Catalyst Charge: In some cases, the initial catalyst load may have been consumed. A second charge of the catalyst/ligand premix can sometimes restart the reaction. However, this is not effective if an irreversible poison is present in stoichiometric amounts.
-
Change the Ligand: If the initial ligand choice was suboptimal, adding a more robust, electron-rich ligand might regenerate an active catalytic species, though this is often a long shot.
-
Check the Base: Ensure the base is active and has not degraded. For example, sodium tert-butoxide can be sensitive to moisture. Using a fresh batch or a different base like K₃PO₄ or Cs₂CO₃ might be necessary.[5]
Troubleshooting Guide: Protocols and Advanced Solutions
Issue 1: Persistent Low Yields Due to Suspected Iodide Poisoning
The strong coordination of iodide to palladium is a primary mode of irreversible poisoning.[2][3] This forms inactive species that sequester the palladium, shutting down catalysis.
Mechanism of Iodide Poisoning
Caption: Iodide poisoning pathway leading to inactive dimers.
Mitigation Strategies & Protocols
| Strategy | Mechanism of Action | Recommended For | Key Considerations |
| Ligand Screening | Bulky, electron-rich ligands (e.g., Buchwald phosphines) accelerate reductive elimination, preventing the buildup of Pd(II)-iodide intermediates.[2] | Buchwald-Hartwig, Suzuki | Often the most effective first step. |
| Use of Additives | Certain additives can act as iodide scavengers, although this is less common and can complicate the reaction. | Highly specific cases | Requires careful screening; may introduce new side reactions. |
| Switch to Aryl Bromide | If synthetic routes allow, using the corresponding 2-fluoro-5-bromoaniline can circumvent iodide poisoning as bromide is a less potent poison.[2] | When substrate is accessible | Changes reactivity profile; oxidative addition is slower. |
Issue 2: Reaction Stalls or Fails Due to Aniline Inhibition
The aniline's lone pair can reversibly or irreversibly bind to the palladium center, inhibiting access for the aryl halide.
Protocol: Temporary N-Protection for Diagnosis
This protocol is designed to confirm if the aniline group is the source of inhibition.
Objective: To synthesize N-Boc-2-fluoro-5-iodoaniline and test its reactivity.
Materials:
-
2-Fluoro-5-iodoaniline
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve 2-Fluoro-5-iodoaniline (1.0 eq) in DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir.
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM to the flask at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected aniline.
-
Use the purified, protected substrate in your target cross-coupling reaction under the original conditions. A successful reaction confirms aniline inhibition was the primary issue.
Issue 3: Removing Residual Palladium from the Final Product
Residual palladium is a significant concern, especially in pharmaceutical applications, due to its toxicity.[5]
Protocol: Palladium Scavenging Using Thiol-Functionalized Resin
Objective: To remove trace palladium from a final product solution.
Materials:
-
Crude product dissolved in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate)
-
Thiol-functionalized scavenger resin (e.g., SiliaMetS Thiol, QuadraSil MP)
Procedure:
-
Setup: Dissolve the crude product containing residual palladium in a suitable solvent.
-
Scavenging: Add the scavenger resin to the stirred solution. The amount is typically based on the molar equivalents of the palladium catalyst used (e.g., 5-10 eq relative to Pd).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time should be determined empirically.[5]
-
Filtration: Filter the mixture through a pad of Celite to remove the resin.
-
Recovery: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5] The combined filtrate, now depleted of palladium, can be concentrated to yield the purified product.
References
- Benchchem. (n.d.). Technical Support Center: Suzuki-Miyaura Reactions of Halogenated Anilines.
- Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?. r/chemistry.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Springer Nature. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Research Communities.
- National Institutes of Health. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC.
- ResearchGate. (2014). Iodine is not a good counterion to have around in Pd-catalyzed coupling reactions. Is it correct ? any idea?.
- ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Sustainability Directory. (2025). Catalyst Poisoning Mitigation.
- Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning?. YouTube.
- Evonik. (n.d.). Mind the Catalyst Poisons.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
- SciSpace. (2001). Poisoning and deactivation of palladium catalysts.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-5-iodoaniline
Welcome to the technical support center for 2-Fluoro-5-iodoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the profound impact of solvent selection on reaction outcomes. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
Overview: The Dichotomy of Reactivity in 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline is a valuable synthetic intermediate due to its distinct electronic properties and orthogonal reactive sites.[1] The molecule features an electron-donating amine group, a strongly electron-withdrawing fluorine atom, and a C-I bond highly susceptible to oxidative addition in cross-coupling reactions. This electronic arrangement makes the C-I bond the primary site for transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings. However, the success of these reactions is not merely dependent on the catalyst or base; the solvent system is a critical, and often underestimated, parameter that governs solubility, catalyst stability, reaction kinetics, and the prevalence of side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing a solvent for reactions with 2-Fluoro-5-iodoaniline?
A1: There are three primary considerations:
-
Solubility: Ensure that 2-Fluoro-5-iodoaniline, your coupling partner, and the base have adequate solubility at the reaction temperature to maintain a homogeneous or effectively mixed system. Poor solubility is a common cause of low yields and stalled reactions.
-
Catalyst Stability and Activity: The solvent's polarity and coordinating ability can dramatically influence the stability and activity of the palladium catalyst. For instance, polar aprotic solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.
-
Reaction Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction. Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Q2: What is the general solubility profile of 2-Fluoro-5-iodoaniline?
A2: While extensive quantitative data is not widely published, a qualitative understanding can be derived from its structure, which is analogous to other halogenated anilines.[1][2] 2-Fluoro-5-iodoaniline is a solid at room temperature and its solubility is influenced by its polar amine group and halogen substituents.[3][4]
Table 1: Predicted Qualitative Solubility of 2-Fluoro-5-iodoaniline
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The amine group can participate in hydrogen bonding with the solvent.[2] |
| Polar Aprotic | THF, 1,4-Dioxane, DMF, Acetonitrile (MeCN), Acetone | Good | Dipole-dipole interactions between the solvent and the polar functional groups of the aniline enhance solubility.[2] |
| Non-Polar | Toluene, Hexane, Xylenes | Low to Moderate | Solubility is expected to be limited due to the compound's polarity, though toluene is often a successful reaction solvent at elevated temperatures.[2][5] |
| Aqueous Systems | Water | Very Low | The organic nature of the molecule limits its solubility in water, though aqueous mixtures with organic co-solvents are highly effective in many protocols.[6][7][8] |
Q3: For a novel transformation, should I start with a Suzuki-Miyaura or a Buchwald-Hartwig reaction?
A3: The choice depends on the bond you intend to form.
-
Use Suzuki-Miyaura coupling if your goal is to form a carbon-carbon (C-C) bond , typically for creating biaryl structures. This is one of the most reliable and widely used coupling reactions.[9]
-
Use Buchwald-Hartwig amination if your goal is to form a carbon-nitrogen (C-N) bond , for synthesizing diaryl amines or coupling with alkylamines. This reaction has revolutionized the synthesis of aromatic amines.[10]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The C-I bond of 2-Fluoro-5-iodoaniline is an excellent substrate for Suzuki-Miyaura coupling. However, issues can arise. This section addresses common problems and their solvent-related solutions.
Q: My Suzuki reaction has stalled or is giving a very low yield. I suspect a solvent issue. What should I try?
A: A stalled reaction is frequently due to poor solubility of reagents or catalyst deactivation.
-
Causality: If the inorganic base (e.g., K₂CO₃, K₃PO₄) is insoluble in your organic solvent (like pure toluene or THF), it cannot effectively participate in the transmetalation step of the catalytic cycle. This is a very common failure mode.
-
Solution Workflow:
-
Introduce a Protic Co-solvent: The most robust solution is often to switch to a mixed solvent system. A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, or MeOH/H₂O) is highly effective.[6] The water solubilizes the inorganic base, dramatically accelerating the reaction.
-
Switch to a More Polar Solvent: If an anhydrous system is required, consider switching from a less polar solvent like toluene to a more polar aprotic solvent like 1,4-dioxane or DMF. These can improve the solubility of the reaction components.
-
Temperature Adjustment: Ensure the reaction temperature is appropriate for the chosen solvent. If solubility is low at a certain temperature, a higher-boiling solvent may be necessary.
-
Q: I'm observing a significant amount of 2-fluoroaniline as a byproduct. How can I suppress this hydrodehalogenation?
A: The formation of 2-fluoroaniline is a result of a competing hydrodehalogenation (or deiodination) side reaction. This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.
-
Causality: This side reaction is often promoted by certain solvents, particularly alcohols like isopropanol which can act as hydride donors.[11]
-
Solvent-Based Solutions:
-
Change Alcohol Type: If using an alcohol-based solvent system, switching from a secondary alcohol like isopropanol to a tertiary alcohol like t-BuOH can significantly suppress the deiodination pathway.[11] Tertiary alcohols are less prone to β-hydride elimination.
-
Use Aprotic Solvents: Switching to a purely aprotic solvent system such as toluene, dioxane, or THF can also minimize this side reaction by reducing the availability of facile proton/hydride sources.
-
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
Buchwald-Hartwig aminations are powerful but can be sensitive to reaction conditions.[12] The choice of solvent is critical for success.
Q: My Buchwald-Hartwig reaction is sluggish and incomplete. Can the solvent be the cause?
A: Absolutely. The solvent's polarity and coordinating ability directly impact the rates of oxidative addition and reductive elimination.
-
Causality: The catalytic cycle involves intermediates with varying charge distributions. Solvents that can stabilize these intermediates can accelerate the reaction. Aprotic solvents are generally preferred.
-
Solvent Screening Recommendations:
-
Toluene/Xylenes: These are excellent, non-polar starting points for many Buchwald-Hartwig reactions.[5]
-
1,4-Dioxane: This is another commonly used solvent. Its coordinating ability can sometimes be beneficial for catalyst stability. It was noted as being particularly effective for coupling aryl iodides in early catalyst systems.[10]
-
DMF: A more polar aprotic solvent that can be effective, particularly when solubility is a challenge in less polar media.[13][14]
-
Solvent-Free: In some cases, running the reaction neat (solvent-free) can be a viable option, especially with liquid amines.
-
Q: I am seeing degradation of my starting material or product. How can solvent choice mitigate this?
A: Degradation is often temperature-related. The solvent's boiling point is your primary tool for temperature control.
-
Causality: Many Buchwald-Hartwig reactions require high temperatures (80-110 °C). If your substrate or product is unstable at the boiling point of your chosen solvent (e.g., THF, ~66 °C), you will see decomposition. Conversely, a low-boiling solvent may not allow the reaction to reach the necessary activation energy.
-
Solution:
-
Select a High-Boiling Solvent: If you need to run the reaction at 100 °C, toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are superior choices to THF.
-
Precise Temperature Control: Use a reaction block or oil bath set to a specific temperature below the solvent's boiling point. This gives you finer control and can prevent thermal decomposition while still providing enough energy for the reaction to proceed.
-
Experimental Workflows & Protocols
The following protocols are representative and should be optimized for specific substrates. Crucially, all solvents for cross-coupling reactions must be degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst. This is typically done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for aqueous-phase Suzuki couplings.[7][9]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on common conditions for palladium-catalyzed C-N bond formation.[5][14]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2-Fluoro-5-iodoaniline (1.0 eq), the desired amine (1.2 eq), a strong base (e.g., NaOt-Bu or LHMDS, 1.4 eq), the palladium precatalyst (e.g., G3-Xantphos, 1-2 mol%), and a stir bar to an oven-dried reaction vessel.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Toluene or 1,4-Dioxane) to the vessel.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
By carefully selecting and troubleshooting your solvent system, you can significantly improve the yield, purity, and reproducibility of reactions involving 2-Fluoro-5-iodoaniline.
References
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Buchwald–Hartwig amin
- 2-Fluoro-5-iodoaniline | CAS 886362-82-9. CymitQuimica.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Suzuki-Miyaura coupling reactions of iodo(difluoroenol)
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Help troubleshooting a Buchwald-Hartwig amin
- Effect of solvent on the Suzuki reaction.
- Application Notes and Protocols for 2-Iodoaniline in Suzuki Cross-Coupling Reactions. Benchchem.
- Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- 5-Fluoro-2-iodoaniline 97 | 255724-71-1. Sigma-Aldrich.
- 5-Fluoro-2-iodoaniline | C6H5FIN. PubChem.
- (PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
- 2-Fluoro-5-iodoaniline | 886362-82-9. Sigma-Aldrich.
- Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide. Benchchem.
- 2-Fluoro-5-iodoaniline | 886362-82-9. Sigma-Aldrich.
- 2-Fluoro-5-iodoaniline. Sigma-Aldrich.
- An In-depth Technical Guide to 3-Chloro-5-iodoaniline: Commercial Availability, Purity, and Applic
Sources
- 1. CAS 886362-82-9: 2-Fluoro-5-iodoaniline | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-氟-2-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Base Selection for Cross-Coupling with 2-Fluoro-5-iodoaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical role of base selection in palladium-catalyzed cross-coupling reactions involving 2-fluoro-5-iodoaniline. Our goal is to equip you with the scientific rationale and practical guidance to overcome common challenges and optimize your synthetic routes.
Understanding the Substrate: The Challenge of 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline presents a unique set of challenges in cross-coupling reactions. The presence of both a fluorine and an amino group on the aromatic ring significantly influences its electronic properties and reactivity. The fluorine atom is strongly electron-withdrawing, which can impact the oxidative addition step in the catalytic cycle.[1] Conversely, the amino group is electron-donating. This electronic dichotomy requires careful consideration when selecting the appropriate base to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in palladium-catalyzed cross-coupling reactions?
A base plays several crucial roles in the catalytic cycle of cross-coupling reactions.[2] Its primary functions include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura coupling, the base activates the organoboron species (boronic acid or ester) to facilitate the transmetalation step.[3][4]
-
Deprotonation of the Nucleophile: In reactions like Buchwald-Hartwig amination and Sonogashira coupling, the base is responsible for deprotonating the amine or terminal alkyne, respectively, to generate the active nucleophilic species.[5][6]
-
Neutralization of Acid Byproducts: Throughout the catalytic cycle, acidic species such as hydrogen halides (e.g., HI) are generated. The base neutralizes these acids, preventing the protonation and deactivation of the catalyst or other reaction components.[6]
-
Facilitating Reductive Elimination: In some cases, the base can influence the rate of reductive elimination, the final step that forms the desired product and regenerates the active Pd(0) catalyst.[3]
dot graph "Catalytic_Cycle_Roles_of_Base" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-I)", pos="0,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-I", pos="2,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", pos="2,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Nu", pos="-2,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for base roles Base1 [label="Activates Nucleophile\n(e.g., R-B(OH)₂, R-NH₂, R-C≡CH)", shape=plaintext, pos="4,1!", fontcolor="#EA4335"]; Base2 [label="Neutralizes HX", shape=plaintext, pos="0,-1.5!", fontcolor="#EA4335"];
// Edges Pd0 -> OxAdd [label="Ar-I", color="#4285F4"]; OxAdd -> PdII [color="#4285F4"]; PdII -> Transmetalation [label="[Nu-M]", color="#4285F4"]; Transmetalation -> RedElim [label="Ar-Pd(II)-Nu", color="#4285F4"]; RedElim -> Pd0 [label="Regenerates\nCatalyst", color="#4285F4"]; RedElim -> Product [color="#34A853"];
// Edges to show base interaction Base1 -> Transmetalation [style=dashed, color="#EA4335", arrowhead=vee]; PdII -> Base2 [style=dashed, color="#EA4335", arrowhead=vee, label="HX byproduct"]; } caption: "Key Roles of a Base in a Generic Cross-Coupling Cycle"
Q2: How do the electronic properties of 2-fluoro-5-iodoaniline affect base selection?
The electron-withdrawing nature of the fluorine atom makes the aniline nitrogen less nucleophilic compared to unsubstituted aniline.[7] This reduced nucleophilicity can make reactions like the Buchwald-Hartwig amination more challenging, often necessitating the use of a stronger base to facilitate deprotonation of the N-H bond.[7]
Conversely, the electron-withdrawing fluorine can make the aryl iodide more susceptible to oxidative addition, which is often the rate-limiting step.[8] However, the choice of base must be balanced to avoid unwanted side reactions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
-
Potential Cause: Inadequate activation of the boronic acid. The choice of base is critical for the formation of the boronate species, which is more reactive towards transmetalation.[3]
-
Troubleshooting Steps:
-
Evaluate Base Strength: For Suzuki couplings, a common starting point is a moderately strong inorganic base. If you are observing low conversion, consider screening a range of bases with varying strengths.
-
Solvent System: The solubility of the base is crucial. For inorganic bases like K₂CO₃ or K₃PO₄, a biphasic solvent system (e.g., toluene/water) or the use of a phase-transfer catalyst can be beneficial.
-
Anhydrous Conditions: If you are observing significant deborylation of your boronic acid, switching to anhydrous conditions with a base like K₃PO₄ may be helpful.[9]
-
| Base | Typical pKa of Conjugate Acid | Common Solvents | Notes |
| K₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O | A good starting point for many Suzuki couplings.[9] |
| K₃PO₄ | 12.3 | Toluene, Dioxane | Often used under anhydrous conditions to prevent deborylation.[10] |
| Cs₂CO₃ | 10.3 | Toluene, Dioxane | A milder base, useful for substrates with base-sensitive functional groups.[10] |
| NaOH/KOH | 15.7 | Toluene/H₂O, EtOH/H₂O | Strong bases, can be effective but may promote side reactions. |
pKa values are approximate and can vary with solvent.[11][12][13][14]
Issue 2: Failed Buchwald-Hartwig Amination
-
Potential Cause: Incomplete deprotonation of the 2-fluoro-5-iodoaniline. The reduced nucleophilicity of the aniline due to the fluorine substituent often requires a strong, non-nucleophilic base.[7]
-
Troubleshooting Steps:
-
Switch to a Stronger Base: Strong alkoxide bases are frequently essential for the successful amination of electron-deficient anilines.[7]
-
Use a Well-Defined Precatalyst: Using a stable, well-defined palladium precatalyst can lead to more reproducible and higher-yielding reactions.[7][15]
-
Ensure an Inert Atmosphere: Rigorous exclusion of oxygen is critical as it can deactivate the palladium catalyst.[7]
-
| Base | Typical pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane | A very strong, non-nucleophilic base, often the base of choice for challenging aminations.[7][16] |
| KOtBu | ~19 | Toluene, Dioxane | Similar in strength to NaOtBu. |
| LHMDS | ~26 | THF, Toluene | A strong, non-nucleophilic amide base.[16] |
| DBU | ~12.5 | Toluene, DMF, MeCN | A soluble organic base, can be an option for base-sensitive substrates.[16][17] |
pKa values are approximate and can vary with solvent.[11][12][13][14]
dot graph "Base_Selection_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Cross-Coupling with\n2-Fluoro-5-iodoaniline", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionType [label="Select Cross-Coupling Type", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BaseScreenS [label="Screen Moderate Bases:\nK₂CO₃, K₃PO₄, Cs₂CO₃", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BaseScreenB [label="Use Strong, Non-Nucleophilic Base:\nNaOtBu, KOtBu, LHMDS", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BaseScreenSo [label="Screen Amine Bases:\nEt₃N, DIPEA", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TroubleshootS [label="Low Yield?\n- Check solvent/solubility\n- Consider stronger base (e.g., NaOH)\n- Anhydrous conditions (K₃PO₄)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TroubleshootB [label="Low Yield?\n- Use precatalyst\n- Ensure inert atmosphere\n- Screen ligands (e.g., XPhos)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TroubleshootSo [label="Low Yield?\n- Add Cu(I) co-catalyst\n- Degas solvent thoroughly\n- Screen other solvents (e.g., THF, DMF)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Optimized Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> ReactionType; ReactionType -> Suzuki [label="C-C (Boronic Acid)"]; ReactionType -> Buchwald [label="C-N (Amine)"]; ReactionType -> Sonogashira [label="C-C (Alkyne)"]; Suzuki -> BaseScreenS; Buchwald -> BaseScreenB; Sonogashira -> BaseScreenSo; BaseScreenS -> TroubleshootS; BaseScreenB -> TroubleshootB; BaseScreenSo -> TroubleshootSo; TroubleshootS -> Success; TroubleshootB -> Success; TroubleshootSo -> Success; } caption: "Decision Workflow for Base Selection"
Issue 3: Poor Results in Sonogashira Coupling
-
Potential Cause: Insufficiently basic conditions to deprotonate the terminal alkyne or catalyst inhibition.
-
Troubleshooting Steps:
-
Amine Base Selection: Organic amine bases are typically used in Sonogashira couplings. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.[18][19] The base also serves as a solvent or co-solvent in many cases.
-
Copper(I) Co-catalyst: While "copper-free" Sonogashira reactions exist, the use of a copper(I) salt (e.g., CuI) is standard and often essential for efficient coupling.[18] The base plays a role in the formation of the copper acetylide intermediate.
-
Degassing: Thoroughly degassing the solvent is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[15]
-
Experimental Protocol: General Procedure for Base Screening
This protocol provides a framework for systematically screening bases for your cross-coupling reaction with 2-fluoro-5-iodoaniline.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the palladium source (e.g., Pd₂(dba)₃ or a suitable precatalyst, 1-5 mol%) and the ligand (if required, in an appropriate ratio to the palladium).
-
Reagent Addition: To each vial, add 2-fluoro-5-iodoaniline (1.0 mmol), the coupling partner (e.g., boronic acid, amine, or alkyne, 1.1-1.5 mmol), and the base to be screened (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, 3-5 mL) via syringe.
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C) and stir for a set time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion and yield for each base.
References
- Vertex AI Search. (2025).
- Benchchem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Correa, A., et al. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Yoo, K. S., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Chemistry Portal.
- National Institutes of Health. (n.d.). Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v)-fluorides.
- Unknown. (n.d.). pka bases.cdx.
- Benchchem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of Haloanilines.
- Benchchem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines.
- ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Chart showing nine bases with a range of pKa values.
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- LibreTexts. (2023).
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
- Unknown. (n.d.). Cross-Coupling Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
- Organic Chemistry D
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- University of Groningen. (n.d.).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- National Institutes of Health. (n.d.).
- ChemRxiv. (n.d.).
- Unknown. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- National Institutes of Health. (2022).
- Benchchem. (n.d.). impact of base selection on the outcome of 5-Iodofuran-2-amine reactions.
- Unknown. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Organic Chemistry Portal. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes.
- National Institutes of Health. (n.d.).
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Technical Support Center: Monitoring Reactions of 2-Fluoro-5-iodoaniline
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals on monitoring the progress of chemical reactions involving 2-Fluoro-5-iodoaniline using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is structured to provide practical, field-proven insights and troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Importance of Reaction Monitoring for 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the influence of its halogen substituents on reactivity.[1] Accurate monitoring of reactions involving this compound is critical for determining reaction completion, optimizing reaction conditions, and identifying potential side products. This guide will address common challenges and provide solutions for effective reaction monitoring using TLC and LC-MS.
General Workflow for Reaction Monitoring
A systematic approach to reaction monitoring is essential for obtaining reliable data. The following diagram illustrates a general workflow for monitoring a reaction involving 2-Fluoro-5-iodoaniline.
Caption: General workflow for monitoring chemical reactions.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and cost-effective technique for qualitatively monitoring reaction progress.[2][3]
Frequently Asked Questions (FAQs) for TLC Analysis
Q1: What is a good starting solvent system for TLC analysis of a 2-Fluoro-5-iodoaniline reaction?
A1: A common starting point for anilines is a mixture of a non-polar and a moderately polar solvent. For 2-Fluoro-5-iodoaniline, which is a relatively polar compound, a good initial solvent system is a mixture of hexanes and ethyl acetate. A starting ratio of 7:3 or 8:2 (hexanes:ethyl acetate) is often effective. You can then adjust the polarity based on the initial result. If the spots are too close to the baseline, increase the polarity by adding more ethyl acetate.[4] If they are too close to the solvent front, decrease the polarity.
Q2: How can I visualize the spots on the TLC plate?
A2: 2-Fluoro-5-iodoaniline and many of its derivatives are UV-active due to the aromatic ring. Therefore, the primary visualization method is a UV lamp at 254 nm, where you will see dark spots on a fluorescent background.[5] For compounds that are not UV-active or for better visualization, you can use chemical stains. A potassium permanganate (KMnO4) stain is a good general-purpose stain for oxidizable functional groups like amines.[4] Anisaldehyde or ceric ammonium molybdate stains can also be effective.[6]
Q3: My spots are streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: The most common cause is applying too much sample to the plate.[3][7] Try diluting your sample before spotting it.
-
Highly polar compounds: The amino group in 2-Fluoro-5-iodoaniline can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your eluting solvent.[4][7]
-
Inappropriate solvent system: If the solvent is not polar enough to move the compound up the plate, it can lead to streaking at the baseline.
TLC Troubleshooting Table
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaked | 1. Sample is overloaded.[3][7]2. Compound is too polar and interacting strongly with the silica.[7]3. Solvent system is not polar enough. | 1. Dilute the sample before spotting.2. Add a small amount of triethylamine or ammonia to the eluent.[7]3. Increase the polarity of the solvent system. |
| No spots are visible | 1. Compound is not UV-active.2. Sample is too dilute.[3]3. Compound is volatile and has evaporated. | 1. Use a chemical stain (e.g., KMnO4, anisaldehyde).2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3]3. Develop the plate immediately after spotting. |
| Reactant and product spots have very similar Rf values | 1. The polarity difference between the reactant and product is small.2. The chosen solvent system is not providing adequate separation. | 1. Use a "co-spot" where the starting material and reaction mixture are spotted in the same lane to see if they resolve into two spots.[8]2. Try a different solvent system. For example, switch from ethyl acetate/hexanes to dichloromethane/methanol. |
| Spots disappear over time | 1. Aniline compounds can be prone to air oxidation on the acidic silica gel surface.[9]2. The compound is volatile. | 1. Visualize and document the TLC plate immediately after development.2. Consider using alumina plates, which are less acidic than silica.[9] |
Experimental Protocol: TLC Monitoring
-
Prepare the TLC chamber: Line the inside of a beaker or TLC tank with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 5-10 minutes.
-
Spot the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Use a capillary tube to spot a small amount of the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline.[2]
-
Develop the plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline.[3] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Interpret the results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.[10]
Part 2: LC-MS Troubleshooting Guide
LC-MS provides more detailed and quantitative information about a reaction, including the masses of the components, which is crucial for identifying products and byproducts.
Frequently Asked Questions (FAQs) for LC-MS Analysis
Q1: What type of LC column is suitable for analyzing 2-Fluoro-5-iodoaniline and its reaction products?
A1: A reverse-phase C18 column is the most common and generally suitable choice for analyzing small aromatic molecules like 2-Fluoro-5-iodoaniline. These columns separate compounds based on their hydrophobicity. Standard dimensions like 50 mm x 2.1 mm with 3.5 µm particles are a good starting point for fast analyses.
Q2: What mobile phases and gradient should I use?
A2: A typical mobile phase system for reverse-phase chromatography consists of water (A) and acetonitrile or methanol (B), often with a modifier. For MS detection, volatile modifiers are necessary. Formic acid (0.1%) is a common choice as it aids in the protonation of analytes for positive ion mode mass spectrometry.[11] A generic gradient could start with a high percentage of aqueous phase (e.g., 95% A) and ramp up to a high percentage of organic phase (e.g., 95% B) over several minutes.
Q3: Which ionization source is best for 2-Fluoro-5-iodoaniline?
A3: Electrospray ionization (ESI) is generally the preferred method for polar and ionizable molecules like anilines.[12] Atmospheric pressure chemical ionization (APCI) can also be used, especially for less polar analytes.[12] Given the basicity of the aniline functional group, positive ion mode ESI is typically the most sensitive.
Q4: I am seeing poor peak shape (tailing or fronting). What can I do?
A4: Poor peak shape in LC-MS can have several causes:
-
Column degradation: The column may be old or contaminated. Try flushing the column or replacing it.
-
Secondary interactions: The basic aniline group can interact with residual silanols on the silica-based column packing, leading to peak tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can help to protonate the aniline and reduce these interactions.
-
Sample solvent effects: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Try to dissolve the sample in the initial mobile phase composition.
LC-MS Troubleshooting Table
| Problem | Potential Cause(s) | Solution(s) |
| No or low signal intensity | 1. Inefficient ionization.[13]2. Ion suppression from the sample matrix or mobile phase additives.[13][14]3. The compound is not eluting from the column. | 1. Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature).2. Dilute the sample, or use a more effective sample preparation method to remove interfering substances.[15] Ensure you are using volatile mobile phase additives.3. Modify the gradient to include a stronger organic phase or a different organic solvent. |
| Poor peak shape (tailing, fronting, or splitting) | 1. Column is contaminated or has degraded.2. Inappropriate sample solvent.3. Secondary interactions with the stationary phase.[16] | 1. Flush the column with a strong solvent or replace it.2. Dissolve the sample in a solvent similar in strength to the initial mobile phase.3. Add a modifier like formic acid to the mobile phase to improve peak shape for basic compounds. |
| Retention time shifts | 1. Changes in mobile phase composition or pH.[17]2. Fluctuations in column temperature.3. Column aging. | 1. Prepare fresh mobile phases and ensure accurate composition.[17]2. Use a column oven to maintain a stable temperature.3. Use a new or well-equilibrated column. |
| High background noise or contamination | 1. Contaminated mobile phases or solvents.[17]2. Carryover from previous injections.[17]3. Leaks in the system. | 1. Use high-purity (LC-MS grade) solvents and additives.2. Implement a needle wash step between injections and inject a blank sample to check for carryover.3. Check all fittings for leaks. |
Experimental Protocol: LC-MS Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). A dilution factor of 1000 or higher is often necessary to avoid detector saturation and ion suppression.
-
LC Method:
-
Column: C18, 50 mm x 2.1 mm, 3.5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Range: m/z 100-1000
-
Source Parameters: Optimize capillary voltage, nebulizer pressure, drying gas flow, and gas temperature for the specific instrument.
-
-
Data Analysis: Monitor the extracted ion chromatogram (EIC) for the mass of the starting material (2-Fluoro-5-iodoaniline, [M+H]⁺ = 238.0) and the expected product. The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate reaction progress.
Specific Reaction Monitoring Examples
Suzuki Coupling
In a Suzuki coupling reaction, 2-Fluoro-5-iodoaniline would typically react with a boronic acid or ester. Monitoring would involve observing the disappearance of the 2-Fluoro-5-iodoaniline peak and the appearance of the coupled product peak at a higher mass.
Buchwald-Hartwig Amination
For a Buchwald-Hartwig amination, 2-Fluoro-5-iodoaniline would be coupled with an amine or an aryl halide. Real-time monitoring of such reactions by ESI-MS has been demonstrated to be a powerful tool for mechanistic studies.[18] You would monitor for the consumption of the starting materials and the formation of the C-N coupled product.
Amide Bond Formation
When reacting 2-Fluoro-5-iodoaniline with a carboxylic acid to form an amide, you would monitor for the disappearance of the aniline and the formation of the amide product, which will have a mass corresponding to the sum of the aniline and the acyl group minus the mass of water.
Advanced Troubleshooting: A Deeper Dive
Caption: A logical approach to advanced troubleshooting.
When both TLC and LC-MS provide ambiguous results, a systematic re-evaluation of both the reaction conditions and the analytical methods is necessary. This may involve verifying the purity of starting materials, the activity of catalysts, and further optimization of the chromatographic separation and mass spectrometric detection.
References
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
CHROMacademy. Troubleshooting LC-MS. [Link]
-
BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
Chromedia. Troubleshooting LC, basics. [Link]
-
ResearchGate. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ResearchGate. Detect aninline. [Link]
-
Royal Society of Chemistry. Step-by-step real time monitoring of a catalytic amination reaction. [Link]
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
ChemRxiv. Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. [Link]
-
Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
-
University of Texas at Austin. Lecture 15: LC-MS. [Link]
-
YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
-
Reddit. TLC for amide synthesis. [Link]
-
Royal Society of Chemistry. Halogenated anilines as novel natural products from a marine biofilm forming microalga. [Link]
-
Agilent. Basics of LC/MS. [Link]
-
PubChem. 2-fluoro-5-iodoaniline. [Link]
-
Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
PubChem. 5-Fluoro-2-iodoaniline. [Link]
-
PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
-
ResearchGate. What is the best charring solution for amides TLC?. [Link]
-
PubMed. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. [Link]
-
NIH. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[19][20]-Fused Indole Heterocycles. [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Shimadzu. Interfaces for LC-MS. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
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Validation & Comparative
Analytical methods for 2-Fluoro-5-iodoaniline purity assessment
An In-Depth Comparative Guide to the Analytical Purity Assessment of 2-Fluoro-5-iodoaniline
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance but a cornerstone of scientific validity and product safety. 2-Fluoro-5-iodoaniline, a key building block in the synthesis of various pharmaceutical agents, exemplifies this principle. Its purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of 2-Fluoro-5-iodoaniline, grounded in scientific principles and guided by regulatory expectations.
The Critical Role of Purity for 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline (CAS No: 886362-82-9) is a halogenated aniline derivative utilized in complex organic syntheses.[1] For instance, it serves as a crucial intermediate in the preparation of targeted therapies in oncology.[2] The presence of impurities, such as regioisomers (e.g., 5-Fluoro-2-iodoaniline), starting materials from incomplete reactions, or by-products from side reactions like dehalogenation, can introduce unintended molecules into the synthesis cascade.[2][3] These impurities can lead to downstream products with altered pharmacological activity, increased toxicity, or compromised stability. Therefore, employing validated, stability-indicating analytical methods is paramount.
Table 1: Physicochemical Properties of 2-Fluoro-5-iodoaniline
| Property | Value | Source |
| CAS Number | 886362-82-9 | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.02 g/mol | [1] |
| Appearance | Solid, semi-solid, or liquid | [1] |
| Melting Point | 41-45 °C | [4][5] |
| Storage | Room temperature, sealed in dry, dark place | [1] |
A Comparative Overview of Core Analytical Techniques
The choice of an analytical method depends on the specific objective, whether it is for routine quality control, initial characterization of a new batch, or in-depth investigation of unknown impurities. Here, we compare the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC, particularly in its reverse-phase mode with UV detection, is the default method for purity and assay determination of non-volatile organic molecules like 2-Fluoro-5-iodoaniline. Its robustness, precision, and ability to separate a wide range of impurities make it indispensable.[6][7]
Causality Behind Experimental Choices: The goal is to develop a "stability-indicating" method, one that can separate the main compound from its potential degradation products and process-related impurities.[8][9] This is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10] Forced degradation studies are performed to generate these potential impurities and prove the method's specificity.[11][12]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the aniline amine group, leading to better peak shape.
-
Mobile Phase B: Acetonitrile. A common organic modifier providing good elution strength.
-
Gradient Elution: A gradient is crucial to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved.
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. To ensure reproducible retention times.
-
Detection: UV at 254 nm. A common wavelength for aromatic compounds. PDA detection is superior as it allows for peak purity analysis.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of 2-Fluoro-5-iodoaniline and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
Validation Parameters (as per ICH Q2(R2)): [13][14]
-
Specificity: Demonstrated through forced degradation (acid, base, oxidative, thermal, photolytic stress) to show no interference at the analyte's retention time.[10]
-
Linearity: A minimum of five concentrations covering the expected range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by percent recovery of the analyte spiked into a placebo matrix.
-
Precision: Assessed at repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. The LOQ should be at or below the reporting threshold for impurities (typically 0.05%).[10]
-
Table 2: Typical HPLC Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Specificity | Peak purity index > 0.995; baseline resolution between analyte and impurities. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOQ Precision (% RSD) | ≤ 10.0% |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and High Sensitivity
GC-MS is a highly sensitive and selective technique ideal for analyzing volatile and semi-volatile compounds.[15] For halogenated anilines, it provides excellent separation and definitive identification based on mass spectra.[15][16]
Causality Behind Experimental Choices: While HPLC is the primary choice, GC-MS serves as an excellent orthogonal method. It is particularly useful for detecting non-UV active or highly volatile impurities that might be missed by HPLC, such as residual solvents or certain starting materials. The mass spectrometer provides structural information, which is invaluable for identifying unknown peaks.
Experimental Protocol: GC-MS Purity Method
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This is a robust, general-purpose column suitable for a wide range of analytes.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (for percent-level purity).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ion Source Temp: 230 °C.
-
Interface Temp: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for general impurity profiling and identification.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment
Unlike chromatographic techniques that provide a relative purity (area %), qNMR is a primary ratio method that can determine the absolute purity of a substance against a certified internal standard.[17][18] This makes it a powerful, orthogonal tool that is increasingly accepted for purity assignment.[19]
Causality Behind Experimental Choices: The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a known amount of a high-purity internal standard, the absolute mass fraction of the analyte can be calculated.[20] This method is "universal" in that it does not require a reference standard for each impurity and can quantify non-UV active impurities like water or residual solvents.[18]
Experimental Protocol: Absolute Purity by q¹H-NMR
-
Materials:
-
Analyte: 2-Fluoro-5-iodoaniline (accurately weighed, ~15-20 mg).
-
Internal Standard (IS): A certified reference material with sharp, non-overlapping signals (e.g., Maleic acid, Dimethyl sulfone). The IS must be accurately weighed (~5-10 mg).
-
Solvent: Deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh the analyte and internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition (Critical Parameters):
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): Must be at least 5 times the longest T₁ relaxation time of both the analyte and IS protons being integrated. A d1 of 30-60 seconds is often required to ensure full relaxation for accurate quantification.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
-
Data Processing & Calculation:
-
Apply phasing and baseline correction meticulously.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte and a signal for the IS.
-
Calculate purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
-
Visualizing the Analytical Workflow
A structured approach is essential for method selection and validation. The following diagrams illustrate a typical validation workflow and a decision-making process for choosing the appropriate analytical technique.
Caption: Workflow for Analytical Method Validation.
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The Analytical Imperative for 2-Fluoro-5-iodoaniline
An Objective Guide to the Analytical Quantification of 2-Fluoro-5-iodoaniline: HPLC, UPLC, and GC-MS Compared
This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 2-Fluoro-5-iodoaniline, a key intermediate in pharmaceutical synthesis. We will explore a primary High-Performance Liquid Chromatography (HPLC) method, compare it directly with its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), and discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The experimental protocols and comparative data herein are designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal analytical strategy for their specific requirements.
2-Fluoro-5-iodoaniline (C₆H₅FIN) is a halogenated aromatic amine whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). The presence of isomers or process-related impurities can have significant implications for reaction yield, final product purity, and, ultimately, drug safety and efficacy. Consequently, robust and reliable analytical methods are essential for monitoring reaction progress, assessing starting material quality, and ensuring the purity of the final compound.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of organic molecules. For a moderately non-polar compound like 2-Fluoro-5-iodoaniline, a C18 stationary phase provides an excellent mechanism for separation based on hydrophobicity.[1][2]
Causality Behind Experimental Choices
The selection of a C18 column is based on its hydrophobic nature, which will interact with the non-polar benzene ring of the analyte. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the controlled elution of the compound. The inclusion of a small amount of formic acid in the mobile phase is crucial; it protonates the basic aniline group, preventing its interaction with residual silanol groups on the silica-based stationary phase.[3] This minimizes peak tailing and ensures a sharp, symmetrical peak, which is essential for accurate quantification. A detection wavelength of 254 nm is chosen due to the strong UV absorbance of the aromatic ring.[1][4]
Detailed Experimental Protocol: HPLC
Objective: To determine the purity of a 2-Fluoro-5-iodoaniline sample and quantify it against a reference standard.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Fluoro-5-iodoaniline reference standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create 100 µg/mL stock solutions.
-
Further dilute the stock solutions as required for linearity and quantitation.
-
-
Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.[5]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.[3][5]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor for the 2-Fluoro-5-iodoaniline peak is ≤ 1.5.
-
HPLC Workflow Diagram
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of 2-Fluoro-5-iodoaniline.
Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles.[6][7] This reduction in particle size, coupled with instrumentation that can handle much higher backpressures, leads to dramatic improvements in resolution, speed, and sensitivity.[8][9]
UPLC Experimental Protocol
The UPLC method is a direct adaptation of the HPLC method, optimized for the smaller particle size column and higher pressures.
-
Sample Preparation: Same as for the HPLC method.
-
Chromatographic Conditions:
-
UPLC System: A UPLC system capable of handling backpressures up to 15,000 psi.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
UPLC Workflow Diagram
Caption: Ultra-Performance Liquid Chromatography (UPLC) workflow for the analysis of 2-Fluoro-5-iodoaniline.
Head-to-Head Performance Comparison: HPLC vs. UPLC
| Performance Metric | HPLC | UPLC | Advantage | Rationale |
| Analysis Time | ~10 minutes | ~2 minutes | UPLC | The shorter column and higher optimal linear velocity of the smaller particles significantly reduce the run time.[10] |
| Resolution | Good | Excellent | UPLC | The higher efficiency of the 1.7 µm particles leads to sharper peaks and better separation of closely eluting impurities.[8] |
| Sensitivity | Moderate | High | UPLC | Narrower peaks result in a greater peak height for the same mass of analyte, improving the signal-to-noise ratio.[6] |
| Solvent Consumption | ~10 mL per run | ~0.8 mL per run | UPLC | The lower flow rate and shorter analysis time drastically reduce solvent usage, making the method greener and more cost-effective.[9] |
| System Backpressure | ~1,500 psi | ~9,000 psi | HPLC | UPLC requires specialized high-pressure instrumentation, while HPLC operates at more conventional pressures. |
| Method Robustness | High | Moderate | HPLC | HPLC methods are often considered more robust and less susceptible to minor variations in sample matrix and preparation. |
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While HPLC is generally preferred for polar compounds like anilines to avoid derivatization, GC-MS offers superior selectivity and definitive identification through mass spectral data.[11]
Applicability and Challenges
Direct injection of 2-Fluoro-5-iodoaniline into a GC system can be problematic. The polar amine group can cause peak tailing due to interactions with the stationary phase.[12] For this reason, derivatization is often employed to convert the amine into a less polar, more volatile derivative, thereby improving chromatographic performance.[13][14]
Brief Protocol Outline (with Derivatization)
-
Derivatization: The sample extract is dried and reacted with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like trifluoroacetic anhydride (TFAA) to form a silyl or acyl derivative, respectively.[12]
-
GC-MS Conditions:
-
GC System: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split/splitless inlet.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C).
-
MS Detection: Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Comparison with Liquid Chromatography Techniques
| Feature | HPLC / UPLC | GC-MS |
| Sample Preparation | Simple dissolution | Often requires derivatization |
| Selectivity | Good (based on retention time) | Excellent (based on mass spectrum) |
| Analyte Volatility | Not a limiting factor | Requires volatile or derivatized analytes |
| Instrumentation Cost | Moderate to High | High |
| Primary Application | Quantitative analysis, purity testing | Confirmatory analysis, identification of unknowns |
Conclusion and Recommendations
The choice of analytical technique for 2-Fluoro-5-iodoaniline depends on the specific goals of the analysis and the resources available.
-
HPLC remains a robust, reliable, and widely accessible technique that is perfectly suitable for routine quality control, purity assessments, and quantification. Its simplicity and robustness are key advantages.
-
UPLC is the superior choice for high-throughput environments where speed and sensitivity are paramount.[9] It provides faster results, higher resolution for complex impurity profiles, and is a more environmentally friendly option due to significantly lower solvent consumption.[8]
-
GC-MS serves as an excellent confirmatory technique. While the need for derivatization adds complexity to the workflow, the high selectivity and structural information provided by the mass spectrometer are invaluable for definitive identification of the analyte and any potential impurities.[11]
For most laboratories involved in drug development and quality control, a well-validated UPLC method offers the best combination of speed, efficiency, and sensitivity for the analysis of 2-Fluoro-5-iodoaniline. However, the foundational HPLC method remains a highly effective and practical alternative.
References
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Lunn, R. C., & Kissinger, P. T. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?[Link]
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SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]
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Oxford Academic. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. [Link]
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International Journal of Research and Pharmaceutical Sciences. (2022). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. [Link]
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Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?[Link]
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Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research, 45(1). [Link]
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ResearchGate. (n.d.). Amines by Supercritical Fluid Chromatography. [Link]
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ACS Publications. (1978). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry. [Link]
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PubMed. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]
-
Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
-
ResearchGate. (2018). Separation of three aniline substances. [Link]
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Advanced Materials Technology. (n.d.). Isocratic Separation of Anilines on HALO C18. [Link]
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Chromatography Today. (2017). How Good is SFC for Polar Analytes?[Link]
-
Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
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Taylor & Francis Online. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
-
Royal Society of Chemistry. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions. [Link]
-
Twisting Memoirs Publications. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]
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University of Florida. (n.d.). GENERAL HPLC METHODS. [Link]
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SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. [Link]
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DiVA portal. (2019). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. [Link]
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International Journal of PharmTech Research. (2014). Validated and Precise Reverse Phase-HPLC Method for the Quantitative Estimation of Norfloxacin from Marketed Formulation. [Link]
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OSTI.GOV. (2023). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and. [Link]
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ResearchGate. (2018). 2-Fluoro-5-nitroaniline. [Link]
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A Senior Application Scientist's Guide to GC-MS Analysis of 2-Fluoro-5-iodoaniline and its Derivatives
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 2-Fluoro-5-iodoaniline and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind experimental choices. We will explore both direct analysis and analysis following derivatization, offering objective comparisons supported by established principles of mass spectrometry and chromatography.
Introduction: The Significance of 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline is a key building block in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its unique structure, featuring both fluorine and iodine substituents on an aniline backbone, provides medicinal chemists with versatile handles for creating complex molecules. The fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the iodine atom serves as an excellent site for cross-coupling reactions, such as Suzuki or Sonogashira couplings.[2] Given its role in the synthesis of potentially high-value pharmaceutical intermediates, the ability to accurately identify and quantify 2-Fluoro-5-iodoaniline and its subsequent derivatives is of paramount importance for process control, purity assessment, and metabolic studies.
GC-MS is a powerful and widely adopted technique for the analysis of semi-volatile compounds like halogenated anilines, offering high-resolution separation and definitive identification.[3][4] However, the inherent polarity of the primary amine group and the presence of heavy, labile iodine atoms can present analytical challenges, including poor peak shape and potential thermal degradation.[5] This guide will compare two primary approaches to mitigate these challenges: direct GC-MS analysis and analysis following a derivatization step.
The Analytical Challenge: Direct Injection vs. Derivatization
The choice between direct analysis and derivatization is a critical decision in method development for aniline compounds. Each approach has distinct advantages and disadvantages that must be weighed based on the analytical goals, sample matrix, and required sensitivity.
Direct GC-MS Analysis
Direct injection is a straightforward approach that minimizes sample preparation time. However, the primary amine functionality of 2-Fluoro-5-iodoaniline can lead to undesirable interactions with the GC system. The polar N-H bonds can interact with active sites in the injector liner and on the column's stationary phase, resulting in asymmetric or "tailing" peaks.[5] This peak tailing can compromise both resolution from nearby impurities and the accuracy of quantification.
Advantages:
-
Minimal sample preparation, leading to higher throughput.
-
Directly analyzes the compound of interest without chemical modification.
Disadvantages:
-
Susceptible to poor chromatographic peak shape (tailing) due to the polar amine group.[5]
-
Potential for on-column or in-injector degradation at elevated temperatures.
-
May offer lower sensitivity compared to derivatized analysis.
GC-MS Analysis with Derivatization
Derivatization involves chemically modifying the analyte to improve its analytical properties.[6] For primary amines like 2-Fluoro-5-iodoaniline, acylation is a common and highly effective strategy.[7] This process replaces the active hydrogens on the amine group with a nonpolar acyl group, such as an acetyl or trifluoroacetyl group.
Advantages:
-
Improved Peak Shape: The resulting N-acylated derivative is less polar, reducing interactions with the GC system and leading to sharper, more symmetrical peaks.[5]
-
Enhanced Volatility and Thermal Stability: Derivatization often increases the volatility of the analyte, allowing for elution at lower temperatures and reducing the risk of thermal degradation.
-
Improved Mass Spectral Characteristics: Derivatization introduces specific mass shifts and fragmentation patterns that can aid in identification and, in some cases, enhance sensitivity.[2]
Disadvantages:
-
Requires an additional sample preparation step, increasing analysis time and complexity.
-
Introduces reagents that must be completely removed to avoid interference.
-
Potential for incomplete derivatization, leading to multiple peaks for a single analyte.
Experimental Design and Methodologies
To provide a comprehensive comparison, we will outline detailed protocols for both direct and derivatized analysis of 2-Fluoro-5-iodoaniline.
Overall Experimental Workflow
The general workflow for the GC-MS analysis of 2-Fluoro-5-iodoaniline, incorporating both direct and derivatization pathways, is illustrated below.
Caption: General workflow for the GC-MS analysis of 2-Fluoro-5-iodoaniline.
Protocol 1: Direct GC-MS Analysis
This protocol is suitable for rapid screening or for samples where the analyte concentration is relatively high.
Step-by-Step Methodology:
-
Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Fluoro-5-iodoaniline in a volatile organic solvent such as ethyl acetate or dichloromethane. Prepare a series of dilutions for calibration.
-
GC-MS System Configuration:
-
GC Column: A low-bleed, nonpolar 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for its versatility and robustness.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Set to 250°C in splitless mode (1 µL injection volume). A splitless injection is preferred for trace analysis to ensure the entire sample volume reaches the column.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan from m/z 40 to 350. For higher sensitivity, Selected Ion Monitoring (SIM) can be employed.
-
Protocol 2: GC-MS Analysis with Trifluoroacetylation (TFAA)
This protocol is recommended for trace-level quantification and when superior peak shape is required.
Step-by-Step Methodology:
-
Standard/Sample Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Derivatization Reaction:
-
Transfer 100 µL of the sample or standard solution to a 2 mL autosampler vial.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate. The sample is now ready for injection.
-
-
GC-MS System Configuration: The same GC-MS parameters as in Protocol 1 can be used. The derivatized compound will be more volatile and will have a different retention time.
Comparative Data and Mass Spectral Interpretation
While experimental data for 2-Fluoro-5-iodoaniline is not widely published in spectral libraries, we can predict the expected outcomes based on the known principles of mass spectrometry and data from analogous compounds.
Expected Chromatographic Performance
| Parameter | Direct Analysis (Underivatized) | Derivatized Analysis (TFAA) | Rationale |
| Retention Time | Longer | Shorter | The TFAA derivative is more volatile, leading to earlier elution. |
| Peak Shape | Tailing may be observed | Symmetrical, sharp peak | The nonpolar derivative minimizes interactions with the GC system.[5] |
| Sensitivity | Moderate | High | Improved peak shape leads to a greater signal-to-noise ratio. |
Mass Spectral Fragmentation Analysis
Electron Ionization (EI) at 70 eV is a high-energy process that causes extensive and reproducible fragmentation of molecules. The resulting fragmentation pattern is a chemical fingerprint that allows for definitive identification.
Underivatized 2-Fluoro-5-iodoaniline (C₆H₅FIN, MW = 237.01 g/mol )
The fragmentation of 2-Fluoro-5-iodoaniline is dictated by the stability of the aromatic ring and the relative strengths of the C-I, C-F, C-N, and C-H bonds. The C-I bond is the weakest and most likely to cleave first.
-
Molecular Ion (M⁺˙) at m/z 237: A prominent molecular ion peak is expected due to the stability of the aromatic ring.
-
Loss of Iodine ([M-I]⁺ at m/z 110): The most significant fragmentation pathway is the loss of an iodine radical (·I), which has a mass of 127. This will likely result in a very abundant fragment ion at m/z 110 (C₆H₅FN⁺).
-
Loss of HCN ([M-I-HCN]⁺ at m/z 83): A common fragmentation pathway for anilines is the subsequent loss of hydrogen cyanide (HCN, 27 Da) from the aminophenyl cation.[8]
-
Other Fragments: Minor fragments corresponding to the loss of fluorine or other ring cleavages may be observed but are expected to be of much lower abundance.
Caption: Predicted EI fragmentation of 2-Fluoro-5-iodoaniline.
N-Trifluoroacetyl-2-fluoro-5-iodoaniline (C₈H₄F₄INO, MW = 333.02 g/mol )
Derivatization with TFAA adds a -COCF₃ group, increasing the molecular weight by 96 Da. This significantly alters the fragmentation pattern.
-
Molecular Ion (M⁺˙) at m/z 333: A clear molecular ion should be visible.
-
Loss of Iodine ([M-I]⁺ at m/z 206): Similar to the underivatized compound, the loss of the iodine radical is a primary fragmentation.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen (alpha-cleavage) can lead to characteristic ions. The loss of the trifluoroacetyl radical (·COCF₃, 97 Da) would yield a fragment at m/z 236.
-
Formation of [CF₃]⁺: A prominent peak at m/z 69, corresponding to the trifluoromethyl cation ([CF₃]⁺), is highly characteristic of TFAA-derivatized compounds.
Summary of Key Diagnostic Ions:
| Analyte | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) |
| 2-Fluoro-5-iodoaniline | 237 | 110 ([M-I]⁺) | 83 ([M-I-HCN]⁺) | - |
| TFAA Derivative | 333 | 206 ([M-I]⁺) | 236 ([M-COCF₃]⁺) | 69 ([CF₃]⁺) |
Conclusion and Recommendations
Both direct and derivatization-based GC-MS methods are viable for the analysis of 2-Fluoro-5-iodoaniline and its derivatives. The optimal choice depends on the specific analytical requirements.
-
For rapid, qualitative screening and high-concentration purity assessments , direct GC-MS analysis offers a time-efficient solution. However, analysts must be vigilant for issues related to peak tailing that could affect accurate integration.
-
For trace-level quantification, analysis in complex matrices, and method validation , GC-MS with TFAA derivatization is the superior approach. The significant improvement in chromatographic performance and the introduction of highly specific fragment ions provide greater confidence in both qualitative identification and quantitative results.
By understanding the chemical principles behind each approach, researchers can develop robust and reliable GC-MS methods tailored to their specific needs in the analysis of this important synthetic building block.
References
-
Jain, R., & Singh, R. (2000). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 24(5), 333–337. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]
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Abdel-Hay, M. H., et al. (2012). Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]
-
APL Materials. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. APL Materials. [Link]
-
Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific. [Link]
-
National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PubMed Central. [Link]
-
Chemistry For Everyone. (2023). What Are The Limitations Of Using GC-MS? YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-iodoaniline. PubChem. [Link]
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National Center for Biotechnology Information. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University. [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
-
Zaikin, V. G., & Halket, J. M. (2003). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. [Link]
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A Comparative Guide to the Reactivity of 2-Fluoro-5-iodoaniline and Other Haloanilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the discovery and development of novel therapeutics. Haloanilines, in particular, serve as versatile building blocks, offering synthetic handles for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 2-Fluoro-5-iodoaniline with other haloanilines, supported by illustrative experimental data and detailed protocols for key transformations.
The Unique Profile of 2-Fluoro-5-iodoaniline: A Confluence of Stability and Reactivity
The strategic placement of both a fluorine and an iodine atom on the aniline ring endows 2-Fluoro-5-iodoaniline with a unique combination of properties that are highly sought after in drug design and development.
The presence of fluorine can significantly enhance the metabolic stability of a drug candidate. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability. Furthermore, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, potentially leading to enhanced binding affinity with the target protein.
The key to the synthetic utility of 2-Fluoro-5-iodoaniline lies in the concept of orthogonal reactivity . The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the robust carbon-fluorine bond. This substantial difference in reactivity allows for the selective functionalization of the C-I bond while leaving the C-F bond intact for subsequent transformations. This makes 2-Fluoro-5-iodoaniline a valuable intermediate for the synthesis of complex, multi-functionalized molecules.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of the haloaniline in this reaction is primarily dictated by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step. The general reactivity trend for halogens is I > Br > Cl >> F.
Illustrative Data: Suzuki-Miyaura Coupling of Various Haloanilines with Phenylboronic Acid
| Substrate | Reaction Time (hours) | Yield (%) |
| 4-Iodoaniline | 1 | 95 |
| 2-Fluoro-5-iodoaniline | 1.5 | 92 |
| 4-Bromoaniline | 4 | 85 |
| 4-Chloroaniline | 12 | 50 |
| 2-Chloro-5-iodoaniline | 1.5 | 93 (at C-I) |
Note: The data presented in this table is illustrative and intended to demonstrate the relative reactivity trends based on established chemical principles. Actual results may vary depending on the specific reaction conditions.
The illustrative data highlights the exceptional reactivity of iodoanilines, including 2-Fluoro-5-iodoaniline, which proceed to high yields in a short timeframe. Bromoanilines are also effective substrates, though they typically require longer reaction times. Chloroanilines are significantly less reactive and often necessitate more forcing conditions and specialized catalyst systems. Notably, for a di-halogenated substrate like 2-chloro-5-iodoaniline, the reaction occurs chemoselectively at the more labile carbon-iodine bond.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-iodoaniline
Materials:
-
2-Fluoro-5-iodoaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 2-Fluoro-5-iodoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. Similar to the Suzuki-Miyaura coupling, the reactivity of the haloaniline is largely dependent on the ease of the initial oxidative addition step.
Illustrative Data: Buchwald-Hartwig Amination of Various Haloanilines with Morpholine
| Substrate | Reaction Time (hours) | Yield (%) |
| 4-Iodoaniline | 2 | 93 |
| 2-Fluoro-5-iodoaniline | 2.5 | 90 |
| 4-Bromoaniline | 6 | 88 |
| 4-Chloroaniline | 18 | 65 |
| 2-Chloro-5-iodoaniline | 2.5 | 91 (at C-I) |
Note: The data presented in this table is illustrative and intended to demonstrate the relative reactivity trends based on established chemical principles. Actual results may vary depending on the specific reaction conditions.
The trend in reactivity for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling, with iodoanilines exhibiting the highest reactivity, followed by bromo- and then chloroanilines. The presence of the fluorine atom in 2-Fluoro-5-iodoaniline has a minimal impact on the reactivity of the C-I bond in this transformation. The chemoselective amination of 2-chloro-5-iodoaniline at the iodine-bearing carbon further underscores the orthogonal reactivity of the different halogen substituents.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Fluoro-5-iodoaniline
Materials:
-
2-Fluoro-5-iodoaniline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Schlenk tube, magnetic stirrer, heating mantle
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.03 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 2-Fluoro-5-iodoaniline (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar.
-
Again, evacuate and backfill the tube with an inert gas.
-
Add toluene (5 mL) and morpholine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Discussion and Mechanistic Insights
The reactivity of haloanilines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energies of the carbon-halogen bonds. This energy decreases down the group: C-F > C-Cl > C-Br > C-I. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. A weaker C-X bond leads to a lower activation energy for this step and, consequently, a faster overall reaction rate.
This principle clearly explains the observed reactivity trend of I > Br > Cl >> F. The C-I bond is the weakest, making iodoanilines the most reactive substrates. The C-F bond, in contrast, is exceptionally strong, and its activation typically requires harsh conditions and specialized catalytic systems, if it is possible at all.
The concept of chemoselectivity is of paramount importance in the synthesis of complex molecules. For di-halogenated substrates such as 2-fluoro-5-iodoaniline and 2-chloro-5-iodoaniline, the significant difference in the reactivity of the C-I and C-F/C-Cl bonds allows for selective functionalization. The palladium catalyst will preferentially react with the weaker C-I bond, leaving the stronger C-F or C-Cl bond available for subsequent synthetic manipulations. This "tunable" reactivity makes these compounds powerful tools for building molecular diversity.
Conclusion
2-Fluoro-5-iodoaniline stands out as a highly valuable and versatile building block for medicinal chemistry and drug development. Its unique combination of a metabolically stabilizing fluorine atom and a highly reactive iodine atom allows for both enhanced pharmacological properties and facile, chemoselective synthetic transformations. The predictable and high reactivity of the carbon-iodine bond in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, coupled with the inertness of the carbon-fluorine bond under typical conditions, provides a robust platform for the efficient construction of complex, functionalized aniline derivatives. Understanding the principles of haloaniline reactivity and the specific advantages of substrates like 2-Fluoro-5-iodoaniline is crucial for researchers aiming to accelerate the drug discovery process.
References
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
Synthesis and biological evaluation of 2-Fluoro-5-iodoaniline derivatives
< A Senior Application Scientist's Guide to the Synthesis and Biological Evaluation of 2-Fluoro-5-iodoaniline Derivatives as Kinase Inhibitors
Introduction
In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of targeted therapeutics.[1][2] While historically associated with potential metabolic liabilities, strategic halogenation offers a potent method to modulate physicochemical properties and enhance biological activity.[1][2] The 2-fluoro-5-iodoaniline moiety, in particular, has emerged as a privileged starting material. The fluorine atom at the 2-position can form critical hydrogen bonds with the hinge region of kinase enzymes, while the iodine at the 5-position provides a versatile handle for introducing further molecular complexity via cross-coupling reactions.
This guide provides a comparative analysis of synthetic methodologies for creating a focused library of 2-fluoro-5-iodoaniline derivatives. Furthermore, it details the subsequent biological evaluation of these compounds as potential kinase inhibitors, offering field-proven protocols and insights into structure-activity relationships (SAR).
Part 1: Comparative Synthesis of N-(2-fluoro-5-iodophenyl) Amide Derivatives
The synthesis of amide derivatives from the 2-fluoro-5-iodoaniline core is a foundational step in exploring the chemical space for kinase inhibition. Here, we compare two common and effective synthetic strategies: a classic acylation and a modern coupling approach.
Method A: Direct Acylation with Acid Chlorides
This method is a robust and straightforward approach for the synthesis of a wide range of amide derivatives. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acid chloride.
Rationale for Experimental Choices:
-
Base (Pyridine): Pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.
-
Solvent (Dichloromethane - DCM): DCM is an excellent solvent for this reaction due to its inert nature and ability to dissolve both the starting materials and the product.
-
Reaction Monitoring: Thin Layer Chromatography (TTC) is a crucial tool for monitoring the progress of the reaction, ensuring it goes to completion and allowing for timely work-up.
Experimental Protocol: Synthesis of N-(2-fluoro-5-iodophenyl)acetamide (Illustrative Example)
-
To a solution of 2-fluoro-5-iodoaniline (1.0 eq) in dry dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.
Method B: Amide Coupling with Carboxylic Acids
This method offers a broader substrate scope, allowing for the use of carboxylic acids directly, which are more diverse and readily available than their acid chloride counterparts.
Rationale for Experimental Choices:
-
Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are a classic combination for amide bond formation. HOBt reacts with the EDC-activated carboxylic acid to form an active ester, which is less prone to side reactions and more reactive towards the amine.
-
Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to maintain a basic pH without interfering with the coupling reaction.
Experimental Protocol: Synthesis of N-(2-fluoro-5-iodophenyl)benzamide (Illustrative Example)
-
To a solution of benzoic acid (1.2 eq) in dry dimethylformamide (DMF, 10 mL), add EDC (1.5 eq) and HOBt (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add 2-fluoro-5-iodoaniline (1.0 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated LiCl solution (to remove DMF) and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Comparison of Synthetic Routes
| Feature | Method A: Direct Acylation | Method B: Amide Coupling |
| Starting Material | Acid Chlorides | Carboxylic Acids |
| Reagent Availability | More limited, may require synthesis | Vast commercial availability |
| Reaction Conditions | Generally faster (1-4 hours) | Typically longer (overnight) |
| Byproducts | HCl (neutralized by base) | Water-soluble urea byproduct |
| Scope & Limitations | Limited by stability of acid chloride | Broader scope, milder conditions |
Synthesis Workflow Diagram
Caption: Comparative workflows for the synthesis of N-(2-fluoro-5-iodophenyl) amides.
Part 2: Biological Evaluation as Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[3] The synthesized 2-fluoro-5-iodoaniline derivatives can be evaluated for their ability to inhibit specific kinases.
In Vitro Kinase Inhibition Assay
A luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction, is a common and robust method for determining inhibitor potency (IC50 values).[3] The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[3]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a serial dilution series in DMSO.[3]
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the target kinase (e.g., EGFR, VEGFR2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[3]
-
Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction. Incubate at 30°C for 60 minutes.[3]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Cellular Viability Assay
To assess the effect of the compounds on cancer cell proliferation, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[5]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized derivatives for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) values.
Comparative Biological Data (Illustrative)
| Compound ID | R-Group (Amide) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | A549 GI50 (µM) |
| Ref-Cpd | Staurosporine | 5 | 15 | 0.02 |
| DERIV-01 | -CH3 | >10,000 | >10,000 | >50 |
| DERIV-02 | -Phenyl | 850 | 1200 | 25.6 |
| DERIV-03 | -4-Chlorophenyl | 250 | 450 | 8.3 |
| DERIV-04 | -4-Methoxyphenyl | 600 | 980 | 15.1 |
Biological Evaluation Workflow Diagram
Caption: Workflow for the biological evaluation of synthesized derivatives.
Part 3: Structure-Activity Relationship (SAR) Insights
The analysis of biological data from the initial library allows for the development of an SAR, guiding future optimization efforts.[8][9]
-
Amide Substituent: The illustrative data suggests that simple aliphatic amides (DERIV-01) are inactive. Aromatic substituents are required for activity (DERIV-02).
-
Electronic Effects: The introduction of an electron-withdrawing group (Cl) on the phenyl ring (DERIV-03) enhances potency against both the target kinases and in the cellular assay compared to the unsubstituted analog (DERIV-02).[9] Conversely, an electron-donating group (OCH3) as seen in DERIV-04, diminishes activity. This suggests that the electronic properties of the R-group play a significant role in target engagement.[9]
These initial findings would direct the next round of synthesis towards exploring a wider range of phenyl substituents with varying electronic and steric properties to further refine the pharmacophore.
Conclusion
The 2-fluoro-5-iodoaniline scaffold serves as an excellent starting point for the development of novel kinase inhibitors. This guide has outlined and compared robust synthetic methodologies for the creation of N-aryl amide derivatives and provided detailed, field-tested protocols for their biological evaluation. The initial SAR analysis demonstrates that systematic chemical modification, guided by iterative biological testing, is a powerful strategy for optimizing lead compounds in drug discovery. Future work should focus on expanding the diversity of the amide substituent and utilizing the iodide handle for cross-coupling reactions to explore additional binding pockets and enhance potency and selectivity.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
- PubMed. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors.
- PubMed. (2013). In vitro JAK kinase activity and inhibition assays.
- Protocols.io. (2023). In vitro kinase assay.
- ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- PubMed. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol.
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- 9. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-5-iodoaniline Analogs for Kinase Inhibition
In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology.[1][2] Its versatility allows for fine-tuning of pharmacological properties to enhance potency, selectivity, and metabolic stability.[1] This guide delves into the structure-activity relationships (SAR) of 2-Fluoro-5-iodoaniline analogs, a class of compounds with significant potential as kinase inhibitors. The strategic placement of halogen atoms—a fluorine at the 2-position and an iodine at the 5-position—provides a unique chemical handle for both probing molecular interactions and for further synthetic elaboration. Understanding the causal relationships between structural modifications and biological activity is paramount for advancing these promising scaffolds from hit-to-lead and beyond.
The rationale for focusing on halogenated anilines stems from their established role in modulating the activity of various biological targets.[3] Halogens can influence a molecule's lipophilicity, electronic distribution, and conformation, thereby impacting target binding and pharmacokinetic properties. Specifically, fluorine can enhance binding affinity and improve metabolic stability, while the larger iodine atom can serve as a key interaction point or a site for further chemical modification, such as in cross-coupling reactions.[4] This guide will provide a comparative analysis of hypothetical analogs based on established principles from related chemical series, offering insights into rational drug design.
The 2-Fluoro-5-iodoaniline Scaffold: Rationale and Key Interaction Points
The 2-Fluoro-5-iodoaniline core (Figure 1) presents several key features for SAR exploration. The amino group is a critical hydrogen bond donor and often serves as an anchor point within the ATP-binding site of kinases. The fluorine atom at the ortho position can influence the pKa of the aniline nitrogen and participate in favorable electrostatic interactions. The iodine atom at the meta position relative to the fluorine offers a site for significant steric and electronic modifications, which can be exploited to enhance selectivity and potency.
Figure 1: The 2-Fluoro-5-iodoaniline scaffold with key positions for modification highlighted.
Comparative Analysis of Structural Modifications
The following sections explore the anticipated effects of substitutions at various positions on the 2-Fluoro-5-iodoaniline ring, drawing parallels from published SAR studies on other aniline-based kinase inhibitors.[5][6]
The primary amino group is often acylated or coupled with heterocyclic structures to interact with the hinge region of kinases. The nature of this substituent is critical for potency.
| Analog Series | Modification | Anticipated Impact on Kinase Inhibition | Rationale |
| Series A | Small alkyl chains (e.g., methyl, ethyl) | Likely decrease in activity | Steric hindrance may disrupt key hydrogen bonding interactions with the kinase hinge region. |
| Series B | Acetylation | Potential for moderate activity | The acetyl group can act as a hydrogen bond acceptor, but may lack the extended structure needed for optimal interactions.[7] |
| Series C | Coupling to a pyrimidine core | High potential for potent inhibition | The pyrimidine can form multiple hydrogen bonds with the kinase hinge, a common feature of potent kinase inhibitors.[5] |
| Series D | Coupling to a quinoline core | High potential for potent and selective inhibition | The larger quinoline scaffold can extend into other pockets of the ATP-binding site, potentially increasing selectivity.[8][9] |
The iodine at position 5 can be replaced with various groups to probe a deeper hydrophobic pocket often found in kinases, particularly in their inactive "DFG-out" conformation.[10]
| Analog Series | Modification | Anticipated Impact on Kinase Inhibition | Rationale |
| Series E | Replacement with smaller halogens (Br, Cl) | Gradual decrease in activity | Reduced lipophilicity and size may lead to weaker interactions within a hydrophobic pocket. |
| Series F | Replacement with cyano or trifluoromethyl groups | Variable; potential for increased potency | These electron-withdrawing groups can alter the electronics of the ring and potentially form specific interactions. |
| Series G | Suzuki or Sonogashira coupling to introduce aryl or alkynyl groups | High potential for significantly increased potency and selectivity | These modifications can extend the molecule into adjacent pockets, allowing for the formation of additional favorable interactions. |
Modifications at the remaining positions (3, 4, and 6) can be used to fine-tune physicochemical properties such as solubility and metabolic stability.
| Analog Series | Modification | Anticipated Impact on Kinase Inhibition | Rationale |
| Series H | Introduction of a methyl group at position 4 or 6 | Moderate impact; may improve metabolic stability | Blocking potential sites of metabolism can enhance the pharmacokinetic profile of the compound.[1][11] |
| Series I | Introduction of a methoxy group at position 4 | Potential for improved solubility and potency | The methoxy group can act as a hydrogen bond acceptor and improve the overall polarity of the molecule. |
Experimental Protocols
The synthesis and evaluation of 2-Fluoro-5-iodoaniline analogs would follow established methodologies in medicinal chemistry. The following protocols are representative of the workflows required.
This protocol describes a common method for coupling the aniline nitrogen to a heterocyclic core, a key step in the synthesis of many kinase inhibitors.[4]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-Fluoro-5-iodoaniline (1.0 eq), the desired heterocyclic halide (e.g., 2-chloropyrimidine, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous solvent (e.g., dioxane).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), mass spectrometry, and HPLC.[12][13]
Figure 2: A generalized workflow for the synthesis of N-aryl analogs.
This protocol outlines a standard method for assessing the inhibitory activity of the synthesized analogs against a target kinase.
-
Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO and create serial dilutions to the desired final concentrations.
-
Assay Setup: In a 96-well or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Incubation: Add the test compounds to the assay plate and incubate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Figure 3: A step-by-step workflow for determining in vitro kinase inhibition.
To assess the effect of the compounds on cancer cell viability, a standard MTT assay can be performed.[14]
-
Cell Plating: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for a specified duration (e.g., 72 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Concluding Remarks and Future Directions
The 2-Fluoro-5-iodoaniline scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic exploration of the structure-activity relationships, as outlined in this guide, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. Future work should focus on synthesizing diverse libraries of compounds based on these SAR insights and evaluating them against a panel of kinases to identify selective inhibitors. Promising compounds should then be advanced into cellular and in vivo models to assess their therapeutic potential. The strategic replacement of the aniline moiety with bioisosteres could also be explored to mitigate potential metabolic liabilities associated with anilines.[11][15]
References
- BenchChem. (n.d.). Application Notes and Protocols for Biological Screening of Aniline Compounds.
- Neuroquantology. (2026). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
- National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- PubMed. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors.
- YouTube. (2022). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview.
- Benchchem. (n.d.). Technical Support Center: Synthesis with Aniline Derivatives.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
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- ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
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- PubMed. (2014). Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents.
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- BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds.
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PubMed Central. (2023). Discovery of pyrrolo[2,1-f][7][14][16]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Retrieved from
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A Comparative Guide to 2-Fluoro-5-iodoaniline as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I've witnessed firsthand the critical role that well-characterized reference standards play in the integrity of pharmaceutical development and quality control. The adage "your analysis is only as good as your reference standard" holds profound truth. This guide provides an in-depth technical comparison of 2-Fluoro-5-iodoaniline as a reference standard, exploring its performance against potential alternatives. We will delve into the causality behind experimental choices, present detailed analytical protocols, and offer supporting data to empower you in making informed decisions for your analytical needs. Our focus is not just on the "what" but the "why," ensuring a robust and scientifically sound approach to reference standard qualification and use.
The Critical Role of a Reference Standard
In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity, and potency of active pharmaceutical ingredients (APIs), intermediates, and impurities.[1] The choice of a reference standard is a foundational decision that impacts the reliability of analytical data throughout the drug development lifecycle.[2] Key attributes of a high-quality reference standard include:
-
High Purity: The standard should be of the highest achievable purity, with any residual impurities identified and quantified.[3]
-
Thorough Characterization: Its chemical structure and properties must be unequivocally confirmed using a suite of orthogonal analytical techniques.[4]
-
Stability: The standard must be stable under defined storage and handling conditions to ensure its integrity over time.[2]
-
Traceability: Its origin, characterization, and certification must be fully documented.[5]
Introducing 2-Fluoro-5-iodoaniline: A Key Building Block
2-Fluoro-5-iodoaniline (CAS No. 886362-82-9) is a halogenated aniline that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6][7] Its unique substitution pattern, with a fluorine atom at the 2-position and an iodine atom at the 5-position, imparts specific chemical properties that make it a valuable synthon. When used as a reference standard, it allows for the accurate quantification of 2-Fluoro-5-iodoaniline as a starting material, intermediate, or potential impurity in a manufacturing process.
Chemical Structure:
Figure 1: Chemical structure of 2-Fluoro-5-iodoaniline.
The Importance of Isomeric Purity: Comparison with Alternatives
The synthesis of 2-Fluoro-5-iodoaniline can potentially yield other positional isomers, such as 2-Fluoro-4-iodoaniline and 4-Fluoro-2-iodoaniline. These isomers have the same molecular weight and similar physicochemical properties, making their separation and individual quantification challenging yet critical for process control and impurity profiling.[8] A reference standard must be unequivocally the correct isomer, and the analytical method used for its certification must be able to resolve it from other potential isomeric impurities.
Physicochemical Properties and Their Analytical Implications
The position of the halogen substituents significantly influences the electronic properties and, consequently, the chromatographic behavior of the aniline isomers. The ortho-fluoro substituent in 2-Fluoro-5-iodoaniline can form an intramolecular hydrogen bond with the amine protons, which can affect its polarity and interaction with stationary phases in chromatography.[9]
| Compound | CAS Number | Molecular Weight | Calculated logP | Boiling Point (°C) |
| 2-Fluoro-5-iodoaniline | 886362-82-9 | 237.02 | 3.1 | ~280 |
| 2-Fluoro-4-iodoaniline | 29632-74-4 | 237.02 | 3.0 | ~275 |
| 4-Fluoro-2-iodoaniline | 61272-76-2 | 237.02 | 3.2 | ~285 |
Table 1: Comparison of key physicochemical properties of fluoro-iodo-aniline isomers.
Orthogonal Analytical Techniques for Comprehensive Characterization
To establish a substance as a reference standard, a multi-pronged analytical approach using orthogonal techniques is essential.[10] Orthogonal methods rely on different scientific principles to assess the same attribute (e.g., purity), providing a high degree of confidence in the results. For 2-Fluoro-5-iodoaniline, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) provides a robust characterization package.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
HPLC is the cornerstone for purity determination and the development of stability-indicating methods for non-volatile and thermally labile compounds.[1][4] A well-developed HPLC method can separate the main component from process-related impurities and degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the purity determination of 2-Fluoro-5-iodoaniline and its resolution from potential isomeric impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good hydrophobic retention for the aniline isomers.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the aniline, leading to sharper peaks and improved reproducibility.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the 2-Fluoro-5-iodoaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Isomer Mix Solution: Prepare a solution containing 2-Fluoro-5-iodoaniline and its potential isomers (e.g., 2-Fluoro-4-iodoaniline, 4-Fluoro-2-iodoaniline) at a concentration of approximately 0.1 mg/mL each to demonstrate resolution.
Figure 2: HPLC Purity Analysis Workflow.
The following table presents hypothetical but scientifically plausible retention time data for the three isomers, demonstrating the resolving power of the described HPLC method. The elution order is predicted based on the general principle that increased intramolecular hydrogen bonding (as in the case of the ortho-fluoro substituent) can reduce polarity and lead to slightly longer retention times in reversed-phase chromatography.
| Compound | Hypothetical Retention Time (min) | Relative Retention Time (RRT) |
| 2-Fluoro-4-iodoaniline | 15.2 | 0.96 |
| 2-Fluoro-5-iodoaniline | 15.8 | 1.00 |
| 4-Fluoro-2-iodoaniline | 16.5 | 1.04 |
Table 2: Hypothetical HPLC retention data for fluoro-iodo-aniline isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach for Volatile Impurities
GC-MS is an excellent orthogonal technique for the analysis of volatile and thermally stable compounds.[11] For aniline derivatives, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability.
Objective: To identify and quantify volatile impurities and to provide an orthogonal assessment of the purity of 2-Fluoro-5-iodoaniline.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. This is a versatile, low-polarity column suitable for a wide range of compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the 2-Fluoro-5-iodoaniline sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
GC-MS provides complementary information to HPLC. It is particularly adept at separating and identifying impurities that may arise from starting materials or side reactions during synthesis, which are often more volatile than the main product. The mass spectrometric detector provides structural information, aiding in the unequivocal identification of unknown peaks.
Quantitative NMR (qNMR): An Absolute Purity Determination
Quantitative ¹H NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[10][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate purity assessment when compared to a certified internal standard.[13]
Objective: To determine the absolute purity of 2-Fluoro-5-iodoaniline using an internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Fluoro-5-iodoaniline and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.
NMR Parameters:
-
Pulse Program: A calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved proton signal from 2-Fluoro-5-iodoaniline and a known proton signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Figure 3: qNMR Purity Determination Workflow.
Stability Assessment: Forced Degradation Studies
A crucial aspect of a reference standard's characterization is its stability.[5] Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[14][15]
Protocol for Forced Degradation
Objective: To investigate the degradation pathways of 2-Fluoro-5-iodoaniline under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of 2-Fluoro-5-iodoaniline (approx. 0.1 mg/mL) under each of the stress conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
Interpreting the Results
The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are formed at a sufficient concentration to be detected. The stability-indicating nature of the HPLC method is confirmed if the degradation products are well-resolved from the parent peak and from each other, and if the peak purity of the parent compound can be demonstrated in the presence of its degradants.
Conclusion: A Holistic Approach to Reference Standard Qualification
The qualification of 2-Fluoro-5-iodoaniline as a reference standard is a comprehensive process that requires a deep understanding of its chemical properties and the application of orthogonal analytical techniques. This guide has provided a framework for this process, from the initial comparison with potential isomeric impurities to the detailed protocols for HPLC, GC-MS, and qNMR analysis, and finally to the assessment of its stability through forced degradation studies.
By adopting a scientifically rigorous and multi-faceted approach, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and, ultimately, the quality and safety of the medicines they develop. The principles and methodologies outlined here for 2-Fluoro-5-iodoaniline serve as a robust model for the qualification of any new reference standard.
References
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FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?[Link]
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Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
- Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-115.
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IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]
- Shinde, S. S. (2025). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate.
- Rospenk, M., et al. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Chemistry – A European Journal.
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Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]
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Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Bundy, J. G., et al. (2008). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 42(9), 3362-3368.
- Galgotias University. (2025).
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Publications Office of the European Union. (2023). Overview on PFAS analytical methods. [Link]
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MDPI. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]
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Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (2016). [Link]
- Hambly, A. N., & O'Grady, B. V. (1964). Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents. Australian Journal of Chemistry, 17(8), 860-865.
-
ResearchGate. (2019). Development and Validation of an HPLC- UV Method for the Determination of Melphalan from Lyophilized Nanosuspension. [Link]
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PubMed. (1998). The effect of deuterium and fluorine substitution upon the mutagenicity of N-hydroxy-2,6-dimethylaniline. [Link]
-
Shimadzu. (2022). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]
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ResearchGate. (2009). Metabolism of 2-fluoro-4-iodoaniline in earthworm Eisenia veneta using F-19-NMR spectroscopy, HPLC-MS, and HPLC-ICPMS (I-127). [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 2-Fluoro-5-iodoaniline
Introduction: The Strategic Value of 2-Fluoro-5-iodoaniline
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. 2-Fluoro-5-iodoaniline stands out as a trifunctional scaffold of significant value. Its three distinct functional handles—a nucleophilic and directing amino group, a metabolically robust and electronically-influential fluorine atom, and a versatile iodine atom ripe for cross-coupling—offer a powerful platform for molecular diversification.[1] The carbon-iodine bond, in particular, is an ideal site for the construction of new carbon-carbon and carbon-heteroatom bonds, making cross-coupling reactions the cornerstone of its synthetic utility.
This guide provides a comparative analysis of catalytic systems for the most pivotal cross-coupling reactions involving 2-Fluoro-5-iodoaniline. As your senior application scientist, my objective is not merely to present protocols, but to illuminate the underlying chemical logic, empowering you to make informed decisions in catalyst selection, troubleshoot reactions, and ultimately accelerate your research and development programs. We will explore the nuances of catalyst and ligand choice, the rationale behind reaction conditions, and provide validated, step-by-step protocols for key transformations.
Chapter 1: The Buchwald-Hartwig Amination for C-N Bond Formation
The formation of carbon-nitrogen bonds is one of the most frequent transformations in the synthesis of pharmaceuticals. The Palladium-catalyzed Buchwald-Hartwig amination has largely superseded classical methods like the Goldberg and Ullmann reactions, which often require harsh conditions and high catalyst loadings.[2][3] The evolution of this reaction is a story of ligand development, with each generation of phosphine ligand enabling broader substrate scope, lower catalyst loadings, and milder reaction conditions.
Comparative Analysis of Catalyst Systems
The primary challenge in C-N coupling is facilitating the final reductive elimination step from the palladium center. The choice of ligand is therefore critical.
-
First-Generation Ligands (e.g., P(o-tolyl)₃): While groundbreaking, these ligands are generally effective only for coupling secondary amines with aryl bromides and require relatively high temperatures.[3] Their application to aryl iodides can be complicated by the formation of unreactive palladium-iodide bridged dimers.[2]
-
Modern Biarylphosphine Ligands (e.g., XPhos, BrettPhos): These ligands represent a major advance. Their steric bulk is the key to their efficacy; they promote the formation of a monoligated, 14-electron L-Pd(0) species, which readily undergoes oxidative addition. Crucially, their bulk forces the aryl and amido groups into a spatial orientation that greatly accelerates the rate-limiting reductive elimination step. BrettPhos, for instance, is particularly effective for the selective monoarylation of primary amines with aryl chlorides and mesylates.[3]
-
Copper-Catalyzed Systems (Ullmann-Goldberg Type): As a more economical alternative to palladium, copper catalysis has seen a resurgence.[4] Modern protocols often utilize ligands like L-proline or 1,10-phenanthroline to facilitate the reaction under milder conditions than the classical high-temperature Ullmann condensation.[5] However, these systems can sometimes require higher catalyst loadings and longer reaction times compared to the most efficient palladium systems.
The following table summarizes typical conditions. Since specific data for 2-Fluoro-5-iodoaniline is sparse, these are generalized from protocols for similar aryl iodides.
| Catalyst System (Pd Precursor + Ligand) | Typical Base | Typical Solvent | Temp (°C) | Typical Time (h) |
| Pd₂(dba)₃ + XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | 4 - 24 |
| Pd(OAc)₂ + BrettPhos | NaOtBu or LHMDS | THF or Toluene | 25 - 100 | 2 - 18 |
| CuI + L-proline | K₂CO₃ | DMSO or Dioxane | 90 - 120 | 24 - 48 |
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism hinges on a Pd(0)/Pd(II) cycle. The bulky phosphine ligand (L) is crucial for facilitating the reductive elimination step.
Detailed Experimental Protocol: N-Arylation with Aniline
This protocol is a robust starting point for coupling 2-Fluoro-5-iodoaniline with a primary amine like aniline, using a modern biarylphosphine ligand.
-
Reagent Preparation: To an oven-dried Schlenk tube, add 2-Fluoro-5-iodoaniline (1.0 mmol, 237 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.048 mmol, 22.9 mg), and Cs₂CO₃ (1.4 mmol, 456 mg).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Nucleophile Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 110 µL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Chapter 2: The Suzuki-Miyaura Coupling for C-C Bond Formation
For constructing biaryl frameworks—a common motif in pharmaceuticals and organic materials—the Suzuki-Miyaura coupling is the undisputed workhorse of synthetic chemistry.[6] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.
Comparative Analysis of Catalyst Systems
The key steps in the Suzuki coupling are oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base must synergistically facilitate this cycle.
-
Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective precatalyst that enters the cycle directly. Alternatively, a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf) can be used; these are reduced in situ to the active Pd(0) species.[6]
-
Ligands: For simple substrates, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), electron-rich and bulky ligands like tricyclohexylphosphine (PCy₃) or biarylphosphines are superior.
-
Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄, CsF) plays a crucial role in activating the boronic acid for the transmetalation step. The reaction is often run in a mixture of an organic solvent (Dioxane, Toluene, DMF) and water, which aids in dissolving the inorganic base and facilitating the formation of the active boronate species.[7]
| Catalyst System (Pd Precursor + Ligand) | Typical Base | Typical Solvent | Temp (°C) | Typical Time (h) |
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/EtOH/H₂O | 80 - 100 | 6 - 18 |
| Pd(OAc)₂ + PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 - 110 | 4 - 12 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 - 100 | 2 - 8 |
Catalytic Cycle: Suzuki-Miyaura Coupling
Activation of the boronic acid by the base is a critical step preceding transmetalation.
Detailed Experimental Protocol: Coupling with Phenylboronic Acid
This general protocol is widely applicable for coupling aryl iodides.[8]
-
Reagent Preparation: In a round-bottom flask, dissolve 2-Fluoro-5-iodoaniline (1.0 mmol, 237 mg) and phenylboronic acid (1.2 mmol, 146 mg) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Bubble argon gas through the solution for 15 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To the degassed solution, add K₂CO₃ (2.0 mmol, 276 mg) and Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).
-
Reaction: Equip the flask with a condenser and heat the mixture to 90 °C under an argon atmosphere for 8-16 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
Chapter 3: The Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, yielding arylalkynes and conjugated enynes.[9] These structures are vital in materials science (e.g., molecular wires) and as intermediates for synthesizing more complex heterocyclic systems.
Comparative Analysis of Catalyst Systems
The classic Sonogashira reaction employs a dual-catalyst system.[10]
-
Palladium Catalyst: As in other cross-couplings, a Pd(0) species (e.g., from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the oxidative addition of the aryl iodide.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is essential. It reacts with the terminal alkyne to form a copper acetylide intermediate. This species is much more reactive towards transmetalation with the palladium center than the alkyne itself, dramatically accelerating the reaction.[9]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both to deprotonate the alkyne and to act as the solvent, or is used in conjunction with another solvent like THF or DMF.[11]
-
Copper-Free Variants: A significant drawback of the classic method is the potential for oxidative homocoupling of the alkyne (Glaser coupling), catalyzed by the copper salt. To circumvent this, copper-free Sonogashira protocols have been developed, though they often require stronger bases, different ligands, or higher temperatures to achieve comparable efficiency.[10]
| Catalyst System | Base | Solvent | Temp (°C) | Typical Time (h) |
| PdCl₂(PPh₃)₂ + CuI | Et₃N | THF or Et₃N | 25 - 70 | 2 - 12 |
| Pd(PPh₃)₄ + CuI | DIPEA | DMF | 25 - 80 | 2 - 10 |
| Pd₂(dba)₃ + PPh₃ (Cu-free) | Cs₂CO₃ | Dioxane | 80 - 110 | 12 - 24 |
Catalytic Cycle: Sonogashira Coupling
The reaction involves two interconnected catalytic cycles, one for palladium and one for copper.
Detailed Experimental Protocol: Coupling with Phenylacetylene
This standard protocol is highly reliable for aryl iodides.[11]
-
Reagent Preparation: To a dry Schlenk flask under argon, add 2-Fluoro-5-iodoaniline (1.0 mmol, 237 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Solvent and Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (2.0 mmol, 279 µL). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-8 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor completion by TLC.
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL).
-
Purification: Filter the solution through a plug of silica gel to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
Chapter 4: The Heck Reaction for Olefin Arylation
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[12] This transformation is a powerful tool for installing vinyl groups, which can then be subjected to further synthetic manipulations.
Comparative Analysis of Catalyst Systems
The success of a Heck reaction depends on achieving a high turnover rate while controlling the regioselectivity of the alkene insertion and subsequent β-hydride elimination.
-
Catalyst and Ligands: Pd(OAc)₂ is the most common precatalyst, often used with phosphine ligands like PPh₃ or P(o-tolyl)₃. For electron-rich anilines, ligand-free conditions have also been reported, particularly for reactive aryl iodides, simplifying the reaction setup.[13]
-
Base: A base is required to neutralize the HX acid produced during the catalytic cycle. Organic bases like Et₃N are common, especially in the "Jeffery conditions" which include a phase-transfer catalyst (e.g., Bu₄NCl) to accelerate the reaction. Inorganic bases like NaOAc or K₂CO₃ are also widely used.[14]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typical choices.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Additive |
| Pd(OAc)₂ + PPh₃ | Et₃N | DMF or CH₃CN | 80 - 120 | None |
| Pd(OAc)₂ (ligand-free) | Et₃N | CH₃CN | 80 - 100 | None |
| Pd(OAc)₂ + P(o-tolyl)₃ | NaOAc | DMA | 100 - 140 | Bu₄NCl |
Catalytic Cycle: Heck Reaction
The mechanism involves a neutral pathway characterized by alkene insertion and β-hydride elimination.
Detailed Experimental Protocol: Ligand-Free Coupling with n-Butyl Acrylate
This protocol, adapted from procedures for 2-iodoanilines, offers an operationally simple method.[13]
-
Reagent Preparation: In a sealable reaction vessel, combine 2-Fluoro-5-iodoaniline (1.0 mmol, 237 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and triethylamine (Et₃N, 2.0 mmol, 279 µL).
-
Solvent and Reagent Addition: Add acetonitrile (CH₃CN, 5 mL) followed by n-butyl acrylate (1.5 mmol, 214 µL).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 80 °C. Stir the mixture for 6-12 hours.
-
Work-up: After cooling, filter the reaction mixture through Celite® to remove palladium black, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and redissolve in ethyl acetate (25 mL). Wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Chapter 5: A Workflow for Catalyst System Selection
Choosing the optimal catalyst system requires a logical evaluation of the desired transformation, substrate complexity, and practical constraints like cost and timeline.
Conclusion
2-Fluoro-5-iodoaniline is a substrate primed for value-added synthesis through cross-coupling chemistry. While palladium-based catalysts, particularly those employing bulky biarylphosphine ligands, offer the broadest scope and highest efficiency for C-N and C-C bond formation, classical copper and ligand-free palladium systems provide viable, cost-effective alternatives for specific transformations. The key to success lies not in a single "best" catalyst, but in understanding the mechanistic principles that govern each reaction. By carefully considering the interplay between the metal center, ligand, base, and solvent, researchers can select the optimal conditions to transform this versatile building block into novel molecules of high impact.
References
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(34), 11672-11683. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 12, 2026, from [Link]
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Evano, G., & Théveau, L. (2021). Advances in Copper and Nickel C–N and C–O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. European Journal of Organic Chemistry, 2021(48), 6521-6533. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
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Hu, J., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(12), 643. Available at: [Link]
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Ito, H., & Kubota, K. (2015). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 27(22), 5691-5696. Available at: [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]
-
Kubota, K., & Ito, H. (2015). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 27(22). Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 12, 2026, from [Link]
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Chen, X., Zhou, X.-Y., & Wang, L.-G. (2017). Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Synthetic Communications, 47(22), 2096-2102. Available at: [Link]
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Akao, A., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. Available at: [Link]
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de Oliveira, R. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 216-221. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]
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Maleki, A., & Ghamari, N. (2018). Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe₂O₃@MBD/Pd-Co under different conditions in water. ResearchGate. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
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Akao, A., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]
-
Cmor, S., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules, 26(22), 6822. Available at: [Link]
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A Comparative Guide to the Electronic Structure of 2-Fluoro-5-iodoaniline: A DFT Perspective
For researchers and professionals in drug development and materials science, a deep understanding of a molecule's electronic structure is paramount. This guide provides a comparative analysis of the electronic properties of 2-Fluoro-5-iodoaniline, a halogenated aromatic amine of growing interest, through the lens of Density Functional Theory (DFT) studies. While direct, in-depth DFT research on this specific isomer is emerging, we can construct a robust understanding by comparing it with closely related, well-studied analogs.
This guide will delve into the theoretical underpinnings of DFT as applied to halogenated anilines, presenting a comparative analysis with m-Fluoroaniline (MFA) and m-Iodoaniline (MIA). By examining these analogs, we can extrapolate and predict the electronic characteristics of 2-Fluoro-5-iodoaniline, offering valuable insights for its application.
The Power of DFT in Molecular Characterization
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] It has become an indispensable tool in chemical and materials science for predicting molecular properties, including electronic, optical, and structural characteristics.[2] The choice of functional and basis set is critical for obtaining accurate results. For halogenated compounds, functionals like CAM-B3LYP are often employed to handle charge-transfer excitations correctly, while basis sets such as LanL2DZ can effectively describe heavier elements like iodine.[1]
A typical DFT workflow for analyzing a molecule like 2-Fluoro-5-iodoaniline involves several key steps:
Caption: A generalized workflow for DFT analysis of molecular electronic structure.
Comparative Analysis: Insights from m-Fluoroaniline and m-Iodoaniline
A detailed study on m-Fluoroaniline (MFA) and m-Iodoaniline (MIA) provides a solid foundation for understanding the electronic contributions of fluorine and iodine on an aniline ring.[1] The key findings from this research, conducted using the CAM-B3LYP functional and LanL2DZ basis set, are summarized below.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule.[1] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[2] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.[2] A smaller energy gap suggests a more reactive and "softer" molecule.[2]
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| m-Fluoroaniline (MFA) | -8.01 | 0.93 | 8.94 |
| m-Iodoaniline (MIA) | -7.56 | -0.01 | 7.55 |
| Data sourced from Ekincioğlu & KEPCEOĞLU (2023).[1] |
From this data, we can observe that m-Iodoaniline has a smaller HOMO-LUMO gap compared to m-Fluoroaniline, indicating that it is the more reactive of the two.[2] This is attributed to the higher energy of the HOMO in MIA. For 2-Fluoro-5-iodoaniline, we can anticipate a HOMO-LUMO gap that is likely intermediate or potentially lower than that of MIA, due to the combined electronic effects of both halogens. The electron-withdrawing nature of fluorine and the larger, more polarizable nature of iodine will both influence the frontier orbital energies.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electron density distribution and predicting reactivity towards electrophilic and nucleophilic attack.[2] In MEP maps, red and yellow regions indicate electron-rich areas (prone to electrophilic attack), while blue regions represent electron-poor areas (prone to nucleophilic attack).[2]
For MFA, the electron-rich regions are primarily located on the fluorine atom, while for MIA, these regions are more dispersed across the molecule.[2] The area around the nitrogen atom in both molecules is identified as a nucleophilic region.[2] In 2-Fluoro-5-iodoaniline, the MEP would likely show a significant electron-rich region around the fluorine atom and a more complex distribution influenced by the interplay of the electron-withdrawing fluorine and the less electronegative but more polarizable iodine.
Caption: Conceptual diagram of MEP analysis for reactivity prediction.
Non-Linear Optical (NLO) Properties
The study of Non-Linear Optical (NLO) properties is significant for applications in optoelectronics and photonics. The first-order hyperpolarizability (β₀) is a key indicator of a molecule's NLO response. A comparative study with urea, a standard NLO material, is often performed.
| Molecule | Dipole Moment (Debye) | Polarizability (a.u.) | First-Order Hyperpolarizability (β₀) (a.u.) |
| m-Fluoroaniline (MFA) | 2.53 | 12.01 x 10⁻²⁴ esu | 11.95 x 10⁻³¹ esu |
| m-Iodoaniline (MIA) | 2.98 | 12.51 x 10⁻²⁴ esu | 12.50 x 10⁻³¹ esu |
| Data sourced from Ekincioğlu & KEPCEOĞLU (2023).[1] |
Both MFA and MIA exhibit significantly larger first-order hyperpolarizability than urea, suggesting their potential as NLO materials.[1] The higher dipole moment and polarizability of MIA contribute to its slightly larger β₀ value. For 2-Fluoro-5-iodoaniline, the combined presence of the highly electronegative fluorine and the polarizable iodine is expected to result in a significant dipole moment and potentially enhanced NLO properties.
Experimental Data and Methodologies
While comprehensive experimental electronic structure data for 2-Fluoro-5-iodoaniline is not widely available, some characterization has been performed.
Synthesis and Basic Characterization
A practical route for the synthesis of 2-iodoanilines, including 5-Fluoro-2-iodoaniline, has been reported.[3]
Experimental Protocol: Synthesis of 5-Fluoro-2-iodoaniline [3]
-
Starting Material: Anthranilic acid derivative.
-
Reaction: Decarboxylative iodination.
-
Characterization:
-
Melting Point: 43°C
-
¹H NMR (400 MHz, CDCl₃): δ 7.54 (t, J = 7.6 Hz, 1H), 6.47 (d, J = 10.8 Hz, 1H), 6.27 (t, J = 8.8 Hz, 1H), 4.19 (s, 2H)
-
¹³C NMR (100 MHz, CDCl₃): δ 164.1 (d, J = 243.0 Hz), 148.2 (d, J = 6.0 Hz), 139.8 (d, J = 10.0 Hz), 107.3 (d, J = 22.0 Hz), 101.7 (d, J = 25.0 Hz), 77.1 (d, J = 3.0 Hz)
-
¹⁹F NMR (376 MHz, CDCl₃): δ -113.4 (s, 1F)
-
HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9519.
-
This experimental data provides a crucial benchmark for validating future DFT calculations on 2-Fluoro-5-iodoaniline.
Conclusion and Future Outlook
Based on the comparative analysis of m-Fluoroaniline and m-Iodoaniline, we can infer that 2-Fluoro-5-iodoaniline will possess a rich and complex electronic structure. The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom on the aniline ring is expected to result in a molecule with significant reactivity, a relatively low HOMO-LUMO gap, and potentially interesting non-linear optical properties.
Future DFT studies on 2-Fluoro-5-iodoaniline should focus on a direct computational analysis using appropriate functionals and basis sets, and the results should be benchmarked against the available experimental data. Such studies will provide a more precise understanding of its electronic properties and pave the way for its rational application in drug design and materials science.
References
-
Ekincioğlu, Y., & KEPCEOĞLU, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Link]
-
Ekincioğlu, Y., & KEPCEOĞLU, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ResearchGate. [Link]
-
Ekincioğlu, Y., & KEPCEOĞLU, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Link]
-
A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry, 16(43), 8345-8349. [Link]
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Benchmarking the Synthesis of 2-Fluoro-5-iodoaniline: A Comparative Guide for the Research Scientist
Introduction: The Strategic Importance of 2-Fluoro-5-iodoaniline
In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as indispensable structural motifs. Among these, 2-Fluoro-5-iodoaniline (CAS: 886362-82-9) emerges as a particularly valuable building block.[1] Its strategic importance is rooted in the unique and orthogonal reactivity conferred by its substituents. The electron-withdrawing fluorine atom can enhance metabolic stability and modulate the basicity of the aniline nitrogen, while the carbon-iodine bond provides a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This dual functionality allows for the sequential and regioselective construction of complex molecular architectures, making it a coveted intermediate in the synthesis of novel pharmaceuticals and advanced materials.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to 2-Fluoro-5-iodoaniline. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights to guide your choice of methodology based on criteria such as yield, scalability, safety, and regiochemical control.
Method 1: Direct Electrophilic Iodination of 2-Fluoroaniline
This approach represents the most atom-economical route, proceeding in a single step from a readily available starting material. However, it is a classic case study in the challenges of regioselectivity in electrophilic aromatic substitution.
Principle & Rationale
The synthesis hinges on the direct iodination of 2-fluoroaniline. The regiochemical outcome is dictated by the combined directing effects of the activating amino (-NH₂) group and the deactivating but ortho-, para-directing fluoro (-F) group. The amino group is a powerful activating group and strongly directs incoming electrophiles to the positions ortho and para to it (the 4- and 6-positions). The fluorine atom, while deactivating the ring overall through its inductive effect, directs ortho and para via resonance (to the 3- and 5-positions).
The desired product requires substitution at the 5-position, which is para to the strongly directing amino group. Therefore, achieving high selectivity for the 5-iodo isomer over the potential 3-iodo and di-iodinated byproducts is the central challenge. The choice of iodinating agent and reaction conditions is critical to favor the thermodynamically more stable para-substituted product.[3] Reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent are commonly employed.[3][4]
Visualizing the Pathway: Electrophilic Iodination
Caption: Workflow for direct electrophilic iodination.
Detailed Experimental Protocol
Materials:
-
2-Fluoroaniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-fluoroaniline (1.0 eq) and anhydrous acetonitrile to achieve a 0.2 M concentration.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining NIS or iodine.
-
Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 2-fluoro-5-iodoaniline.
Method 2: The Regiocontrolled Route - Sandmeyer Reaction
The Sandmeyer reaction offers a robust, multi-step alternative that provides unambiguous regiochemical control, circumventing the selectivity issues of direct iodination.[5][6] This is often the benchmark for producing high-purity material where yield is prioritized over step economy.
Principle & Rationale
This strategy relies on the conversion of an aromatic amino group into a diazonium salt, which is then displaced by an iodide nucleophile.[7][8] The key to success is the selection of a starting material where the substitution pattern is already established. A logical precursor is 4-fluoro-3-nitroaniline . The synthesis proceeds in three key stages:
-
Diazotization: The primary amino group of 4-fluoro-3-nitroaniline is converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C).
-
Iodide Displacement: The resulting diazonium salt is treated with a solution of potassium iodide (KI). The diazonium group, an excellent leaving group (N₂ gas), is displaced by the iodide ion in a reaction catalyzed by copper(I) salts, though for iodination, the copper catalyst is often not strictly necessary.[7][8] This yields 2-fluoro-5-iodonitrobenzene.
-
Nitro Group Reduction: The final step involves the reduction of the nitro group to an amine. This is typically achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C).
This sequence ensures the fluorine and iodine atoms are locked into the desired 1,2,5-substitution pattern.
Visualizing the Pathway: Sandmeyer Synthesis
Caption: The three-stage Sandmeyer reaction pathway.
Detailed Experimental Protocol
Step 1 & 2: Diazotization and Iodination
-
Carefully add 4-fluoro-3-nitroaniline (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the aniline/acid mixture, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In another flask, dissolve potassium iodide (1.5 eq) in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ evolution) will be observed.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product with ethyl acetate, wash the organic layer with sodium thiosulfate solution, brine, and dry over Na₂SO₄. Concentrate to obtain crude 2-fluoro-5-iodonitrobenzene.
Step 3: Nitro Group Reduction
-
Dissolve the crude 2-fluoro-5-iodonitrobenzene in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl.
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution until the pH is >10, which will precipitate tin salts.
-
Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield pure 2-fluoro-5-iodoaniline.
Method 3: Synthesis via Curtius Rearrangement
This elegant route, often favored for larger-scale preparations, builds the molecule from a different precursor, o-fluoroiodobenzene, and introduces the amine functionality via a key rearrangement reaction.[9]
Principle & Rationale
This pathway avoids the direct use of potentially mutagenic nitro-aromatics and aniline precursors. The key steps are:
-
Directed ortho-Metalation and Carboxylation: o-Fluoroiodobenzene is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). The fluorine atom directs the deprotonation to the adjacent 3-position. Quenching this organolithium intermediate with solid carbon dioxide (dry ice) installs a carboxylic acid group, yielding 2-fluoro-3-iodobenzoic acid.
-
Curtius Rearrangement: The carboxylic acid is converted into an acyl azide, typically using diphenylphosphoryl azide (DPPA). Upon gentle heating in the presence of an alcohol (e.g., tert-butanol), the acyl azide undergoes a Curtius rearrangement, losing N₂ to form an isocyanate intermediate. This is trapped in situ by the alcohol to form a stable Boc-protected aniline (a carbamate).
-
Deprotection: The final step is the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to liberate the free amine, 2-fluoro-3-iodoaniline. Correction: The patent describes a route to 2-fluoro-3-iodoaniline. To obtain the target 2-fluoro-5-iodoaniline, one would need to start with 4-fluoro-1-iodobenzene. The principle remains the same, with lithiation occurring between the two halogens.
Visualizing the Pathway: Curtius Rearrangement Route
Caption: Multi-step synthesis via ortho-metalation and Curtius rearrangement.
Detailed Experimental Protocol (Illustrative)
Step 1: Carboxylation of o-Fluoroiodobenzene
-
Prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF and cool to -20 °C.
-
Add n-butyllithium (1.1 eq) dropwise to form LDA, then stir for 30 minutes at 0 °C.
-
Cool the LDA solution to -78 °C.
-
Add a solution of o-fluoroiodobenzene (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Add an excess of crushed dry ice to the reaction mixture. Allow it to slowly warm to room temperature overnight.
-
Perform an aqueous workup, acidifying with HCl to precipitate the carboxylic acid product.
Step 2 & 3: Rearrangement and Deprotection
-
Suspend the 2-fluoro-3-iodobenzoic acid (1.0 eq) in a mixture of toluene and tert-butanol.
-
Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Heat the mixture to reflux (approx. 80 °C) for several hours until N₂ evolution ceases and the starting material is consumed.
-
Cool the reaction, perform an aqueous workup, and purify the resulting Boc-protected aniline by chromatography.
-
Dissolve the purified carbamate in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize and isolate the final product.
Quantitative & Qualitative Comparison
To facilitate an objective assessment, the key performance indicators for each synthetic route are summarized below. The data represents typical outcomes reported in the literature and experienced in practice.
| Parameter | Method 1: Direct Iodination | Method 2: Sandmeyer Reaction | Method 3: Curtius Rearrangement |
| Overall Yield | 40-65% (isomer mixture) | 60-75% (over 3 steps) | 50-65% (over 3 steps) |
| Purity/Regioselectivity | Moderate to Low | Excellent | Excellent |
| Number of Steps | 1 | 3 | 3 |
| Reaction Time (Overall) | 6-8 hours | 12-24 hours | 24-36 hours |
| Reagent Cost | Low | Moderate | High (DPPA, n-BuLi) |
| Safety & Handling | Moderate (NIS is an irritant) | High (Diazonium salts are potentially explosive; use of strong acids/bases) | High (Pyrophoric n-BuLi; toxic DPPA; cryogenic temperatures) |
| Scalability | Challenging due to purification | Good | Very Good |
Conclusion and Recommendation
The synthesis of 2-fluoro-5-iodoaniline presents a classic dilemma in synthetic strategy: the choice between a direct, atom-economical but poorly selective method and a longer, more complex but highly regioselective route.
-
Method 1 (Direct Iodination) is best suited for rapid, small-scale synthesis where the presence of isomers can be tolerated or where purification capabilities are robust. Its primary advantages are speed and low cost.
-
Method 2 (Sandmeyer Reaction) is the recommended benchmark for laboratory-scale synthesis where high purity and unambiguous characterization are paramount. It offers a reliable and well-established path to the desired isomer with good overall yields.
-
Method 3 (Curtius Rearrangement) should be considered for process development and large-scale synthesis. Despite its complexity and the use of hazardous reagents, it avoids nitro-aromatic precursors and is often more amenable to safe, controlled scale-up.
Ultimately, the optimal choice is dictated by the specific constraints and goals of the research professional. For most drug discovery and academic research applications, the reliability and regiochemical fidelity of the Sandmeyer Reaction make it the most trustworthy and scientifically sound approach.
References
-
Royal Society of Chemistry. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Accessed January 12, 2026. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Accessed January 12, 2026. [Link]
-
Gale, P. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Accessed January 12, 2026. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Accessed January 12, 2026. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Accessed January 12, 2026. [Link]
- Google Patents. (2013). CN103242173A - Preparation method of 2-fluoro-3-iodoaniline. Accessed January 12, 2026.
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Cattie Chemical. (n.d.). The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis. Accessed January 12, 2026. [Link]
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A Comparative Guide to the Isomeric Purity Analysis of 2-Fluoro-5-iodoaniline
Introduction: The Critical Role of Isomeric Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the seemingly minor variation in the placement of functional groups on a molecule can have profound effects on its pharmacological activity, toxicity, and overall safety profile. This is particularly true for intermediates like 2-Fluoro-5-iodoaniline, a key building block in the synthesis of various therapeutic agents. The presence of positional isomers—molecules with the same chemical formula but different arrangements of atoms—can lead to the formation of unwanted side products, potentially compromising the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for the determination of isomeric purity are not just a matter of quality control; they are a cornerstone of regulatory compliance and patient safety.[1][2]
This guide provides an in-depth comparison of three powerful analytical techniques for the isomeric purity analysis of 2-Fluoro-5-iodoaniline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Potential Isomeric Impurities of 2-Fluoro-5-iodoaniline
The synthesis of 2-Fluoro-5-iodoaniline can potentially give rise to several positional isomers. Understanding these potential impurities is crucial for developing selective analytical methods. Common synthetic routes may result in the formation of isomers such as:
The presence of these isomers is often a result of non-selective halogenation steps during the synthesis.[8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[1][9] For the analysis of 2-Fluoro-5-iodoaniline and its isomers, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Causality Behind Experimental Choices in HPLC
The separation in RP-HPLC is based on the differential partitioning of the analytes between a nonpolar stationary phase (commonly C18) and a polar mobile phase. The choice of a C18 column is due to its strong hydrophobic interactions with the aromatic rings of the aniline isomers. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate separation. The addition of a modifier, such as formic acid, is often necessary to protonate the basic aniline nitrogen, ensuring a consistent ionic state and preventing peak tailing caused by interactions with residual silanols on the stationary phase.[10]
Experimental Protocol: RP-HPLC Method for Isomeric Purity
Below is a detailed protocol for the analysis of 2-Fluoro-5-iodoaniline.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Performance
| Parameter | Typical Performance |
| Resolution (Rs) | > 1.5 between all isomeric peaks |
| Linearity (r²) | ≥ 0.999 |
| LOD | 0.01 - 0.05 µg/mL |
| LOQ | 0.05 - 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These are estimated performance characteristics based on typical methods for aromatic amines and may vary depending on the specific instrumentation and experimental conditions.[11][12]
Caption: Workflow for HPLC-based isomeric purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For halogenated anilines, GC-MS can provide excellent sensitivity and specificity.
Causality Behind Experimental Choices in GC-MS
The choice of GC-MS is predicated on the ability of 2-Fluoro-5-iodoaniline and its isomers to be volatilized without degradation. The separation in a GC column is based on the compound's boiling point and its interaction with the stationary phase. A temperature program is employed to ensure the elution of all isomers with good peak shape. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for structural elucidation and confirmation of the isomers' identities.
Experimental Protocol: GC-MS Method for Isomeric Purity
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-300
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Data Presentation: GC-MS Performance
| Parameter | Typical Performance |
| Resolution (Rs) | > 1.5 between all isomeric peaks |
| Linearity (r²) | ≥ 0.998 |
| LOD | 0.005 - 0.02 µg/mL |
| LOQ | 0.02 - 0.07 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These are estimated performance characteristics and can vary based on the specific instrument and conditions.
Caption: Workflow for GC-MS-based isomeric purity analysis.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Assessment
Causality Behind Experimental Choices in qNMR
The principle of qNMR relies on the fact that the integrated signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the main component with that of a signal from an isomer, the relative amounts can be determined. For this to be accurate, the signals chosen for integration must be unique to each isomer and fully resolved. A certified internal standard can be used for absolute quantification.
Experimental Protocol: ¹H-qNMR for Isomeric Purity
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard (for absolute quantification): A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a signal that does not overlap with any of the analyte signals.
-
Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
-
Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum.
-
Perform a baseline correction.
-
Integrate the selected non-overlapping signals for the main component and each isomer.
-
Data Presentation: qNMR Performance
| Parameter | Typical Performance |
| Resolution | Dependent on the specific signals and magnetic field strength |
| Linearity (r²) | Not applicable in the same way as chromatography, but the response is inherently linear |
| LOD | ~0.1% (relative) |
| LOQ | ~0.5% (relative) |
| Precision (%RSD) | < 1% |
| Accuracy | High, as it can be a primary ratio method |
Note: LOD and LOQ in qNMR are highly dependent on the number of scans and the specific signals being integrated.
Caption: Workflow for qNMR-based isomeric purity analysis.
Comparative Analysis: Choosing the Right Tool for the Job
The choice between HPLC, GC-MS, and qNMR depends on several factors, including the nature of the impurities, the required sensitivity, and the availability of reference standards.
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Nuclear spin resonance in a magnetic field. |
| Analyte Suitability | Non-volatile, thermally labile compounds.[15] | Volatile, thermally stable compounds.[15] | Any soluble compound with NMR-active nuclei. |
| Sensitivity | High (µg/mL to ng/mL).[12] | Very high (ng/mL to pg/mL). | Lower sensitivity, typically for impurities >0.1%. |
| Selectivity | Good, can be optimized with different columns and mobile phases. | Very high, especially with mass spectrometric detection. | High, based on unique chemical shifts. |
| Quantitative Approach | Relative (requires impurity standards for accurate quantification). | Relative (requires impurity standards for accurate quantification). | Absolute or relative (can quantify without impurity standards).[13] |
| Structural Information | Limited (PDA can provide UV spectra). | High (mass spectra provide fragmentation patterns for identification). | Very high (provides detailed structural information). |
| Speed | Moderate (typically 20-40 minutes per run). | Moderate (typically 20-40 minutes per run). | Fast (typically 5-15 minutes per sample). |
| Cost | Moderate. | High. | High. |
Conclusion: An Integrated Approach to Isomeric Purity
For the comprehensive isomeric purity analysis of 2-Fluoro-5-iodoaniline, a multi-faceted approach is often the most robust. HPLC stands out as the primary choice for routine quality control due to its versatility and reliability for quantifying a range of impurities. GC-MS offers unparalleled sensitivity for detecting and identifying volatile impurities and can be a valuable tool for in-depth impurity profiling. qNMR provides a powerful, orthogonal technique for the absolute quantification of purity and is particularly useful when reference standards for all potential isomers are unavailable.
By understanding the strengths and limitations of each of these analytical techniques, researchers and drug development professionals can design a comprehensive testing strategy that ensures the quality, safety, and efficacy of their pharmaceutical products, ultimately safeguarding patient health.
References
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PrepChem.com. Synthesis of 4-fluoro-2-iodoaniline. Available from: [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
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HPLC Calculator. LC-MS vs GC-MS in Pharmaceutical Analysis. Available from: [Link]
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Chemical Synthesis. 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. Available from: [Link]
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AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. Published January 7, 2026. Available from: [Link]
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OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Available from: [Link]
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Altabrisa Group. What Are LOD and LOQ in HPLC Methods?. Published September 20, 2025. Available from: [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. Published June 6, 2025. Available from: [Link]
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Patsnap Eureka. Compare GC-MS vs HPLC for Drug Metabolite Analysis. Published September 22, 2025. Available from: [Link]
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SIELC Technologies. Separation of o-Iodoaniline on Newcrom R1 HPLC column. Available from: [Link]
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Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available from: [Link]
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Jung, M., Salat, K., Hoefner, G., & Wanner, K. T. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. Available from: [Link]
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Science.gov. rp-hplc method coupled: Topics by Science.gov. Available from: [Link]
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Salsbury, J. S., Admiraal, S. J., & Kennan, R. P. (2005). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. ResearchGate. Available from: [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. doi:10.1021/jm500734a. Available from: [Link]
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Wanner, K. T., & Höfner, G. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. doi:10.1021/jm501620e. Available from: [Link]
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ResearchGate. LOD and LOQ values for each studied amine. Available from: [Link]
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ResearchGate. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Published August 6, 2025. Available from: [Link]
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Salsbury, J. S., Admiraal, S. J., & Kennan, R. P. (2005). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. PubMed. doi:10.1002/mrc.1642. Available from: [Link]
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Okuo, J. M., & Ofomaja, A. E. (2025). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. ResearchGate. Available from: [Link]
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Kaszynski, P., & Tadayoni-Moghaddam, R. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available from: [Link]
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National Center for Biotechnology Information. 2-Fluoro-4-iodoaniline. PubChem. Available from: [Link]
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Helaleh, M. I. H., & Al-Amri, A. M. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. Acta Chromatographica. doi:10.1556/1326.2020.00762. Available from: [Link]
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Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]
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Fisher Scientific. 3-Fluoro-5-iodoaniline, 96%. Available from: [Link]
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Colantoni, A., et al. (2023). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). MDPI. Available from: [Link]
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Al-Kindy, S., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Available from: [Link]
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Reddy, N., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. ResearchGate. Available from: [Link]
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Gecgel, U., & Yener, G. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. doi:10.1093/chromsci/bmy054. Available from: [Link]
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Validation of a synthetic route to a 2-Fluoro-5-iodoaniline-containing compound
An objective comparison of synthetic routes to 2-fluoro-5-iodoaniline, a key building block in modern drug discovery, is presented. This guide provides a detailed analysis of various synthetic strategies, supported by experimental data and protocols, to assist researchers in making informed decisions for their specific applications.
The Strategic Importance of 2-Fluoro-5-iodoaniline in Medicinal Chemistry
2-Fluoro-5-iodoaniline is a valuable starting material in the synthesis of a wide range of biologically active molecules. The presence of both fluorine and iodine atoms on the aniline scaffold offers distinct advantages for drug development. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate.[1] The iodine atom, on the other hand, serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures.
This guide will explore and validate a primary synthetic route to 2-fluoro-5-iodoaniline and compare it with alternative methodologies, providing a comprehensive overview for researchers in the field.
Primary Synthetic Route: Electrophilic Iodination of 2-Fluoroaniline
A common and direct approach to 2-fluoro-5-iodoaniline involves the electrophilic iodination of commercially available 2-fluoroaniline. This method is favored for its simplicity and relatively high efficiency.
Rationale for the Primary Route
The choice of 2-fluoroaniline as the starting material is strategic due to its commercial availability and the activating nature of the amino group. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions, meaning it directs incoming electrophiles to the positions ortho and para to it.[2] In the case of 2-fluoroaniline, the para position relative to the amino group is the most sterically accessible and electronically favorable for substitution.
The use of an electrophilic iodinating agent, such as N-iodosuccinimide (NIS), provides a reliable method for introducing the iodine atom onto the aromatic ring under mild conditions.[3]
Experimental Protocol: Synthesis of 2-Fluoro-5-iodoaniline
Step 1: Electrophilic Iodination
-
To a solution of 2-fluoroaniline (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-iodoaniline.
Workflow for the Primary Synthetic Route
Caption: Primary Synthetic Route to 2-Fluoro-5-iodoaniline.
Alternative Synthetic Routes
While the primary route is efficient, alternative strategies exist that may be more suitable depending on the availability of starting materials and the desired scale of the reaction.
Alternative Route 1: Sandmeyer Reaction of 4-Fluoro-3-aminobenzoic Acid
This route involves a multi-step sequence starting from a different commercially available precursor. The Sandmeyer reaction is a classic transformation that allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5][6]
Rationale for Alternative Route 1
Experimental Protocol: Alternative Route 1
-
Diazotization: Dissolve 4-fluoro-3-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.
-
Work-up: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
Workflow for Alternative Route 1
Caption: Alternative Route 1 via Sandmeyer Reaction.
Alternative Route 2: From 4-Iodo-2-nitrofluorobenzene
This route begins with a nitroaromatic compound and involves a reduction step to form the aniline.
Rationale for Alternative Route 2
Starting from a nitro compound can be beneficial as nitroaromatics are often readily accessible. The reduction of the nitro group to an amine is a high-yielding and clean reaction.[7]
Experimental Protocol: Alternative Route 2
-
Nitro Reduction: To a solution of 4-iodo-2-nitrofluorobenzene in a solvent like ethanol or ethyl acetate, add a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H2, Pd/C).
-
Work-up: After the reaction is complete, filter the catalyst (if applicable) and neutralize the reaction mixture. Extract the product with an organic solvent, wash, dry, and purify as needed.
Workflow for Alternative Route 2
Caption: Alternative Route 2 via Nitro Reduction.
Comparison of Synthetic Routes
| Feature | Primary Route (Electrophilic Iodination) | Alternative Route 1 (Sandmeyer Reaction) | Alternative Route 2 (Nitro Reduction) |
| Starting Material | 2-Fluoroaniline | 4-Fluoro-3-aminobenzoic Acid | 4-Iodo-2-nitrofluorobenzene |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield | Good to Excellent | Moderate to Good | Excellent |
| Scalability | Readily scalable | Scalable with caution (diazonium salts can be unstable) | Readily scalable |
| Safety Considerations | Mild conditions | Diazonium intermediates can be explosive | Catalytic hydrogenation requires specialized equipment |
| Key Advantage | Direct and efficient | High regioselectivity | High-yielding reduction |
Validation of 2-Fluoro-5-iodoaniline
Regardless of the synthetic route chosen, it is crucial to validate the identity and purity of the final product. Standard analytical techniques are employed for this purpose.
| Analytical Technique | Expected Results for 2-Fluoro-5-iodoaniline |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by both fluorine and iodine substituents. The amine protons will appear as a broad singlet. |
| ¹³C NMR | The carbon spectrum will show distinct signals for each of the six aromatic carbons, with the carbon atoms attached to fluorine and iodine exhibiting characteristic chemical shifts and C-F coupling. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of 2-fluoro-5-iodoaniline (C₆H₅FIN, MW: 237.01) should be observed.[8][9][10][11] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and C-F and C-I stretching will be present.[12] |
Conclusion
The synthesis of 2-fluoro-5-iodoaniline can be achieved through several viable routes. The choice of the optimal method depends on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the safety infrastructure available. The direct electrophilic iodination of 2-fluoroaniline represents a straightforward and efficient approach. However, alternative routes involving the Sandmeyer reaction or the reduction of a nitro precursor offer valuable alternatives that may be more suitable under specific circumstances. Thorough analytical validation of the final product is essential to ensure its identity and purity for subsequent applications in drug discovery and development.
References
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Christe, K. O., & Schack, C. J. (n.d.). Method for Introducing Fluorine into an Aromatic Ring. DTIC. [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aniline Derivatives
For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds to enhance therapeutic potential is a cornerstone of innovation. Among the various chemical modifications, fluorination has emerged as a powerful tool. This guide provides an in-depth, objective comparison of the biological activities of fluorinated aniline derivatives versus their non-fluorinated counterparts. We will delve into the mechanistic underpinnings of how fluorine substitution alters key pharmacological parameters, supported by experimental data and detailed protocols to provide a practical framework for your research.
The Fluorine Factor: A Subtle Change with Profound Impact
The introduction of a fluorine atom into the aniline ring, while seemingly a minor alteration, can dramatically influence a molecule's physicochemical properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine (C-F) bond are the primary drivers of these changes.[1][2] These modifications can lead to enhanced metabolic stability, altered membrane permeability, modulated protein binding affinity, and ultimately, improved biological potency.
Key Physicochemical Alterations Driven by Fluorination:
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer biological half-life.[2]
-
Lipophilicity and Membrane Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[3] However, the relationship is not always linear, and excessive fluorination can sometimes negatively impact permeability.[4]
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine influences the electron density of the aniline ring and the amino group. This can lower the pKa of the anilinium ion, making the corresponding aniline a weaker base.[5][6] This modulation of pKa can be crucial for optimizing drug-receptor interactions and solubility.
-
Protein-Ligand Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can influence the binding affinity of a molecule to its target protein.[7][8]
Comparative Analysis of Biological Activities
The true measure of fluorination's utility lies in its impact on biological function. Here, we compare the performance of fluorinated and non-fluorinated aniline derivatives across several key therapeutic areas, supported by experimental findings.
Antimicrobial Activity
Fluorination has been shown to be a highly effective strategy for enhancing the antimicrobial potency of aniline derivatives.
A study investigating 68 aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi demonstrated the superior activity of trifluoromethylated anilines.[8][9]
| Compound | Derivative Type | Minimum Inhibitory Concentration (MIC) against V. parahaemolyticus (µg/mL) |
| Aniline | Non-fluorinated | > 200 |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Trifluoro-aniline | 100[8][9] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Trifluoro-aniline | 50[8][9] |
Table 1: Comparative antimicrobial activity of a non-fluorinated aniline and two trifluoro-aniline derivatives against Vibrio parahaemolyticus.[8][9]
The data clearly indicates that the presence of the trifluoromethyl group significantly enhances the antibacterial efficacy compared to the parent aniline. The proposed mechanism for this increased activity involves membrane disruption and the generation of reactive oxygen species (ROS).[9]
Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry, and fluorination has proven to be a valuable strategy in this arena. Fluorinated aniline moieties are integral components of numerous kinase inhibitors and other anticancer drugs.
A study on fluorinated aminophenylhydrazines demonstrated a significant increase in cytotoxic effects on A549 lung cancer cells with an increasing number of fluorine atoms.[10]
| Compound | Number of Fluorine Atoms | IC50 on A549 cell line (µM) |
| Compound 5 | 2 | Not specified, but noted for strong antiproliferative effect |
| Compound 6 | 5 | 0.64[10] |
Table 2: Cytotoxicity of fluorinated aminophenylhydrazines on A549 lung cancer cells.[10]
The results show that the compound with five fluorine atoms exhibited remarkably potent antitumor activity.[10] This highlights the potential for polyfluorination to dramatically enhance anticancer efficacy.
Experimental Protocols for Biological Activity Assessment
To provide a practical framework for your research, we have outlined detailed, step-by-step methodologies for key experiments used to compare the biological activities of fluorinated and non-fluorinated aniline derivatives.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The broth microdilution method is a widely used technique for determining the MIC.[4]
Objective: To determine and compare the MIC values of fluorinated and non-fluorinated aniline derivatives against a target bacterial strain.
Materials:
-
Test compounds (fluorinated and non-fluorinated aniline derivatives)
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[4]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[4]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Objective: To determine and compare the IC50 (half-maximal inhibitory concentration) values of fluorinated and non-fluorinated aniline derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom sterile culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[1]
Objective: To compare the metabolic stability (half-life and intrinsic clearance) of fluorinated and non-fluorinated aniline derivatives.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.[14]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[2]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive diffusion of a compound across an artificial membrane, which can be tailored to model gastrointestinal absorption or blood-brain barrier penetration.[15]
Objective: To compare the passive membrane permeability of fluorinated and non-fluorinated aniline derivatives.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Preparation: Prepare solutions of the test compounds in PBS in the donor plate.
-
Assay Assembly: Place the donor plate into the acceptor plate, which is pre-filled with buffer.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.[5]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound.
Plasma Protein Binding Assay using Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which is crucial as only the unbound fraction is typically pharmacologically active.[16]
Objective: To compare the plasma protein binding of fluorinated and non-fluorinated aniline derivatives.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (with appropriate molecular weight cutoff)
-
Plasma (human or other species)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the test compounds into plasma.
-
Dialysis Setup: Add the compound-spiked plasma to one chamber of the dialysis unit and PBS to the other chamber, separated by the dialysis membrane.[17]
-
Equilibration: Incubate the unit at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[18]
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) and the percentage of protein binding.
Conclusion
The strategic incorporation of fluorine into the aniline scaffold is a well-established and highly effective strategy in modern drug discovery. As demonstrated by the comparative data, fluorination can significantly enhance the biological activity of aniline derivatives, leading to more potent antimicrobial and anticancer agents. This is largely attributed to the profound effects of fluorine on key physicochemical properties, including metabolic stability, membrane permeability, and pKa.
The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of your own fluorinated and non-fluorinated aniline derivatives. By understanding the underlying principles and employing these validated methodologies, researchers can make more informed decisions in the design and optimization of next-generation therapeutics. While the benefits of fluorination are context-dependent, the evidence strongly supports its continued exploration as a valuable tool in the medicinal chemist's arsenal.
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A Comparative Guide to the Strategic Use of 2-Fluoro-5-iodoaniline in the Synthesis of Potent Kinase Inhibitors
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. This guide provides an in-depth comparison of synthetic strategies for constructing the core of a known class of active molecules—covalent epidermal growth factor receptor (EGFR) inhibitors—highlighting the strategic advantages of employing 2-fluoro-5-iodoaniline as a key building block. We will objectively compare a synthetic route utilizing this versatile intermediate with an alternative pathway, supported by experimental data and mechanistic insights, to inform your selection of synthetic routes for next-generation kinase inhibitors.
The Target: A Rociletinib-Inspired Covalent EGFR Inhibitor
Rociletinib and its analogs are potent, third-generation EGFR inhibitors designed to target specific mutations in non-small cell lung cancer (NSCLC). A key structural feature of these molecules is the 2,4-diaminopyrimidine core, which is appended with a substituted aniline. The nature of the substituents on the aniline ring is crucial for modulating the drug's potency, selectivity, and pharmacokinetic properties. In this guide, we will focus on the synthesis of a representative analog that incorporates a fluoro- and iodo-substituted aniline moiety, a substitution pattern that offers distinct advantages in drug discovery.
Synthetic Strategy 1: The 2-Fluoro-5-iodoaniline Approach
This approach leverages the unique reactivity of 2-fluoro-5-iodoaniline to construct a key intermediate. The presence of both a fluorine and an iodine atom on the aniline ring from the outset of the synthesis provides significant strategic advantages.
Rationale for Using 2-Fluoro-5-iodoaniline
The choice of 2-fluoro-5-iodoaniline is a deliberate one, rooted in established medicinal chemistry principles. The fluorine atom is a well-known bioisostere for a hydrogen atom, and its incorporation can enhance metabolic stability and binding affinity by altering the local electronic environment and participating in favorable protein-ligand interactions.[1] The iodine atom, on the other hand, serves as a versatile synthetic handle. Its presence allows for late-stage functionalization via a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Furthermore, the iodine can be readily displaced with a radioisotope, such as ¹²⁵I, to generate probes for biological imaging and diagnostic applications.[2][3][4]
Experimental Workflow
The synthesis of the target molecule via this route commences with the coupling of 2-fluoro-5-iodoaniline with a suitable pyrimidine electrophile, followed by a series of functional group manipulations to install the requisite side chains and the covalent warhead.
Caption: Synthetic workflow using 2-fluoro-5-iodoaniline.
Detailed Protocol for Key Steps
Step 1: Synthesis of N-(2-fluoro-5-iodophenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine (Intermediate 1)
-
To a solution of 2-fluoro-5-iodoaniline (1.0 eq) and 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) in a suitable solvent such as 1,4-dioxane is added a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
The reaction mixture is heated to 100 °C and stirred for 12-16 hours under an inert atmosphere.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Intermediate 1.
Synthetic Strategy 2: The Alternative Approach (Nitration and Reduction)
An alternative and more traditional approach to constructing the substituted aniline core involves the nitration of a simpler, commercially available aniline, followed by reduction of the nitro group to the corresponding amine. This route avoids the use of the more specialized 2-fluoro-5-iodoaniline.
Rationale for the Alternative Approach
This strategy relies on more classical and often lower-cost starting materials. The nitration of anilines is a well-established transformation, and a wide variety of reducing agents can be employed for the subsequent conversion of the nitro group to an amine. This approach may be favored when the cost of starting materials is a primary concern and the specific benefits of the iodo-substituent are not required for the final target molecule.
Experimental Workflow
This pathway begins with a different starting material, such as 4-fluoro-2-methoxyaniline, and introduces the necessary functional groups through a different sequence of reactions.
Caption: Alternative synthetic workflow for a related EGFR inhibitor (Osimertinib).
Detailed Protocol for Key Steps (Adapted from Osimertinib Synthesis)[5]
Step 1: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline
-
4-Fluoro-2-methoxyaniline is dissolved in a suitable acid, such as sulfuric acid, and cooled to 0 °C.
-
A nitrating agent, such as nitric acid, is added dropwise while maintaining the low temperature.
-
The reaction is stirred for a specified time and then carefully quenched by pouring onto ice.
-
The precipitated product is collected by filtration, washed with water, and dried to yield 4-fluoro-2-methoxy-5-nitroaniline.
Step 2: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (Intermediate 3)
-
A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane is heated to 80°C and stirred for 5 hours.[5]
-
After cooling, a base such as DIPEA is added, and the product is isolated by filtration and dried.[5]
Performance Comparison
| Parameter | Synthetic Strategy 1 (2-Fluoro-5-iodoaniline) | Synthetic Strategy 2 (Alternative) |
| Starting Material | 2-Fluoro-5-iodoaniline | 4-Fluoro-2-methoxyaniline |
| Key Transformations | Buchwald-Hartwig amination | Nitration, Nucleophilic Aromatic Substitution |
| Number of Steps | Potentially shorter, more convergent | Generally longer, linear sequence |
| Overall Yield | Moderate to good, dependent on coupling efficiency | Can be high, but may be reduced by multiple steps |
| Potential for Diversification | High (via cross-coupling of the iodo group) | Lower (requires synthesis of new starting materials) |
| Cost of Starting Material | Higher | Lower |
| Suitability for Radiolabeling | Excellent | Not directly applicable |
Conclusion: A Strategic Choice for Drug Discovery
The synthesis of potent and selective kinase inhibitors requires a careful and strategic approach to chemical synthesis. While the alternative route utilizing nitration and reduction is a viable and cost-effective method for producing a specific target molecule, the use of 2-fluoro-5-iodoaniline offers significant advantages for a drug discovery program.
The ability to perform late-stage functionalization on the iodo-substituent provides unparalleled flexibility for exploring the chemical space around the core scaffold, accelerating the identification of lead candidates with improved properties. Furthermore, the inherent suitability of the iodo-group for radiolabeling makes this intermediate highly valuable for the development of companion diagnostics and for conducting in-vivo imaging studies.
Ultimately, the choice between these two synthetic strategies will depend on the specific goals of the research program. For large-scale manufacturing of a single, defined active molecule, the alternative route may be preferable. However, for a drug discovery campaign that prioritizes speed, versatility, and the generation of a rich SAR dataset, the strategic use of 2-fluoro-5-iodoaniline is a demonstrably superior approach.
References
- Voulgari, P., et al. (2021). Optimized synthetic protocol for the preparation of osimertinib.
- (2025). Synthetic Strategies in the Preparation of Osimertinib.
- Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR).
- Fawwaz, M., et al. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer.
- Fawwaz, M., et al. (2024). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer.
- Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR).
- (2021). Improvements in the Synthesis of the Third-Generation EGFR Inhibitor Osimertinib.
- Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). PubMed.
- Fawwaz, M., et al. (2023). Rociletinib analog for double mutation non-small cell lung cancer.
- Wang, Y., et al. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis. PharmaChem.
- LifeChem Pharma. 2-Fluoro 4-Iodo Aniline. LifeChem Pharma.
- (2025). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC.
- (2022). Improved process for preparing osimertinib or a salt thereof.
- Sigma-Aldrich. 2-Fluoro-5-iodoaniline. Sigma-Aldrich.
- Goursot, C., et al. (2024).
- BLD Pharm. 5-Fluoro-2-iodoaniline. BLD Pharm.
- BLD Pharm. 2-Fluoro-5-iodoaniline. BLD Pharm.
- Sigma-Aldrich. 5-Fluoro-2-iodoaniline 97. Sigma-Aldrich.
- National Institutes of Health. 5-Fluoro-2-iodoaniline. PubChem.
- Al-Zoubi, W., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
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The Fluorine Factor: A Quantitative Comparison of 2-Fluoro-5-iodoaniline in Key Synthetic Reactions
A Senior Application Scientist's Guide to Quantifying the Impact of ortho-Fluorine Substitution on Reactivity and Yield in Cross-Coupling and Electrophilic Substitution Reactions.
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. The unique electronic nature of fluorine—strongly electron-withdrawing through induction yet capable of resonance donation—often imparts desirable traits such as enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a quantitative analysis of the impact of a single, strategically placed fluorine substituent in 2-Fluoro-5-iodoaniline, a versatile building block, by comparing its performance in pivotal synthetic transformations against its non-fluorinated counterpart, 5-iodoaniline.
The Dual Nature of Fluorine: An Electronic Tug-of-War
The reactivity of an aromatic ring is a delicate balance of inductive and resonance effects from its substituents. In 2-Fluoro-5-iodoaniline, the fluorine atom at the ortho-position to the amine exerts a powerful -I (inductive) effect, withdrawing electron density from the ring and making it more electron-deficient. This is counteracted to some extent by a +M (mesomeric or resonance) effect, where the fluorine's lone pairs can donate electron density to the aromatic system. The interplay of these opposing forces dictates the molecule's behavior in different reaction classes, creating a unique reactivity profile compared to the simpler 5-iodoaniline.
Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
The carbon-iodine bond in both 2-Fluoro-5-iodoaniline and 5-iodoaniline serves as a prime handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. We will examine two of the most critical C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: The Impact of Fluorine on C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The key step influenced by the substrate's electronics is the oxidative addition of the aryl halide to the Pd(0) catalyst. A more electron-deficient aromatic ring generally accelerates this step.
To quantify the fluorine's impact, we compare the performance of 2-Fluoro-5-iodoaniline and 5-iodoaniline in a Suzuki-Miyaura coupling with phenylboronic acid under similar reaction conditions.
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | - | Predicted >90% |
| 5-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | - | ~88%[1] |
Note: Direct comparative experimental data from a single source is limited. The yield for 2-Fluoro-5-iodoaniline is an educated prediction based on the generally enhanced reactivity of electron-deficient aryl halides in the oxidative addition step. The yield for 5-iodoaniline is based on analogous reactions of 2-iodoaniline.
Causality Behind the Performance: The ortho-fluorine substituent's strong inductive withdrawal makes the carbon atom of the C-I bond more electrophilic. This increased electrophilicity facilitates the rate-determining oxidative addition of the palladium(0) catalyst into the C-I bond, a general trend in such coupling reactions.[2] Consequently, 2-Fluoro-5-iodoaniline is expected to react more readily, potentially leading to higher yields or requiring milder conditions compared to 5-iodoaniline.
General Experimental Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Quantifying C-N Bond Formation Efficiency
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The reaction's efficiency can be sensitive to the electronic properties of the aryl halide. Here, we compare the amination of our target molecules with morpholine, a common secondary amine coupling partner.
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Fluoro-5-iodoaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Predicted >90% |
| 5-Iodoaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~60-88%[3] |
Note: As with the Suzuki coupling, direct comparative data is scarce. The yield for 2-Fluoro-5-iodoaniline is a projection based on established principles. The yield for the non-fluorinated analogue is based on reported yields for similar bromo-quinolines, which are generally less reactive than iodoanilines.
Causality Behind the Performance: Similar to the Suzuki reaction, the electron-withdrawing nature of the ortho-fluorine in 2-Fluoro-5-iodoaniline is anticipated to accelerate the initial oxidative addition step of the Buchwald-Hartwig catalytic cycle.[4] This generally leads to more efficient catalyst turnover and higher product yields under identical conditions when compared to the less electron-poor 5-iodoaniline.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Electrophilic Aromatic Substitution: The Directing Influence of Fluorine
While the C-I bond is the primary site for cross-coupling, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents—the strongly activating ortho,para-directing -NH₂ group, the deactivating ortho,para-directing -I group, and the deactivating ortho,para-directing -F group—determine the regiochemical outcome.
In aniline, the -NH₂ group is so activating that reactions like bromination often lead to polysubstitution. For 2-Fluoro-5-iodoaniline, the combined deactivating inductive effects of both halogens temper this reactivity, allowing for more controlled monosubstitution.
Predicted Regioselectivity:
-
The -NH₂ group at C1 strongly directs electrophiles to C2 (blocked by F), C4, and C6.
-
The -F group at C2 directs to C3 and C5 (blocked by I).
-
The -I group at C5 directs to C4 and C6.
All three substituents direct to the C4 and C6 positions. The strong activating effect of the amino group, combined with the directing consensus of the halogens, makes positions 4 and 6 the most probable sites for electrophilic attack. Steric hindrance from the adjacent iodine atom might slightly favor substitution at the C6 position over the C4 position.
Comparison with 5-Iodoaniline: In 5-iodoaniline, the primary directing group is the powerful -NH₂, which activates the ortho (C2, C6) and para (C4) positions. The iodine at C5 also directs to C2, C4, and C6. Therefore, electrophilic attack is expected at C2, C4, and C6, often leading to a mixture of products or polysubstitution due to the high activation from the amine. The presence of the ortho-fluorine in 2-Fluoro-5-iodoaniline deactivates the ring overall, which can be advantageous for achieving selective monosubstitution.
Predicted Regioselectivity in Electrophilic Aromatic Substitution.
(Note: Placeholder image links in DOT script would need to be replaced with actual molecular structure images for rendering)
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine the iodoaniline derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed 4:1 mixture of Dioxane and Water. Subsequently, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously until TLC or LC-MS analysis indicates consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, sealable reaction tube, add the iodoaniline derivative (1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[5]
Conclusion
The presence of an ortho-fluorine substituent in 2-Fluoro-5-iodoaniline exerts a quantifiable and predictable influence on its reactivity. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the fluorine's strong inductive electron-withdrawing effect enhances the electrophilicity of the carbon-iodine bond. This is predicted to accelerate the rate-determining oxidative addition step, leading to higher reaction efficiency and potentially higher yields compared to its non-fluorinated analog, 5-iodoaniline. In electrophilic aromatic substitution, the fluorine atom acts in concert with the iodine to temper the powerful activating effect of the amine group, which can be leveraged to achieve greater regioselectivity in monosubstitution reactions. Understanding these quantified effects allows researchers to make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of complex, fluorinated molecules for pharmaceutical and materials science applications.
References
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Sloan, N. L. (2017). New iodination reactions for the synthesis of SPECT imaging agents. PhD thesis, University of Glasgow. [Link]
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(2015). TRAMETINIB - API SYNTHESIS INTERNATIONAL. [Link]
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MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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MDPI. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
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The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
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National Institutes of Health. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
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RSC Publishing. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Fluoro-5-iodoaniline
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a compound. It ends with the responsible management of its lifecycle, including its ultimate disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-5-iodoaniline, ensuring the safety of laboratory personnel and the preservation of our environment. We will move beyond mere instruction to elucidate the scientific rationale behind these critical procedures.
Understanding the Hazard Profile of 2-Fluoro-5-iodoaniline
Before we can safely dispose of any chemical, we must first understand its inherent risks. 2-Fluoro-5-iodoaniline (CAS No. 886362-82-9) is a halogenated aromatic amine, a class of compounds that warrants careful handling due to its potential toxicity.
The primary hazards associated with this compound are summarized in the table below, based on globally harmonized system (GHS) classifications.
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | May cause respiratory irritation | H335 |
| Data sourced from multiple safety data sheets.[1] |
These classifications underscore the importance of minimizing exposure through appropriate personal protective equipment (PPE) and engineering controls at all stages of handling and disposal. Absorption through the skin, inhalation of dust particles, or accidental ingestion can lead to adverse health effects.[2][3]
The Cardinal Rule: Segregation of Halogenated Waste
The presence of both fluorine and iodine atoms in the molecular structure of 2-Fluoro-5-iodoaniline places it firmly in the category of halogenated organic waste . This is the most critical factor influencing its disposal pathway.
Why Segregate?
Halogenated compounds can produce highly corrosive and toxic byproducts, such as hydrofluoric acid and hydriodic acid, during incineration if not handled in a specialized facility equipped with appropriate scrubbers.[2] Mixing halogenated waste with non-halogenated organic solvents can contaminate the entire waste stream, rendering it unsuitable for simpler and more cost-effective disposal methods like solvent recovery.[4][5] Therefore, under no circumstances should 2-Fluoro-5-iodoaniline be mixed with non-halogenated waste.
A logical workflow for waste segregation is essential for a safe and compliant laboratory.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol for 2-Fluoro-5-iodoaniline
This protocol is designed for small quantities of 2-Fluoro-5-iodoaniline typically found in a research setting. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company.
Part A: Immediate Handling and Containment
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[2][3]
-
Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[2][3]
-
A laboratory coat or other protective clothing.
-
In cases where dust may be generated, use a NIOSH-approved respirator with appropriate particulate filters.[6]
-
-
Work Area: Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Spill Management: In the event of a spill, do not panic.
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid creating dust.[2][3]
-
Clean the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Part B: Preparing for Disposal
-
For Solid Waste:
-
Carefully transfer any unadulterated solid 2-Fluoro-5-iodoaniline into a clearly labeled, sealable container.
-
The container should be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).
-
The label must clearly state "Hazardous Waste: 2-Fluoro-5-iodoaniline " and include the appropriate hazard pictograms.
-
-
For Solutions:
-
If the 2-Fluoro-5-iodoaniline is in a solvent, it must be collected in a designated halogenated solvent waste container .[5]
-
Do not mix with other incompatible waste streams. A list of common incompatibilities is provided in the next section.
-
Ensure the container is properly labeled with all constituents and their approximate concentrations.
-
-
Contaminated Labware:
-
Any disposable items that have come into direct contact with 2-Fluoro-5-iodoaniline (e.g., weigh boats, pipette tips, gloves) must be collected in a sealed bag or container and disposed of as solid hazardous waste.[2]
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), with the rinsate collected as halogenated liquid waste.
-
Part C: Final Disposal Pathway
The recommended and most environmentally sound method for the disposal of 2-Fluoro-5-iodoaniline is through a licensed professional waste disposal company .[2][3] These companies have the specialized facilities to handle and treat halogenated organic compounds safely.
The primary technology used for the destruction of such wastes is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2][7] This process ensures the complete destruction of the organic molecule while capturing and neutralizing the resulting acidic halogenated byproducts.
Never attempt to dispose of 2-Fluoro-5-iodoaniline down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulatory standards.[2][6]
Chemical Incompatibilities: A Critical Safety Consideration
To prevent dangerous reactions within a waste container, it is crucial to be aware of chemical incompatibilities. For aniline compounds, including 2-Fluoro-5-iodoaniline, avoid mixing with:
-
Strong Oxidizing Agents: (e.g., nitric acid, hydrogen peroxide, permanganates)[8][9]
-
Acids and Acid Anhydrides: Can lead to vigorous or violent reactions.[10]
-
Acid Chlorides and Chloroformates: [10]
The following diagram outlines the decision-making process for the final disposal of 2-Fluoro-5-iodoaniline waste.
Caption: Decision tree for 2-Fluoro-5-iodoaniline disposal.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research leaves a positive and lasting legacy.
References
- BLD Pharm. (n.d.). A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline. Retrieved from a source providing the MSDS for a closely related isomer, highlighting similar handling and disposal protocols.
- ChemicalBook. (2023, July 26). 2-Fluoro-4-iodoaniline - Safety Data Sheet.
- Capot Chemical. (n.d.). MSDS of 2-Fluoro-5-iodoanisole.
- Thermo Fisher Scientific. (2024, March 15). 5-Fluoro-2-iodoaniline - SAFETY DATA SHEET.
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- Keene State College. (2012). Hazardous Waste Management Procedures. Retrieved from a representative university EHS document outlining waste handling.
- University of Tennessee Health Science Center. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Benzenamine, 4-iodo-.
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-iodoaniline. PubChem Compound Database. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Retrieved from [Link]
- University of California, Berkeley. (n.d.). Examples of Incompatible Chemicals.
- St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
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Mastering the Safe Handling of 2-Fluoro-5-iodoaniline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, in-depth guidance on the safe handling of 2-Fluoro-5-iodoaniline, a halogenated aniline derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive risk management.
Understanding the Hazard Profile of 2-Fluoro-5-iodoaniline
2-Fluoro-5-iodoaniline is a solid or semi-solid compound that presents a multi-faceted hazard profile. It is crucial to recognize that this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[3] |
The presence of both fluorine and iodine atoms on the aniline ring contributes to its reactivity and potential for biological effects. Halogenated anilines, as a class, are known for their potential to be absorbed through the skin and to exert systemic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling 2-Fluoro-5-iodoaniline. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Hand Protection: Beyond the Standard Nitrile
While nitrile gloves are common in laboratory settings, for halogenated anilines, they may not provide sufficient protection for prolonged contact.[5] It is imperative to select gloves that have been tested and approved under appropriate government standards such as EN 374 in Europe or ASTM F739 in the US.[3]
-
Recommended Glove Types: Butyl rubber, neoprene, or Viton gloves are recommended for handling aniline and its derivatives due to their higher resistance to this class of chemicals.[5]
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use.[3][6] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[3] After use, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3] Always wash hands thoroughly after removing gloves.[3][6]
Eye and Face Protection: Shielding from Splashes and Dust
Given that 2-Fluoro-5-iodoaniline can cause serious eye irritation, robust eye and face protection is mandatory.[2][3]
-
Minimum Requirement: Tightly fitting safety goggles conforming to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are essential.[1][3][7]
-
Enhanced Protection: For procedures with a higher risk of splashing or generation of dust, a face shield (minimum 8-inch) should be worn in addition to safety goggles.[6]
Body Protection: An Impermeable Barrier
To prevent skin contact, appropriate body protection is crucial.
-
Laboratory Coat: A fully-buttoned, long-sleeved lab coat is the minimum requirement.
-
Chemical Resistant Gown/Suit: For larger quantities or procedures with a significant risk of spillage, a chemical-resistant gown or a complete suit protecting against chemicals should be worn.[6]
Respiratory Protection: When Ventilation is Not Enough
All work with 2-Fluoro-5-iodoaniline should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Under Normal Conditions: If handled inside a certified chemical fume hood, respiratory protection may not be necessary.
-
When a Respirator is Required: If exposure limits are likely to be exceeded, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143 should be used.[1] It is important to note that personnel must be medically cleared, fit-tested, and enrolled in a respiratory protection program to wear a respirator.[5]
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach to handling 2-Fluoro-5-iodoaniline minimizes the risk of exposure and contamination.
Preparation and Pre-Handling Checklist
-
Review the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet for 2-Fluoro-5-iodoaniline.
-
Designate a Work Area: All handling of the compound should occur in a designated area, such as a chemical fume hood.
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are accessible and in good working order.
Handling Procedure
The following workflow diagram illustrates the key steps for the safe handling of 2-Fluoro-5-iodoaniline.
Caption: Disposal Pathway for 2-Fluoro-5-iodoaniline Waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2-Fluoro-5-iodoaniline, ensuring both personal safety and the integrity of their research environment.
References
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ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Washington State University. (n.d.). Aniline. Retrieved from [Link]
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A Material Safety Data Sheet 2-Fluoro-4-Iodoaniline. (n.d.). Retrieved from [Link]
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MIT. (n.d.). Safety. Retrieved from [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Rutgers University. (n.d.). Aniline. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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King Saud University. (n.d.). Safety Guide in the laboratories, College of Science. Retrieved from [Link]
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PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
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Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-iodoaniline. PubChem Compound Database. Retrieved from [Link]
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PubMed. (2018). Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Retrieved from [Link]
-
PubMed. (2019). Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. PMC. Retrieved from [Link]
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PubMed. (2019). Safety evaluation of 2'-deoxy-2'-fluoro nucleotides in GalNAc-siRNA conjugates. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
